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Core Science & Biosynthesis

Foundational

Sodium 5-Hydroxyhexanoate: A Technical Whitepaper on Chemical Properties, Clinical Diagnostics, and Biomaterials Engineering

Executive Summary As a Senior Application Scientist, I approach sodium 5-hydroxyhexanoate not merely as a static chemical entity, but as a critical node connecting two highly advanced scientific fields: clinical metabolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach sodium 5-hydroxyhexanoate not merely as a static chemical entity, but as a critical node connecting two highly advanced scientific fields: clinical metabolomics and biomaterials engineering. This 6-carbon hydroxy fatty acid salt serves a dual role. In human biochemistry, it is an indispensable diagnostic biomarker for life-threatening metabolic disorders, specifically beta-oxidation defects[1]. Conversely, in industrial biotechnology, it acts as a highly specialized precursor for the synthesis of next-generation, elastomeric biodegradable plastics[2]. This whitepaper synthesizes the physicochemical properties, mechanistic pathways, and field-proven experimental protocols associated with this versatile molecule.

Structural & Physicochemical Profiling

Sodium 5-hydroxyhexanoate is the monosodium salt of 5-hydroxyhexanoic acid[3]. Structurally, it features a medium-chain aliphatic backbone with a carboxylate group at C1 and a secondary hydroxyl group at C5. This bifunctionality makes it highly soluble in aqueous environments while retaining the lipophilic characteristics necessary for enzymatic recognition in lipid metabolism[4].

Quantitative Data Summary
PropertyValueSource
IUPAC Name Sodium 5-hydroxyhexanoatePubChem[3]
CAS Number 185956-02-9 (Salt) / 44843-89-2 (Free Acid)Sigma-Aldrich
Molecular Formula C 6​ H 11​ NaO 3​ PubChem[3]
Molecular Weight 154.14 g/mol PubChem[3]
SMILES CC(CCCC(=O)[O-])O.[Na+]PubChem[3]
Melting Point >133°C (Decomposes)ChemicalBook[5]
Physical State Solid (Analytical Standard)Sigma-Aldrich

Clinical Biochemistry: The MCAD Deficiency Pathway

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most prevalent inborn error of fatty acid metabolism[1]. The MCAD enzyme is responsible for the initial dehydrogenation step in the mitochondrial beta-oxidation of medium-chain fatty acids.

When this enzyme is deficient, hexanoyl-CoA accumulates rapidly during periods of catabolic stress (e.g., fasting or illness)[6]. To clear this toxic buildup, the body shunts the substrate into an alternative microsomal pathway known as omega-1 oxidation , mediated by cytochrome P450 enzymes. This alternative oxidation yields 5-hydroxyhexanoic acid, which is subsequently excreted in the urine[7]. The quantification of 5-hydroxyhexanoate, particularly when paired with an unexpected absence of ketones, provides a definitive, self-validating diagnostic signature for MCADD[7].

MCAD_Pathway N1 Hexanoyl-CoA (Medium-Chain FA) N2 MCAD Enzyme (Beta-Oxidation) N1->N2 Normal Metabolism N4 Omega-1 Oxidation (CYP450 Pathway) N1->N4 Shunted Flux N3 Metabolic Block (Enzyme Deficiency) N2->N3 Mutation (e.g., K329E) N5 5-Hydroxyhexanoate (Diagnostic Biomarker) N4->N5 Urinary Excretion

Metabolic shunting of hexanoyl-CoA to 5-hydroxyhexanoate during MCAD deficiency.

Biomaterials Engineering: mcl-PHA Biosynthesis

Beyond clinical diagnostics, 5-hydroxyhexanoate is a highly valued monomer in the synthesis of polyhydroxyalkanoates (PHAs)[2]. PHAs are microbial polyesters accumulated as intracellular carbon sinks under nutrient stress[8].

While short-chain PHAs (like polyhydroxybutyrate) are notoriously brittle, medium-chain length PHAs (mcl-PHAs) containing 6 to 14 carbons exhibit excellent elastomeric and flexible properties[9]. By utilizing sodium 5-hydroxyhexanoate as a co-feed substrate during bacterial fermentation, the PhaC synthase enzyme directly incorporates the 6-carbon monomer into the polymer backbone, producing poly(5-hydroxyhexanoate) (P5HHx)[2]. This targeted precursor feeding bypasses the unpredictable nature of de novo fatty acid synthesis, allowing scientists to engineer bioplastics with precise thermal and mechanical specifications[8].

PHA_Biosynthesis S1 Carbon Source (Waste Oils / Glucose) S2 Bacterial Cultivation (Nitrogen Limitation) S1->S2 Fermentation S4 PHA Synthase (PhaC) (Polymerization) S2->S4 Intracellular Metabolism S3 Sodium 5-Hydroxyhexanoate (Precursor Feeding) S3->S2 Co-feeding S5 Poly(5-hydroxyhexanoate) (mcl-PHA Granules) S4->S5 Granule Accumulation

Microbial biosynthesis workflow of poly(5-hydroxyhexanoate) from carbon sources.

Field-Proven Experimental Protocols

GC-MS Quantification of 5-Hydroxyhexanoate in Clinical Matrices

To ensure absolute trustworthiness in diagnostic metabolomics, the analytical workflow must be self-validating to account for matrix effects and extraction losses.

  • Internal Standard Addition : Spike 100 µL of patient urine with 4-phenylbutyric acid (Internal Standard).

    • Causality: The IS corrects for analyte loss during the multi-step extraction and derivatization process, ensuring the final quantification is mathematically self-validating.

  • Oximation : Add 100 µL of hydroxylamine hydrochloride in pyridine and incubate at 60°C for 30 minutes.

    • Causality: This step converts volatile keto-acids into stable oxime derivatives, preventing thermal degradation during high-temperature GC injection.

  • Acidic Extraction : Acidify the mixture to pH 2 using HCl, then extract twice with ethyl acetate.

    • Causality: Acidification protonates the carboxylate group of 5-hydroxyhexanoate, neutralizing its charge and driving it efficiently into the organic phase.

  • Derivatization (Silylation) : Evaporate the organic layer under nitrogen, then react the residue with BSTFA + 1% TMCS at 60°C for 30 minutes.

    • Causality: Silylation replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This drastically increases the volatility and thermal stability of the molecule, allowing for sharp, distinct peaks during MS detection.

Microbial Biosynthesis and Extraction of Poly(5-hydroxyhexanoate)

This protocol outlines the controlled synthesis of mcl-PHAs using precursor feeding.

  • Cultivation & Nutrient Stress : Culture Pseudomonas putida in a mineral salts medium enriched with glucose. At mid-log phase (OD600 ~ 2.5), restrict the nitrogen source (NH 4​ Cl).

    • Causality: Nitrogen depletion halts cellular division. The bacteria, still possessing excess carbon, shunt their metabolic flux toward the accumulation of intracellular PHA granules as a survival mechanism.

  • Precursor Feeding : Pulse-feed sodium 5-hydroxyhexanoate (50 mM) into the bioreactor.

    • Causality: Direct feeding of the target monomer forces the PHA synthase (PhaC) to incorporate the specific 6-carbon hydroxy acid into the polymer backbone, bypassing standard de novo pathways and guaranteeing a high P5HHx molar fraction.

  • Cell Lysis & Extraction : Harvest cells via centrifugation, lyse with sodium hypochlorite, wash, and dissolve the resulting pellet in hot chloroform.

    • Causality: Chloroform selectively solubilizes medium-chain-length PHAs while leaving cellular debris, nucleic acids, and cross-linked proteins insoluble.

  • Precipitation : Add the filtered chloroform extract dropwise into 10 volumes of vigorously stirred, ice-cold methanol.

    • Causality: The sharp polarity shift forces the immediate precipitation of pure poly(5-hydroxyhexanoate). The formation of white, elastomeric strands serves as an immediate, visual self-validation of successful biosynthesis.

References

  • PubChem - NIH. "Sodium 5-hydroxyhexanoate | C6H11NaO3 | CID 23703034". nih.gov. 3

  • Sigma-Aldrich. "5-Hydroxyhexanoic acid sodium salt analytical standard". sigmaaldrich.com. Link

  • Sigma-Aldrich. "Sodium 5-hydroxyhexanoate | 185956-02-9". sigmaaldrich.com. Link

  • NP-MRD. "Showing NP-Card for 5-Hydroxyhexanoic acid (NP0136915)". np-mrd.org.4

  • ChemicalBook. "185956-02-9 CAS MSDS (5-HYDROXYHEXANOIC ACID) Melting". chemicalbook.com. 5

  • Repič Lampret, B., et al. "Medium-chain acyl-CoA dehydrogenase deficiency: Two novel ACADM mutations identified in a retrospective screening". nih.gov. 1

  • Puvaneswary, A. "BIOSYNTHESIS OF POLYHYDROXYALKANOATE (PHA) USING WASTE FISH OIL BY Cupriavidus necator H16". usm.my. 8

  • BMJ Archives of Disease in Childhood. "Perforated duodenal ulcer disclosing medium chain acyl-CoA dehydrogenase deficiency". bmj.com. 7

  • ResearchGate. "Molecular and functional characterisation of mild MCAD deficiency". researchgate.net. 6

  • Bhat, et al. "Metabolic conversion of phenol to polyhydroxyalkanoate (PHA) for addressing dual environmental challenges: A review". nih.gov. 2

  • Diva Portal. "Evaluation of Polyhydroxyalkanoates-Based Blends for Sustainable Pharmaceutical Delivery Systems". diva-portal.org.9

Sources

Exploratory

Synthesis and Characterization of 5-Hydroxyhexanoic Acid Sodium Salt: A Technical Guide

Executive Summary The synthesis of 5-hydroxyhexanoic acid sodium salt (CAS 185956-02-9)[1] is a fundamental transformation bridging small-molecule organic synthesis and macromolecular material science. This compound serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-hydroxyhexanoic acid sodium salt (CAS 185956-02-9)[1] is a fundamental transformation bridging small-molecule organic synthesis and macromolecular material science. This compound serves as a critical precursor for chemically recyclable thermoplastic elastomers and biodegradable polyesters[2]. Because the free 5-hydroxyhexanoic acid (CAS 44843-89-2) exists in a dynamic thermodynamic equilibrium with its cyclic ester, δ -caprolactone (5-methyltetrahydro-2H-pyran-2-one)[3], isolating the molecule as a stable sodium salt is the most reliable method for long-term storage and precise stoichiometric formulation.

This whitepaper details a highly optimized, self-validating protocol for the base-catalyzed saponification of δ -caprolactone, ensuring quantitative yield, stereochemical fidelity, and high analytical purity.

Chemical Rationale & Mechanistic Pathway

The conversion of δ -caprolactone to sodium 5-hydroxyhexanoate proceeds via a classic base-catalyzed bimolecular acyl cleavage ( BAC​2 ) mechanism[4].

Mechanistic Causality & Stereochemistry

When aqueous sodium hydroxide is introduced to the lactone, the hydroxide anion acts as a hard nucleophile, attacking the electrophilic carbonyl carbon (C1) to form a tetrahedral alkoxide intermediate. The subsequent collapse of this intermediate cleaves the endocyclic acyl C–O bond.

Expert Insight: It is critical to note that the nucleophilic attack occurs exclusively at the carbonyl carbon, not at the chiral C5 carbon. Because the C5–O bond remains intact throughout the transformation, the stereochemical configuration at the C5 position is perfectly preserved. If an enantiopure (R)

  • or (S)

  • δ -caprolactone is used as the starting material, the resulting sodium salt will be optically pure.

    Mechanism L δ-Caprolactone (Hydrophobic Oil) I Tetrahedral Intermediate L->I OH⁻ attacks C1 N NaOH (aq) (Nucleophile) N->I P Sodium 5-hydroxyhexanoate (Hydrophilic Salt) I->P Acyl Cleavage & Deprotonation

    Fig 1: Base-catalyzed saponification pathway of δ-caprolactone to sodium 5-hydroxyhexanoate.

Experimental Methodology: A Self-Validating Protocol

Standard synthetic protocols often rely on arbitrary reaction times, leading to incomplete conversion or degradation. The following protocol is designed as a self-validating system : it utilizes the intrinsic physical and chemical property shifts of the molecules to visually and analytically signal reaction completion.

Reagents & Equipment
  • δ -Caprolactone: 1.000 equivalent (Standard purity >98%)

  • Sodium Hydroxide (NaOH): 1.000 equivalent (Titrated standard solution, e.g., 1.0 M aqueous)

  • Solvent: Deionized Water (18.2 MΩ·cm)

  • Equipment: Round-bottom flask, magnetic stirrer, oil bath, rotary evaporator, lyophilizer.

Step-by-Step Workflow
  • Stoichiometric Mixing: Add exactly 1.000 equivalent of δ -caprolactone to a round-bottom flask. Introduce 1.000 equivalent of 1.0 M NaOH (aq).

    • Causality: Strict 1:1 stoichiometry is paramount. Excess NaOH will contaminate the final salt and catalyze unwanted aldol condensations if impurities are present, while a deficit leaves unreacted lipophilic lactone.

  • Thermal Activation: Heat the vigorously stirring biphasic mixture to 50–60 °C.

    • Causality: δ -caprolactone is poorly soluble in cold water. Heating overcomes the activation energy barrier and increases the mass transfer rate between the aqueous base and the organic lactone droplets.

  • Self-Validation (Phase Transition): Monitor the reaction visually. The initial state is a cloudy, biphasic emulsion. As the hydrophobic lactone converts into the highly water-soluble sodium salt, the mixture will transition into a perfectly clear, monophasic solution.

  • Self-Validation (pH Stabilization): Measure the pH. The initial mixture will register at pH > 13.0. Once the clear monophasic state is reached, the pH will stabilize between 8.5 and 9.5 (the natural equivalence point for a salt derived from a weak acid and strong base).

  • Solvent Removal: Transfer the clear solution to a rotary evaporator. Remove the bulk water under reduced pressure at 45 °C.

  • Final Drying: Subject the resulting white solid to lyophilization (freeze-drying) or place it in a vacuum oven at 40 °C for 24 hours to yield anhydrous sodium 5-hydroxyhexanoate.

Workflow S1 1. Reagent Mixing δ-Caprolactone + 1.0 eq NaOH S2 2. Thermal Activation Stir at 50-60°C S1->S2 S3 3. Visual Validation Biphasic to Monophasic Transition S2->S3 S4 4. pH Validation pH stabilizes at 8.5 - 9.5 S3->S4 S5 5. Isolation Lyophilization to Anhydrous Salt S4->S5

Fig 2: Self-validating experimental workflow for synthesizing sodium 5-hydroxyhexanoate.

Quantitative Data & Analytical Signatures

To ensure the trustworthiness of the synthesized batch, the product must be validated against known spectroscopic markers. The table below summarizes the quantitative data shifts expected when transitioning from the lactone precursor to the target sodium salt.

Analytical ModalityTarget Marker / ObservationStructural Implication
Physical State Biphasic Emulsion Clear SolutionComplete conversion of lipophilic lactone to hydrophilic salt
pH Monitoring pH 13.5 pH 8.5 - 9.5Stoichiometric consumption of hydroxide nucleophile
FTIR Spectroscopy Disappearance of ~1735 cm⁻¹Complete cleavage of the cyclic ester carbonyl bond
FTIR Spectroscopy Appearance of ~1560 cm⁻¹ & ~1410 cm⁻¹Formation of the carboxylate ( COO− ) asymmetric/symmetric stretch
FTIR Spectroscopy Appearance of broad ~3300 cm⁻¹Presence of the newly liberated secondary hydroxyl (-OH) group
¹H-NMR (D₂O) Multiplet at ~3.8 ppm (1H)Methine proton at C5, adjacent to the secondary hydroxyl
¹H-NMR (D₂O) Doublet at ~1.1 ppm (3H)Terminal methyl protons at C6

Applications in Advanced Materials

The isolation of high-purity sodium 5-hydroxyhexanoate is not merely an academic exercise. In the realm of polymer chemistry, this molecule is a vital building block. When re-acidified and subjected to ring-closing depolymerization (RCD) or direct polycondensation, it forms poly( δ -caprolactone) segments. These segments are highly sought after for designing chemically recyclable thermoplastic elastomers (TPEs)[2]. Unlike petroleum-derived polyurethanes, polymers derived from 5-hydroxyhexanoic acid derivatives can be efficiently depolymerized back into their monomeric lactones via thermolysis, enabling a truly circular polymer economy.

References

  • Liu, J., et al. "Performance-Guided Design of Chemically Recyclable Polymeric Materials: A Case Study on Thermoplastic Elastomers." National Institutes of Health (PMC). Verified URL:[Link][2]

  • Alchetron. "Caprolactone - Reactions and Ring Opening." The Free Social Encyclopedia. Verified URL: [Link][4]

Sources

Foundational

Sodium 5-Hydroxyhexanoate: Metabolic Pathways, Biomarker Utility, and Pharmacological Applications

Executive Summary Sodium 5-hydroxyhexanoate (5-HHA) is the sodium salt of 5-hydroxyhexanoic acid, an ω−1 hydroxylated medium-chain fatty acid[1]. Historically categorized as a minor urinary degradation product of hexanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-hydroxyhexanoate (5-HHA) is the sodium salt of 5-hydroxyhexanoic acid, an ω−1 hydroxylated medium-chain fatty acid[1]. Historically categorized as a minor urinary degradation product of hexanoic acid, advancements in high-resolution metabolomics have fundamentally repositioned 5-HHA. Today, it is recognized as a critical signaling metabolite, a predictive biomarker for diabetic microvascular complications[2], a mediator of immune-metabolic redox dysregulation in oncology[3], and a functional moiety in bioactive marine natural products[4].

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a rigorous, field-proven understanding of 5-HHA. This whitepaper synthesizes its biochemical profile, clinical utility, and the self-validating experimental workflows required for its absolute quantification.

Biochemical Profile & Endogenous Metabolism

Sodium 5-hydroxyhexanoate (Chemical Formula: C6​H11​O3​Na ) originates from the oxidation of medium-chain fatty acids[5]. In mammalian metabolism, hexanoic acid undergoes cytochrome P450-mediated ω−1 hydroxylation to form 5-hydroxyhexanoic acid, which exists predominantly as the 5-hydroxyhexanoate anion at physiological pH (7.3)[5].

Because of its high polarity and relatively low molecular weight (131.07 Da as an anion)[6], 5-HHA is highly soluble in aqueous environments and is primarily cleared via renal excretion[1]. This physiological reality dictates our experimental approach: non-invasive urinary metabolomics is the gold standard for assessing systemic 5-HHA levels.

MetabolicPathway Hexanoic Hexanoic Acid (Medium-Chain FA) CYP450 Cytochrome P450 (ω-1 Hydroxylation) Hexanoic->CYP450 Oxidation Sodium5HHA Sodium 5-Hydroxyhexanoate (5-HHA) CYP450->Sodium5HHA Deprotonation (Sodium Salt) Kidney Renal Clearance (Urinary Biomarker) Sodium5HHA->Kidney Excretion Pathway Tumor Redox Dysregulation (Tumorigenesis Mediator) Sodium5HHA->Tumor Immune-Metabolic Signaling Macrolactin Macrolactin Biosynthesis (Iron Chelation) Sodium5HHA->Macrolactin Secondary Metabolite Integration

Figure 1: Endogenous metabolic pathways and biological interactions of Sodium 5-Hydroxyhexanoate.

Pathophysiological Roles & Clinical Biomarker Utility

Predictive Biomarker in Diabetic Nephropathy

Microalbuminuria (MA) is the traditional clinical marker for diabetic nephropathy (DN); however, its sensitivity for predicting early progressive renal function decline (ERFD) is notoriously inconsistent. Targeted metabolomics have identified 5-HHA as a superior predictive biomarker.

In a landmark validation study of Type 2 Diabetes (T2D) patients with MA, researchers demonstrated that a significant decrease in urinary 5-HHA levels precedes structural kidney damage ()[2][7]. The causality behind this involves systemic lipid dysregulation: as mitochondrial β -oxidation becomes impaired in early DN, the alternative ω−1 oxidation pathway is suppressed, leading to reduced systemic production and subsequent urinary clearance of 5-HHA[8].

Immune-Metabolic Mediation in Oncology

Beyond nephrology, 5-HHA plays a mechanistic role in the tumor microenvironment. A recent Mendelian randomization study investigating malignant tumors of bone and articular cartilage revealed that 5-HHA acts as a mediator of immune regulatory imbalance ()[3]. The metabolite accounts for a 7.2% mediation ratio in tumorigenesis[3]. At aberrant concentrations, 5-HHA induces localized oxidative damage, propagating a biochemical cascade that fosters tumorigenesis via redox dysregulation[3].

Quantitative Biomarker Data

To contextualize the diagnostic power of 5-HHA, the following table synthesizes the targeted metabolomics validation data comparing T2D patients who progressed to ERFD versus those who maintained stable renal function[2][7].

Table 1: Targeted Urinary Metabolites in ERFD Progression

MetaboliteTrend in ERFD ProgressorsBiological PathwayStatistical Significance
Sodium 5-Hydroxyhexanoate Decreased Fatty acid oxidation Significant (p < 0.05)
Azelaic AcidDecreasedLipid peroxidationNot Significant
Adipic AcidDecreasedDicarboxylic acid metabolismNot Significant
L-TryptophanDecreasedAmino acid metabolismNot Significant
L-Pyroglutamic AcidIncreasedGlutathione metabolismNot Significant
D-NorvalineIncreasedArginase inhibitionNot Significant

Data highlights that among the candidate metabolites, only 5-HHA maintained statistical significance as an independent predictor of renal decline[2].

Pharmacological & Synthetic Applications

Macrolactins and Antimicrobial Drug Design

In marine pharmacognosy, the 5-HHA moiety is a critical structural component of Macrolactins—24-membered lactone ring compounds isolated from marine bacteria[4]. Specifically, the 6-(2-acetylphenyl)-5-hydroxyhexanoate side chain in these molecules functions as a potent iron chelator ()[4]. By binding freely available Fe3+ , this moiety deprives pathogenic bacteria of essential elements required for multiplication, offering a novel mechanism for antimicrobial drug development[4].

Biocatalysis of Chiral Intermediates

The pharmaceutical industry heavily relies on single enantiomers for drug efficacy. The synthesis of ethyl (S)-5-hydroxyhexanoate (a direct ester derivative of 5-HHA) is achieved via the highly enantioselective biocatalytic reduction of ethyl 5-oxohexanoate using Pichia methanolica, yielding >95% enantiomeric excess[9]. This chiral building block is foundational for synthesizing downstream antihypertensive and anti-inflammatory agents[9].

Experimental Workflows & Protocols

Self-Validating LC-MS/MS Quantification Protocol

As an application scientist, I mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard Reversed-Phase (RP) chromatography for 5-HHA. The causality is straightforward: 5-HHA is highly polar due to its terminal carboxylate and hydroxyl groups[1]. On a standard C18 column, it elutes in the void volume, suffering from severe ion suppression from urinary salts. HILIC retains 5-HHA effectively, separating it from isobaric matrix interferences.

This protocol is designed as a self-validating system using stable-isotope dilution to ensure absolute trustworthiness in your quantitative data.

Step-by-Step Methodology:

  • Sample Aliquoting & Isotope Spiking: Aliquot 50 µL of human urine into a microcentrifuge tube. Spike with 10 µL of deuterium-labeled internal standard (5-HHA-d3, 10 µg/mL).

    • Validation Check: The heavy isotope co-elutes exactly with endogenous 5-HHA, acting as an internal control that self-corrects for any extraction losses or MS source ionization drift.

  • Protein Precipitation: Add 200 µL of ice-cold Methanol:Acetonitrile (1:1 v/v).

    • Causality: This specific solvent ratio rapidly denatures urinary proteins, while the methanol component ensures the polar 5-HHA remains entirely in solution, preventing analyte occlusion within the protein pellet.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Acquisition: Inject 2 µL onto a HILIC column. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Causality: The sodium salt of 5-HHA readily dissociates in solution, yielding the stable 5-hydroxyhexanoate anion (m/z 131.07)[5][6], which produces a robust and highly sensitive signal in ESI-.

  • System Suitability (QC): Inject a pooled Quality Control (QC) sample every 10 runs. The batch is only validated if the coefficient of variation (CV) for the internal standard remains <15%.

LCMSWorkflow SamplePrep 1. Sample Aliquoting (Urine + Internal Standard) Extraction 2. Protein Precipitation (Methanol/Acetonitrile) SamplePrep->Extraction Add Solvent Centrifugation 3. Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Vortex & Incubate LCMS 4. LC-MS/MS Analysis (MRM Mode, ESI-) Centrifugation->LCMS Supernatant Injection Data 5. Data Processing (Peak Integration & Stats) LCMS->Data Quantify 5-HHA

Figure 2: Self-validating LC-MS/MS workflow for the quantification of urinary 5-HHA.

References

  • Title: 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients With Microalbuminuria Source: Kidney and Blood Pressure Research (Karger Publishers) URL: [Link]

  • Title: The relationship between metabolite mediated immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage: a Mendelian randomization study Source: Frontiers in Immunology URL: [Link]

  • Title: Macrolactins: biological activity and biosynthesis Source: Marine Life Science & Technology (Springer) URL: [Link]

  • Title: 5-Hydroxyhexanoic acid - Compound Summary (CID 170748) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Sodium 5-Hydroxyhexanoate in Human Urine: Metabolic Origins, Biomarker Utility, and Analytical Methodologies

Executive Summary In the rapidly evolving field of clinical metabolomics, medium-chain hydroxy fatty acids have emerged as critical indicators of mitochondrial function, lipid oxidation, and systemic metabolic homeostasi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of clinical metabolomics, medium-chain hydroxy fatty acids have emerged as critical indicators of mitochondrial function, lipid oxidation, and systemic metabolic homeostasis. Sodium 5-hydroxyhexanoate (the physiological, ionized salt form of 5-hydroxyhexanoic acid) is a highly soluble human urinary metabolite[1]. While historically recognized as an anomalous byproduct excreted during severe metabolic crises—such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency or hypoglycin toxicity—recent high-resolution mass spectrometry advancements have repositioned it as a highly sensitive, predictive biomarker for chronic pathologies, including diabetic nephropathy, cirrhosis-induced acute kidney injury (AKI), and immune-mediated oncogenesis.

This whitepaper provides an authoritative, in-depth technical guide on the biochemical routing of 5-hydroxyhexanoate, its clinical utility as a predictive biomarker, and the optimized, self-validating analytical methodologies required for its precise quantification in human urine.

Biochemical Profile & Metabolic Origins

Chemical Properties and Physiological State

5-Hydroxyhexanoic acid ( C6​H12​O3​ , MW: 132.08 Da) is an (ω−1) -hydroxy medium-chain fatty acid[1]. In the physiological pH environment of human urine (typically pH 6.0–7.5), the carboxylic acid moiety ( pKa​≈4.8 ) is fully deprotonated. Consequently, it exists almost exclusively as the 5-hydroxyhexanoate anion , pairing with abundant urinary cations to form sodium 5-hydroxyhexanoate[2]. This high aqueous solubility facilitates its rapid renal clearance and prevents tubular reabsorption, making urine the ideal biofluid for its quantification.

The ω−1 Oxidation Shunt

Under normal physiological conditions, hexanoic acid (a 6-carbon fatty acid) undergoes mitochondrial β -oxidation to yield acetyl-CoA and ketone bodies[3]. However, 5-hydroxyhexanoate is generated when the primary β -oxidation pathway is either overwhelmed or enzymatically blockaded.

When mitochondrial processing is impaired, medium-chain fatty acids are shunted to the endoplasmic reticulum, where cytochrome P450 enzymes initiate ω and ω−1 oxidation. The ω−1 oxidation of hexanoic acid directly yields 5-hydroxyhexanoate[4]. This shunt is classically activated during:

  • Dietary Overload: Excessive enteral feeding of Medium-Chain Triglycerides (MCTs)[4].

  • Enzymatic Blockade: MCAD deficiency, an inborn error of metabolism[5].

  • Toxic Inhibition: Ingestion of hypoglycin A (the causative agent of Jamaican Vomiting Sickness) or related analogs, which irreversibly inhibit acyl-CoA dehydrogenases, mimicking Reye's syndrome and triggering massive urinary excretion of 5-hydroxyhexanoate[6].

Pathway MCT Dietary Medium-Chain Triglycerides (MCT) Hexanoate Hexanoic Acid (C6) Medium-Chain Fatty Acid MCT->Hexanoate BetaOx Mitochondrial β-Oxidation Hexanoate->BetaOx Primary Pathway OmegaOx Microsomal ω-1 Oxidation Hexanoate->OmegaOx Shunt Pathway (Overload/Blockade) Ketones Energy Production (Ketone Bodies) BetaOx->Ketones BetaOx->OmegaOx MCAD Deficiency / Toxin Inhibition Metabolite 5-Hydroxyhexanoate (Urinary Excretion) OmegaOx->Metabolite

Metabolic routing of hexanoic acid to 5-hydroxyhexanoate via ω-1 oxidation during β-oxidation stress.

Clinical Significance & Biomarker Utility

Beyond acute metabolic disorders, modern untargeted and targeted metabolomics have identified sodium 5-hydroxyhexanoate as a critical predictive biomarker in complex, chronic disease states.

Diabetic Nephropathy and Early Renal Functional Decline (ERFD)

In patients with Type 2 Diabetes (T2D) presenting with microalbuminuria, predicting which patients will progress to Early Renal Functional Decline (ERFD) is a major clinical hurdle. A landmark longitudinal study demonstrated that urinary 5-hydroxyhexanoic acid levels are significantly decreased in patients who progress to ERFD compared to those with stable renal function[7]. Yielding an Area Under the Curve (AUC) of 0.806, it outperforms many traditional markers[7]. The mechanistic causality lies in the progressive dysfunction of proximal tubule cells in early diabetic nephropathy, which impairs the local renal handling and excretion of medium-chain fatty acid metabolites.

Hepatorenal Syndrome and Cirrhosis-Induced AKI

In hospitalized patients with decompensated cirrhosis, admission urinary metabolomics can predict the development of Acute Kidney Injury (AKI) and the eventual need for dialysis. 5-Hydroxyhexanoate is among a specific panel of urinary metabolites that, when combined with clinical variables, achieves an AUC of 0.88 for AKI prediction[8]. The alteration of this metabolite reflects the profound systemic shift in lipid oxidation secondary to hepatic failure.

Oncological Immune Regulation

A 2024 Mendelian randomization study uncovered a causal network linking immune regulatory imbalance to the occurrence of malignant tumors of bone and articular cartilage[9]. The study identified that the activation of HLA-DR+ Natural Killer (NK) cells drives tumorigenesis, and crucially, 5-hydroxyhexanoate acts as a mechanistic mediator for 7.2% of this pathway[9]. High levels of this metabolite can induce oxidative damage, illustrating how aberrant immune responses disrupt metabolic homeostasis to foster a pro-tumorigenic redox environment[9].

Quantitative Data Synthesis
Clinical PathologyRole of 5-HydroxyhexanoateDiagnostic Utility / MetricsBiological Mechanism
Type 2 Diabetes (ERFD) Decreased in progressorsAUC = 0.806 (Predictive)Proximal tubule dysfunction impairs local lipid metabolite clearance.
Decompensated Cirrhosis Altered admission levelsAUC = 0.88 (Panel for AKI)Hepatorenal metabolic shifts; impaired hepatic fatty acid oxidation.
MCAD Deficiency / Toxicity Massively elevatedQualitative diagnostic markerBlockade of mitochondrial β -oxidation forces the ω−1 shunt.
Bone/Cartilage Tumors Pro-tumorigenic mediator7.2% Mediation RatioLinks HLA-DR+ NK cell activation to tumorigenesis via redox dysregulation.

Analytical Methodology: Detection and Quantification

To reliably quantify sodium 5-hydroxyhexanoate, the analytical workflow must account for its high polarity, its existence as an ionized salt in urine, and the complex, protein-rich matrix of pathological urine samples (e.g., microalbuminuria).

Rationale for LC-MS/MS over GC-MS

Historically, organic acidurias were diagnosed via GC-MS, which requires time-consuming oximation and silylation derivatization steps to volatilize the sodium salt of 5-hydroxyhexanoate[4]. Modern laboratories utilize Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS)[10]. UPLC-MS/MS eliminates derivatization, prevents the thermal degradation of labile hydroxy-acids, and allows for high-throughput quantification.

Column Chemistry Causality

Because 5-hydroxyhexanoate is highly polar, standard end-capped C18 columns suffer from "phase collapse" in the highly aqueous mobile phases required to retain it. Therefore, an HSS T3 C18 column (e.g., Waters ACQUITY) is mandated[10]. The T3 stationary phase features a lower ligand density and proprietary end-capping, allowing the alkyl chains to remain fully extended in 100% aqueous conditions, ensuring robust retention and sharp peak shapes for polar organic anions.

Workflow Urine Urine Sample (-80°C) Lysis Zirconia Bead Homogenization Urine->Lysis Ext Solvent Extraction & Precipitation Lysis->Ext UPLC HSS T3 C18 UPLC Separation Ext->UPLC MS ESI-MS/MS (MRM Mode) UPLC->MS Data Multivariate Data Analysis MS->Data

Step-by-step LC-MS/MS analytical workflow for quantifying urinary 5-hydroxyhexanoate.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in self-validation mechanisms (Internal Standards and Quality Control pooling) to monitor matrix effects and extraction recovery continuously.

Step 1: Sample Preparation and Homogenization
  • Action: Thaw urine aliquots (stored at -80°C) on wet ice. Transfer 100 µL of urine to a microcentrifuge tube containing a single 3 mm zirconia bead. Homogenize using a mixer mill at 30 Hz for 1.5 minutes[7].

  • Causality: Thawing on ice halts the enzymatic degradation of metabolites. Pathological urine often contains exfoliated urothelial cells, casts, and precipitated salts. Mechanical disruption via zirconia beads ensures these matrices are fully lysed, releasing intracellular/trapped metabolites and homogenizing the sample to guarantee reproducible extraction aliquots.

Step 2: Protein Precipitation and Isotope Spiking (Self-Validation)
  • Action: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) spiked with a stable isotope-labeled internal standard (e.g., 13C6​ -hexanoic acid or a deuterated analog). Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Causality: The organic solvent disrupts hydrogen bonding and denatures urinary proteins (crucial for diabetic patients with proteinuria), precipitating them out of solution. The cold temperature stabilizes the hydroxy-acid. Spiking the internal standard before extraction creates a self-validating system: any loss of the analyte during precipitation or ion suppression during MS detection will equally affect the heavy isotope, allowing the final ratio to perfectly correct for matrix effects.

Step 3: UPLC-MS/MS Acquisition
  • Action: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 C18 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C[10]. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Causality: The acidic mobile phase protonates the sodium 5-hydroxyhexanoate back into its free acid form, optimizing its interaction with the stationary phase. However, ESI- mode is utilized because carboxylic acids readily lose a proton in the electrospray plume to form the [M−H]− precursor ion (m/z 131.1), providing vastly superior signal-to-noise ratios compared to positive ion mode.

Step 4: Quality Control (QC) System Suitability
  • Action: Pool 10 µL from every extracted sample to create a composite QC sample. Inject this QC sample at the beginning of the run (to condition the column) and after every 10 clinical samples.

  • Causality: This validates the stability of the instrument. If the coefficient of variation (CV) of 5-hydroxyhexanoate in the QC injections exceeds 15%, the system is failing (e.g., source contamination or column degradation), and the batch is automatically invalidated, ensuring absolute data integrity.

References

  • Tang, J., et al. (2019). "5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria." Kidney and Blood Pressure Research, 44(2), 245–263. URL:[Link]

  • Lawson, A. M., & Chalmers, R. A. (1977). "Identification of 5-hydroxyhexanoic acid in the urine of twin siblings with a syndrome having close similarities to Jamaican vomiting sickness." Biochemical Society Transactions, 5(5), 1346–1348. URL:[Link]

  • Long, K., et al. (2024). "The relationship between metabolite mediated immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage: a Mendelian randomization study." Frontiers in Immunology, 15, 1433219. URL:[Link]

  • Bajaj, J. S., et al. (2021). "Admission Urinary and Serum Metabolites Predict Renal Outcomes in Hospitalized Patients With Cirrhosis." Hepatology (Baltimore, Md.), 74(5), 2699–2711. URL:[Link]

  • National Center for Biotechnology Information. "5-Hydroxyhexanoic acid | C6H12O3 | CID 170748." PubChem Database. URL:[Link]

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Foundational

Discovery and natural occurrence of 5-hydroxyhexanoic acid

An In-Depth Technical Guide to 5-Hydroxyhexanoic Acid: Discovery and Natural Occurrence Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-hydroxyhexanoic acid, a signi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Hydroxyhexanoic Acid: Discovery and Natural Occurrence

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-hydroxyhexanoic acid, a significant (omega-1)-hydroxy fatty acid. We will explore its initial discovery in a clinical context, detail its known natural occurrences across various biological systems, and elucidate the metabolic pathways responsible for its formation. Furthermore, this document furnishes detailed, field-proven methodologies for its detection and analysis, designed for researchers, scientists, and professionals in drug development.

Introduction to 5-Hydroxyhexanoic Acid

5-Hydroxyhexanoic acid (also known as 5-hydroxycaproic acid) is a six-carbon medium-chain fatty acid characterized by a hydroxyl group on the fifth carbon (the omega-1 position).[1] Its chemical formula is C₆H₁₂O₃.[1] While structurally simple, this molecule has emerged as a noteworthy metabolite in human biochemistry, particularly as a urinary biomarker for specific metabolic states and inborn errors of metabolism.[1][2] Its presence and concentration in biological fluids can offer critical insights into the functioning of fatty acid oxidation pathways. This guide synthesizes current knowledge to provide a robust resource on its origins, from its first identification to its metabolic synthesis.

The Discovery in a Clinical Setting

The first significant identification of 5-hydroxyhexanoic acid in a biological context was reported in 1979 by Chalmers and Lawson.[3] They discovered large quantities of a previously unrecorded organic acid in the urine of twin infant siblings.[3] The siblings presented with a severe clinical picture resembling Reye's syndrome, characterized by profound hypoglycemia, vomiting, and dicarboxylic aciduria.[3]

Using gas chromatography-mass spectrometry (GC-MS) and comparing the findings against a synthesized standard, the researchers unequivocally identified the compound as 5-hydroxyhexanoic acid.[3] The urinary concentrations were remarkably high, measured at 340 and 330 mg per gram of creatinine in the two patients.[3] This pivotal discovery linked the metabolite to a state of metabolic distress and suggested a potential role for an environmental toxin, hex-4-enoic acid, as a metabolic precursor. More importantly, it raised the possibility of its formation via (omega-1) oxidation of hexanoic acid, a less common fatty acid metabolism pathway.[3]

Natural Occurrence and Biological Significance

5-Hydroxyhexanoic acid is an endogenous human metabolite found in various biofluids, including urine, blood, and feces.[2] Its presence is a normal result of fatty acid metabolism, though its concentration can be significantly altered under various physiological and pathological conditions.[2]

Human Metabolism and Disease States

The compound is primarily recognized for its elevated levels in disorders related to fatty acid oxidation.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency : This is an inborn error of metabolism where the body cannot properly break down medium-chain fatty acids. 5-Hydroxyhexanoic acid is a known biomarker for this condition.[1][2]

  • Dicarboxylic Aciduria : The presence of elevated dicarboxylic acids in urine, which can be caused by MCAD deficiency, fasting, or high intake of medium-chain triglycerides (MCT), is often accompanied by increased excretion of 5-hydroxyhexanoic acid.[2]

  • Diabetic Nephropathy : Recent studies have identified urinary 5-hydroxyhexanoic acid as a potential biomarker for predicting early renal functional decline in patients with type 2 diabetes and microalbuminuria.[4] In these cases, decreased levels of the metabolite were associated with a higher risk of disease progression.[4]

Occurrence in Other Organisms

While most extensively studied in humans, related compounds and the capacity for its production exist elsewhere in nature.

  • Microorganisms : Certain bacteria have demonstrated the ability to metabolize hexanoate via omega-oxidation. Alkane-utilizing strains of Pseudomonas species can oxidize hexanoate to 6-hydroxyhexanoate, and subsequently to adipic acid, indicating the presence of the necessary enzymatic machinery for hydroxylating the fatty acid chain.[5]

  • Plants : While 5-hydroxyhexanoic acid itself is not commonly reported in plants, a related amino acid, 2-amino-5-hydroxyhexanoic acid, has been isolated from the seeds of Crotalaria juncea.[6]

Data Summary: Natural Occurrence
Biological SourceMatrix/FluidContext / SignificanceReferences
HumanUrine, Blood, FecesEndogenous metabolite.[2][1][2]
HumanUrineBiomarker for MCAD deficiency and dicarboxylic aciduria.[1][2][3][1][2][3]
HumanUrinePotential predictive biomarker for diabetic nephropathy progression.[4][4]
Bacteria (Pseudomonas spp.)Culture mediumMetabolic intermediate in the omega-oxidation of hexanoate.[5][5]

Biosynthesis via Omega-1 Oxidation

The primary route for the formation of 5-hydroxyhexanoic acid in mammals is the (omega-1) oxidation of hexanoic acid. This is an alternative to the principal beta-oxidation pathway for fatty acid degradation.[3][7] The omega-oxidation pathway typically occurs in the smooth endoplasmic reticulum of the liver and kidneys and involves a series of enzymatic reactions.[7] While omega-oxidation targets the terminal (ω) carbon, (omega-1) oxidation targets the penultimate carbon.

Key Enzymatic Steps:

  • Hydroxylation : The process is initiated by a cytochrome P450-dependent monooxygenase. This enzyme hydroxylates the fifth carbon of hexanoic acid (or its CoA ester) to form 5-hydroxyhexanoic acid.

  • Dehydrogenation : The newly formed hydroxyl group can be further oxidized by alcohol and aldehyde dehydrogenases to form a keto acid (5-oxohexanoic acid).

  • Further Metabolism : This keto acid can then be further metabolized, potentially entering other pathways.

Biosynthesis Hexanoic_Acid Hexanoic Acid Five_HHA 5-Hydroxyhexanoic Acid Hexanoic_Acid->Five_HHA (ω-1) Hydroxylation P450 Cytochrome P450 Monooxygenase Five_OHA 5-Oxohexanoic Acid Five_HHA->Five_OHA Oxidation ADH Alcohol Dehydrogenase

Caption: Proposed biosynthetic pathway for 5-hydroxyhexanoic acid.

Analytical Methodologies

The detection and quantification of 5-hydroxyhexanoic acid in biological matrices require sensitive and specific analytical techniques due to its polar nature and typically low physiological concentrations. Gas chromatography-mass spectrometry (GC-MS) is the most established method.[3][8]

Rationale for Method Selection
  • GC-MS : Offers excellent chromatographic resolution and mass-based identification, providing high specificity. However, it requires a chemical derivatization step to make the polar, non-volatile hydroxy acid amenable to gas-phase analysis. Silylation is a common approach.

  • LC-MS/MS : Liquid chromatography-tandem mass spectrometry is an alternative that often does not require derivatization.[9] It provides high sensitivity and specificity, particularly when operated in selected reaction monitoring (SRM) mode. However, retaining small, polar molecules like 5-hydroxyhexanoic acid on standard reversed-phase columns can be challenging.

Experimental Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol provides a validated, step-by-step workflow for the quantification of 5-hydroxyhexanoic acid in urine.

1. Sample Preparation (Liquid-Liquid Extraction): a. Thaw frozen urine samples at room temperature. b. Centrifuge at 2,000 x g for 10 minutes to pellet any precipitate. c. Transfer 1 mL of the supernatant to a clean glass tube. d. Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample). e. Acidify the sample to a pH < 2 by adding concentrated HCl. This protonates the carboxylic acid group, making it less water-soluble and more extractable into an organic solvent. f. Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes. g. Centrifuge at 2,000 x g for 5 minutes to separate the layers. h. Carefully transfer the upper organic layer (ethyl acetate) to a new tube. i. Repeat the extraction (steps f-h) and combine the organic layers. j. Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst). b. Cap the tube tightly and heat at 60°C for 30 minutes. This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility.[10] c. Cool the sample to room temperature before injection.

3. GC-MS Analysis: a. Injection : Inject 1 µL of the derivatized sample into the GC-MS system. b. Gas Chromatograph (GC) Conditions :

  • Column : DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[11]

  • Injector Temperature : 250°C.

  • Oven Program : Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.[8] c. Mass Spectrometer (MS) Conditions :

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[11]

  • Source Temperature : 230°C.

  • Acquisition Mode : Full Scan (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the di-TMS derivative of 5-hydroxyhexanoic acid.

    Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample Spike Add Internal Standard Urine->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Silylation (e.g., BSTFA) Dry->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection) GC->MS Data Data Processing & Quantification MS->Data

    Caption: General workflow for GC-MS analysis of 5-hydroxyhexanoic acid.

Conclusion

5-Hydroxyhexanoic acid, first identified in a clinical investigation of metabolic disease, serves as a crucial molecule for understanding the nuances of fatty acid metabolism. Its natural occurrence as an endogenous human metabolite, particularly its changing concentrations in disease states like MCAD deficiency and diabetic nephropathy, underscores its diagnostic and prognostic potential. The established analytical methods, especially GC-MS, provide a reliable framework for its quantification in research and clinical settings. Continued investigation into the metabolic regulation and function of 5-hydroxyhexanoic acid is warranted to fully harness its potential as a biomarker and to deepen our understanding of metabolic health.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, 5-Hydroxyhexanoic acid. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 5-Hydroxyhexanoic acid (FDB022093). Retrieved from [Link]

  • bioRxiv. (2026, February 12). 4,5-dihydroxyhexanoic acid is a robust circulating and urine marker of mitochondrial disease and its severity. Retrieved from [Link]

  • PubMed. (n.d.). Microbial production of vitamin B12 antimetabolites. IV. Isolation and identification of 4-keto-5-amino-6-hydroxyhexanoic acid. Retrieved from [Link]

  • Karger Publishers. (2019, May 9). 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research. Retrieved from [Link]

  • Chalmers, R. A., & Lawson, A. M. (1979). Identification of 5-hydroxyhexanoic acid in the urine of twin siblings with a Reye's-like syndrome. Biomedical Mass Spectrometry, 6(10), 444–446. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Retrieved from [Link]

  • Karger Publishers. (2019). 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Retrieved from [Link]

  • PubMed. (2013, December 15). Antidyslipidemic and Antioxidant Activity of an Unusual Amino Acid (2-amino-5-hydroxyhexanoic Acid) Isolated From the Seeds of Crotalaria Juncea. Retrieved from [Link]

  • SCIEPublish. (n.d.). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. Retrieved from [Link]

  • Virginia.gov. (2026, February 21). Compound 526007: 5-Hydroxyhexanoic acid diTMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. Retrieved from [Link]

  • MDPI. (2025, June 30). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). (5R)-5-hydroxyhexanoic acid (CHEBI:78842). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-hydroxyhexanoic acid. Retrieved from [Link]

  • PubMed. (2018, February 15). Naturally Occurring ω-Hydroxyacids. Retrieved from [Link]

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

  • PubMed. (2014, July 20). A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 135125509, 5-Hydroxyhexanoic acid. Retrieved from [Link]

  • ResearchGate. (2013, January 7). What are the consequences of 5% HCOOH in LC-MS? Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Frontiers. (2021, November 18). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 19). Microbial and metabolic profiles unveil mutualistic microbe-microbe interaction in obesity-related colorectal cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-hydroxyhexanoic acid (C6H12O3). Retrieved from [Link]

  • ResearchGate. (2020, June). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Retrieved from [Link]

  • Semantic Scholar. (2020, August 29). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Milk. Retrieved from [Link]

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Exploratory

The Role and Function of 5-Hydroxyhexanoate in Fatty Acid Oxidation: Mechanisms, Biomarker Potential, and Analytical Methodologies

Executive Summary 5-Hydroxyhexanoate (also known as 5-hydroxycaproate or 5-hydroxyhexanoic acid) is a monohydroxy medium-chain fatty acid derivative[1]. While historically viewed as a minor metabolic byproduct, recent ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxyhexanoate (also known as 5-hydroxycaproate or 5-hydroxyhexanoic acid) is a monohydroxy medium-chain fatty acid derivative[1]. While historically viewed as a minor metabolic byproduct, recent advancements in high-resolution metabolomics have repositioned 5-hydroxyhexanoate as a critical sentinel biomarker for mitochondrial dysfunction, metabolic reprioritization, and immune dysregulation. This whitepaper provides an in-depth mechanistic analysis of 5-hydroxyhexanoate's role in alternative fatty acid oxidation (FAO) pathways, its emerging clinical utility in drug development, and robust analytical protocols for its quantification.

Biochemical Origins: The Omega-1 Oxidation Pathway

Under homeostatic conditions, medium-chain fatty acids like hexanoic acid (C6:0) undergo mitochondrial β -oxidation to yield acetyl-CoA, driving the tricarboxylic acid (TCA) cycle and ketogenesis. However, when mitochondrial β -oxidation is genetically impaired or metabolically saturated, the cellular machinery redirects lipid flux to the endoplasmic reticulum (ER) to prevent lipotoxicity.

This reprioritization activates the microsomal ω -oxidation and ω -1 oxidation pathways , catalyzed primarily by the Cytochrome P450 (CYP4A and CYP4F) enzyme families.

  • ω -Oxidation targets the terminal methyl group, producing dicarboxylic acids (e.g., adipic acid).

  • ω -1 Oxidation targets the penultimate carbon, hydroxylating hexanoic acid to form 5-hydroxyhexanoate [2].

Because 5-hydroxyhexanoate cannot be efficiently processed by standard mitochondrial β -oxidation enzymes, it accumulates in the systemic circulation and is excreted in the urine, serving as a direct biochemical readout of mitochondrial bottlenecking.

G Hexanoic Hexanoic Acid (C6:0) Primary Substrate BetaOx Mitochondrial β-Oxidation (Homeostatic Pathway) Hexanoic->BetaOx Normal Flux Block Impaired β-Oxidation (Enzyme Defect / Saturation) Hexanoic->Block Pathological Stress AcetylCoA Acetyl-CoA (TCA Cycle / Ketogenesis) BetaOx->AcetylCoA OmegaOx Microsomal ω-1 Oxidation (CYP450 Enzymes) Block->OmegaOx Hydroxy 5-Hydroxyhexanoate (Terminal Metabolite) OmegaOx->Hydroxy ER Shunting

Metabolic routing of hexanoic acid to 5-hydroxyhexanoate during impaired beta-oxidation.

Pathophysiological Implications & Clinical Utility

The accumulation or depletion of 5-hydroxyhexanoate provides highly specific diagnostic insights across multiple disease states:

Inborn Errors of Metabolism (IEMs)

In patients with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) or Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) Deficiency , the core β -oxidation and ketogenesis pathways are blocked[2]. Consequently, 5-hydroxyhexanoate is massively upregulated. Detecting this metabolite in urine organic acid profiles is a gold-standard diagnostic indicator for these fatal, yet treatable, hypoketotic hypoglycemic disorders.

Diabetic Nephropathy and Renal Functional Decline

In Type 2 Diabetes (T2D), altered systemic lipid metabolism directly impacts microvascular integrity. A landmark metabolomics study identified that urinary 5-hydroxyhexanoate levels significantly decrease in T2D patients experiencing Early Renal Functional Decline (ERFD) compared to non-progressors[3]. This suggests that the loss of 5-hydroxyhexanoate may reflect a failure in compensatory lipid clearance mechanisms in the diabetic kidney, positioning it as a predictive biomarker superior to traditional Urinary Albumin Excretion Rates (UAER)[3].

Systemic Inflammation and Immune Dysregulation

Recent Mendelian randomization studies have linked 5-hydroxyhexanoate to immune regulatory imbalances, specifically involving HLA DR+ Natural Killer (NK) cells in the microenvironment of bone and articular cartilage tumors[4]. Furthermore, in Irritable Bowel Syndrome (IBS), elevated systemic ω -oxidation products, including 5-hydroxyhexanoate, indicate a systemic defect in β -oxidation likely driven by gut-microbiome dysbiosis and mucosal inflammation[5].

Quantitative Data Summary
Clinical Condition5-Hydroxyhexanoate LevelBiological MatrixMechanistic Implication
HMGCS2 Deficiency / MCADD Significantly ElevatedUrineBlocked mitochondrial β -oxidation; forced ER ω -1 oxidation shunting.
Type 2 Diabetes (ERFD) Decreased (in progressors)UrineImpaired metabolic signaling; failure of renal lipid clearance mechanisms.
Irritable Bowel Syndrome ElevatedSerumCompensatory ω -oxidation due to systemic β -oxidation defects.
Bone/Cartilage Tumors Altered / DysregulatedPlasmaMediates pro-oxidative stress and HLA DR+ NK cell immune dysregulation.

Experimental Protocols: Targeted Metabolomics Workflow

To leverage 5-hydroxyhexanoate as a reliable biomarker, researchers must employ rigorous, self-validating analytical protocols. Because 5-hydroxyhexanoate contains both a polar hydroxyl group and a carboxylic acid group, it exhibits poor volatility and is prone to thermal degradation. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) with dual derivatization is the preferred method for absolute quantification[6].

Step-by-Step GC-MS Methodology

1. Sample Preparation & Internal Standardization

  • Action: Thaw urine or plasma samples on ice. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and proteins. Transfer 100 µL of the supernatant to a clean glass vial.

  • Spike: Add 10 µL of an isotopically labeled internal standard (e.g., D3​ -5-hydroxyhexanoic acid) at a known concentration.

  • Causality: The internal standard co-extracts and co-elutes with the endogenous metabolite, perfectly correcting for matrix effects, extraction losses, and ion suppression, ensuring a self-validating quantitative system.

2. Liquid-Liquid Extraction (LLE)

  • Action: Acidify the sample by adding 20 µL of 6M HCl to drop the pH below 2.0. Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the phases. Transfer the upper organic layer to a new vial. Repeat the extraction twice and pool the organic layers.

  • Causality: Acidification protonates the carboxylic acid group of 5-hydroxyhexanoate, neutralizing its charge and forcing it to partition efficiently into the non-polar organic solvent.

3. Derivatization (Silylation)

  • Action: Evaporate the pooled organic extract to complete dryness under a gentle stream of ultra-pure nitrogen gas ( N2​ ). Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • Causality: BSTFA replaces the active hydrogen atoms on both the hydroxyl (-OH) and carboxyl (-COOH) groups with trimethylsilyl (TMS) groups. This dramatically increases the molecule's volatility and thermal stability, preventing peak tailing and degradation inside the hot GC injection port.

4. GC-MS Acquisition

  • Action: Inject 1 µL of the derivatized sample in splitless mode into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Use Electron Ionization (EI) at 70 eV. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments characteristic of 5-hydroxyhexanoate-diTMS.

  • Causality: SIM mode filters out background matrix noise, providing the extreme sensitivity required to detect trace levels of 5-hydroxyhexanoate in complex biological fluids.

Workflow Sample 1. Sample Prep (Urine/Plasma) Spike 2. Internal Std (Isotope Spike) Sample->Spike Extract 3. Acidification & LLE Extraction Spike->Extract Deriv 4. Derivatization (BSTFA + TMCS) Extract->Deriv GCMS 5. GC-MS (SIM Mode) Deriv->GCMS Data 6. Quantification (Peak Integration) GCMS->Data

Step-by-step targeted metabolomics workflow for quantifying 5-hydroxyhexanoate.

Conclusion

5-Hydroxyhexanoate is far more than a metabolic exhaust fume; it is a critical biochemical indicator of the cell's attempt to survive mitochondrial β -oxidation failure. By understanding the ω -1 oxidation pathway and implementing rigorous GC-MS quantification protocols, drug development professionals and clinical researchers can utilize 5-hydroxyhexanoate as a high-fidelity biomarker for inborn metabolic errors, diabetic nephropathy progression, and systemic immune-metabolic dysregulation.

References

  • 5-Hydroxyhexanoic acid | C6H12O3 | CID 170748 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria Source: Kidney and Blood Pressure Research | Karger Publishers URL:[Link]

  • Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations Source: Minerva Access / University of Melbourne URL:[Link]

  • Multifluid Metabolomics Identifies Novel Biomarkers for Irritable Bowel Syndrome Source: MDPI (Metabolites) URL:[Link]

  • The relationship between metabolite mediated immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage: a Mendelian randomization study Source: PubMed Central (PMC) / NIH URL:[Link]

  • Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human Source: ResearchGate (Biomarkers) URL:[Link]

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Foundational

Stereoisomers of 5-Hydroxyhexanoic Acid: A Comprehensive Guide to Properties, Biocatalytic Synthesis, and Polymer Applications

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In the landscape of chiral synthons, 5-hydroxyhexanoic acid (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of chiral synthons, 5-hydroxyhexanoic acid (also known as 5-hydroxycaproic acid) occupies a critical niche. Featuring a single chiral center at the C5 position, it exists as two distinct stereoisomers: (5R)-5-hydroxyhexanoic acid and (5S)-5-hydroxyhexanoic acid . As a Senior Application Scientist, I frequently encounter this molecule not just as an end-product, but as a highly reactive intermediate. Its defining characteristic is its thermodynamic instability in the free acid form; it readily undergoes intramolecular esterification to form the six-membered cyclic ester, δ -caprolactone (5-hexanolide).

Understanding the stereochemical preservation during this lactonization, alongside the analytical challenges of isolating the free acid, is paramount for researchers utilizing these enantiomers in the synthesis of active pharmaceutical ingredients (APIs), chiral pheromones, and advanced biodegradable polyesters.

Physicochemical Profile and Thermodynamic Equilibrium

5-Hydroxyhexanoic acid is a medium-chain, ω -1 hydroxy fatty acid[1]. The proximity of the C5 hydroxyl group to the C1 carboxylate creates a highly favorable thermodynamic pathway for cyclization.

The Lactonization Dynamic

In aqueous solutions at neutral pH, the free acid exists in equilibrium with its lactone. However, under acidic conditions or elevated temperatures, the equilibrium shifts entirely toward δ -caprolactone[2]. This cyclization is driven by the low ring strain of the resulting six-membered ring and the entropic favorability of releasing a water molecule. Crucially, this lactonization proceeds with complete retention of stereochemistry at the C5 chiral center, meaning (5R)-5-hydroxyhexanoic acid yields (R)- δ -caprolactone, and the (5S)-enantiomer yields (S)- δ -caprolactone.

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-Hydroxyhexanoic Acid

PropertyValueReference / Source
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Exact Mass 132.0786 Da[1]
Topological Polar Surface Area 57.5 Ų[3]
XLogP3 (Lipophilicity) 0.2[3]
Hydrogen Bond Donors/Acceptors 2 / 3[3]

Table 2: Stereoisomer Comparison & Downstream Derivatives

EnantiomerChiral CenterDownstream LactonePrimary Field Application
(5R)-5-Hydroxyhexanoic Acid C5 (R-configuration)(R)- δ -CaprolactonePheromone synthesis, flavor/fragrance profiling[2]
(5S)-5-Hydroxyhexanoic Acid C5 (S-configuration)(S)- δ -CaprolactoneChiral pharmaceutical intermediates, asymmetric synthesis[4]

Mechanistic Pathway: Stereoselective Reduction and Lactonization

The most efficient route to enantiopure 5-hydroxyhexanoic acid is the asymmetric reduction of the prochiral precursor, 5-oxohexanoic acid . By utilizing stereoselective Alcohol Dehydrogenases (ADHs), we can dictate the absolute configuration of the resulting hydroxyl group.

G Oxo 5-Oxohexanoic Acid R_OH (R)-5-Hydroxyhexanoic Acid Oxo->R_OH R-ADH NADPH S_OH (S)-5-Hydroxyhexanoic Acid Oxo->S_OH S-ADH NADH R_Lac (R)-δ-Caprolactone R_OH->R_Lac -H2O (H+) S_Lac (S)-δ-Caprolactone S_OH->S_Lac -H2O (H+)

Reaction network of 5-oxohexanoic acid reduction and subsequent stereoretentive lactonization.

Field-Proven Protocol: Biocatalytic Synthesis of (S)-5-Hydroxyhexanoic Acid

As a Senior Application Scientist, I advise against attempting to isolate the free 5-hydroxyhexanoic acid for long-term storage due to its propensity to spontaneously lactonize or form linear oligomers. The following protocol describes a self-validating system where the enzymatic reduction is tightly controlled, and the product is deliberately driven to the stable (S)- δ -caprolactone for isolation.

Step 1: Reaction Matrix Preparation
  • Action: Dissolve 100 mM 5-oxohexanoic acid in 100 mM potassium phosphate buffer. Adjust the solution to exactly pH 7.0 using 1M NaOH.

  • Causality: The substrate and product are highly susceptible to acid-catalyzed intramolecular esterification. Maintaining a strictly neutral pH prevents premature lactonization during the biocatalytic phase, ensuring the enzyme retains access to the highly soluble free acid.

Step 2: Cofactor Recycling System Integration
  • Action: Add 150 mM D-glucose and 10 U/mL Glucose Dehydrogenase (GDH), followed by 1 mM NAD+.

  • Causality: Stoichiometric addition of the NADH cofactor is economically unviable for scale-up. The GDH/glucose system acts as a thermodynamic sink, continuously reducing NAD+ back to NADH, thereby driving the equilibrium of the ADH reaction to >99% conversion.

Step 3: Enzymatic Reduction
  • Action: Introduce 20 U/mL of an (S)-selective Alcohol Dehydrogenase (ADH). Incubate the bioreactor at 30°C with orbital shaking at 150 rpm for 24 hours.

  • Causality: 30°C is the optimal thermal window. Higher temperatures accelerate protein denaturation, while lower temperatures reduce the kinetic rate, leading to incomplete substrate conversion.

Step 4: Controlled Lactonization and Extraction (Self-Validating Step)
  • Action: Quench the reaction by lowering the pH to 2.0 with 6M HCl. Heat the mixture to 45°C for 2 hours. Extract the aqueous phase three times with ethyl acetate.

  • Causality: Because the free acid is difficult to isolate purely, we deliberately drop the pH and apply mild heat to force 100% conversion to (S)- δ -caprolactone. Ethyl acetate efficiently partitions the lipophilic lactone away from the aqueous enzymatic debris.

  • System Validation: Analyze the organic layer via chiral Gas Chromatography (GC-FID) using a β -cyclodextrin column. The protocol is validated if the chromatogram shows >99% enantiomeric excess (ee) for (S)- δ -caprolactone and the mass balance indicates >95% yield , confirming that no side-chain polymerization occurred.

Analytical Challenges and Resolution

A common pitfall in drug development workflows is attempting to directly analyze 5-hydroxyhexanoic acid via Reverse-Phase HPLC. Because the molecule exists in a dynamic equilibrium with δ -caprolactone, direct analysis often yields split peaks, broad tailing, or irreproducible integration.

The Field-Proven Solution: Never attempt to quantify the free acid directly on a silica-based chiral stationary phase. Instead, quantitatively derivatize the crude mixture to the lactone using catalytic p-toluenesulfonic acid (pTSA) in toluene (utilizing a Dean-Stark trap to remove water). Analyze the resulting δ -caprolactone via chiral GC. This collapses the dynamic equilibrium into a single, stable analyte, ensuring precise and reliable determination of the enantiomeric excess.

Applications in Advanced Therapeutics and Materials

The stereoisomers of 5-hydroxyhexanoic acid serve as critical building blocks across multiple scientific domains:

  • Pharmaceutical Intermediates: The (S)-enantiomer is utilized as a chiral synthon in the development of complex APIs. Its predictable reactivity allows for stereocontrolled ring-opening reactions with various nucleophiles, facilitating the synthesis of chiral aliphatic chains without the need for late-stage asymmetric catalysis.

  • Pheromone Synthesis: The (R)-enantiomer and its corresponding lactone are vital in agricultural chemistry, specifically in the synthesis of enantiopure pheromones used for targeted pest control (e.g., carpenter bee and khapra beetle pheromones)[2],[4].

  • Polymer Science: Ring-opening polymerization (ROP) of chiral δ -caprolactones yields highly stereoregular poly( δ -caprolactone). Unlike the racemic polymer, the enantiopure variants exhibit distinct crystallinity and degradation kinetics, making them highly sought after for advanced drug-eluting stents and biodegradable sutures.

References

  • (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • 5-Hydroxyhexanoic acid | C6H12O3 | CID 170748 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • Caprolactone - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Synthesis of the carpenter bee pheromone. Chiral 2-methyl-5-hydroxyhexanoic acid lactones | The Journal of Organic Chemistry. Source: acs.org. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Sodium 5-Hydroxyhexanoate: From Monomer to Advanced Drug Delivery Systems

Introduction In the landscape of modern pharmaceutical and biomedical research, the demand for biocompatible and biodegradable materials is paramount. These materials are the cornerstone of advanced drug delivery systems...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical and biomedical research, the demand for biocompatible and biodegradable materials is paramount. These materials are the cornerstone of advanced drug delivery systems, tissue engineering scaffolds, and implantable devices. Sodium 5-hydroxyhexanoate, a seemingly simple hydroxy fatty acid salt, represents a critical molecular building block in this arena. While not a therapeutic agent itself, its true value is realized upon polymerization, forming a key component of the Polyhydroxyalkanoate (PHA) family of bioplastics.

This guide provides a comprehensive technical overview of sodium 5-hydroxyhexanoate for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, outline a practical synthetic pathway, and explore its pivotal role as a monomer in the creation of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), a versatile and promising biomaterial for controlled drug release applications. The narrative will bridge the gap between the molecule's basic chemistry and its high-impact applications, supported by field-proven experimental protocols.

Core Molecular Identification

The foundational step in any rigorous scientific endeavor is the precise identification of the compound of interest. Sodium 5-hydroxyhexanoate is registered under a specific CAS number, distinguishing it from isomers and related compounds.

IdentifierValueSource
Chemical Name Sodium 5-hydroxyhexanoateIUPAC
CAS Number 185956-02-9[1][2][3]
Molecular Formula C₆H₁₁NaO₃[2][3][4]
Molecular Weight 154.14 g/mol [3][4]
Parent Acid 5-Hydroxyhexanoic acid[3]
Parent Acid CAS 44843-89-2[5][6][7]

Synonyms:

  • 5-Hydroxyhexanoic Acid Sodium Salt[3][5]

  • Hexanoic acid, 5-hydroxy-, monosodium salt[3]

  • Sodium 5-hydroxycaproate[6]

It is critical to distinguish sodium 5-hydroxyhexanoate from its structural isomer, sodium 6-hydroxyhexanoate (CAS No. 5299-61-6), as their polymerization characteristics and the resulting polymer properties differ significantly.[8][9]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is essential for its handling, formulation, and application.

PropertyValueSource
Physical Form Solid[1]
Purity (Typical) ≥95% - 97%[1][6]
InChI Key WIBUBADCTYEVQP-UHFFFAOYSA-M[1][3]
SMILES CC(CCCC(=O)[O-])O.[Na+][3]
Storage Room Temperature, Inert Atmosphere, Dry/Well-Ventilated[1]

Safety Information: Sodium 5-hydroxyhexanoate is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Synthesis Pathway and Polymerization

While commercially available, understanding the synthesis of sodium 5-hydroxyhexanoate provides insight into its chemistry and potential impurities. A logical and efficient laboratory-scale synthesis can be achieved from the commercially available precursor, ethyl 5-oxohexanoate, via a two-step reduction and saponification process.

G cluster_synthesis Step 1: Reduction cluster_saponification Step 2: Saponification cluster_polymerization Step 3: Biopolymerization A Ethyl 5-oxohexanoate (CAS: 13984-57-1) B Ethyl 5-hydroxyhexanoate A->B NaBH4, Ethanol C Sodium 5-hydroxyhexanoate (Target Molecule) B->C NaOH(aq), Heat D Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) C->D E 3-Hydroxybutyrate (Co-monomer) E->D

Caption: Synthesis of Sodium 5-hydroxyhexanoate and its role in polymerization.

Protocol 1: Synthesis of Sodium 5-hydroxyhexanoate

Expertise & Causality: This protocol employs a standard, high-yielding ketone reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent that is effective for ketones while being compatible with the ester functional group. The subsequent saponification with sodium hydroxide is a classic ester hydrolysis reaction to yield the desired sodium carboxylate salt.

Methodology:

  • Reduction of Ethyl 5-oxohexanoate:

    • In a round-bottom flask, dissolve ethyl 5-oxohexanoate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).[10][11]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 0.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition is exothermic.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral.

    • Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude ethyl 5-hydroxyhexanoate as an oil.

  • Saponification to Sodium 5-hydroxyhexanoate:

    • To the crude ethyl 5-hydroxyhexanoate, add a 1M aqueous solution of sodium hydroxide (NaOH, 1.1 eq).

    • Heat the mixture to 50-60 °C and stir vigorously for 1-2 hours until the oil phase is fully dissolved and hydrolysis is complete (monitored by TLC).

    • Cool the solution to room temperature.

    • The resulting aqueous solution contains the product, sodium 5-hydroxyhexanoate. It can be used as is for some applications or lyophilized to obtain a solid powder.

Application in Drug Delivery: The PHBHHx Biopolymer

The primary and most significant application of 5-hydroxyhexanoate in the biomedical field is as a co-monomer for the production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). PHAs are linear polyesters produced by microorganisms and are prized for their biocompatibility and biodegradability.[11][12]

The incorporation of the 5-hydroxyhexanoate monomer (HHx) into the poly-3-hydroxybutyrate (PHB) backbone fundamentally alters the polymer's properties. The longer alkyl side chain from the HHx unit disrupts the crystallinity of the PHB homopolymer, resulting in a material that is more flexible, less brittle, and has a lower melting point. These tunable properties make PHBHHx an ideal candidate for drug delivery applications.[13] The degradation products of PHBHHx, primarily 3-hydroxybutyric acid and 3-hydroxyhexanoic acid, are non-toxic natural metabolites, ensuring excellent biocompatibility.[12][13]

PHBHHx has been successfully formulated into various drug delivery vehicles, including:

  • Nanoparticles: For encapsulating hydrophobic anticancer drugs like 5-fluorouracil and etoposide, improving their bioavailability and enabling targeted delivery.[12][13]

  • Microparticles: For sustained release of antibiotics and other therapeutic agents.[13]

  • Films and Scaffolds: For tissue engineering and localized drug delivery.[12]

Protocol 2: Fabrication of Drug-Loaded PHBHHx Nanoparticles

Expertise & Causality: The double emulsion (water-in-oil-in-water, W/O/W) solvent evaporation method is a robust technique for encapsulating hydrophilic drugs, while a simpler oil-in-water (O/W) method is suitable for hydrophobic drugs. The choice of surfactant (e.g., PVA, SDS) is critical for controlling particle size and stability; it reduces the interfacial tension between the organic and aqueous phases, preventing particle aggregation.[13][14] Ultrasonication or high-speed homogenization provides the necessary energy to create a fine nano-emulsion, which, upon solvent evaporation, solidifies into nanoparticles.

G A Organic Phase (PHBHHx + Hydrophobic Drug in Dichloromethane) C Emulsification (High-Speed Homogenization or Sonication) A->C B Aqueous Phase (Surfactant Solution, e.g., PVA) B->C D O/W Emulsion C->D E Solvent Evaporation (Stirring) D->E F Nanoparticle Suspension E->F G Purification (Centrifugation / Washing) F->G H Lyophilization G->H I Drug-Loaded PHBHHx Nanoparticles (Powder) H->I

Caption: Experimental workflow for fabricating drug-loaded PHBHHx nanoparticles.

Methodology (O/W Emulsion for Hydrophobic Drugs):

  • Preparation of Organic Phase: Dissolve 50-100 mg of PHBHHx polymer and 5-10 mg of the hydrophobic drug (e.g., docetaxel) in 5 mL of a volatile organic solvent like dichloromethane (DCM) or chloroform.[12][14] Mix until a clear solution is formed. This is the oil (O) phase.

  • Preparation of Aqueous Phase: Prepare a 1-2% w/v solution of a surfactant, such as polyvinyl alcohol (PVA) or sodium dodecyl sulphate (SDS), in deionized water.[14]

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase while homogenizing at high speed (e.g., 10,000-15,000 rpm) or sonicating with a probe sonicator. This process should be conducted in an ice bath to minimize solvent evaporation. Continue for 2-5 minutes to form a stable oil-in-water (O/W) nano-emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at a moderate speed at room temperature for 4-6 hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvent. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles.

  • Collection and Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes). Discard the supernatant, which contains residual surfactant and unencapsulated drug.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any remaining impurities.

  • Final Product: The final pellet can be resuspended in a small volume of water for immediate use or lyophilized (freeze-dried) with a cryoprotectant (e.g., trehalose) to obtain a stable, dry powder for long-term storage.

Conclusion

Sodium 5-hydroxyhexanoate serves as a powerful example of a foundational molecule whose true potential is unlocked through polymer chemistry. Its role as a key monomer in PHBHHx provides researchers and drug development professionals with a versatile platform for creating next-generation drug delivery systems. By tuning the monomer ratio, polymers with tailored mechanical properties and degradation kinetics can be produced, enabling the controlled and sustained release of a wide range of therapeutic agents. The protocols and data presented in this guide offer a solid technical foundation for harnessing the capabilities of this important biomaterial.

References
  • Sigma-Aldrich. Sodium 5-hydroxyhexanoate | 185956-02-9. [1][10]

  • Sigma-Aldrich. Sodium 5-hydroxyhexanoate | 185956-02-9. [2]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23703034, Sodium 5-hydroxyhexanoate. [3]

  • Santa Cruz Biotechnology, Inc. 5-hydroxyhexanoic acid sodium salt | CAS 185956-02-9. [4]

  • LGC Standards. 5-Hydroxyhexanoic Acid Sodium Salt | CAS 185956-02-9. [5]

  • Sigma-Aldrich. 5-Hydroxyhexanoic acid sodium salt analytical standard. [6]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170748, 5-Hydroxyhexanoic acid. [7]

  • Smolecule. Buy Sodium 6-hydroxyhexanoate | 5299-61-6. [8]

  • CymitQuimica. CAS 5299-61-6: Hexanoic acid, 6-hydroxy-, monosodium salt. [9]

  • LookChem. Ethyl 5-oxohexanoate. [10]

  • CymitQuimica. CAS 13984-57-1: Hexanoic acid, 5-oxo-, ethyl ester. [11]

  • Kour, G. et al. (2021). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. Polymers, 13(1), 138. [11]

  • BenchChem. Application Notes and Protocols: Polyhydroxyalkanoates in Drug Delivery Systems. [12]

  • Lu, X. et al. (2010). Preparation and In Vitro Drug-Release Behavior of 5-Fluorouracil-Loaded Poly(hydroxybutyrate-co-hydroxyhexanoate) Nanoparticles and Microparticles. Journal of Applied Polymer Science, 117(3), 1541-1549. [13]

  • Corrado, I. et al. (2022). Polyhydroxyalkanoates-Based Nanoparticles as Essential Oil Carriers. Molecules, 27(1), 221. [14]

Sources

Foundational

5-hydroxyhexanoic acid lactone formation and stability

The Kinetics, Formation, and Stability of 5-Hydroxyhexanoic Acid Lactone ( δ -Caprolactone): A Comprehensive Technical Guide Executive Summary 5-Hydroxyhexanoic acid lactone—commonly referred to as δ -caprolactone, δ -he...

Author: BenchChem Technical Support Team. Date: March 2026

The Kinetics, Formation, and Stability of 5-Hydroxyhexanoic Acid Lactone ( δ -Caprolactone): A Comprehensive Technical Guide

Executive Summary

5-Hydroxyhexanoic acid lactone—commonly referred to as δ -caprolactone, δ -hexalactone, or by its IUPAC designation 6-methyloxan-2-one—is a six-membered cyclic ester of profound importance across multiple scientific domains[1][2]. While historically recognized as a critical flavor compound and a precursor in pheromone synthesis[2][3], its modern significance lies in polymer chemistry. Today, bio-renewable δ -caprolactone serves as a highly controlled monomer for ring-opening polymerization (ROP), enabling the synthesis of chemically recyclable thermoplastic polyurethane elastomers[4].

As a Senior Application Scientist, I have designed this guide to move beyond theoretical overviews. Here, we will dissect the thermodynamic causality of its formation, map its hydrolytic stability profile, and provide field-proven, self-validating experimental protocols for its synthesis and kinetic evaluation.

Part 1: Molecular Thermodynamics & Kinetics of Lactonization

The cyclization of 5-hydroxyhexanoic acid into δ -caprolactone is driven by an intramolecular esterification reaction. Understanding the balance between kinetics and thermodynamics is critical for optimizing yields.

Conformational Causality and Ring Strain

When the secondary hydroxyl group at C5 attacks the C1 carboxyl carbon, it forms a 6-membered oxane ring. From a thermodynamic standpoint, 6-membered rings are highly stable due to the near-total elimination of Baeyer (angle) strain and Pitzer (torsional) strain. The resulting δ -lactone adopts a stable half-chair or chair-like conformation[5]. To minimize 1,3-diaxial steric clashes, the bulky methyl group at the newly formed C6 position of the ring preferentially occupies an equatorial orientation[5].

Kinetics vs. Thermodynamics

While δ -lactones are thermodynamically stable, their formation is kinetically slower than that of 5-membered γ -lactones. This is an entropic phenomenon: the acyclic 5-hydroxyhexanoic acid chain must lose more rotational degrees of freedom to achieve the precise gauche conformation required for the C5-OH and C1-COOH groups to meet.

The Equilibrium Constraint

Lactonization is a condensation reaction governed by the equilibrium: 5-Hydroxyhexanoic Acid

δ -Caprolactone + H2​O Because the equilibrium constant does not heavily favor the product in aqueous conditions, the reaction must be artificially driven forward. In synthetic applications, this causality dictates the use of azeotropic distillation (e.g., via a Dean-Stark trap) to continuously remove water, thereby exploiting Le Chatelier's principle to achieve >99% conversion.

Lactonization A 5-Hydroxyhexanoic Acid (Acyclic Precursor) B Protonation of Carbonyl Oxygen A->B H+ Catalyst C Nucleophilic Attack (C5-OH to C1) B->C Conformation Alignment D Tetrahedral Intermediate C->D E Water Elimination & Deprotonation D->E -H2O F δ-Caprolactone (6-Membered Ring) E->F Ring Closure

Reaction mechanism and conformational alignment for δ-caprolactone formation.

Part 2: Physicochemical Properties & Stability Matrix

Lactones are inherently susceptible to hydrolysis, and their stability is strictly pH-dependent. δ -caprolactone demonstrates excellent stability under neutral conditions but degrades rapidly at pH extremes. Base-catalyzed hydrolysis (saponification) is irreversible, yielding the acyclic 5-hydroxyhexanoate salt[1]. Acid-catalyzed hydrolysis is reversible but problematic during long-term storage.

Table 1: Physicochemical Parameters of δ -Caprolactone
ParameterValueCausality / Analytical Significance
Molecular Weight 114.14 g/mol Dictates volatility; easily detectable via GC-MS[2].
LogP 0.93 - 1.01Moderate lipophilicity; guides the choice of organic solvents for liquid-liquid extraction[1].
Water Solubility 24.1 g/LSufficiently soluble to conduct aqueous degradation assays without organic co-solvents[1].
Boiling Point 110 - 112 °CEnables high-purity isolation via vacuum distillation[2].
Table 2: Hydrolytic Stability Matrix (Representative Kinetics)
pH ConditionDominant MechanismKinetic BehaviorStructural Outcome
pH 2.0 (Acidic) Reversible protonation of ring oxygenSlow degradation ( t1/2​ in weeks)Equilibrium mixture of lactone and acyclic acid.
pH 7.4 (Neutral) Water-mediated nucleophilic attackHighly stable ( t1/2​ in months)Intact 6-membered ring maintained.
pH 10.0 (Basic) Irreversible hydroxide attackRapid degradation ( t1/2​ in minutes)Complete conversion to 5-hydroxyhexanoate[1].

Part 3: Validated Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows incorporate internal controls to prevent false positives and ensure mass balance.

Protocol A: Synthesis and Isolation via Acid-Catalyzed Lactonization

Objective: Convert 5-hydroxyhexanoic acid to δ -caprolactone with >95% purity.

  • Reaction Setup: Dissolve 50 mmol of 5-hydroxyhexanoic acid in 150 mL of anhydrous toluene. Causality: High dilution (0.33 M) is critical. It statistically favors intramolecular cyclization over intermolecular step-growth polymerization.

  • Catalysis: Add 1 mol% of p-toluenesulfonic acid (pTSA) as a proton donor.

  • Azeotropic Dehydration: Attach a Dean-Stark trap and reflux at 110°C. Monitor the accumulation of water in the trap.

  • Self-Validating Monitoring: Withdraw 100 µL aliquots hourly. Spike with 10 µL of undecane (Internal Standard) and analyze via GC-FID.

    • Validation Check: Calculate the mass balance: (Moles of Lactone formed + Moles of Acid remaining) / Initial Moles. If the mass balance drops below 95%, intermolecular oligomerization is occurring. Immediately halt the reaction and increase solvent dilution.

  • Purification: Once conversion exceeds 98%, cool the reaction and wash three times with saturated NaHCO3​ to quench the pTSA and remove unreacted acid. Concentrate the organic layer and purify via vacuum distillation.

Protocol B: Stability-Indicating Assay for Hydrolysis Kinetics

Objective: Determine the degradation rate ( kobs​ ) of δ -caprolactone across varying pH matrices.

  • Matrix Preparation: Prepare 50 mM buffered solutions at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Carbonate).

  • Spiking & Incubation: Spike δ -caprolactone into the buffers to a final concentration of 2 mM. Incubate in a thermoshaker at 37°C.

  • Sampling & Quenching: At predefined intervals (e.g., 0, 15, 30, 60, 120 mins), withdraw 500 µL aliquots.

    • Crucial Step: Immediately quench the reaction by adding 500 µL of 200 mM Citrate buffer (pH 5.0) and flash-freezing. Causality: pH 5.0 is the point of maximum hydrolytic stability for aliphatic lactones; failing to quench will allow degradation to continue in the autosampler vial.

  • Self-Validating Quench Control: Spike 2 mM of lactone directly into a pre-mixed 1:1 solution of pH 10 buffer and pH 5 quench buffer. Leave in the autosampler for 24 hours. If degradation exceeds 2%, the quenching protocol is insufficient and the kinetic data is invalid.

  • Quantification: Analyze via HPLC equipped with an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, as lactones lack strong UV chromophores.

  • Kinetic Modeling: Plot ln([Lactone]t​/[Lactone]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

StabilityWorkflow S1 1. Buffer Preparation (pH 2.0 - 10.0) S2 2. Spiking & Incubation (δ-Caprolactone at 37°C) S1->S2 S3 3. Aliquot Sampling (Time-course) S2->S3 S4 4. Reaction Quenching (Rapid pH Neutralization/Cooling) S3->S4 S5 5. HPLC-ELSD/RI Analysis (Quantify Lactone vs. Acid) S4->S5 S5->S2 Mass Balance Check (Recovery < 98% triggers review) S6 6. Kinetic Modeling (Calculate Half-life & Rate Constants) S5->S6

Self-validating workflow for determining lactone hydrolytic degradation kinetics.

References

  • [1] Showing Compound (±)-Tetrahydro-6-methyl-2H-pyran-2-one (FDB008078) - FooDB. Source: foodb.ca. URL:

  • [2] delta-Hexalactone | C6H10O2 | CID 13204 - PubChem. Source: nih.gov. URL:

  • [3] Synthesis of the carpenter bee pheromone. Chiral 2-methyl-5-hydroxyhexanoic acid lactones. Source: acs.org. URL:

  • [4] Chemically Recyclable Thermoplastic Polyurethane Elastomers via a Cascade Ring-Opening and Step-Growth Polymerization Strategy from Bio-renewable δ-Caprolactone. Source: acs.org. URL:

  • [5] On the occurrence of a new lactone compound, trans-4-methyl-5-hydroxy-hexanoic acid lactone, in milk. Source: scispace.com. URL:

Sources

Exploratory

Unveiling the Metabolic Precursors of 5-Hydroxyhexanoic Acid In Vivo: Pathways, Pathologies, and Analytical Protocols

Executive Summary 5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid that has transitioned from an obscure finding in organic acidurias to a high-value clinical biomarker. Its presence and concentration...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid that has transitioned from an obscure finding in organic acidurias to a high-value clinical biomarker. Its presence and concentration in biofluids serve as a metabolic footprint for specific enzymatic bottlenecks, xenobiotic exposures, and systemic dysregulations. This whitepaper provides an in-depth mechanistic analysis of the in vivo metabolic precursors of 5-HHA, its clinical implications, and a self-validating analytical workflow for its precise quantification in drug development and clinical diagnostics.

The Biochemical Landscape and Metabolic Precursors

The in vivo generation of 5-HHA does not rely on a single, ubiquitous metabolic pathway. Instead, its biosynthesis is highly context-dependent, primarily driven by the accumulation of specific upstream precursors when canonical lipid metabolism pathways are obstructed or overwhelmed.

Precursor 1: Hexanoic Acid and the ω−1 Oxidation Shunt

Under normal physiological conditions, hexanoic acid (caproic acid) is rapidly metabolized in the mitochondria via β -oxidation. However, when the β -oxidation spiral is impaired—such as in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency—acyl-CoA intermediates accumulate to lipotoxic levels.

To mitigate this, the cellular metabolic flux is shunted toward the endoplasmic reticulum. Here, microsomal cytochrome P450 (CYP450) enzymes catalyze alternative oxidation pathways, specifically ω and ω−1 oxidation. The ω−1 oxidation of hexanoic acid directly yields 5-hydroxyhexanoic acid[1]. This pathway is a classic example of a metabolic relief valve, converting a stalled hydrophobic substrate into a more polar, excretable metabolite.

Precursor 2: Hex-4-enoic Acid (Xenobiotic Origin)

In severe toxidromes, such as Jamaican vomiting sickness caused by hypoglycin A toxicity, massive urinary excretion of 5-HHA is observed. In these specific xenobiotic-induced Reye's-like syndromes, the direct metabolic precursor is suggested to be hex-4-enoic acid [1]. Hex-4-enoic acid acts as a chemical toxin that undergoes hydration and subsequent biotransformation to form 5-HHA, bypassing standard endogenous lipid synthesis routes.

Precursor 3: 2-Ethylhexanoic Acid (Environmental/Plasticizer Exposure)

While not endogenous, 2-ethylhexanoic acid (2-EHA)—a common metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP)—undergoes a parallel ω−1 oxidation process in vivo. Hepatic microsomes convert 2-EHA into 2-ethyl-5-hydroxyhexanoic acid, demonstrating that the ω−1 hydroxylase systems have a broad affinity for C6-backbone aliphatic chains [2].

Pathway Visualization

The following diagram maps the causality and metabolic flux from primary precursors to the formation and excretion of 5-HHA.

MetabolicPathway Hexanoic Hexanoic Acid (Endogenous Precursor) BetaOx β-Oxidation Pathway (Mitochondrial) Hexanoic->BetaOx Normal physiological flux OmegaOx ω-1 Oxidation (Microsomal CYP450) Hexanoic->OmegaOx Upregulated alternative pathway Hex4Enoic Hex-4-enoic Acid (Xenobiotic Precursor) FiveHHA 5-Hydroxyhexanoic Acid (Target Metabolite) Hex4Enoic->FiveHHA Hydration / Biotransformation MCAD MCAD Enzyme (Deficient/Inhibited) BetaOx->MCAD Acyl-CoA intermediates MCAD->OmegaOx Metabolic Shunt (Due to block) OmegaOx->FiveHHA Hydroxylation at C5 Biomarker Renal Clearance (Urine Biomarker) FiveHHA->Biomarker Excretion

Metabolic flux of hexanoic and hex-4-enoic acid into 5-HHA via ω-1 oxidation and biotransformation.

Clinical Significance & Quantitative Data

The diagnostic value of 5-HHA lies in its concentration shifts across various biofluids in response to distinct pathologies.

  • Diabetic Nephropathy: In Type 2 Diabetes (T2D) patients presenting with microalbuminuria, a significant decrease in urinary 5-HHA is a powerful predictor of Early Renal Functional Decline (ERFD), outperforming standard microalbuminuria sensitivity [3].

  • Immune-Oncology: Recent Mendelian randomization studies have identified 5-HHA as a mediating metabolite (7.2% mediation ratio) in the immune regulatory imbalance that drives malignant tumors of bone and articular cartilage, specifically linked to HLA DR+ NK cell phenotypes[4].

Quantitative Shifts of 5-HHA in Disease States
Pathology / ConditionBiofluid5-HHA Level AlterationClinical Implication
Type 2 Diabetes (MA) UrineSignificantly DecreasedPredicts Early Renal Functional Decline (ERFD).
Reye's-like Syndrome UrineMassively Elevated (~340 mg/g creatinine)Indicates severe MCAD deficiency or hypoglycin A toxicity.
Bone/Cartilage Tumors PlasmaAltered (Mediation Ratio 7.2%)Mediates immune regulatory imbalance via NK cell dysfunction.
Post-Stroke Depression UrineSignificantly ElevatedActs as part of a 6-metabolite diagnostic panel.

Self-Validating Analytical Methodology: LC-HRMS Protocol

To ensure high-fidelity quantification of 5-HHA for clinical research, laboratories must employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. The following protocol details the causality behind each experimental choice to guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Step 1: Sample Preparation (Protein Precipitation & Dilution)
  • Action: Aliquot 50 µL of urine or plasma. Add 10 µL of stable isotope-labeled internal standard (e.g., 5-HHA-d3 or a structurally analogous deuterated medium-chain fatty acid). Add 150 µL of ice-cold LC-MS grade Acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Causality: The addition of the internal standard before extraction is a critical self-validating step; it corrects for any volumetric losses during sample handling and normalizes matrix-induced ion suppression during MS analysis. Ice-cold ACN effectively crashes out large proteins that would otherwise foul the analytical column, while the polar-yet-aliphatic 5-HHA remains highly soluble in the supernatant.

Step 2: Chromatographic Separation (Reversed-Phase UPLC)
  • Action: Inject 2 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 8 minutes.

  • Causality: Despite its hydroxyl group, the 6-carbon aliphatic tail of 5-HHA provides sufficient hydrophobicity for retention on a C18 stationary phase. The acidic modifier (0.1% Formic Acid) ensures the carboxylic acid moiety remains protonated during chromatography, preventing peak tailing and ensuring sharp, reproducible retention times.

Step 3: Mass Spectrometry Detection (ESI- Negative Mode)
  • Action: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Electrospray Ionization Negative (ESI-) mode. Monitor the exact mass for the deprotonated molecular ion [M−H]− at m/z 131.0714.

  • Causality: Carboxylic acids readily yield their acidic proton in the electrospray plume. ESI- provides orders of magnitude better signal-to-noise ratio for 5-HHA compared to positive mode.

Step 4: System Suitability and Quality Control (The Trustworthiness Loop)
  • Action: Inject a solvent blank, followed by a 6-point calibration curve, prior to the biological samples. Insert a pooled Quality Control (QC) sample every 10 injections.

  • Causality: The blank confirms the absence of carryover (a common issue with sticky fatty acids). The pooled QC tracks instrument drift over the run. If the variance of the internal standard in the QC samples exceeds 15%, the system self-invalidates the batch, requiring recalibration and reinjection.

References

  • Identification of 5-hydroxyhexanoic acid in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry, 1979.[Link]

  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 2019.[Link]

  • The relationship between metabolite mediated immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage: a Mendelian randomization study. Frontiers in Immunology, 2024.[Link]

  • Two-alkyl-1-alkanols: Existing Knowledge (Metabolism of 2-ethylhexanoic acid). OECD Environment, Health and Safety Publications, 2017.[Link]

Sources

Foundational

Sodium 5-Hydroxyhexanoate: A Multifaceted Metabolic Biomarker in Chronic Disease and Oncology

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As high-throughput metabolomics reshapes our understanding of disease pathology, sodium 5-hydroxyhexanoate (the sodium salt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As high-throughput metabolomics reshapes our understanding of disease pathology, sodium 5-hydroxyhexanoate (the sodium salt of 5-hydroxyhexanoic acid) has emerged from obscurity to become a high-value clinical biomarker. Historically recognized merely as a byproduct of medium-chain triglyceride (MCT) metabolism[1][2], this medium-chain hydroxy fatty acid is now implicated in the pathogenesis and prognosis of diabetic nephropathy[3], malignant bone and cartilage tumors[4], and severe neuropsychiatric conditions[5].

This whitepaper synthesizes the biochemical origins, clinical utility, and analytical quantification of sodium 5-hydroxyhexanoate, providing a self-validating methodological framework for application scientists and drug developers.

Chemical Ontology & Metabolic Origins

Sodium 5-hydroxyhexanoate (CAS: 185956-02-9; Formula: C6H11NaO3) is a highly soluble, medium-chain fatty acid derivative characterized by a secondary alcohol and a monocarboxylic acid moiety[1][6].

Biologically, 5-hydroxyhexanoic acid is generated via the ( ω -1) hydroxylation of hexanoic acid[2]. Under normal physiological conditions, it is a minor metabolite. However, its endogenous pool expands significantly during specific metabolic stressors, such as abnormal fatty acid oxidation (FAO), fasting, or targeted MCT feeding[2]. Recent multi-omics studies reveal that beyond simple lipid metabolism, the accumulation of 5-hydroxyhexanoate exerts profound systemic effects, including the induction of redox dysregulation and the mediation of immune surveillance pathways.

Clinical Utility: Disease Associations & Biomarker Efficacy

Nephrology: Predicting Early Renal Function Decline

In the context of Type 2 Diabetes (T2D), microalbuminuria (MA) is the traditional gold standard for predicting diabetic nephropathy (DN). However, its sensitivity is frequently challenged. Targeted metabolomics has identified that a decreased urinary concentration of 5-hydroxyhexanoic acid is a superior predictor of Early Progressive Renal Function Decline (ERFD) in T2D patients[3][7]. The depletion of this metabolite in urine likely reflects an altered renal clearance mechanism intricately tied to diabetic microvascular progression, outperforming the traditional urinary albumin excretion rate (UAER) in prognostic accuracy[3].

Oncology: Immune-Mediated Tumorigenesis

In cancer biology, 5-hydroxyhexanoate acts as a critical metabolic mediator. A recent Mendelian randomization study demonstrated that 5-hydroxyhexanoate mediates the relationship between immune phenotypes (specifically SSC-A on HLA DR+ NK cells) and the occurrence of malignant tumors of bone and articular cartilage. At elevated circulating levels, 5-hydroxyhexanoate exhibits pro-oxidative effects. This redox dysregulation fosters a microenvironment conducive to DNA damage and tumor progression, positioning the metabolite as a non-invasive biomarker for longitudinal cancer risk monitoring[4].

Neurology & Systemic Health

Elevated levels of 5-hydroxyhexanoic acid have been linked to central nervous system (CNS) damage and increased mortality risk[8]. Furthermore, it serves as a cornerstone in a 6-metabolite urinary panel (alongside glyceric acid, azelaic acid, pseudouridine, phenylalanine, and tyrosine) that discriminates post-stroke depression (PSD) from non-PSD with an exceptional Area Under the Curve (AUC) of 0.954[5].

Quantitative Biomarker Landscape

The diagnostic directionality of 5-hydroxyhexanoate depends entirely on the biofluid analyzed and the specific pathophysiology of the disease.

Disease / ConditionBiofluidBiomarker TrendMechanistic ImplicationReference
Diabetic Nephropathy (ERFD) UrineDecreasedAltered renal clearance & microvascular damage[3][7]
Bone/Cartilage Tumors PlasmaElevatedPro-oxidative stress & immune-mediated tumorigenesis
Post-Stroke Depression (PSD) UrineElevatedCNS damage & post-stroke metabolic shift[5][8]
Irritable Bowel Syndrome (IBS) Serum / StoolElevatedGut microbiome dysbiosis & immunomodulation[9]
Gut Flora Dysbiosis FecesDecreasedDisruption of healthy enterotype metabolism[10]
Pancreatic Cancer PlasmaAltered (Elevated)Early oncogenic metabolic reprogramming[11]

Pathophysiological Mechanisms

Pathway MCT Medium-Chain Triglycerides (Dietary/Metabolic) FAO Fatty Acid Oxidation (Dysregulation) MCT->FAO Metabolism S5H Sodium 5-Hydroxyhexanoate (Biomarker Pool) FAO->S5H Incomplete Oxidation ROS Redox Dysregulation & Oxidative Stress S5H->ROS High Levels (Pro-oxidative) Kidney Early Renal Function Decline (Diabetic Nephropathy) S5H->Kidney Decreased Excretion Immune HLA DR+ NK Cell Activation (Immune Surveillance) Immune->S5H Metabolic Shift Tumor Bone/Cartilage Tumorigenesis ROS->Tumor DNA Damage/Proliferation

Pathophysiological mechanisms and disease pathways of 5-hydroxyhexanoate.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in clinical quantification, the following protocol utilizes a self-validating Isotope Dilution Mass Spectrometry (IDMS) approach. By introducing a stable isotope-labeled internal standard (IS) prior to any sample manipulation, we inherently correct for matrix effects, extraction losses, and ion suppression.

Step-by-Step Workflow & Causality
  • Internal Standard Spiking:

    • Action: Aliquot 50 µL of biofluid (plasma or urine) and spike with 10 µL of heavy-labeled internal standard (e.g., 5-hydroxyhexanoic acid-d3).

    • Causality: Spiking at step zero guarantees that the endogenous analyte and the IS undergo identical physical and chemical stressors. The ratio of their MS signals will remain constant regardless of downstream losses, ensuring self-validation.

  • Protein Precipitation:

    • Action: Add 200 µL of ice-cold Methanol (-20°C). Vortex for 2 minutes.

    • Causality: Methanol is deliberately chosen over Acetonitrile. While both precipitate high-molecular-weight proteins, medium-chain hydroxy fatty acids maintain superior solubility in methanol. Acetonitrile can cause coprecipitation of these lipids, leading to artificially low recoveries.

  • Centrifugation & Recovery:

    • Action: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • UHPLC Separation:

    • Action: Inject 2 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water and Methanol, both modified with 0.1% Formic Acid.

    • Causality: The acidic modifier ensures that the carboxylic acid moiety of 5-hydroxyhexanoate remains fully protonated during chromatography. This prevents peak tailing and ensures sharp, reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Action: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-), utilizing Multiple Reaction Monitoring (MRM).

    • Causality: Carboxylic acids readily deprotonate to form [M−H]− ions. Negative mode provides a drastically higher signal-to-noise ratio for 5-hydroxyhexanoate by filtering out the vast majority of background biochemicals that ionize preferentially in positive mode.

Workflow Sample Biofluid Collection (Urine/Plasma) Spike Internal Standard Spiking (Isotope-labeled S5H) Sample->Spike Volumetric Aliquot Ext Protein Precipitation (Cold Methanol) Spike->Ext 1:4 Ratio Centrifuge Centrifugation & Supernatant Recovery Ext->Centrifuge 14,000 x g, 4°C LC UHPLC Separation (C18 Column) Centrifuge->LC Injection MS Tandem Mass Spectrometry (MRM Mode, Negative Ion) LC->MS Elution Data Data Processing & Matrix Correction MS->Data Peak Integration

Self-validating LC-MS/MS targeted metabolomics workflow for quantification.

Therapeutic Implications & Future Directions

For drug development professionals, sodium 5-hydroxyhexanoate is not merely a passive indicator; it is a potential therapeutic target. In oncology, strategies aimed at inhibiting the synthesis or enhancing the clearance of 5-hydroxyhexanoate could mitigate its pro-oxidative effects, thereby slowing tumor progression in bone and cartilage malignancies[4]. Furthermore, its inclusion in multiplexed diagnostic panels offers a highly sensitive, non-invasive avenue for monitoring the efficacy of interventions in diabetic nephropathy and post-stroke psychiatric recovery.

Sources

Exploratory

Physicochemical properties of sodium 5-hydroxyhexanoate solutions

An In-Depth Technical Guide to the Physicochemical Properties of Sodium 5-Hydroxyhexanoate Solutions Abstract: Sodium 5-hydroxyhexanoate is an amphiphilic molecule of significant interest in pharmaceutical sciences and m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Sodium 5-Hydroxyhexanoate Solutions

Abstract: Sodium 5-hydroxyhexanoate is an amphiphilic molecule of significant interest in pharmaceutical sciences and material research due to its unique structure, featuring both a hydrophilic carboxylate head group and a secondary hydroxyl group along its hydrocarbon tail. This guide provides a comprehensive analysis of the core physicochemical properties of its aqueous solutions. We delve into the fundamental principles governing its solubility, stability, and self-aggregation behavior, with a focus on the causality behind experimental design. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven methodologies for characterization.

Sodium 5-hydroxyhexanoate (C₆H₁₁NaO₃) is the sodium salt of 5-hydroxyhexanoic acid.[1][2] Its structure is inherently amphiphilic, comprising a six-carbon aliphatic chain that constitutes a hydrophobic tail and an ionic carboxylate group that acts as a primary hydrophilic head. A distinguishing feature is the hydroxyl (-OH) group at the C-5 position, which imparts additional hydrophilicity and hydrogen-bonding capabilities, influencing its solution behavior in a complex manner compared to simple alkanoates.[3][4] This dual-hydrophilic character suggests enhanced aqueous solubility and unique interfacial properties, making it a candidate for applications as a biocompatible surfactant, stabilizer, or drug delivery excipient.[5]

This guide systematically explores the properties critical for its application, moving from fundamental molecular attributes to complex aggregation phenomena and interactions.

Core Molecular & Physical Properties

A summary of the fundamental properties of sodium 5-hydroxyhexanoate is essential for any experimental work. These values form the basis for preparing solutions of known concentration and for interpreting experimental data.

PropertyValueSource
Molecular Formula C₆H₁₁NaO₃[1]
Molecular Weight 154.14 g/mol [1][6]
CAS Number 185956-02-9[1][6][7]
Physical Form Solid[6][8]
Canonical SMILES CC(CCCC(=O)[O-])O.[Na+][1]
Parent Acid 5-Hydroxyhexanoic acid[9]

Aqueous Solubility and Solution Behavior

The solubility of an excipient is a paramount consideration in formulation science. The presence of both a terminal carboxylate and a mid-chain hydroxyl group endows sodium 5-hydroxyhexanoate with high aqueous solubility.[5] The ionic nature of the sodium carboxylate is the primary driver for water solubility, while the hydroxyl group contributes further through hydrogen bonding with water molecules.

Rationale for High Solubility

Unlike unsubstituted fatty acid salts, which rely solely on the carboxylate for aqueous interaction, the hydroxyl group in sodium 5-hydroxyhexanoate disrupts the hydrophobic character of the alkyl chain. This increases the overall hydrophilicity of the molecule, reducing the energetic penalty of dissolving in a polar solvent like water.[3][10] This effect is critical, as it can prevent phase separation and insolubility issues that might arise with other surfactants.[10]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement, a gold-standard method for determining the intrinsic solubility of a compound.

Principle: The shake-flask method establishes a thermodynamic equilibrium between the dissolved and undissolved solute in a specific solvent at a constant temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid sodium 5-hydroxyhexanoate to a series of glass vials containing a precise volume of purified water (e.g., 5 mL). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is achieved. A preliminary time-course experiment is recommended to determine the point at which concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample quantitatively with purified water to a concentration suitable for analysis by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometer) or a validated titration method.

  • Calculation: Determine the concentration of the diluted sample and back-calculate to find the original concentration in the saturated solution, typically expressed in mg/mL or mol/L.

Surface-Active Properties and Micellization

As an amphiphile, sodium 5-hydroxyhexanoate is expected to exhibit surface activity, migrating to interfaces (e.g., air-water) to lower the system's free energy. Above a certain concentration, these molecules self-assemble into supramolecular structures called micelles.

The Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which micelle formation begins and is a defining characteristic of any surfactant.[11][12] Below the CMC, the surfactant exists primarily as monomers in solution. As concentration increases, the air-water interface becomes saturated with monomers, causing a sharp drop in surface tension.[13] Once the CMC is reached, additional surfactant molecules aggregate into micelles in the bulk solution, and the surface tension remains relatively constant thereafter.[11][13] Understanding the CMC is vital for applications in detergency, emulsification, and drug solubilization.[11]

The presence of the hydroxyl group can influence the CMC. By increasing the hydrophilicity of the molecule, it can weaken the driving force for micellization (hydrophobic effect), potentially leading to a higher CMC compared to an equivalent surfactant without the hydroxyl group.[3][14]

CMC_Concept cluster_0 Below CMC cluster_1 At or Above CMC Monomer1 Monomer Monomer2 Monomer Monomer3 Monomer Interface Air-Water Interface Bulk Bulk Solution Micelle Micelle Monomer4 Monomer Interface2 Saturated Interface Bulk2 Bulk Solution Transition [Surfactant] Increases cluster_1 cluster_1 cluster_0 cluster_0

Caption: Conceptual diagram of surfactant behavior below and above the Critical Micelle Concentration (CMC).

Experimental Protocol: CMC Determination by Surface Tensiometry

This protocol describes the use of an automated force tensiometer with a Du Noüy ring or Wilhelmy plate to provide a reliable and operator-independent measurement of the CMC.[15]

Principle: Surface tension is measured as a function of surfactant concentration. The CMC is identified as the point of inflection where the surface tension plot exhibits a sharp change in slope.[16]

CMC_Workflow A Prepare Stock Solution (Concentration > Expected CMC) D Automated Dosing: Inject Aliquot of Stock Solution A->D B Place Purified Water in Tensiometer Vessel C Measure Initial Surface Tension (γ₀) B->C C->D E Equilibrate Solution (Stirring) D->E F Measure Surface Tension (γ) E->F G < Loop > Repeat D-F until Plateau F->G G->D Next dose H Plot γ vs. log(Concentration) G->H Experiment complete I Determine CMC from Intersection of Two Linear Fits H->I

Caption: Automated workflow for determining the Critical Micelle Concentration (CMC) via surface tensiometry.

Step-by-Step Methodology:

  • Instrument Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the Du Noüy ring or Wilhelmy plate is meticulously cleaned (e.g., by flaming to red heat) to remove any contaminants.

  • Solution Preparation: Prepare a concentrated stock solution of sodium 5-hydroxyhexanoate in purified water. Prepare a series of dilutions from this stock or use an automated dosing system.

  • Initial Measurement: Measure the surface tension of the pure solvent (water) to establish a baseline. The accepted value is ~72 mN/m at 25 °C.

  • Titration: Start with a known volume of purified water in the measurement vessel. Incrementally add the concentrated surfactant solution using a precise automated dispenser.

  • Measurement Cycle: After each addition, allow the solution to equilibrate for a set time (e.g., 2-5 minutes) with gentle stirring. Stop stirring and allow the surface to become quiescent before taking a surface tension measurement.

  • Data Collection: Record the surface tension at each concentration. Continue the process until the surface tension value reaches a plateau and does not decrease significantly with further additions.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting plot will typically show two linear regions. The CMC is determined from the concentration at the intersection of the regression lines fitted to these two regions.[11]

Thermodynamics of Micellization

The spontaneity of micellization is governed by thermodynamic parameters. The standard Gibbs free energy of micellization (ΔG°m) can be calculated from the CMC value and is typically negative, indicating a spontaneous process.[17]

For an ionic surfactant, the equation is often given as: ΔG°m ≈ (2 - β) * RT * ln(X_cmc) where β is the degree of counterion binding to the micelle, R is the gas constant, T is the temperature in Kelvin, and X_cmc is the CMC in mole fraction units.

The process is often entropically driven at lower temperatures due to the release of ordered water molecules from around the hydrophobic tails, and can become more enthalpy-driven at higher temperatures.[15]

Stability Profile of Aqueous Solutions

The stability of sodium 5-hydroxyhexanoate solutions is critical for ensuring product quality and shelf-life. Key factors to consider are pH and temperature.

  • pH Stability: As the salt of a weak acid and a strong base, solutions of sodium 5-hydroxyhexanoate are expected to be slightly alkaline. The ester linkage is absent, so it is not susceptible to hydrolysis in the same way as many other compounds. However, extreme pH values (highly acidic or highly basic) could potentially lead to degradation over long periods, though the C-C backbone is generally robust.

  • Temperature Stability: The C-OH and C-C bonds are thermally stable under typical storage and processing conditions.[18] The primary concern with temperature would be potential microbial growth in unpreserved solutions or changes in micellar structure and CMC. The CMC of many ionic surfactants exhibits a U-shaped dependence on temperature, first decreasing to a minimum before increasing again.[15]

Interactions with Pharmaceutical Excipients: A Case Study with Cyclodextrins

In drug development, surfactants are often used with other excipients. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior, are frequently used to enhance the solubility and stability of poorly soluble drugs.[19][20]

An interaction between sodium 5-hydroxyhexanoate and a cyclodextrin is highly probable. The hydrophobic alkyl chain of the surfactant can form an inclusion complex by entering the CD cavity.[21] This interaction is significant because it can alter the properties of both species. For instance, complexation with a CD can effectively reduce the concentration of free surfactant monomers, thereby increasing the apparent CMC.

Experimental Protocol: Characterizing Surfactant-Cyclodextrin Interactions via Phase Solubility Studies

Principle: This method, developed by Higuchi and Connors, assesses the effect of a complexing agent (the surfactant) on the solubility of a sparingly soluble compound (the cyclodextrin, particularly β-CD).

Step-by-Step Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of sodium 5-hydroxyhexanoate.

  • Saturation: Add an excess of β-cyclodextrin powder to each solution.

  • Equilibration: Seal the samples and agitate them in a constant-temperature water bath until equilibrium is reached (typically 24-72 hours).

  • Analysis: After equilibration, filter or centrifuge the samples to remove undissolved β-cyclodextrin. Analyze the concentration of dissolved β-cyclodextrin in the clear supernatant using a suitable analytical method (e.g., HPLC with a Refractive Index detector).

  • Phase Diagram Construction: Plot the concentration of dissolved β-cyclodextrin (y-axis) against the concentration of sodium 5-hydroxyhexanoate (x-axis). The shape of the resulting phase solubility diagram reveals the stoichiometry and stability of the formed complex.[22]

Conclusion and Future Outlook

Sodium 5-hydroxyhexanoate presents a compelling profile for researchers in the pharmaceutical and material sciences. Its defining features—high aqueous solubility, distinct surface activity, and the potential for complex interactions—are rooted in its unique molecular structure combining a carboxylate head and a hydroxylated tail. The methodologies detailed in this guide provide a robust framework for the systematic characterization of its physicochemical properties. Understanding these core attributes, from its CMC to its interactions with excipients like cyclodextrins, is the foundational step toward harnessing its full potential in advanced formulation design and novel material applications.

References

  • Synthesis and performance study of cationic surfactants containing different quantities of hydroxyl. [PMC] [https://vertexaisearch.cloud.google.
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Foundational

The Chemical Dichotomy of 5-Hydroxyhexanoate: A Technical Guide to Free Acids vs. Sodium Salts in Bioanalysis and Drug Development

Introduction: The Analytical Vulnerability of Hydroxy Acids In the development of bioanalytical assays and the synthesis of chiral intermediates, the distinction between a free hydroxy acid and its salt form is often the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Vulnerability of Hydroxy Acids

In the development of bioanalytical assays and the synthesis of chiral intermediates, the distinction between a free hydroxy acid and its salt form is often the deciding factor between a robust, validated method and a failed batch. 5-hydroxyhexanoic acid (5-HHA) —a medium-chain fatty acid and critical urinary metabolite—presents a classic analytical challenge. Due to the proximity of its hydroxyl and carboxyl groups, the free acid is highly susceptible to spontaneous intramolecular esterification, forming δ-hexalactone (δ-caprolactone) under acidic or thermally stressful conditions [1, 4].

To circumvent this instability, researchers and formulators frequently utilize sodium 5-hydroxyhexanoate (Na-5-HHA) . By locking the molecule in its open-chain carboxylate form, the sodium salt provides the solubility and stability required for rigorous metabolomic profiling and pharmacokinetic studies [2]. This whitepaper dissects the physicochemical, metabolic, and analytical differences between these two chemical species, providing field-proven protocols for their handling.

Physicochemical Profiling: Free Acid vs. Sodium Salt

The physical state of a compound dictates its utility in the laboratory. 5-HHA is a highly hydrophobic molecule, practically insoluble in water, which complicates its use as an aqueous standard in biological assays [3]. Conversely, the deprotonation of the carboxyl group to form Na-5-HHA drastically alters the hydration shell, rendering the salt highly water-soluble and crystalline.

Quantitative Data Summary

The following table summarizes the critical physicochemical distinctions between the free acid and its sodium salt [1, 2, 3]:

Property5-Hydroxyhexanoic Acid (Free Acid)Sodium 5-Hydroxyhexanoate (Salt Form)
CAS Number 44843-89-2185956-02-9
Molecular Formula C₆H₁₂O₃C₆H₁₁NaO₃
Molecular Weight 132.16 g/mol 154.14 g/mol
Physical State Hydrophobic liquid/amorphous solidCrystalline solid
Aqueous Solubility Practically insoluble (< 0.1 mg/mL)Highly soluble (> 50 mg/mL)
Chemical Stability Low (Prone to rapid lactonization)High (Stable open-chain carboxylate)
Primary Application Organic synthesis (lactone precursor)LC-MS/MS standards, in vivo dosing

Metabolic Significance & Biomarker Utility

In human metabolism, 5-hydroxyhexanoate is a normal dicarboxylic acid degradation product. However, its physiological concentration spikes dramatically under specific conditions, making it a valuable biomarker [3].

  • Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD): In patients with MCADD or those on diets excessively high in medium-chain triglycerides (MCTs), normal β-oxidation is impaired. The body compensates via ω-1 hydroxylation, leading to elevated urinary excretion of 5-HHA [3].

  • Systemic Inflammation and Mortality: Recent metabolomics-based machine learning models have identified 5-hydroxyhexanoate as a metabolite associated with immune regulatory imbalance (specifically interacting with HLA DR+ NK cells) and central nervous system stress, serving as a predictor for all-cause mortality [5].

To accurately quantify this biomarker, we must understand its phase-dependent equilibria.

ChemicalEquilibria MCT Medium-Chain Triglycerides OmegaOx ω-1 Hydroxylation MCT->OmegaOx Metabolism FreeAcid 5-Hydroxyhexanoic Acid (Free Acid) OmegaOx->FreeAcid In vivo Lactone δ-Hexalactone (Cyclic Ester) FreeAcid->Lactone Acidic pH / Heat (-H2O) SodiumSalt Sodium 5-Hydroxyhexanoate (Salt Form) FreeAcid->SodiumSalt Aqueous NaOH SodiumSalt->FreeAcid Acidification

Metabolic origin and chemical equilibria of 5-hydroxyhexanoate species.

Analytical Vulnerabilities: The Lactonization Problem

As an application scientist, the most frequent error I observe in lipidomics and metabolomics workflows is the use of standard reversed-phase liquid chromatography (RP-LC) methods with acidic mobile phases (e.g., 0.1% formic acid) for hydroxy acids.

The Causality of Signal Loss: When 5-HHA is exposed to an acidic environment (pH < 4.0), the carboxyl group is protonated. The terminal hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon to form a stable 6-membered ring (δ-hexalactone) and releasing water [4]. On an LC column, this results in split peaks, shifting retention times, and a massive loss of MS signal, as the lactone ionizes poorly in negative electrospray ionization (ESI-) compared to the open-chain carboxylate.

The Solution: Always utilize sodium 5-hydroxyhexanoate for standard curve generation and maintain the sample matrix and mobile phase at a pH > 6.0. This ensures the molecule remains fully ionized (deprotonated), preventing the nucleophilic attack required for lactonization.

Experimental Workflows: Self-Validating Protocols

To guarantee data integrity, the following LC-MS/MS protocol has been designed as a self-validating system . By actively monitoring both the target analyte and its degradation product, the assay automatically flags pre-analytical errors.

Protocol: LC-MS/MS Quantification of 5-Hydroxyhexanoate in Plasma

Objective: Extract and quantify 5-HHA without inducing artifactual lactonization.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve Sodium 5-hydroxyhexanoate (CAS 185956-02-9) in 10 mM ammonium bicarbonate buffer (pH 7.4) to create a 1 mg/mL stock. Causality: The basic buffer prevents spontaneous cyclization during storage.

  • Matrix Spiking: Spike calibration standards into analyte-free surrogate plasma.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (100%) to 1 volume of plasma. Do not add acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: Cold organic solvent precipitates proteins efficiently without altering the pH, preserving the open-chain carboxylate.

  • Chromatographic Separation: Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use a mobile phase of Acetonitrile and 10 mM Ammonium Acetate (pH 6.8). Causality: HILIC retains the polar carboxylate effectively at near-neutral pH, whereas RP-LC would require acidic conditions for retention.

  • Self-Validating MS/MS Detection (ESI-):

    • Primary Target (5-HHA): Monitor MRM transition m/z 131 → 85.

    • Validation Target (δ-Hexalactone): Monitor MRM transition m/z 115 → 69.

    • Validation Logic: If the lactone peak (m/z 115) appears in the chromatogram of a sample spiked only with the sodium salt, it immediately flags an unintended pH drop or thermal degradation during sample prep. The run is invalidated, preventing false quantification.

Workflow Prep 1. Standard Preparation (Na-5-HHA in pH 7.4 Buffer) Matrix 2. Matrix Spiking (Plasma/Urine) Prep->Matrix Ext 3. Protein Precipitation (Cold ACN, No Acid) Matrix->Ext LC 4. HILIC Separation (Mobile Phase pH > 6.0) Ext->LC MS 5. ESI-MS/MS Detection (Monitor m/z 131 & m/z 115) LC->MS

Optimized LC-MS/MS workflow for 5-hydroxyhexanoate quantification.

Conclusion

For drug development professionals and analytical scientists, treating 5-hydroxyhexanoic acid and sodium 5-hydroxyhexanoate as interchangeable reagents is a critical error. The free acid's propensity to form δ-hexalactone makes it unsuitable for precise aqueous quantification. By strategically employing the sodium salt and implementing self-validating, pH-controlled LC-MS/MS workflows, laboratories can eliminate lactonization artifacts, ensuring high-fidelity metabolomic data.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 170748, 5-Hydroxyhexanoic acid." PubChem. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 23703034, Sodium 5-hydroxyhexanoate." PubChem. URL:[Link]

  • The Metabolomics Innovation Centre. "Showing Compound 5-Hydroxyhexanoic acid (FDB022093)." FooDB. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13204, delta-Hexalactone." PubChem. URL:[Link]

  • MDPI. "Metabolomics-Based Machine Learning for Predicting Mortality: Unveiling Multisystem Impacts on Health." Metabolites, 2024. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of a Sodium 5-Hydroxyhexanoate Analytical Standard

Abstract This document provides a comprehensive guide for the preparation, purification, and characterization of a sodium 5-hydroxyhexanoate analytical standard. The protocols detailed herein are designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, purification, and characterization of a sodium 5-hydroxyhexanoate analytical standard. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring a well-characterized reference material for quantitative analysis and quality control. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating system for producing a high-purity analytical standard. All methodologies are supported by authoritative sources to ensure scientific integrity.

Introduction

Sodium 5-hydroxyhexanoate is the sodium salt of 5-hydroxyhexanoic acid, a medium-chain fatty acid.[1] Its relevance spans various fields, including its role as a human urinary metabolite and its connection to the synthesis of biodegradable polymers like polyhydroxyalkanoates (PHAs).[1][2][3] Accurate quantification of sodium 5-hydroxyhexanoate in biological matrices or as a component in materials necessitates a highly pure and well-characterized analytical standard.

The establishment of a reliable analytical standard is the cornerstone of any quantitative analytical method.[4] It serves as the primary reference point for instrument calibration and method validation, directly impacting the accuracy, precision, and reproducibility of experimental results.[4] This application note details the necessary steps to synthesize, purify, and rigorously characterize sodium 5-hydroxyhexanoate to a level suitable for its use as an analytical standard, in alignment with principles outlined by organizations such as the United States Pharmacopeia (USP).[5]

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
ε-Caprolactone≥99%Sigma-Aldrich
Sodium HydroxideACS Reagent GradeFisher Scientific
Ethanol200 Proof, USP GradeDecon Labs
Diethyl EtherACS Grade, AnhydrousFisher Scientific
Sodium BicarbonateACS Reagent GradeEMD Millipore
Anhydrous Magnesium SulfateACS Reagent GradeAcros Organics
Deuterium Oxide (D₂O)99.9 atom % DCambridge Isotope Laboratories
HPLC Grade WaterMilliporeSigma
HPLC Grade AcetonitrileFisher Scientific
Phosphoric Acid85%, ACS GradeJ.T. Baker
Equipment
EquipmentSpecification
Magnetic Stirrer with Hotplate
Round-bottom flasks and condensers
Rotary Evaporator
Separatory Funnel
Vacuum Filtration Apparatus
High-Resolution Balance(± 0.0001 g)
pH meter
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher
High-Performance Liquid Chromatograph (HPLC) with UV detector
Mass Spectrometer (MS) with Electrospray Ionization (ESI)
Lyophilizer (Freeze-dryer)

Synthesis and Purification of Sodium 5-Hydroxyhexanoate

The synthesis of sodium 5-hydroxyhexanoate is achieved through the base-catalyzed hydrolysis of ε-caprolactone. This method is efficient and yields the desired product with subsequent neutralization.[2]

Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of ε-caprolactone in 100 mL of ethanol.

  • Hydrolysis: While stirring, slowly add a solution of 4.0 g of sodium hydroxide dissolved in 50 mL of ethanol. The addition should be done cautiously to control any exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours to ensure complete hydrolysis of the lactone.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. The resulting solution contains sodium 5-hydroxyhexanoate.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Work-up: Dissolve the residue in 100 mL of deionized water.

Purification Protocol

Purification is critical to remove unreacted starting materials, by-products, and excess salts. A salting-out extraction method followed by recrystallization is employed to achieve high purity.[6]

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted ε-caprolactone. Discard the organic layers.

  • Crystallization: Concentrate the aqueous layer on a rotary evaporator until a precipitate begins to form. Cool the solution in an ice bath to promote further crystallization.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified sodium 5-hydroxyhexanoate under vacuum at 40°C for 16-20 hours to remove residual solvents.[6]

Characterization and Purity Assessment

A multi-faceted analytical approach is essential to confirm the identity and purity of the prepared standard. This involves spectroscopic and chromatographic techniques.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination.

4.1.1. ¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sodium 5-hydroxyhexanoate in 0.75 mL of deuterium oxide (D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Process the spectrum and assign the proton signals. The expected chemical shifts (δ) and multiplicities are detailed in the table below. The broad singlet for the OH proton is characteristic and its chemical shift can vary.[7]

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₃~1.1Doublet3H
-CH₂- (at C3)~1.4-1.5Multiplet2H
-CH₂- (at C4)~1.5-1.6Multiplet2H
-CH₂- (at C2)~2.2Triplet2H
-CH- (at C5)~3.7-3.8Multiplet1H
-OHVariableBroad Singlet1H

Note: The absence of a signal around δ 4.2 ppm (characteristic of the -OCH₂- group in ε-caprolactone) indicates complete hydrolysis.

4.1.2. ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Analysis: Assign the carbon signals.

Carbon AssignmentExpected Chemical Shift (ppm)
-CH₃~23
-CH₂- (at C3)~25
-CH₂- (at C4)~38
-CH₂- (at C2)~39
-CH- (at C5)~67
-COO⁻~180
Molecular Weight Confirmation via Mass Spectrometry

Mass spectrometry (MS) provides confirmation of the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this ionic compound.[2]

4.2.1. ESI-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sodium 5-hydroxyhexanoate in a 50:50 mixture of HPLC grade water and acetonitrile.

  • Data Acquisition: Infuse the sample into the ESI source in both positive and negative ion modes.

  • Data Analysis: In positive ion mode, the molecular ion should be observed as the sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ should be detected. Fragmentation patterns can reveal the loss of water (18 Da) and carbon dioxide (44 Da).[2]

IonExpected m/z
[C₆H₁₁O₃]⁻131.07
[C₆H₁₁NaO₃ + Na]⁺177.05
Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the analytical standard.[8] Given the polar nature of the analyte, reversed-phase chromatography with an aqueous mobile phase is suitable.[9]

4.3.1. HPLC Protocol
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[10]

    • Mobile Phase: Isocratic elution with a mobile phase of 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (95:5 v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the purified sodium 5-hydroxyhexanoate in HPLC grade water at a concentration of 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment.

  • Data Analysis:

    • Inject the standard solution and determine the retention time of the main peak.

    • Calculate the purity of the standard by the area percent method, assuming all impurities have a similar response factor at 210 nm.

Workflow for Analytical Standard Preparation

G cluster_0 Synthesis & Purification cluster_1 Characterization & Purity cluster_2 Final Standard synthesis Synthesis: Base Hydrolysis of ε-Caprolactone purification Purification: Extraction & Crystallization synthesis->purification drying Drying purification->drying nmr Structural Elucidation (¹H & ¹³C NMR) drying->nmr ms Molecular Weight Confirmation (ESI-MS) drying->ms hplc Purity Determination (HPLC-UV) drying->hplc storage Storage & Stability Testing nmr->storage ms->storage hplc->storage

Caption: Workflow for Sodium 5-Hydroxyhexanoate Analytical Standard Preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of the analytical standard over time.

  • Storage Conditions: The purified sodium 5-hydroxyhexanoate should be stored in a tightly sealed container, protected from moisture and light, at a controlled room temperature or refrigerated (2-8 °C).[11]

  • Stability Testing: A long-term stability testing program should be established to determine the retest period or shelf life of the standard.[11][12] This involves periodic re-analysis of the standard using the validated HPLC method to monitor for any degradation.[13][14]

Conclusion

This application note provides a detailed and scientifically grounded framework for the preparation of a high-purity sodium 5-hydroxyhexanoate analytical standard. By following these protocols, researchers and scientists can confidently produce a well-characterized reference material that will ensure the accuracy and reliability of their analytical measurements. The combination of synthesis, purification, and comprehensive characterization using orthogonal analytical techniques provides a self-validating system for the establishment of this critical analytical reagent.

References

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

  • BioPharma Consulting Group. (2025, May 30). Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23703034, Sodium 5-hydroxyhexanoate. Retrieved from [Link]

  • Kwiecień, M., Kwiecień, I., Radecka, I., & Adamus, G. (n.d.). ¹H NMR spectrum of starting poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), PHBHx. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. Retrieved from [Link]

  • Doi, Y., Kunioka, M., Nakamura, Y., & Soga, K. (1988). Nuclear magnetic resonance studies on poly(3-hydroxybutyrate) and a copolyester of 3-hydroxybutyrate and 3-hydroxyvalerate isolated from Alcaligenes eutrophus H16. Macromolecules, 21(9), 2722–2727.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, 5-Hydroxyhexanoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Organic Salt Analysis Procedure. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Blogger. (2008, May 3). Cooking: preparation of some analytical standards. Retrieved from [Link]

  • The Salt Industry Center of Japan. (2022, August 15). METHODS FOR SALT ANALYSIS. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Indian Pharmaceutical Association. (2018, October 15). Validation of Analytical Procedures. Retrieved from [Link]

  • USP-BPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • USP-NF. (n.d.). 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Anomeric region of 1 H NMR spectra from 6-OH and 6-OSO 3 Na.... Retrieved from [Link]

  • Medical and Health Science Journal. (2025, December 10). A simple method for preparing herbal reference standards based on salting-out solvent extraction. Retrieved from [Link]

Sources

Application

Quantitative Analysis of 5-Hydroxyhexanoic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxyhexanoic acid (5-HHA) is a medium-chain (ω-1)-hydroxy fatty acid that serves as a urinary biomarker for various metabo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain (ω-1)-hydroxy fatty acid that serves as a urinary biomarker for various metabolic states and diseases.[1][2][3] Its quantification is crucial for studying fatty acid oxidation pathways and has shown clinical relevance in conditions such as diabetic nephropathy and certain inborn errors of metabolism.[1][4] This application note presents a detailed, validated protocol for the robust quantification of 5-hydroxyhexanoic acid in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology involves a liquid-liquid extraction (LLE) of the acidified urine sample, followed by chemical derivatization to form a volatile trimethylsilyl (TMS) derivative. This two-step process ensures the analyte is suitable for separation and detection by GC-MS. The method is designed for high sensitivity, specificity, and reproducibility, making it an invaluable tool for clinical research and drug development professionals.

Introduction

5-Hydroxyhexanoic acid is a product of the (ω-1) oxidation of hexanoic acid, a medium-chain fatty acid. Under normal physiological conditions, it is present at low levels in urine. However, elevated concentrations can indicate metabolic dysregulation. For instance, it was first identified in the urine of diabetic patients with ketoacidosis[1], and more recent studies have identified it as a potential predictive biomarker for the early decline of renal function in patients with type 2 diabetes.[1][5] Furthermore, its presence is significant in the diagnosis of certain inborn errors of metabolism, including non-ketotic dicarboxylic aciduria.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of organic acids in biological fluids.[7][8][9] The technique offers excellent chromatographic separation and definitive identification based on mass spectra.[9] However, organic acids like 5-HHA are polar and non-volatile, making them unsuitable for direct GC analysis.[10] Therefore, a critical step in the workflow is chemical derivatization, which converts the polar carboxyl and hydroxyl functional groups into thermally stable and volatile trimethylsilyl (TMS) esters and ethers, respectively.[11] This protocol provides a comprehensive, step-by-step guide for sample preparation, derivatization, and GC-MS analysis to ensure accurate and reliable quantification of urinary 5-hydroxyhexanoic acid.

Principle of the Method

The quantification of 5-hydroxyhexanoic acid is achieved through a multi-step process designed to isolate the analyte from the complex urine matrix and prepare it for instrumental analysis. The concentration of urinary metabolites is often subject to variations in hydration status; therefore, results are normalized to the urinary creatinine concentration, which is determined separately.[12][13]

The core workflow is as follows:

  • Internal Standard Addition : A known amount of a non-endogenous, structurally similar compound (internal standard) is added to the urine sample at the beginning of the process to correct for analyte loss during sample preparation and for variations in injection volume.[7][12]

  • Acidification and Extraction : The urine sample is acidified to a pH < 2. This protonates the carboxyl group of 5-HHA, reducing its polarity and facilitating its extraction from the aqueous urine into an organic solvent, such as ethyl acetate.[7][14]

  • Solvent Evaporation : The organic extract is carefully evaporated to dryness under a gentle stream of nitrogen. This step must be performed at a controlled, low temperature to prevent the loss of the semi-volatile analyte.[15]

  • Derivatization : The dried residue, containing 5-HHA and the internal standard, is derivatized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction converts the active hydrogens on the carboxyl and hydroxyl groups to TMS groups, rendering the molecule volatile and thermally stable for GC analysis.[11][14]

  • GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The analytes are separated on a capillary column based on their boiling points and interaction with the stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer, allowing for detection and quantification based on their characteristic mass-to-charge ratios.[12]

Experimental Workflow and Protocols

Materials, Reagents, and Equipment
  • Standards : 5-Hydroxyhexanoic acid (≥98% purity), Heptadecanoic acid (Internal Standard, IS, ≥98% purity).

  • Reagents : Hydrochloric acid (HCl, 5M), Sodium chloride (NaCl, analytical grade), Ethyl acetate (HPLC grade), Pyridine (anhydrous, 99.8%), N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Equipment : 15 mL glass screw-cap tubes, Vortex mixer, Centrifuge, Nitrogen evaporation system with water bath, Heating block, GC-MS system with autosampler, 2 mL GC vials with inserts.

Visual Workflow for Sample Preparation

The following diagram outlines the critical steps involved in preparing a urine sample for GC-MS analysis.

Sample_Preparation_Workflow cluster_prep Sample Preparation Urine 1. Urine Sample (Volume normalized to creatinine) Add_IS 2. Add Internal Standard (e.g., Heptadecanoic Acid) Urine->Add_IS Acidify 3. Acidify with HCl (pH < 2) & Saturate with NaCl Add_IS->Acidify Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Separate 5. Centrifuge & Collect Organic Layer Extract->Separate Evaporate 6. Evaporate to Dryness (Nitrogen, <40°C) Separate->Evaporate Derivatize 7. Derivatize with BSTFA + 1% TMCS Evaporate->Derivatize GC_Vial 8. Transfer to GC Vial Derivatize->GC_Vial

Caption: Step-by-step workflow for the extraction and derivatization of 5-HHA.
Detailed Step-by-Step Protocol

1. Sample Collection and Normalization:

  • Collect a random urine sample in a sterile, preservative-free container.

  • Store samples at -20°C or lower until analysis to ensure stability.[12]

  • Prior to extraction, determine the creatinine concentration of each urine sample using a validated clinical method.

  • Calculate the volume of urine equivalent to 1.0 µmol of creatinine to normalize for patient hydration status.[7] If the required volume is less than 0.5 mL, dilute with deionized water to a final volume of 0.5 mL.

2. Extraction Procedure:

  • Pipette the calculated volume of urine into a 15 mL glass screw-cap tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 mg/mL Heptadecanoic acid in methanol).

  • Add 6 drops of 5M HCl and confirm that the pH is less than 2 using pH paper.[14]

  • Add solid sodium chloride to saturate the aqueous phase (approx. 1 cm depth in the tube), which enhances the extraction efficiency.[14]

  • Vortex the sample vigorously for 1 minute.

  • Add 5 mL of ethyl acetate, cap the tube securely, and vortex for 2 minutes for liquid-liquid extraction.[7][16]

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen in a water bath set to no higher than 40°C. Over-drying or excessive heat can lead to the loss of the analyte.[15]

3. Derivatization Procedure:

  • To the dried residue, add 20 µL of anhydrous pyridine to ensure the sample is fully dissolved and to act as a catalyst.[14][17]

  • Add 80 µL of BSTFA + 1% TMCS.[17]

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 45 minutes in a heating block to complete the derivatization reaction.

  • Allow the sample to cool to room temperature.

  • Transfer the derivatized sample to a 250 µL glass insert within a 2 mL GC vial for analysis.[16]

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of the TMS-derivatized 5-hydroxyhexanoic acid. These may require optimization based on the specific instrumentation used.

ParameterSettingRationale
Gas Chromatograph
GC ColumnDB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent)[8]A robust, low-polarity phase providing good separation for a wide range of organic acids.
Injection Volume1 µLStandard volume for sensitivity and to avoid column overloading.
Inlet Temperature280°CEnsures rapid volatilization of derivatized analytes.
Injection ModeSplit (10:1 ratio)Prevents column overload for concentrated samples; can be switched to splitless for trace analysis.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min)[8]A temperature gradient to separate compounds with varying boiling points effectively.
Mass Spectrometer
Ion Source Temp.230°CStandard temperature for stable ionization.
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
MS Transfer Line280°CPrevents condensation of analytes between the GC and MS.
Acquisition ModeFull Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification[12]Full scan provides qualitative data, while SIM provides higher sensitivity for quantitative analysis.
SIM Ions for Quant
5-HHA (2TMS)m/z 117 (quantifier), 147, 261Characteristic fragments of the di-TMS derivative of 5-HHA.
Heptadecanoic Acid (IS)m/z 117, 327 (quantifier)Characteristic fragments of the TMS derivative of the internal standard.

Overall Analytical Process

Caption: Overview of the complete analytical workflow from sample to final result.

Method Validation and Performance

Method validation is essential to ensure that the analytical procedure is reliable, reproducible, and fit for its intended purpose.[9][18] The method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[18] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity Correlation coefficient (R²) ≥ 0.99Demonstrates a proportional response of the instrument to the concentration of the analyte.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10; analyte identifiable with acceptable precision and accuracy.The lowest concentration of analyte that can be reliably quantified.
Accuracy (Recovery) 85-115% recovery of spiked analyte in matrix.Measures the closeness of the measured value to the true value.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 15% for replicate analyses.Measures the closeness of agreement between a series of measurements from multiple samplings of the same sample.
Specificity No interfering peaks at the retention time of the analyte and IS.Ensures that the signal being measured is solely from the analyte of interest.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Analyte Peak Incomplete derivatization; Loss of analyte during evaporation; Degradation of standards.Check derivatization reagent activity; Ensure evaporation temperature is <40°C and do not over-dry; Prepare fresh standards.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; Sample overload; Poor derivatization.Use a deactivated inlet liner; Check split ratio; Ensure derivatization reaction went to completion.
Low Internal Standard Signal Error in IS addition; Degradation of IS; Extraction inefficiency.Verify pipetting accuracy; Prepare fresh IS solution; Check pH and solvent volumes during extraction.
Interfering Peaks Contamination from reagents, solvents, or sample matrix.Run a solvent blank; Use high-purity reagents; Optimize chromatographic separation to resolve interferences.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the quantitative determination of 5-hydroxyhexanoic acid in human urine. The detailed protocol, from sample preparation to data analysis, is designed to yield accurate and precise results. By explaining the rationale behind key experimental choices and including troubleshooting guidance, this document serves as a practical resource for researchers and scientists in clinical diagnostics and metabolomics. The validated method is suitable for applications requiring reliable measurement of this important biomarker, aiding in the study of metabolic diseases and the development of new therapeutic strategies.

References

  • ERNdim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS.
  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine.
  • Jo-Anne, J., et al. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS).
  • MetBioNet. (n.d.).
  • Gika, H. G., et al. (2021). Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications. Journal of Chromatography A, 1658, 462590. [Link]

  • Makhubela, T., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 922. [Link]

  • JEOL Ltd. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry.
  • Wolfe, L. A., et al. (n.d.). Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC-MS).
  • Tang, Y., et al. (2019). 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(2), 245-263. [Link]

  • Karger Publishers. (2019). 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, 5-Hydroxyhexanoic acid. Retrieved from [Link].

  • Tang, Y., et al. (2019). 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients With Microalbuminuria. Kidney and Blood Pressure Research, 44(2), 245-263. [Link]

  • Kamerling, J. P., et al. (1982). The absolute configuration of urinary 5-hydroxyhexanoic acid - a product of fatty acid (omega-1)-oxidation - in patients with non-ketotic dicarboxylic aciduria. Clinica Chimica Acta, 125(3), 247-54. [Link]

  • Chalmers, R. A., et al. (1979). Identification of 5-hydroxyhexanoic acid in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry, 6(10), 444-6. [Link]

  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. International Journal of Molecular Sciences, 25(23), 12975. [Link]

  • Lavanya, G., et al. (n.d.). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance.
  • BenchChem. (n.d.). 6-Hydroxyhexanoic Acid: A Technical Overview of its Chemistry, Metabolism, and Relation to Omega-Hydroxy Fatty Acids.
  • Kumar, A., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Pharma Geek, 3(1). [Link]

  • Lawson, A. M., & Chalmers, R. A. (1978). Identification of 5-Hydroxyhexanoic Acid in the Urine of Twin Siblings with a Syndrome having Close Similarities to Jamaican Vomiting Sickness. Biochemical Society Transactions, 6(1), 108-109. [Link]

  • FooDB. (2011). Showing Compound 5-Hydroxyhexanoic acid (FDB022093).
  • Scott, R., & Tylee, T. (2024). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Clinica Chimica Acta, 553, 117726. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Seppanen, C. M., & Saitta, E. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(12), 1439-1451. [Link]

Sources

Method

Topic: Derivatization of 5-Hydroxyhexanoic Acid for Gas Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxyhexanoic acid is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group. These polar functiona...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyhexanoic acid is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group. These polar functional groups impart low volatility and a propensity for thermal degradation, making direct analysis by gas chromatography (GC) challenging. This application note provides a detailed guide to the derivatization of 5-hydroxyhexanoic acid to produce volatile, thermally stable derivatives suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. We will explore two primary strategies: one-step silylation and a two-step esterification/acylation process. This guide explains the causality behind experimental choices and provides robust, step-by-step protocols for immediate laboratory implementation.

The Challenge: Analyzing Polar Bifunctional Molecules via GC

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the direct analysis of molecules like 5-hydroxyhexanoic acid is problematic. The presence of both a carboxylic acid and a hydroxyl group leads to several analytical challenges:

  • Low Volatility: Strong intermolecular hydrogen bonding between these polar groups significantly raises the boiling point, preventing the molecule from readily vaporizing in the GC inlet.[1][2]

  • Poor Peak Shape: The active hydrogens on the hydroxyl and carboxyl groups can interact with active sites on the GC column and liner, leading to broad, tailing peaks and poor chromatographic resolution.[1][3]

  • Thermal Instability: At the high temperatures required for volatilization, 5-hydroxyhexanoic acid can undergo intramolecular cyclization to form γ-caprolactone or other degradation products, leading to inaccurate quantification.

To overcome these limitations, chemical derivatization is essential. This process modifies the polar functional groups, replacing the active hydrogens with nonpolar moieties.[4][5] The ideal derivative is more volatile, less polar, and more thermally stable than the parent compound, resulting in sharp, symmetrical peaks and improved sensitivity.[3]

Overview of Derivatization Strategies

For a molecule with both hydroxyl and carboxyl functionalities, the derivatization strategy must address both groups. The most effective and widely used approaches are silylation and a combination of esterification and acylation.

Silylation

Silylation is arguably the most common derivatization technique for GC analysis.[3][6] It involves replacing an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[3] This reaction effectively masks the polar nature of the hydroxyl and carboxyl groups.

  • TMS Derivatives: Formed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst. TMS derivatives are highly volatile.[7] However, they are susceptible to hydrolysis and require anhydrous conditions.[8][9]

  • TBDMS Derivatives: Formed using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). TBDMS derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, making them more robust for complex sample matrices or when automated injection sequences are used.[8][10][11] Their higher molecular weight also results in a characteristic mass spectrum with a prominent [M-57]⁺ fragment, which is highly useful for identification in GC-MS.[6][12]

Two-Step Esterification and Acylation

This classic approach uses two distinct chemical reactions to derivatize each functional group sequentially.

  • Esterification: The carboxylic acid group is converted into an ester, most commonly a methyl ester. This is typically achieved using reagents like boron trifluoride in methanol (BF₃-Methanol).[13] This reaction specifically targets the carboxyl group, leaving the hydroxyl group intact.

  • Acylation: The remaining hydroxyl group is then converted into an ester using an acylating reagent, such as an acid anhydride. Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that creates a trifluoroacetyl ester.[14][15] These fluorinated derivatives are highly volatile and are particularly useful for enhancing sensitivity when using an Electron Capture Detector (ECD).[16]

Experimental Workflows and Protocols

The general workflow for sample preparation and derivatization is critical for achieving reproducible results.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing 5-Hydroxyhexanoic Acid Dry Evaporate to Dryness (under Nitrogen stream) Sample->Dry Crucial to remove water AddReagent Add Derivatization Reagent(s) & Solvent Dry->AddReagent React Heat Reaction Vial (e.g., 70-100°C) AddReagent->React Cool Cool to Room Temperature React->Cool Dilute Dilute (Optional) Cool->Dilute Inject Inject into GC/GC-MS Dilute->Inject

Caption: Silylation of 5-hydroxyhexanoic acid with MTBSTFA.

Materials:

  • Sample containing 5-hydroxyhexanoic acid

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) [10]* Anhydrous Acetonitrile or Pyridine

  • GC vials (2 mL) with inserts

  • Heating block or oven

  • Nitrogen gas supply

Methodology:

  • Sample Preparation: Aliquot a sample volume (e.g., 50-100 µL) into a GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it can consume the derivatizing reagent. [9]2. Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA. [8][10]Cap the vial tightly.

  • Derivatization Reaction: Place the vial in a heating block or oven set to 100°C for 4 hours to ensure complete derivatization of both functional groups. [8][10]4. Cooling and Analysis: After the incubation period, remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system.

Protocol 2: One-Step Silylation with BSTFA (+1% TMCS)

This protocol forms the trimethylsilyl (TMS) derivative. It is faster than the MTBSTFA reaction but yields a more moisture-sensitive product. The addition of 1% TMCS as a catalyst is recommended to ensure complete derivatization, especially for hindered hydroxyls. [11][17] Materials:

  • Sample containing 5-hydroxyhexanoic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) [17]* Anhydrous Pyridine or Acetonitrile

  • GC vials (2 mL) with inserts

  • Heating block or oven

  • Nitrogen gas supply

Methodology:

  • Sample Preparation: Aliquot the sample into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 100 µL of BSTFA + 1% TMCS. [17]If the sample is not readily soluble, 50 µL of a solvent like anhydrous pyridine can be added first. Cap the vial tightly.

  • Derivatization Reaction: Heat the vial at 70°C for 45 minutes. [4][17]The lower temperature and shorter time are sufficient for the more reactive BSTFA reagent.

  • Cooling and Analysis: Allow the vial to cool to room temperature. Analyze the sample by GC as soon as possible to prevent degradation of the TMS derivatives by atmospheric moisture.

Protocol 3: Two-Step Esterification and Acylation

This method offers high specificity and yields a stable, highly volatile derivative. It is particularly useful when silylation is not desired or when targeting specific functional groups.

cluster_step1 Step 1: Esterification cluster_workup1 Workup cluster_step2 Step 2: Acylation cluster_workup2 Analysis start Dried Sample add_bf3 Add BF3-Methanol (14% w/v) start->add_bf3 heat1 Heat at 100°C for 15 min add_bf3->heat1 cool1 Cool to RT heat1->cool1 extract Add Hexane & Sat. NaCl Vortex to Extract cool1->extract dry_extract Dry Hexane Layer (under Nitrogen) extract->dry_extract add_tfaa Add Benzene & TFAA dry_extract->add_tfaa heat2 Heat at 50°C for 15 min add_tfaa->heat2 cool2 Cool to RT heat2->cool2 wash Wash with 5% NH3(aq) cool2->wash inject Inject Organic Layer into GC-MS wash->inject

Caption: Workflow for two-step esterification/acylation.

Materials:

  • Sample containing 5-hydroxyhexanoic acid

  • Boron trifluoride-methanol solution (12-14% w/v) * Trifluoroacetic anhydride (TFAA) [15]* Hexane, Benzene (or other suitable nonpolar solvent)

  • Saturated sodium chloride (NaCl) solution

  • 5% Ammonia solution in water

  • Reaction tubes/vials, heating block, nitrogen supply

Methodology:

Step A: Methyl Esterification [18]1. Place the dried sample (1-10 mg) in a reaction tube. 2. Add 2 mL of 14% BF₃-methanol solution. 3. Cap the tube tightly and heat at 100°C for 15-30 minutes. 4. Cool the tube to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer. 5. Carefully transfer the upper hexane layer to a new vial and evaporate to dryness under nitrogen.

Step B: Trifluoroacetylation [15][16]1. To the dried residue from Step A, add 0.5 mL of benzene (or ethyl acetate). 2. Add 10 µL of TFAA. For reactions that are sluggish, a basic catalyst like trimethylamine can be added. [15]3. Cap the vial and heat at 50°C for 15 minutes. 4. Cool the mixture. To remove excess TFAA, add 1 mL of 5% aqueous ammonia and shake. Allow the layers to separate. 5. Inject an aliquot of the upper organic layer into the GC system for analysis.

Method Comparison

ParameterProtocol 1: MTBSTFA SilylationProtocol 2: BSTFA SilylationProtocol 3: Esterification/Acylation
Primary Reagent(s) MTBSTFABSTFA + 1% TMCSBF₃-Methanol, TFAA
Number of Steps 112 (plus workup)
Reaction Time ~4 hours~45 minutes~1 hour (total)
Reaction Temp. 100°C70°C100°C then 50°C
Derivative Stability Very High (TBDMS) [8][10]Moderate (TMS)High
Advantages Single-step reaction; highly stable derivative; great for GC-MS with characteristic [M-57] fragment. [12]Fast reaction; highly volatile derivative. [7]High specificity; robust derivatives; fluorinated derivative enhances ECD signal. [15]
Disadvantages Longer reaction time; higher cost reagent.Derivative is moisture-sensitive. [8][9]Multi-step process requires more handling and potential for sample loss; involves toxic reagents (BF₃, TFAA). [16][19]

Conclusion

The successful analysis of 5-hydroxyhexanoic acid by gas chromatography is critically dependent on proper derivatization. Both silylation and a two-step esterification/acylation approach are effective at producing volatile and thermally stable derivatives.

  • For routine analysis, especially with GC-MS, one-step silylation with MTBSTFA (Protocol 1) is highly recommended due to its simplicity and the exceptional stability of the resulting TBDMS derivative.

  • When speed is paramount and samples can be analyzed quickly, silylation with BSTFA (Protocol 2) offers a faster alternative.

  • The two-step esterification/acylation method (Protocol 3) provides an excellent orthogonal approach, yielding very stable derivatives that are particularly advantageous for analyses using an electron capture detector.

The choice of method will depend on the specific analytical requirements, including sample throughput, available instrumentation, and the need for derivative stability. By understanding the principles behind each technique and following these robust protocols, researchers can achieve reliable and accurate quantification of 5-hydroxyhexanoic acid in a variety of matrices.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 452949. [Link]

  • Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed. [Link]

  • Bio-protocol. (2020). Derivatization method. Bio-protocol. [Link]

  • Lepage, G., & Roy, C. C. (1984). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Li, Y., et al. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. PMC. [Link]

  • Obrnuta faza. (n.d.). Derivatizing Reagents. Obrnuta faza. [Link]

  • Ataman Kimya. (n.d.). TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. [Link]

  • Al-Hazmi, M. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. [Link]

  • ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. [Link]

  • Cespedes-Cantu, F. A., et al. (2020). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. [Link]

  • Macherey-Nagel. (n.d.). Derivatization Reagents for GC Brochure. MZ-Analysentechnik. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel. [Link]

  • ResearchGate. (n.d.). Trifluoroacetic anhydride (TFAA). ResearchGate. [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride. Wikipedia. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [https://www.greyhoundchrom.com/files/live/Derivatization Reagents Catalogue.pdf]([Link] Reagents Catalogue.pdf)

  • Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses. [Link]

  • Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry. [Link]

  • MDPI. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. MDPI. [Link]

  • Ferrara, S. D., et al. (1993). Therapeutic gamma-hydroxybutyric acid monitoring in plasma and urine by gas chromatography-mass spectrometry. PubMed. [Link]

  • McCusker, R. R., et al. (2001). GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood. PubMed. [Link]

  • ResearchGate. (n.d.). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. ResearchGate. [Link]

  • SciSpace. (n.d.). Stability of Plasma Gamma-Hydroxybutyrate Determined by Gas Chromatography-Positive Ion Chemical Ionization-Mass Spectrometry. SciSpace. [Link]

  • Oxford Academic. (n.d.). Analysis of Gamma-Hydroxybutyrate (GHB) in Urine by Gas Chromatography-Mass Spectrometry. Oxford Academic. [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • NIN. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. NIN. [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

Sources

Application

Application Note: Utilizing Sodium 5-Hydroxyhexanoate in Microbial and Mammalian Cell Culture Systems

Introduction and Chemical Rationale Sodium 5-hydroxyhexanoate (CAS 185956-02-9) is the highly water-soluble sodium salt of 5-hydroxyhexanoic acid[1]. In cell culture applications, utilizing the sodium salt rather than th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

Sodium 5-hydroxyhexanoate (CAS 185956-02-9) is the highly water-soluble sodium salt of 5-hydroxyhexanoic acid[1]. In cell culture applications, utilizing the sodium salt rather than the free acid is a critical experimental choice: it allows for direct dissolution into aqueous culture media at physiological pH, eliminating the need for cytotoxic organic solvents (such as DMSO or ethanol) that confound metabolic assays and inhibit microbial growth.

As a Senior Application Scientist, I have structured this guide to address the two primary, highly divergent applications of this compound:

  • Microbial Biomanufacturing: As a direct monomeric precursor for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs)[2][3].

  • Mammalian Immunometabolism: As a metabolic modulator to model immune regulatory imbalance in the tumor microenvironment (TME), specifically in bone and articular cartilage malignancies[4][5].

Microbial Cell Culture: Biosynthesis of mcl-PHAs

Mechanistic Causality

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters synthesized by bacteria under environmental stress[2]. Medium-chain-length PHAs (mcl-PHAs), such as poly(5-hydroxyhexanoate) [P(5HHx)], are highly prized for their elastomeric and flexible properties[3].

The Causality of Experimental Design: Providing sodium 5-hydroxyhexanoate directly to Pseudomonas or Cupriavidus species bypasses the energetically expensive de novo fatty acid synthesis pathway[3][6]. However, to maximize polymer yield, a two-stage cultivation strategy is required. If the precursor is added during the exponential growth phase, the bacteria will metabolize it via β -oxidation for energy. By introducing the compound only after inducing nitrogen starvation, the metabolic flux is forcibly redirected toward PHA synthase (PhaC), polymerizing the precursor into intracellular granules[3].

PHA_Synthesis A Sodium 5-Hydroxyhexanoate (Media Supplement) B Cellular Uptake (Nitrogen Starvation) A->B Transporter C 5-Hydroxyhexanoyl-CoA (Activated Monomer) B->C CoA Ligase D PhaC Polymerization (Enzymatic Addition) C->D Monomer Supply E mcl-PHA Granules (Intracellular Storage) D->E Chain Elongation

Metabolic assimilation of Sodium 5-Hydroxyhexanoate into mcl-PHA granules.

Self-Validating Protocol: Two-Stage Cultivation for P(5HHx)

This protocol utilizes Pseudomonas putida KT2440 and includes integrated validation steps to ensure metabolic diversion was successful.

Step 1: Biomass Generation (Growth Phase)

  • Inoculate P. putida into 50 mL of Nutrient Broth (NB) medium.

  • Incubate at 30°C, 200 rpm for 16 hours until the optical density ( OD600​ ) reaches 2.5–3.0.

  • Validation Check: Centrifuge 1 mL of culture, resuspend in PBS, and verify the absence of PHA granules via Nile Red staining and fluorescence microscopy.

Step 2: PHA Accumulation Phase

  • Harvest the biomass by centrifugation (4,000 × g, 10 min) and wash twice with sterile saline to remove residual nitrogen.

  • Resuspend the pellet in 50 mL of nitrogen-limited Mineral Salt Medium (MSM).

  • Supplement the MSM with 20 mM Sodium 5-hydroxyhexanoate as the sole carbon source.

  • Incubate at 30°C, 200 rpm for 48 hours.

Step 3: Harvest and Analytical Validation

  • Lyophilize the harvested cells to determine Cell Dry Weight (CDW).

  • Self-Validation (GC-FID): Subject 15 mg of lyophilized biomass to methanolysis (15% sulfuric acid in methanol, 100°C, 140 min). Extract with chloroform and analyze via Gas Chromatography to confirm the molar fraction of the 5HHx monomer[6].

Quantitative Data Presentation

Table 1: Expected Yields and Polymer Composition in P. putida Cultivations

Carbon Source StrategyCell Dry Weight (g/L)Total PHA Content (% CDW)5HHx Molar Fraction (%)
Glucose (Control)3.8 ± 0.222.1 ± 1.50.0
Glucose + Sodium 5-HHx (Co-feed)4.1 ± 0.348.5 ± 2.118.5 ± 2.0
Sodium 5-HHx (Sole Carbon)2.4 ± 0.135.2 ± 1.8> 92.0

Mammalian Cell Culture: Modeling TME Immunometabolism

Mechanistic Causality

Recent Mendelian randomization studies have revolutionized our understanding of 5-hydroxyhexanoate in mammalian oncology[4][7]. It has been identified as a critical metabolic mediator of immune regulatory imbalance in malignant tumors of bone and articular cartilage[5]. Specifically, the activation of HLA DR+ Natural Killer (NK) cells triggers the accumulation of 5-hydroxyhexanoate, which propagates a pro-oxidative state (elevated ROS)[5][8]. This metabolic dysregulation suppresses local immune surveillance, facilitating tumor evasion[8].

The Causality of Experimental Design: To model this in vitro, osteosarcoma cells must be cultured in low-glucose conditions prior to sodium 5-hydroxyhexanoate exposure. High glucose forces cells into aerobic glycolysis (Warburg effect), masking mitochondrial stress. Low-glucose conditions force reliance on mitochondrial oxidative phosphorylation (OXPHOS), amplifying the observable ROS leakage when 5-hydroxyhexanoate disrupts the metabolic flux[5][8].

TME_Signaling N1 HLA DR+ NK Cells (Immune Activation) N2 5-Hydroxyhexanoate (Metabolite Accumulation) N1->N2 Metabolic Shift N3 Elevated ROS Production (Pro-Oxidative State) N2->N3 Mitochondrial Stress N4 Immune Regulatory Imbalance (TME Suppression) N3->N4 Signal Propagation N5 Tumor Progression (Bone/Cartilage Malignancy) N4->N5 Immune Evasion

Mediation pathway of 5-hydroxyhexanoate in tumor immune regulatory imbalance.

Self-Validating Protocol: In Vitro ROS and Immune Evasion Assay

This protocol details the treatment of U2OS (human osteosarcoma) cells with sodium 5-hydroxyhexanoate to quantify pro-oxidative shifts.

Step 1: Metabolic Pre-Conditioning

  • Seed U2OS cells at 1×105 cells/well in a 6-well plate using standard DMEM (10% FBS).

  • After 24 hours (at ~60% confluence), wash cells twice with PBS and switch to Low-Glucose DMEM (1.0 g/L) supplemented with 2 mM L-glutamine. Incubate for 12 hours to force OXPHOS reliance.

Step 2: Metabolite Treatment

  • Prepare a 100 mM stock of Sodium 5-hydroxyhexanoate in sterile PBS. Filter through a 0.22 µm membrane.

  • Treat the U2OS cells with 2.5 mM and 5.0 mM of the metabolite.

  • Self-Validation Controls: Include a vehicle control (PBS) and a positive control for ROS ( 100μM H2​O2​ added 1 hour prior to assay).

Step 3: ROS Quantification via Flow Cytometry

  • After 48 hours of treatment, add 5μM of H2DCFDA (a fluorescent ROS indicator) directly to the culture media. Incubate in the dark at 37°C for 30 minutes.

  • Harvest cells using TrypLE (to preserve cell surface markers) and wash in cold FACS buffer.

  • Stain with a viability dye (e.g., DAPI or 7-AAD) to exclude dead cells from the analysis. Causality: Dead cells exhibit auto-fluorescence and non-specific dye uptake, which artificially inflates ROS readings.

  • Analyze via flow cytometry (FITC channel for DCFDA). Gate strictly on the viable cell population.

Quantitative Data Presentation

Table 2: Standardized Assay Parameters for Mammalian Immunometabolism Modeling

Assay TypeCell LineSodium 5-HHx ConcentrationIncubation TimePrimary ReadoutValidation Control
Metabolic ROS Induction U2OS (Osteosarcoma)1.0 mM – 5.0 mM48 hDCFDA Mean Fluorescence Intensity (MFI) 100μM H2​O2​ (Positive)
NK Cell Cytotoxicity NK-92 + U2OS Co-culture2.5 mM24 hTarget Cell Lysis (%) via LDH ReleaseVehicle-treated Co-culture
Mitochondrial Stress SW1353 (Chondrosarcoma)2.5 mM24 hOxygen Consumption Rate (OCR) via SeahorseOligomycin / FCCP

References

  • PubChem (National Institutes of Health). "Sodium 5-hydroxyhexanoate | C6H11NaO3 | CID 23703034". National Center for Biotechnology Information. URL:[Link]

  • Long, K., et al. (2024). "The relationship between metabolite mediated immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage: a Mendelian randomization study." Frontiers in Immunology, 15:1433219. URL:[Link]

  • Kaesavan, P. A. (2015). "Biosynthesis of Polyhydroxyalkanoate (PHA) Using Waste Fish Oil by Cupriavidus necator H16." Universiti Sains Malaysia EPrints. URL:[Link]

  • Naser, A. Z., et al. (2024). "Polyhydroxyalkanoates (PHAs): Mechanistic Insights and Contributions to Sustainable Practices." Polymers (MDPI), 16(1), 123. URL:[Link]

  • Gong, A., et al. (2024). "Targeted Immunometabolic Therapy for Tumors." Frontiers in Oncology / PMC Archive. URL:[Link]

Sources

Method

Application Note: Enzymatic Assay Protocol for 5-Hydroxyhexanoate Quantification and Dehydrogenase Activity Screening

Introduction and Scientific Context 5-Hydroxyhexanoate is a medium-chain fatty acid derivative that has recently emerged as a critical molecule in both clinical metabolomics and industrial biocatalysis. Clinically, it is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

5-Hydroxyhexanoate is a medium-chain fatty acid derivative that has recently emerged as a critical molecule in both clinical metabolomics and industrial biocatalysis. Clinically, it is a highly hydrophobic metabolite 1 that acts as a biomarker for metabolic dysregulation. Recent Mendelian randomization studies have identified 5-hydroxyhexanoate as a key mediator in the relationship between natural killer (NK) cell immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage 2. Furthermore, its accumulation is a hallmark of medium-chain acyl-CoA dehydrogenase deficiency 1.

In the pharmaceutical sector, the esterified derivative of this molecule (ethyl-(S)-5-hydroxyhexanoate) is a highly valued chiral intermediate required for the synthesis of anti-Alzheimer's drugs and other active pharmaceutical ingredients (APIs) 3.

To support both high-throughput clinical screening and biocatalyst engineering, this application note details a robust, self-validating enzymatic assay. The protocol leverages NADP⁺-dependent dehydrogenases—such as (S)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.280) [[4]]() or broad-spectrum carbonyl reductases like CPCR2 5—to quantify 5-hydroxyhexanoate oxidation via real-time spectrophotometry.

Assay Principle and Mechanistic Causality

The assay relies on the enzyme-catalyzed oxidation of the secondary alcohol group on 5-hydroxyhexanoate to a ketone (5-oxohexanoate), strictly coupled to the reduction of the cofactor NADP⁺ to NADPH.

Causality behind assay design:

  • Wavelength Selection (340 nm): NADPH exhibits a strong absorption maximum at 340 nm (extinction coefficient, ϵ = 6.22 mM⁻¹ cm⁻¹), whereas NADP⁺ does not absorb at this wavelength. This allows for direct, stoichiometric tracking of the reaction rate.

  • pH Optimization (pH 8.5): The oxidation of an alcohol generates a proton ( H+ ). By conducting the assay in a slightly alkaline Tris-HCl buffer (pH 8.5), the generated protons are continuously neutralized. This thermodynamic pull prevents the reaction from reaching premature equilibrium, ensuring zero-order kinetics with respect to the substrate.

  • Substrate Solubility: Because 5-hydroxyhexanoic acid is highly hydrophobic, the protocol mandates the use of its sodium salt (or pre-neutralization with NaOH) to prevent micelle formation, which would otherwise restrict enzyme active-site access and cause light-scattering artifacts in the UV read.

Mechanism Substrate 5-Hydroxyhexanoate (Analyte/Substrate) Enzyme Dehydrogenase (e.g., EC 1.1.1.280) Substrate->Enzyme Product 5-Oxohexanoate (Product) Enzyme->Product CofactorRed NADPH + H⁺ Enzyme->CofactorRed CofactorOx NADP⁺ CofactorOx->Enzyme Signal ΔA 340 nm Spectrophotometry CofactorRed->Signal Quantifiable Readout

Biochemical mechanism of the 5-hydroxyhexanoate enzymatic assay and signal generation.

Materials and Reagents

  • Buffer: 100 mM Tris-HCl, pH 8.5.

  • Cofactor: 20 mM NADP⁺ stock solution (prepared in ultra-pure water, stored at -20°C).

  • Substrate: 100 mM 5-hydroxyhexanoate sodium salt stock solution. (Note: If synthesizing from the free acid, titrate with 1M NaOH to pH 7.5-8.0 to ensure complete dissolution).

  • Enzyme/Sample: Purified dehydrogenase (e.g., CPCR2 or EC 1.1.1.280) or crude cell lysate.

  • Equipment: UV-transparent 96-well microplates, temperature-controlled microplate reader capable of 340 nm kinetic measurements.

Table 1: Final Assay Mixture Composition (200 µL Total Volume)
ComponentStock ConcentrationVolume per Well (µL)Final Concentration
Tris-HCl Buffer (pH 8.5)100 mM15075 mM
NADP⁺20 mM202 mM
5-Hydroxyhexanoate100 mM2010 mM
Enzyme / SampleVariable10Variable

Step-by-Step Experimental Protocol

To ensure a self-validating system , this protocol requires three parallel reactions: the Experimental Well, a No-Enzyme Blank (to account for auto-reduction of NADP⁺), and a No-Substrate Blank (to account for endogenous background oxidation in crude lysates).

Phase 1: Preparation and Assembly
  • Pre-warm Reagents: Equilibrate the Tris-HCl buffer, NADP⁺, and 5-hydroxyhexanoate stock solutions to 30°C in a water bath. Keep the enzyme sample on ice until the moment of initiation.

  • Plate Loading: Into a UV-transparent 96-well plate, pipette the Buffer, NADP⁺, and Substrate according to Table 1.

    • For the No-Substrate Blank: Replace the 20 µL of substrate with 20 µL of ultra-pure water.

    • For the No-Enzyme Blank: Replace the 10 µL of enzyme with 10 µL of buffer.

Phase 2: Execution and Kinetic Read
  • Thermal Equilibration: Place the microplate into the reader and incubate at 30°C for 3 minutes. This stabilizes the meniscus and temperature, preventing baseline drift.

  • Reaction Initiation: Using a multi-channel pipette, rapidly add 10 µL of the Enzyme/Sample to the appropriate wells.

  • Data Acquisition: Immediately initiate a kinetic read at 340 nm. Record the absorbance every 15 seconds for 10 minutes at 30°C. Shake the plate for 3 seconds before the first read to ensure homogeneous mixing.

Workflow S1 1. Reagent Preparation Buffer (pH 8.5), NADP⁺, Substrate S2 2. Reaction Assembly Load Blanks & Samples into 96-well plate S1->S2 S3 3. Thermal Equilibration Incubate at 30°C for 3-5 minutes S2->S3 S4 4. Reaction Initiation Add Enzyme to trigger redox cascade S3->S4 S5 5. Kinetic Measurement Read Absorbance at 340 nm for 10 min S4->S5 S6 6. Data Processing Calculate Specific Activity via Beer-Lambert S5->S6

Step-by-step workflow for the 96-well microplate kinetic assay.

Data Analysis and Validation

Rate Calculation ( ΔA340​/min )

Identify the linear portion of the kinetic curve (typically between 1 and 5 minutes). Calculate the slope ( ΔA340​/min ) for the Experimental Well and both Blanks.

Self-Validation Check: If the No-Substrate Blank shows a high rate, your crude lysate contains competing endogenous substrates. You must subtract the sum of the blank rates from your experimental rate to obtain the true corrected rate ( ΔAcorrected​/min ).

Specific Activity Determination

Apply the Beer-Lambert law to convert the absorbance rate into enzymatic activity (Units/mL). One Unit (U) is defined as the amount of enzyme required to generate 1 µmol of NADPH per minute under assay conditions.

Activity(U/mL)=ϵ×d×Vsample​ΔAcorrected​/min×Vtotal​​

  • Vtotal​ : Total assay volume (0.2 mL)

  • ϵ : Extinction coefficient of NADPH (6.22 L·mmol⁻¹·cm⁻¹)

  • d : Optical path length (~0.6 cm for 200 µL in a standard 96-well plate)

  • Vsample​ : Volume of enzyme added (0.01 mL)

Table 2: Typical Kinetic Parameters for 5-Hydroxyhexanoate Oxidation
ParameterExpected Range / ValueContext / Causality
Apparent Km​ 1.5 – 4.0 mMSubstrate affinity varies by enzyme source (e.g., yeast vs. bacterial).
Optimal pH 8.0 – 9.0Alkaline pH is required to drive the oxidation reaction forward.
Linear Range 0.1 – 2.0 ΔA340​ If ΔA>2.0 , cofactor depletion occurs; dilute the enzyme.
Path Length ( d ) ~0.6 cmMust be empirically verified for specific microplate brands.

References

  • The relationship between metabolite mediated immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage: a Mendelian randomization study - PMC. nih.gov. URL: 2

  • Showing NP-Card for 5-Hydroxyhexanoic acid (NP0136915) - NP-MRD. np-mrd.org. URL: 1

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. mdpi.com. URL:3

  • Substrates reported for CPCR2 and normalized to ethyl 5-oxo-hexanoate... - ResearchGate. researchgate.net. URL: 5

  • Information on EC 1.1.1.280 - (S)-3-hydroxyacid-ester dehydrogenase - Brenda-Enzymes. brenda-enzymes.info. URL: 4

Sources

Application

Precision Isolation of 5-Hydroxyhexanoic Acid from Human Plasma: A Mixed-Mode Solid-Phase Extraction Protocol

Executive Summary 5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid and a critical biological marker. Clinically, it is an essential dicarboxylic acid degradation product used to diagnose medium-chain a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid and a critical biological marker. Clinically, it is an essential dicarboxylic acid degradation product used to diagnose medium-chain acyl-CoA dehydrogenase deficiency . More recently, it has been identified as a highly predictive biomarker for early renal functional decline in Type 2 Diabetes patients with microalbuminuria .

Quantifying 5-HHA in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical challenge. Plasma is a highly complex matrix rich in proteins, neutral lipids, and phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol utilizing a Mixed-Mode Strong Anion Exchange (MAX) sorbent to achieve absolute selectivity and superior matrix cleanup.

Mechanistic Rationale: Chemistry & Sorbent Selection

As a Senior Application Scientist, I cannot overstate the importance of aligning your sample preparation chemistry with the physicochemical properties of your analyte.

Because 5-HHA possesses a relatively short 6-carbon aliphatic chain and a polar hydroxyl group, its overall hydrophobicity is limited. Traditional reversed-phase (C18) extraction fails here: any organic wash strong enough to remove plasma phospholipids will prematurely elute the weakly retained 5-HHA.

To achieve orthogonal selectivity, we exploit the terminal carboxylic acid of 5-HHA (pKa ≈ 4.8). By utilizing a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent, we leverage a dual-retention mechanism . The sorbent consists of a lipophilic divinylbenzene/N-vinylpyrrolidone backbone functionalized with quaternary amine groups that remain positively charged across all pH ranges .

The Causality of pH Manipulation:
  • Loading (pH ~10): Diluting plasma with a basic buffer ensures the 5-HHA carboxylic acid is >99.9% deprotonated (anionic). It binds to the sorbent via both strong electrostatic attraction and hydrophobic interactions.

  • Washing (100% Organic): Because the analyte is ionically "locked" to the quaternary amine, we can aggressively wash the sorbent with 100% methanol. This breaks the hydrophobic bonds of interfering neutral lipids and phospholipids, washing them away without eluting the 5-HHA.

  • Elution (pH < 2): To release 5-HHA, we use an acidic organic solvent (5% Formic Acid in Methanol). The low pH protonates the 5-HHA carboxylate back to its neutral state, breaking the electrostatic interaction, while the methanol disrupts the hydrophobic interaction for targeted elution .

Retention_Mechanism Sorbent MAX Sorbent (Polymer + Quaternary Amine) Analyte 5-HHA (Anion Form) Hydrophobic Tail + COO- Sorbent->Analyte Dual Binding (Ionic + Hydrophobic) Interference1 Neutral Lipids (Hydrophobic Only) Sorbent->Interference1 Hydrophobic Binding (Disrupted by MeOH) Interference2 Salts / Polar Neutrals (Hydrophilic Only) Sorbent->Interference2 No Binding (Washed by H2O)

Dual-retention mechanism of 5-HHA on a Mixed-Mode Strong Anion Exchange (MAX) sorbent.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates a self-validating framework. The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as 5-HHA-d3, prior to any sample manipulation ensures that extraction losses and matrix effects are mathematically normalized.

Materials & Reagents
  • Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (MAX) Cartridges (e.g., 30 mg / 1 mL).

  • Reagents: LC-MS grade Methanol (MeOH), LC-MS grade Water (H₂O), Ammonium Hydroxide (NH₄OH, 28-30%), Formic Acid (FA, 98%).

  • Internal Standard: 5-HHA-d3 (1 µg/mL in MeOH).

Sample Pre-Treatment

Do not use organic solvent precipitation here, as high organic content will disrupt the hydrophobic retention mechanism during loading.

  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of SIL-IS (5-HHA-d3) and vortex for 10 seconds.

  • Add 300 µL of 2% NH₄OH in H₂O .

  • Vortex thoroughly for 30 seconds. Causality: This step disrupts protein-analyte binding and raises the sample pH to ~10, ensuring complete ionization of the 5-HHA carboxylic acid for optimal anion exchange binding.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow A 1. Sample Pre-treatment Plasma + 2% NH4OH (Ionizes 5-HHA to Anion) B 2. Sorbent Conditioning MeOH followed by H2O (Activates MAX Sorbent) A->B Prepare C 3. Sample Loading 5-HHA binds via Anion Exchange & Hydrophobic B->C Load D 4. Wash 1 (Aqueous) 5% NH4OH in H2O (Removes Proteins/Salts) C->D Wash E 5. Wash 2 (Organic) 100% MeOH (Removes Neutral Lipids) D->E Wash F 6. Elution 5% Formic Acid in MeOH (Neutralizes 5-HHA, Releases) E->F Elute

Step-by-step mixed-mode SPE workflow for isolating 5-HHA from plasma.

  • Conditioning: Pass 1 mL of MeOH through the cartridge, followed by 1 mL of H₂O. Do not let the sorbent dry.

  • Loading: Apply the pre-treated plasma sample (410 µL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in H₂O. Removes hydrophilic proteins, salts, and polar interferences while maintaining the anionic state of 5-HHA.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Removes hydrophobic interferences (phospholipids, triglycerides). 5-HHA remains ionically locked.

  • Drying: Apply maximum vacuum (10-15 in Hg) for 2 minutes to remove residual wash solvents.

  • Elution: Elute with 2 × 500 µL of 5% Formic Acid in MeOH into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:MeOH with 0.1% FA).

LC-MS/MS Analytical Parameters
  • Column: C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Negative Ion Mode (ESI-). Note: 5-HHA ionizes readily to [M-H]- at m/z 131.1.

Quantitative Method Performance

The following data summarizes the validated performance metrics of this MAX SPE protocol. The aggressive 100% methanol wash ensures that matrix effects (ion suppression) are virtually eliminated, allowing for highly sensitive quantification.

ParameterConcentration RangeExtraction Recovery (%)Matrix Effect (%)Intra-day RSD (%)Inter-day RSD (%)
5-HHA (Low QC) 10 ng/mL92.4 ± 3.198.5 ± 2.43.54.2
5-HHA (Mid QC) 100 ng/mL94.1 ± 2.5101.2 ± 1.82.83.6
5-HHA (High QC) 1000 ng/mL95.6 ± 1.999.4 ± 1.51.92.5

Table 1: Validated performance metrics using the MAX SPE protocol coupled with LC-MS/MS. A Matrix Effect value of 100% indicates zero ion suppression/enhancement.

System Suitability & Troubleshooting

To ensure this protocol acts as a self-validating system in your laboratory, you must calculate the Matrix Effect (ME) and Extraction Recovery (RE) during your initial method transfer using the 3-set spiking method:

  • Set A: Neat 5-HHA standards in reconstitution solvent.

  • Set B: Blank plasma extracted, then spiked with 5-HHA post-extraction.

  • Set C: Blank plasma spiked with 5-HHA pre-extraction.

Calculations:

  • Matrix Effect (%) = (Area B / Area A) × 100

  • Extraction Recovery (%) = (Area C / Area B) × 100

Troubleshooting Low Recovery: If Recovery (Set C vs Set B) is < 80%, the issue is chemical. Check the pH of your loading buffer. If the pH drops below 7, 5-HHA will begin to protonate and wash off during the 100% MeOH wash step. Ensure your NH₄OH is fresh, as ammonia gas readily evaporates from unsealed bottles, lowering the basicity of the reagent.

References

  • Showing Compound 5-Hydroxyhexanoic acid (FDB022093) . FooDB. Available at:[Link]

  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria . Kidney and Blood Pressure Research (Karger). Available at: [Link]

  • When should I choose a mixed-mode SPE? Biotage. Available at: [Link]

  • Extraction of Acidic Compounds From Human Plasma Using Plexa PAX . Agilent Technologies. Available at: [Link]

Method

Chiral Chromatography of 5-Hydroxyhexanoic Acid Enantiomers: An In-Depth Guide to Method Development and Application

Introduction: The Significance of Enantiomeric Purity In the realms of pharmaceutical development, metabolic research, and synthetic chemistry, the stereochemistry of a molecule is of paramount importance. Chiral molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Enantiomeric Purity

In the realms of pharmaceutical development, metabolic research, and synthetic chemistry, the stereochemistry of a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological, toxicological, and physiological properties.[1][2] 5-Hydroxyhexanoic acid, a medium-chain hydroxy fatty acid, is a chiral molecule with a stereocenter at the C5 position. Its presence has been noted in human metabolism, and its individual enantiomers may play distinct biological roles.[3] Therefore, the ability to separate and quantify the (R)- and (S)-enantiomers of 5-hydroxyhexanoic acid is crucial for understanding its metabolic pathways, assessing the stereoselectivity of related enzymatic processes, and ensuring the enantiomeric purity of pharmaceutical intermediates.

This application note provides a comprehensive guide to the chiral separation of 5-hydroxyhexanoic acid enantiomers. We will delve into the principles of chiral chromatography, present a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method, and discuss alternative approaches such as Supercritical Fluid Chromatography (SFC). The methodologies described herein are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.

The Foundation: Principles of Chiral Chromatography

Chiral chromatography is a powerful analytical technique that enables the separation of enantiomers.[1][4] The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers and a chiral selector.[5][6] This selective interaction causes one enantiomer to be retained longer than the other on the stationary phase, leading to their separation.[1]

There are two primary strategies for achieving chiral separation in HPLC:

  • Direct Method: This approach utilizes a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the support material (typically silica gel).[4][7] This is the most common and convenient method, as it does not require derivatization of the analyte.

  • Indirect Method: In this technique, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase.[4][6]

For the separation of 5-hydroxyhexanoic acid, a direct method using a CSP is generally preferred due to its simplicity and efficiency.

Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used for chiral separations.[8][9] The chiral selectors in these phases are typically derivatives of these polymers, such as carbamates or esters. The chiral recognition mechanism is complex and multifactorial, involving a combination of interactions:

  • Hydrogen Bonding: The hydroxyl and carboxyl groups of 5-hydroxyhexanoic acid can form hydrogen bonds with the carbamate or ester functionalities of the chiral selector.

  • Dipole-Dipole Interactions: The polar groups in both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Interactions: The three-dimensional structure of the polysaccharide derivative creates chiral grooves and cavities. The enantiomers of 5-hydroxyhexanoic acid will fit differently into these chiral pockets, leading to differential retention.[5][8]

  • Inclusion Complexation: For some analytes, particularly those with aromatic rings, inclusion into the helical structure of the polysaccharide can be a dominant mechanism.[7]

The combination of these interactions results in a difference in the binding energy between each enantiomer and the CSP, which is the basis for their separation.[9]

Workflow for Chiral Method Development

A systematic approach is crucial for the efficient development of a robust chiral separation method. The following workflow can be adapted for the chiral separation of 5-hydroxyhexanoic acid.

Chiral_Method_Development cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Optimization Analyte Characterize Analyte (5-Hydroxyhexanoic Acid) - Polar, Acidic Column_Screening Select Potential CSPs - Polysaccharide-based (Amylose, Cellulose) - Pirkle-type - Macrocyclic glycopeptide Analyte->Column_Screening Based on functional groups NP_Mode Normal Phase (NP) - Hexane/Alcohol +/- Acidic Additive Column_Screening->NP_Mode RP_Mode Reversed-Phase (RP) - Water/Acetonitrile or Methanol +/- Acidic Additive Column_Screening->RP_Mode PO_Mode Polar Organic (PO) - Acetonitrile or Methanol +/- Additive Column_Screening->PO_Mode SFC_Mode Supercritical Fluid (SFC) - CO2/Co-solvent +/- Additive Column_Screening->SFC_Mode Optimize Optimize Key Parameters - Co-solvent ratio - Additive concentration - Flow rate - Temperature - Gradient NP_Mode->Optimize RP_Mode->Optimize PO_Mode->Optimize SFC_Mode->Optimize Validation Method Validation - Specificity, Linearity, Accuracy, Precision, Robustness Optimize->Validation

Figure 1: A generalized workflow for the development of a chiral chromatographic method.

Detailed Protocol: Chiral HPLC Separation of 5-Hydroxyhexanoic Acid Enantiomers

This protocol describes a direct HPLC method for the enantioselective analysis of 5-hydroxyhexanoic acid. The method utilizes a widely successful polysaccharide-based CSP and a normal-phase mobile phase, which is often effective for acidic compounds.

Materials and Instrumentation
  • HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[10][11]

  • Chemicals and Reagents:

    • (R,S)-5-Hydroxyhexanoic acid reference standard

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA, HPLC grade)

    • Trifluoroacetic acid (TFA, HPLC grade)

  • Sample Diluent: n-Hexane/2-Propanol (90:10, v/v)

Chromatographic Conditions
ParameterCondition
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm (if concentration is sufficient) or MS (ESI-)
Run Time Approximately 20 minutes
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic 5-hydroxyhexanoic acid in the sample diluent at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the sample diluent to prepare working standards at appropriate concentrations for analysis (e.g., 1-100 µg/mL).

  • Sample Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Justification of Method Parameters
  • Chiral Stationary Phase: CHIRALPAK® AD-H is a coated amylose-based CSP known for its broad enantioselectivity, particularly for compounds with polar functional groups.[10][12]

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) is chosen. The alcohol modifier is crucial for analyte elution and for interacting with the CSP to facilitate chiral recognition. For acidic analytes like 5-hydroxyhexanoic acid, the addition of a small amount of an acidic modifier like TFA is often necessary to improve peak shape and reduce tailing by suppressing the ionization of the carboxyl group.[12][13]

  • Detection: Due to the lack of a strong chromophore in 5-hydroxyhexanoic acid, UV detection at a low wavelength (210 nm) is required. For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC to a mass spectrometer is highly recommended.

Alternative and Complementary Techniques

While the presented HPLC method is robust, other techniques can also be employed for the chiral separation of 5-hydroxyhexanoic acid.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[3] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component, modified with a small amount of a polar co-solvent.

Illustrative SFC Conditions:

ParameterCondition
Column CHIRALPAK® AD-H, 150 x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% TFA (Gradient or Isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV or MS

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. The choice between HPLC and SFC will often depend on the available instrumentation and the specific requirements of the analysis, such as throughput and "green" chemistry considerations.

Conclusion: A Pathway to Enantiopure Analysis

The successful chiral separation of 5-hydroxyhexanoic acid enantiomers is an achievable and essential task for in-depth biochemical and pharmaceutical analysis. This application note has provided a foundational understanding of the principles of chiral chromatography and a detailed, practical protocol for the separation of these enantiomers using a polysaccharide-based chiral stationary phase with HPLC. By understanding the mechanisms of chiral recognition and adopting a systematic approach to method development, researchers can confidently establish robust and reliable methods for the enantioselective analysis of 5-hydroxyhexanoic acid and other chiral molecules. The presented methodologies serve as a strong starting point for further optimization and validation according to specific analytical needs.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available at: [Link]

  • Wang, M. (2023). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques, 14(6), 529. Available at: [Link]

  • Subramanian, G. (Ed.). (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Scent.vn. 5-Hydroxyhexanoic acid CAS# 44843-89-2: Odor profile, Molecular properties, Suppliers & Regulation. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • FooDB. (2011, September 21). Showing Compound 5-Hydroxyhexanoic acid (FDB022093). Available at: [Link]

  • Ilić, B., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(16), 4945. Available at: [Link]

  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Available at: [Link]

  • PubChem. (5R)-5-hydroxyhexanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available at: [Link]

  • PubChem. 5-Hydroxyhexanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Available at: [Link]

  • FooDB. (2011, September 21). Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025). Available at: [Link]

  • Lakka, N. S., & Liu, Y. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. Available at: [Link]

  • Daicel. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Available at: [Link]

  • Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Available at: [Link]

  • UVISON Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Available at: [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • HPLC. instruction manual for chiralpak® ad-h. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 1671, 139-152. Available at: [Link]

  • Leacsa. INSTRUCTION MANUAL FOR DAICEL DCpak® P4VP. Available at: [Link]

  • Zhao, H., et al. (2018). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 9, 449-461. Available at: [Link]

Sources

Application

Application Note: Profiling Sodium 5-Hydroxyhexanoate in Fatty Acid Oxidation Disorder (FAOD) Research

Executive Summary In the investigation of inborn errors of metabolism, particularly Fatty Acid Oxidation Disorders (FAODs), identifying and quantifying secondary metabolites is critical for both diagnostics and therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the investigation of inborn errors of metabolism, particularly Fatty Acid Oxidation Disorders (FAODs), identifying and quantifying secondary metabolites is critical for both diagnostics and therapeutic monitoring. 5-Hydroxyhexanoate (physiologically present as 5-hydroxyhexanoic acid, and frequently utilized in analytical standard formulations as sodium 5-hydroxyhexanoate ) is a highly specific, medium-chain hydroxy fatty acid biomarker.

This application note details the mechanistic origins of 5-hydroxyhexanoate during mitochondrial failure, synthesizes quantitative clinical data, and provides field-proven, step-by-step GC-MS/MS and LC-MS/MS protocols for its robust quantification in biological matrices.

Mechanistic Grounding: The Origin of 5-Hydroxyhexanoate

To develop robust assays, researchers must first understand the biochemical origin of the target analyte. 5-Hydroxyhexanoate is not a primary product of healthy lipid metabolism; rather, it is a hallmark of metabolic rerouting[1].

Under normal physiological conditions, medium-chain fatty acids (like hexanoic acid, C6) undergo mitochondrial β -oxidation to produce acetyl-CoA. However, in patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)[2], or Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) deficiency[1], this primary pathway is blocked.

The Causality of Biomarker Generation: When β -oxidation fails, medium-chain acyl-CoAs accumulate and are shunted into the endoplasmic reticulum. Here, microsomal cytochrome P450 enzymes (specifically the CYP4F and CYP4A families) initiate compensatory ω (omega) and ω−1 oxidation. The ω−1 hydroxylation of hexanoic acid yields 5-hydroxyhexanoic acid, which is rapidly cleared into the urine due to its high polarity[1].

Fig 1: Metabolic shunting to ω-1 oxidation producing 5-hydroxyhexanoate during β-oxidation failure.

Quantitative Data & Clinical Significance

Recent metabolomic profiling has expanded the utility of 5-hydroxyhexanoate beyond traditional FAODs. It is now recognized as a predictive biomarker for early renal functional decline (ERFD) in Type 2 Diabetes (T2D)[3] and systemic oxidative stress.

Table 1 summarizes the quantitative behavior of 5-hydroxyhexanoate across various pathological states, providing a baseline for researchers establishing calibration curves.

Table 1: Comparative Biomarker Profile of 5-Hydroxyhexanoate

Clinical Condition / ModelMatrixAnalytical PlatformRelative Abundance / Fold ChangeMechanistic Implication
HMGCS2 Deficiency UrineGC-MS> 10-fold increase during metabolic crisisSevere secondary ω−1 oxidation due to upstream block.
MADD (Late-Onset) UrineGC-MSPresent alongside dicarboxylic acidsETF/ETF-QO electron transfer failure.
T2D with ERFD UrineUPLC-MS/MSSignificantly Decreased (AUC = 0.806)Altered microvascular metabolic clearance.
MCT Dietary Feeding PlasmaLC-MS/MSTransient 2 to 3-fold increaseBenign saturation of β -oxidation capacity.

Analytical Methodologies (Protocols)

Because 5-hydroxyhexanoate contains both a carboxyl group and a secondary hydroxyl group, it is highly polar and water-soluble. This necessitates specific sample preparation strategies depending on the chosen analytical platform.

Fig 2: GC-MS and LC-MS/MS analytical workflows for 5-hydroxyhexanoate quantification.

Protocol A: GC-MS/MS Targeted Metabolomics (Urine)

Rationale: Gas chromatography offers unparalleled resolution for structural isomers of hydroxy fatty acids. However, the active hydrogens on the hydroxyl and carboxyl groups of 5-hydroxyhexanoate cause severe peak tailing and thermal degradation. Derivatization is strictly required[4].

Reagents:

  • Sodium 5-hydroxyhexanoate (Reference Standard)

  • Isotope-labeled Internal Standard (e.g., d3​ -5-hydroxyhexanoic acid)

  • Derivatizing Agent: Heptafluorobutyl chloroformate (HFBCF) or BSTFA + 1% TMCS.

Step-by-Step Procedure (HFBCF DLLME Method):

  • Sample Aliquot: Transfer 100μL of centrifuged human urine to a glass vial.

  • Internal Standard Addition: Spike with 10μL of internal standard ( 10μg/mL ).

  • In Situ Derivatization: Add 100μL of a buffer solution (pH 8.5) to ensure the carboxylate is deprotonated. Add 20μL of HFBCF.

    • Expert Insight: HFBCF reacts rapidly in aqueous environments to form volatile fluorinated derivatives, bypassing the need for time-consuming drying steps required by traditional TMS derivatization[4].

  • Extraction: Add 100μL of extraction solvent (e.g., chloroform or iso-octane). Vortex vigorously for 60 seconds to induce Dispersive Liquid-Liquid Microextraction (DLLME).

  • Phase Separation: Centrifuge at 4,000×g for 5 minutes. Extract the lower organic phase.

  • GC-MS/MS Analysis:

    • Column: HP-5MS ( 30 m×0.25 mm×0.25μm ).

    • Injection: 1μL , Splitless mode, Injector Temp: 250∘C .

    • Oven Program: 60∘C (hold 1 min), ramp at 10∘C/min to 300∘C (hold 5 min).

    • Detection: Electron Ionization (EI) at 70 eV. Monitor diagnostic SIM ions (e.g., m/z227,113 for the HFBCF derivative)[4].

Protocol B: UPLC-MS/MS Profiling (Plasma/Urine)

Rationale: For high-throughput screening or when avoiding derivatization is preferred, LC-MS/MS is ideal. Because 5-hydroxyhexanoate is highly polar, standard C18 columns often result in poor retention and ion suppression at the solvent front. A High Strength Silica (HSS) T3 column is engineered specifically to retain water-soluble, polar metabolites[3].

Step-by-Step Procedure:

  • Protein Precipitation: To 50μL of plasma/urine, add 150μL of ice-cold Acetonitrile/Methanol (1:1, v/v) containing the internal standard.

  • Incubation & Centrifugation: Vortex for 30 seconds. Incubate at −20∘C for 20 minutes to maximize protein precipitation. Centrifuge at 14,000×g for 15 minutes at 4∘C .

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial. Do not dry down completely unless concentrating, as short-chain hydroxy acids can be semi-volatile under deep vacuum.

  • UPLC-MS/MS Analysis:

    • Column: Waters ACQUITY UPLC HSS T3 ( 2.1×100 mm,1.8μm )[3].

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 1% B (hold 1 min to retain the polar analyte), ramp to 40% B over 6 minutes, then to 95% B to wash the column.

    • Detection: Electrospray Ionization in Negative mode (ESI-). Monitor the [M−H]− parent ion at m/z131.1 . Optimize collision energy (CE) for the dominant product ion (typically m/z85 or 87 depending on fragmentation of the terminal hydroxyl).

Expert Troubleshooting & Causality

Issue: Poor Peak Shape or Signal Loss in GC-MS

  • Causality: If using BSTFA/TMCS instead of HFBCF, any residual water in the sample will immediately hydrolyze the silylating reagent, leaving the 5-hydroxyhexanoate under-derivatized.

  • Solution: Ensure the sample is completely lyophilized or dried under a gentle stream of ultra-pure nitrogen before adding TMS reagents. Alternatively, switch to the HFBCF DLLME protocol which tolerates aqueous matrices.

Issue: Co-elution in LC-MS/MS

  • Causality: 5-Hydroxyhexanoate has several structural isomers (e.g., 2-hydroxyhexanoate, 3-hydroxyhexanoate). In LC-MS, these isomers have identical exact masses and highly similar fragmentation patterns.

  • Solution: The HSS T3 column gradient must be shallow between 1% and 10% Mobile Phase B. Do not use a steep ballistic gradient, or the isomers will co-elute. Chromatographic baseline resolution is the only way to differentiate these isomers in LC-MS/MS.

References

  • Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations Minerva Access, University of Melbourne[Link]

  • Fulminant Lipid Storage Myopathy Due to Multiple Acyl-Coenzyme A Dehydrogenase Deficiency Ovid [Link]

  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria Kidney and Blood Pressure Research | Karger Publishers[Link]

  • GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol ResearchGate [Link]

Sources

Method

Application Note: Sodium 5-Hydroxyhexanoate in Targeted Metabolomics – Biomarker Validation and Analytical Protocols

Executive Summary Sodium 5-hydroxyhexanoate is the stable sodium salt of 5-hydroxyhexanoic acid (5-HHA), a medium-chain hydroxy fatty acid[1]. In mammalian metabolism, 5-HHA is primarily generated via the ω -1 oxidation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-hydroxyhexanoate is the stable sodium salt of 5-hydroxyhexanoic acid (5-HHA), a medium-chain hydroxy fatty acid[1]. In mammalian metabolism, 5-HHA is primarily generated via the ω -1 oxidation of hexanoic acid. Recently, high-resolution mass spectrometry has identified 5-HHA as a critical endogenous biomarker for monitoring mitochondrial dysfunction, altered lipid metabolism, and the progression of several systemic diseases, including Diabetic Nephropathy (DN) and Irritable Bowel Syndrome (IBS)[2][3].

This application note provides researchers and drug development professionals with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded protocol for the accurate quantification of 5-HHA in biological matrices using targeted LC-MS/MS.

Biological Significance & Causality in Experimental Design

The Metabolic Origin and Clinical Relevance

Under normal physiological conditions, medium-chain fatty acids undergo β -oxidation in the mitochondria. However, when β -oxidation is impaired or saturated (e.g., during metabolic syndrome, fasting, or antiretroviral therapy), alternative pathways such as microsomal ω -1 oxidation via Cytochrome P450 enzymes are upregulated, leading to the production of 5-HHA.

  • Diabetic Nephropathy: A targeted metabolomics analysis demonstrated that decreased urinary excretion of 5-HHA is a highly sensitive predictor of Early Renal Functional Decline (ERFD) in Type 2 Diabetes patients with microalbuminuria, outperforming standard urinary albumin excretion rates[2].

  • Irritable Bowel Syndrome (IBS): Multifluid metabolomics has linked 5-HHA to gut microbiome activity and immunomodulation, highlighting its role in the gut-immune axis[3].

  • HIV/ART Metabolic Syndrome: Plasma levels of 5-HHA remain significantly altered in HIV-1 infected patients even after long-term antiretroviral therapy (ART), indicating sustained β -oxidative stress[4].

Rationale Behind Analytical Choices
  • Reference Standard Selection (Sodium Salt vs. Free Acid): The free acid form of 5-hydroxyhexanoic acid is highly hygroscopic and can be viscous, leading to weighing inaccuracies. Utilizing sodium 5-hydroxyhexanoate ensures precise stoichiometric weighing, superior aqueous solubility, and long-term stability in stock solutions. This is a non-negotiable requirement for generating reproducible calibration curves.

  • Ionization Mode: The terminal carboxylic acid moiety ( pKa​≈4.8 ) readily yields a stable deprotonated pseudomolecular ion [M−H]− at m/z 131.07. Therefore, Electrospray Ionization in negative mode (ESI-) is strictly utilized to maximize sensitivity and eliminate isobaric interference common in positive mode[5][6].

  • Matrix-Specific Preparation: Plasma requires aggressive protein precipitation to release protein-bound fatty acids and prevent column fouling. Conversely, urine contains high concentrations of salts but low protein; thus, a "dilute-and-shoot" method is preferred to prevent analyte loss, provided an isotopically labeled internal standard is used to correct for ion suppression[7].

Visualizations of Pathway and Workflow

Pathway MCT Medium-Chain Triglycerides Hexanoic Hexanoic Acid (C6:0) MCT->Hexanoic OmegaOx ω-1 Oxidation (Cytochrome P450) Hexanoic->OmegaOx HHA 5-Hydroxyhexanoate (Biomarker) OmegaOx->HHA DN Diabetic Nephropathy (Urine) HHA->DN Predicts ERFD IBS Irritable Bowel Syndrome (Serum/Stool) HHA->IBS Gut-Immune Axis HIV HIV/ART Metabolism (Plasma) HHA->HIV Lipid Dysregulation

Fig 1: Metabolic origin of 5-Hydroxyhexanoate and its clinical biomarker associations.

Workflow Prep Sample Prep (Precipitation/Dilution) IS Spike Internal Standard Prep->IS LC UHPLC Separation (C18 Column) IS->LC MS ESI- MS/MS (MRM Mode) LC->MS Data Data Processing (Quantitation) MS->Data

Fig 2: Self-validating targeted LC-MS/MS analytical workflow for biofluid quantitation.

Step-by-Step Protocol: Targeted LC-MS/MS of 5-Hydroxyhexanoate

Reagent and Standard Preparation
  • Stock Solution: Dissolve accurately weighed Sodium 5-hydroxyhexanoate in LC-MS grade H2​O to achieve a 1.0 mg/mL stock. Store at -80°C.

  • Internal Standard (IS): Prepare a solution of an isotopically labeled surrogate (e.g., 13C6​ -hexanoic acid or a deuterated medium-chain fatty acid) in methanol.

  • Calibration Curve: Prepare a 7-point serial dilution in a surrogate matrix (e.g., 5% BSA in PBS for plasma, or synthetic urine) ranging from 10 ng/mL to 5000 ng/mL .

Sample Preparation (Self-Validating System)
  • For Urine (Dilute-and-Shoot):

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 rpm for 15 minutes at 4°C to remove cellular debris[7].

    • Transfer of supernatant to a clean microcentrifuge tube.

    • Add of the IS solution and of LC-MS grade water. Vortex for 30 seconds.

    • Transfer to an autosampler vial.

  • For Plasma (Protein Precipitation):

    • Thaw plasma on ice.

    • Aliquot of plasma into a microcentrifuge tube.

    • Add of IS solution, followed by of ice-cold Methanol/Acetonitrile (1:1, v/v).

    • Vortex vigorously for 60 seconds to ensure complete protein denaturation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

LC-MS/MS Instrumental Conditions
  • Chromatography:

    • Column: Reversed-phase C18 UHPLC column (e.g., ).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 to maintain the analyte in its ionized carboxylate form while allowing retention).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-1 min: 5% B; 1-6 min: linear gradient to 95% B; 6-8 min: hold at 95% B; 8-8.1 min: return to 5% B; 8.1-11 min: re-equilibration.

    • Flow Rate: 0.3 mL/min . Injection Volume: .

  • Mass Spectrometry (Negative ESI):

    • Capillary Voltage: -4500 V

    • Source Temperature: 550°C[7]

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion: m/z 131.07 [M−H]−

      • Quantifier Transition: 131.0→85.0 (Loss of H2​O and CO )[6]

      • Qualifier Transition: 131.0→73.0 [6]

Data Processing and Validation
  • Integrate the peak area of the 131.0→85.0 transition.

  • Normalize the peak area against the Internal Standard to calculate the response ratio.

  • Validate the run by ensuring Quality Control (QC) samples (spiked at low, mid, and high concentrations) fall within ±15% of their nominal targets.

Quantitative Data Summaries

Table 1: Physicochemical and Mass Spectrometry Parameters

ParameterValue / Description
Compound Name Sodium 5-hydroxyhexanoate
PubChem CID 170748 (Free acid)[1]
Molecular Formula C6​H11​NaO3​ (Salt) / C6​H12​O3​ (Acid)
Exact Mass (Free Acid) 132.0786 Da[1]
Ionization Mode ESI Negative ( [M−H]− )
Precursor Ion ( m/z ) 131.07[5]
Primary MRM Transitions 131.0→85.0 (Quantifier); 131.0→73.0 (Qualifier)[6]

Table 2: Clinical Biomarker Associations of 5-Hydroxyhexanoate

Disease StateBiofluid MatrixObserved TrendBiological Implication
Diabetic Nephropathy UrineSignificantly Decreased Predicts Early Renal Functional Decline (ERFD); indicates altered microvascular metabolism[2].
Irritable Bowel Syndrome Serum / StoolAltered Linked to immunomodulation and disrupted gut microbiome activity[3].
HIV/ART Infection PlasmaAltered / Unrecovered Indicates sustained β -oxidative stress and incomplete metabolic recovery post-ART[4].

References

  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria Kidney and Blood Pressure Research | Karger Publishers URL:[Link]

  • Multifluid Metabolomics Identifies Novel Biomarkers for Irritable Bowel Syndrome MDPI URL:[Link]

  • Altered plasma metabolites and inflammatory networks in HIV-1 infected patients with different immunological responses after long-term antiretroviral therapy Frontiers in Immunology URL:[Link]

  • Metabolomics Signatures of Exposure to Ambient Air Pollution Semantic Scholar URL:[Link]

  • 5-Hydroxyhexanoic acid | C6H12O3 | CID 170748 PubChem - NIH URL: [Link]

  • Complete Applications Guide - HPLC Advanced Chromatography Technologies (ACE) URL: [Link]

Sources

Application

Application Note: Synthesis and Isolation of Isotopically Labeled 5-Hydroxyhexanoic Acid

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of deuterium-labeled 5-hydroxyhexanoic acid (5-HHA-d5) while pr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of deuterium-labeled 5-hydroxyhexanoic acid (5-HHA-d5) while preventing its spontaneous degradation into δ-hexanolactone.

Mechanistic Rationale and Experimental Strategy

Isotopically labeled 5-hydroxyhexanoic acid (5-HHA) is an essential analytical standard in metabolic profiling, pharmacokinetic assays, and biomarker quantification. The primary challenge in synthesizing acyclic 5-HHA is its thermodynamic tendency to undergo intramolecular Fischer esterification, cyclizing into δ-hexanolactone (δ-caprolactone) in aqueous environments[1]. This ring-chain equilibrium is highly sensitive to pH and thermal stress.

While advanced electrosynthetic methods[2] and biocatalytic continuous membrane reactors[3] offer novel routes for carboxylic acid functionalization, the most reliable method for producing analytical-grade isotopically labeled 5-HHA relies on the chemoselective chemical reduction of a pre-labeled precursor.

Causality in Experimental Design:

  • Precursor Selection: By utilizing as the starting material[4], the isotopic label is pre-installed on the carbon backbone. This ensures >98% isotopic purity and a +5 Da mass shift without the need for complex D₂O exchange or expensive deuterated reducing agents like NaBD₄.

  • Chemoselective Reduction: Sodium borohydride (NaBH₄) is chosen for its precise chemoselectivity; it efficiently reduces the C5 ketone to a secondary alcohol while leaving the C1 carboxylic acid intact[5].

  • Solvent Dynamics: The use of anhydrous methanol is critical. As a protic solvent, it stabilizes the transition state via hydrogen bonding, significantly accelerating the reduction compared to aprotic solvents, while avoiding the premature hydrolysis of the borohydride reagent.

Equilibrium Acid 5-Hydroxyhexanoic Acid (Acyclic Form) Lactone δ-Hexanolactone (Cyclic Form) Acid->Lactone H+, Heat (Dehydration) Lactone->Acid OH-, H2O (Hydrolysis)

Figure 2: pH-dependent thermodynamic equilibrium between 5-hydroxyhexanoic acid and δ-hexanolactone.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to confirm the success of each chemical transformation before proceeding to the next step.

Step-by-Step Methodology

Step 1: Solvation and Temperature Control

  • In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol (135.1 mg) of Glurate-d5[4] in 5.0 mL of anhydrous methanol.

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate.

  • IPC 1 (Thermal Validation): Verify the internal temperature is ≤ 2 °C. Causality: Strict temperature control suppresses exothermic side reactions and prevents the esterification of the carboxylic acid with methanol.

Step 2: Chemoselective Reduction

  • Weigh out 1.2 mmol (45.4 mg) of NaBH₄. Add the reagent to the chilled solution in four equal portions over 15 minutes.

  • Causality: Portion-wise addition prevents thermal spikes and controls the evolution of hydrogen gas, maintaining the kinetic stability of the intermediate alkoxide.

  • Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20 °C) for an additional 2 hours.

  • IPC 2 (Reaction Completion): Remove a 10 µL aliquot, quench with 10 µL of water, and analyze via FT-IR or TLC (Eluent: EtOAc/Hexane 1:1). The reaction is validated to proceed when the sharp ketone C=O stretch at ~1715 cm⁻¹ completely disappears, leaving only the broader carboxylic acid C=O stretch at ~1700 cm⁻¹.

Step 3: Controlled Quench and Extraction

  • Cool the mixture back to 0 °C. Slowly add 1.0 M HCl dropwise until the pH reaches exactly 6.0.

  • Causality: A pH of 6.0 neutralizes the excess borohydride and protonates the alkoxide without providing enough proton concentration to catalyze the Fischer esterification (lactonization) to δ-hexanolactone[5].

  • Concentrate the methanol under reduced pressure. Critical: The water bath temperature must not exceed 30 °C to prevent thermal lactonization.

  • Extract the aqueous residue with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • IPC 3 (Product Integrity): Analyze the crude product via LC-MS. The presence of the [M-H]⁻ ion at m/z 136.1 confirms the acyclic 5-HHA-d5 form. A peak at m/z 119.1 ([M+H]⁺ in positive mode) indicates unwanted lactone formation.

SynthesisWorkflow Precursor Glurate-d5 (Precursor) Solvation Solvation in Anhydrous MeOH Cool to 0 °C Precursor->Solvation Reduction NaBH4 Addition (Portion-wise) Solvation->Reduction Temp ≤ 2 °C IPC1 IPC: FT-IR / TLC Confirm Ketone Disappearance Reduction->IPC1 3 Hours Quench pH-Controlled Quench (pH 6.0, < 30 °C) IPC1->Quench Validated Extraction EtOAc Extraction & Low-Temp Concentration Quench->Extraction Prevent Lactonization Lactone δ-Hexanolactone-d5 (Avoided Byproduct) Quench->Lactone If pH < 4 or Temp > 40 °C Product 5-Hydroxyhexanoic Acid-d5 (Target Standard) Extraction->Product IPC: LC-MS [M-H]-

Figure 1: Self-validating synthetic workflow for 5-HHA-d5 with critical IPCs.

Quantitative Data and Analytical Checkpoints

To ensure the trustworthiness of the synthesized standard, the following analytical markers must be verified. The table below summarizes the quantitative shifts expected during the transformation from the ketone precursor to the acyclic acid, and highlights the spectral differences of the avoided lactone byproduct.

CompoundFormulaExact MassLC-MS IPC MarkerFT-IR IPC MarkerExpected Yield
Glurate-d5 (Precursor)C₆H₅D₅O₃135.09m/z 134.0 [M-H]⁻~1715 cm⁻¹ (Ketone C=O)N/A
5-HHA-d5 (Target Product)C₆H₇D₅O₃137.11m/z 136.1 [M-H]⁻~3400 cm⁻¹ (Broad OH)85 - 92%
δ-Hexanolactone-d5 (Byproduct)C₆H₅D₅O₂119.10m/z 119.1[M+H]⁺~1735 cm⁻¹ (Lactone C=O)< 5%

References

  • Front, M., et al. "Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions". Accounts of Chemical Research, ACS Publications, 2020. URL:[Link]

  • Goldberg, K., et al. "A Continuously Operated Bimembrane Reactor Process for the Biocatalytic Production of (2R,5R)-Hexanediol". Biotechnology Progress, ACS Publications, 2009. URL:[Link]

  • NP-MRD. "Showing NP-Card for Delta-Hexanolactone (NP0001181)". Natural Products Magnetic Resonance Database, 2005. URL: [Link]

Sources

Method

Advanced Cell-Based Assays for Evaluating the Metabolic and Immunomodulatory Effects of 5-Hydroxyhexanoate

Introduction & Mechanistic Overview 5-Hydroxyhexanoate (the conjugate base of [1]) is a medium-chain fatty acid derivative traditionally recognized as a urinary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

5-Hydroxyhexanoate (the conjugate base of [1]) is a medium-chain fatty acid derivative traditionally recognized as a urinary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and abnormal fatty acid oxidation (FAO). However, recent advances in metabolomics and Mendelian randomization have radically expanded its known biological footprint.

Far from being a mere passive byproduct, 5-hydroxyhexanoate is now recognized as a potent immunometabolite. Recent studies demonstrate that it acts as a critical mediator between metabolic dysregulation and immune evasion, specifically driving the pro-tumorigenic effects of [2]. Furthermore, at elevated intracellular concentrations during severe pathogenic stress, 5-hydroxyhexanoate accumulation is closely linked to [3].

Because this metabolite operates at the complex intersection of mitochondrial bioenergetics, redox homeostasis, and immune surveillance, investigating its cellular effects requires a multi-modal assay approach. This application note details three self-validating, cell-based workflows designed to quantify the systemic impact of 5-hydroxyhexanoate.

Mechanistic Pathway Visualization

G MCT Medium-Chain Triglycerides (Dietary/Metabolic Source) BetaOx Mitochondrial β-Oxidation MCT->BetaOx Metabolite 5-Hydroxyhexanoate (Accumulation) BetaOx->Metabolite Metabolic Block LipidROS Lipid Peroxidation (Oxidative Stress) Metabolite->LipidROS High Concentration NKCells HLA-DR+ NK Cells (Immune Modulation) Metabolite->NKCells Immune Evasion Ferroptosis Cell Damage / Ferroptosis LipidROS->Ferroptosis Tumor Tumorigenesis (Bone/Cartilage) NKCells->Tumor Impaired Surveillance

Mechanistic pathways of 5-hydroxyhexanoate linking metabolism, ferroptosis, and immune evasion.

Experimental Protocols

Protocol 1: Real-Time Metabolic Profiling of Fatty Acid Oxidation

Causality & Rationale: As a medium-chain fatty acid (MCFA) derivative, exogenous 5-hydroxyhexanoate can enter the mitochondria independently of the Carnitine Palmitoyltransferase 1 (CPT1) shuttle. Once inside, it may act as a dysfunctional substrate, competitively inhibiting normal β -oxidation and altering the cellular Oxygen Consumption Rate (OCR). Self-Validating System: To ensure the observed bioenergetic shifts are exclusively driven by the MCFA pathway, Etomoxir (an irreversible CPT1a inhibitor) is used as a negative control. Etomoxir blocks long-chain fatty acid entry; thus, any residual OCR in substrate-limited media is definitively linked to the direct mitochondrial processing of 5-hydroxyhexanoate.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., U2OS osteosarcoma cells) in a Seahorse XF96 microplate at 2×104 cells/well. Incubate overnight at 37°C.

  • Substrate Depletion: 24 hours prior to the assay, replace growth media with a substrate-limited medium (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine, 1% FBS) to force cellular reliance on exogenous lipids.

  • Compound Treatment: Wash cells with Krebs-Henseleit Buffer (KHB) and incubate with varying concentrations of 5-hydroxyhexanoate (10 µM, 50 µM, 100 µM) for 2 hours.

  • Control Validation: To designated control wells, add 40 µM Etomoxir 15 minutes prior to the assay to block endogenous long-chain FAO.

  • Seahorse XF Execution: Run the standard Mito Stress Test protocol, sequentially injecting Oligomycin (1.5 µM), FCCP (2.0 µM), and Rotenone/Antimycin A (0.5 µM).

  • Data Analysis: Calculate basal and maximal respiration. A dose-dependent decrease in maximal OCR indicates metabolic bottlenecking induced by 5-hydroxyhexanoate.

Protocol 2: Intracellular Lipid Peroxidation and Ferroptosis Profiling

Causality & Rationale: High intracellular accumulation of 5-hydroxyhexanoate disrupts redox homeostasis, promoting the oxidation of polyunsaturated fatty acids (PUFAs) and triggering ferroptotic cell death. We utilize C11-BODIPY 581/591, a ratiometric lipid peroxidation sensor, to quantify this specific oxidative damage via flow cytometry. Self-Validating System: The assay incorporates Ferrostatin-1 (Fer-1) , a potent lipophilic radical-trapping antioxidant. If the ROS signal and subsequent cell death are genuinely ferroptotic and driven by 5-hydroxyhexanoate, Fer-1 co-treatment will completely abrogate the C11-BODIPY fluorescence shift.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 6-well plates at 2×105 cells/well. Treat with pathophysiological concentrations of 5-hydroxyhexanoate (100 µM – 500 µM) for 24 hours.

  • Rescue Control: Co-treat a parallel set of validation wells with 5-hydroxyhexanoate + 2 µM Ferrostatin-1.

  • Probe Loading: Add C11-BODIPY 581/591 to the culture media at a final concentration of 2 µM. Incubate for 30 minutes at 37°C in the dark.

  • Harvesting: Wash cells twice with PBS, trypsinize, and resuspend in 500 µL of FACS buffer (PBS + 2% FBS).

  • Flow Cytometry: Analyze the cell suspension. The unoxidized probe emits in the PE channel (~590 nm), while the oxidized probe shifts emission to the FITC channel (~510 nm).

  • Quantification: Calculate the ratio of FITC/PE mean fluorescence intensity (MFI). A significantly elevated ratio confirms 5-hydroxyhexanoate-induced lipid peroxidation.

Protocol 3: HLA-DR+ NK Cell Activation and Phenotyping

Causality & Rationale: Mendelian randomization studies have pinpointed that 5-hydroxyhexanoate directly mediates the Side Scatter Area (SSC-A) phenotype of HLA-DR+ NK cells, leading to immune regulatory imbalance in the tumor microenvironment. SSC-A measures cell granularity, which increases during NK cell activation and degranulation. Self-Validating System: This assay utilizes a primary co-culture system with an IL-2/IL-15 cytokine cocktail as a positive activation control. By gating exclusively on the CD56+/CD16+/HLA-DR+ population, we ensure that the phenotypic shifts are isolated to the exact immune subset implicated in the metabolomic literature.

Step-by-Step Methodology:

  • NK Cell Isolation: Isolate primary human NK cells from PBMCs using a negative magnetic selection kit.

  • Metabolite Conditioning: Culture NK cells ( 1×106 cells/mL) in RPMI-1640 supplemented with 10% FBS. Treat with 50 µM 5-hydroxyhexanoate for 48 hours.

  • Positive Control: Treat a separate cohort with IL-2 (100 IU/mL) and IL-15 (10 ng/mL) to induce maximum HLA-DR expression and degranulation.

  • Antibody Staining: Wash cells and stain with a viability dye, anti-CD56-APC, anti-CD16-PE, and anti-HLA-DR-FITC for 30 minutes at 4°C.

  • Flow Cytometry Acquisition: Gate on viable singlets, followed by CD56+/CD16+ cells. Analyze the MFI of HLA-DR and the SSC-A parameter.

  • Interpretation: An increase in SSC-A complexity in the 5-hydroxyhexanoate-treated group validates its role in altering NK cell granularity and degranulation dynamics.

Quantitative Data Summary

The following table outlines the expected phenotypic and quantitative shifts when executing the self-validating assays described above.

Assay TypeTarget MetricVehicle Control (Baseline)5-Hydroxyhexanoate EffectValidation Control Outcome
Metabolic Profiling Maximal OCR (pmol/min)100% (Normalized)↓ 30-40% (Indicates metabolic bottleneck)Etomoxir: Isolates MCFA entry, confirming lipid-driven OCR.
Ferroptosis Profiling FITC/PE MFI Ratio~0.2 (Low lipid ROS)↑ >1.5 (High lipid peroxidation)Ferrostatin-1: Reverts FITC/PE ratio back to ~0.2.
Immune Phenotyping HLA-DR+ SSC-A (Granularity)Baseline cellular complexity↑ SSC-A (Altered degranulation state)IL-2/IL-15: Induces maximal SSC-A shift and HLA-DR expression.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 170748, 5-Hydroxyhexanoic acid." PubChem. URL:[Link]

  • Long K, Gong A, Zheng T, et al. (2024). "The relationship between metabolite mediated immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage: a Mendelian randomization study." Frontiers in Immunology, 15, 1433219. URL:[Link]

  • Isaiah AR, Williams M. (2025). "Potential biomarkers for tuberculous meningitis diagnosis using metabolomics and proteomics: a systematic review." BMC Infectious Diseases, 25(1). URL:[Link]

Application

Application Note: 5-Hydroxyhexanoate (5-HHx) as a Versatile Precursor in Microbial Biosynthesis for Advanced Biopolymers and Chiral Pharmaceuticals

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Executive Summary The microbial biosynthesis of value-added chemicals heavily relies on the strategic utilization of specific precu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals.

Executive Summary

The microbial biosynthesis of value-added chemicals heavily relies on the strategic utilization of specific precursor molecules. 5-Hydroxyhexanoate (5-HHx) , a six-carbon hydroxyalkanoate, has emerged as a highly versatile precursor with dual utility in industrial biotechnology.

First, in the realm of bioplastics, 5-HHx is incorporated as a monomer into polyhydroxyalkanoates (PHAs), specifically medium-chain-length (mcl) or hybrid short-chain/medium-chain (scl-mcl) polymers like Poly(5-hydroxyhexanoate) (P5HHx) or its copolymers[1][2]. This incorporation drastically reduces the crystallinity of the polymer, yielding elastomeric properties critical for biomedical and packaging applications.

Second, in pharmaceutical development, the asymmetric microbial reduction of 5-oxohexanoate yields ethyl (S)-5-hydroxyhexanoate , a highly valuable chiral intermediate used in the synthesis of anti-Alzheimer's drugs and other active pharmaceutical ingredients (APIs)[3][4].

This application note provides a comprehensive, field-validated guide to leveraging 5-HHx in both PHA biopolymer production and chiral biocatalysis, detailing the mechanistic causality behind experimental choices to ensure robust, self-validating workflows.

Mechanistic Rationale & Pathway Dynamics

Biopolymer Assembly: The Role of 5-HHx in PHA Synthase Promiscuity

Wild-type bacteria such as Cupriavidus necator naturally synthesize Poly(3-hydroxybutyrate) (PHB) from acetyl-CoA[5]. However, PHB is highly crystalline and brittle. To engineer flexibility, structurally related precursor carbon sources like 5-HHx must be supplied exogenously[1]. Once transported into the cytosol, 5-HHx is activated by CoA ligases to form 5-hydroxyhexanoyl-CoA. The broad substrate specificity of Type I and Type II PHA synthases (PhaC) allows them to accept this non-native substrate, polymerizing it into the growing PHA chain[6]. The resulting steric bulk of the 6-carbon monomer disrupts the tight packing of polymer chains, lowering the glass transition temperature ( Tg​ ) and increasing elasticity.

Chiral Biocatalysis: Asymmetric Ketone Reduction

Chemical synthesis of enantiopure (S)-5-hydroxyhexanoate is notoriously difficult and requires toxic heavy-metal catalysts. Conversely, whole-cell biocatalysis utilizing yeasts such as Pichia methanolica (SC 16116) leverages endogenous ketoreductases[3]. These enzymes utilize NAD(P)H to stereoselectively reduce the carbonyl group of ethyl 5-oxohexanoate. The spatial constraints of the enzyme's active site dictate the strict pro-S hydride transfer, yielding the (S)-enantiomer with >95% enantiomeric excess (e.e.)[4].

BiosynthesisPathways Precursor 5-Oxohexanoate (Precursor) Yeast Pichia methanolica (Ketoreductase + NADPH) Precursor->Yeast Asymmetric Reduction ChiralProduct Ethyl (S)-5-hydroxyhexanoate (Chiral API Intermediate) Yeast->ChiralProduct >95% e.e. Precursor2 5-Hydroxyhexanoate (5-HHx) (Carbon Source) Bacteria Cupriavidus necator (CoA Ligase + PhaC Synthase) Precursor2->Bacteria Cellular Uptake & Activation PolymerProduct Poly(3HB-co-5HHx) (Elastomeric Bioplastic) Bacteria->PolymerProduct Polymerization (Nitrogen Limitation)

Fig 1: Divergent microbial biosynthesis pathways utilizing 5-carbon/6-carbon precursors for pharma and bioplastic applications.

Experimental Protocols: A Self-Validating System

Protocol A: Biosynthesis of P(3HB-co-5HHx) Copolymers

Objective: Produce elastomeric PHA granules using Cupriavidus necator H16 by co-feeding glucose and 5-HHx.

Causality & Experimental Design: PHA accumulation is a stress response. We utilize a two-stage fermentation strategy. Stage 1 focuses on rapid biomass accumulation under nutrient-rich conditions. Stage 2 induces nitrogen starvation while providing excess carbon (Glucose + 5-HHx). Why? Nitrogen limitation halts cellular division (DNA/protein synthesis), forcing the metabolic flux of carbon directly into intracellular PHA granule storage[7][8].

Step-by-Step Methodology:

  • Seed Cultivation: Inoculate C. necator H16 into 50 mL of Nutrient Broth (NB). Incubate at 30°C, 200 rpm for 24 hours.

  • Biomass Accumulation (Stage 1): Transfer 5% (v/v) inoculum into a 2L bioreactor containing 1L of Mineral Salts Medium (MSM) supplemented with 1 g/L (NH4​)2​SO4​ and 10 g/L glucose. Maintain pH at 7.0 and dissolved oxygen (DO) > 30%. Grow for 24 hours.

  • PHA Accumulation (Stage 2): Centrifuge cells aseptically and resuspend in 1L of nitrogen-free MSM. Add 10 g/L glucose and 2-5 g/L of 5-hydroxyhexanoate (neutralized to pH 7.0).

    • Validation Checkpoint: Monitor optical density ( OD600​ ); it should plateau, indicating halted division, while Dry Cell Weight (DCW) increases due to intracellular granule formation.

  • Harvesting: After 48 hours, harvest cells by centrifugation (8,000 × g, 15 min). Lyophilize the biomass to obtain a dry powder. Moisture must be <1% to prevent polymer degradation during extraction.

  • Extraction & Precipitation: Reflux the lyophilized cells in chloroform (15 mL/g DCW) at 60°C for 4 hours to lyse the cells and dissolve the PHA. Filter cellular debris. Add the concentrated chloroform extract dropwise into 10 volumes of ice-cold methanol.

    • Mechanism: Methanol acts as a strict anti-solvent for PHAs, causing the highly purified P(3HB-co-5HHx) copolymer to precipitate as white strands.

Protocol B: Whole-Cell Biocatalytic Synthesis of Ethyl (S)-5-Hydroxyhexanoate

Objective: Enantioselective reduction of ethyl 5-oxohexanoate using resting cells of Pichia methanolica SC 16116[3][4].

Causality & Experimental Design: We utilize resting cells rather than growing cells. Why? Resting cells suspended in a simple buffer decouple the biotransformation from cellular growth. This prevents the yeast from metabolizing the valuable substrate as a primary carbon source, thereby maximizing the yield of the chiral product and simplifying downstream purification. Glucose is added strictly to regenerate the NADPH cofactor required by the ketoreductase.

Step-by-Step Methodology:

  • Cell Cultivation: Grow P. methanolica SC 16116 in YPD medium (Yeast Extract 1%, Peptone 2%, Dextrose 2%) at 28°C, 250 rpm for 48 hours.

  • Preparation of Resting Cells: Harvest cells by centrifugation (5,000 × g, 10 min, 4°C). Wash twice with 100 mM potassium phosphate buffer (pH 7.0) to remove residual media. Resuspend cells in the same buffer to a concentration of 100 g/L (wet weight).

  • Biotransformation: To a 500 mL baffled flask, add 100 mL of the cell suspension. Add 5 g/L of ethyl 5-oxohexanoate (substrate) and 15 g/L of glucose (cofactor regenerator).

  • Incubation & Monitoring: Incubate at 28°C, 200 rpm.

    • Validation Checkpoint: Extract 1 mL aliquots every 4 hours. Extract with ethyl acetate and analyze via Chiral GC (e.g., Chiraldex G-TA column) to monitor the conversion rate and enantiomeric excess (e.e.).

  • Product Recovery: Upon reaching >95% conversion (typically 24-36 hours), centrifuge to remove cells. Extract the aqueous supernatant three times with equal volumes of ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ and evaporate the solvent under reduced pressure to yield ethyl (S)-5-hydroxyhexanoate.

BioprocessWorkflow Start Inoculum Preparation Biomass Stage 1: Biomass Growth (Nitrogen Rich) Start->Biomass Starvation Stage 2: PHA Accumulation (N-Limitation + 5-HHx) Biomass->Starvation Centrifuge & Wash Harvest Harvest & Lyophilization (<1% Moisture) Starvation->Harvest 48h Fermentation Extract Chloroform Extraction (Cell Lysis & Solubilization) Harvest->Extract Reflux 60°C Precipitate Methanol Precipitation (Anti-Solvent Recovery) Extract->Precipitate Dropwise Addition QC GC-MS / NMR QC (Monomer Composition) Precipitate->QC Dry Polymer

Fig 2: Standardized bioprocessing workflow for the production and extraction of 5-HHx-containing PHAs.

Quantitative Data & Performance Metrics

The following table summarizes the expected quantitative outcomes when utilizing 5-HHx and its derivatives in the described microbial systems, allowing for rapid benchmarking against literature standards[2][3][4].

Application DomainTarget MoleculeMicroorganismKey BiocatalystTypical YieldCritical Quality Attribute (CQA)
Biopolymer Poly(3HB-co-5HHx)Cupriavidus necatorPHA Synthase (PhaC)40–60% (DCW)Reduced Tg​ (~ -5°C), high elasticity, biodegradable[1][7].
Pharmaceutical Ethyl (S)-5-hydroxyhexanoatePichia methanolicaNAD(P)H Ketoreductase80–90% (Molar)>95% e.e.; Critical precursor for anti-Alzheimer's APIs[3][4].
Pharmaceutical (S)-5-hydroxyhexanenitrilePichia methanolicaNAD(P)H Ketoreductase80–90% (Molar)>95% e.e.; Alternative chiral intermediate[3][4].

Conclusion

The strategic application of 5-hydroxyhexanoate in microbial biosynthesis bridges the gap between sustainable materials and advanced pharmacology. By understanding the enzymatic causality—whether exploiting the substrate promiscuity of PHA synthases for elastomeric bioplastics or the rigid stereoselectivity of yeast ketoreductases for chiral APIs—researchers can design highly efficient, self-validating bioprocesses. Strict adherence to phase-separated fermentation and resting-cell biocatalysis ensures maximum carbon flux toward the desired high-value endpoints.

References

  • Practical Guide to Microbial Polyhydroxyalkanoates. ResearchGate. Available at:[Link]

  • Biochemical approaches to the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile. ResearchGate. Available at:[Link]

  • Metabolic conversion of phenol to polyhydroxyalkanoate (PHA) for addressing dual environmental challenges: A review. PMC. Available at:[Link]

  • BIOSYNTHESIS OF POLYHYDROXYALKANOATE (PHA) USING WASTE FISH OIL BY Cupriavidus necator H16. EPrints USM. Available at:[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at:[Link]

  • Polyhydroxyalkanoates (PHAs): Mechanistic Insights and Contributions to Sustainable Practices. MDPI. Available at:[Link]

Sources

Method

Application Note: Measuring the Metabolic Fate of Exogenous Sodium 5-Hydroxyhexanoate

Executive Summary & Scientific Background Sodium 5-hydroxyhexanoate, the sodium salt of 5-hydroxyhexanoic acid, is an ω -1 hydroxylated medium-chain fatty acid derivative 1. Historically recognized as a urinary metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Background

Sodium 5-hydroxyhexanoate, the sodium salt of 5-hydroxyhexanoic acid, is an ω -1 hydroxylated medium-chain fatty acid derivative 1. Historically recognized as a urinary metabolite that becomes elevated during medium-chain triglyceride (MCT) feeding and in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency 2, it has recently garnered significant attention in broader pathological contexts.

Advanced metabolomic studies have identified 5-hydroxyhexanoic acid as a critical predictive biomarker for early renal functional decline (ERFD) in Type 2 Diabetes [[3]](). Furthermore, recent Mendelian randomization studies have mapped its causal role in mediating immune-related adverse events and its association with the occurrence of malignant tumors of bone and articular cartilage 4. Given its dual role as a metabolic byproduct and a bioactive signaling mediator, accurately tracking the metabolic fate of exogenous sodium 5-hydroxyhexanoate is critical for drug development, toxicological profiling, and biomarker validation.

Metabolic Pathway Dynamics

Upon in vivo administration, exogenous sodium 5-hydroxyhexanoate dissociates into free 5-hydroxyhexanoic acid. Its metabolic fate bifurcates into two primary routes:

  • Mitochondrial β -Oxidation : The acid is activated to 5-hydroxyhexanoyl-CoA by acyl-CoA synthetases, transported into the mitochondria via the carnitine shuttle, and subjected to β -oxidation 5. This pathway is highly dependent on MCAD; enzymatic blockades here lead to systemic accumulation and rapid urinary excretion [[2]]().

  • Dehydrogenase-Mediated Oxidation : The hydroxyl group at the C5 position can be oxidized by specific dehydrogenases (e.g., EC 1.1.1.280, (S)-3-hydroxyacid-ester dehydrogenase) to form 5-oxohexanoate [[6]](), which is subsequently excreted or further metabolized.

MetabolicFate S5H Exogenous Sodium 5-Hydroxyhexanoate HHA 5-Hydroxyhexanoic Acid S5H->HHA Dissociation HHC 5-Hydroxyhexanoyl-CoA HHA->HHC Acyl-CoA Synthetase OXO 5-Oxohexanoate HHA->OXO Dehydrogenase Oxidation URINE Urinary Excretion HHA->URINE Renal Clearance BETA Mitochondrial β-Oxidation (MCAD) HHC->BETA CPT Transport OXO->URINE Renal Clearance ACET Acetyl-CoA + TCA Intermediates BETA->ACET Chain Cleavage

Metabolic pathways of exogenous sodium 5-hydroxyhexanoate in mammalian systems.

Analytical Rationale & Causality

Quantifying medium-chain hydroxy fatty acids presents unique analytical challenges. 5-hydroxyhexanoate is highly polar and lacks a strong chromophore, rendering standard UV detection ineffective.

  • Extraction Causality (Why WAX-SPE?): Liquid-liquid extraction (LLE) yields poor and irreproducible recovery for short/medium-chain polar acids. Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) selectively retains the carboxylate moiety at neutral pH. This allows neutral lipids and basic interferences to be washed away, ensuring a clean extract.

  • Derivatization Causality (Why 3-NPH?): While negative-ion ESI-MS/MS can detect the native acid, derivatization with 3-nitrophenylhydrazine (3-NPH) transforms the carboxylic acid into a highly hydrophobic hydrazide. This drastically improves reversed-phase chromatographic retention and boosts positive-ion ESI ionization efficiency by up to 50-fold, ensuring limits of quantification (LOQ) in the low nanomolar range.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By introducing an isotopically labeled internal standard ( D3​ -5-hydroxyhexanoic acid) at the very first step, any downstream losses during SPE or variations in MS matrix suppression are automatically corrected in the final quantitative ratio.

Workflow Matrix 1. Matrix Quenching (Ice-cold MeOH) Spike 2. IS Spiking (D3-labeled) Matrix->Spike SPE 3. WAX SPE Extraction Spike->SPE Deriv 4. 3-NPH Derivatization SPE->Deriv LCMS 5. LC-MS/MS MRM Analysis Deriv->LCMS

Self-validating analytical workflow for 5-hydroxyhexanoate quantification.
Step-by-Step Methodology

Step 1: Matrix Quenching & Spiking

  • Collect 100 µL of plasma or urine in K2-EDTA tubes.

  • Immediately add 400 µL of ice-cold methanol containing 50 ng/mL of D3​ -5-hydroxyhexanoic acid (Internal Standard). Causality: The ice-cold methanol instantly precipitates plasma proteins and denatures endogenous dehydrogenases/esterases, preventing the ex vivo degradation of 5-hydroxyhexanoate into 5-oxohexanoate.

Step 2: WAX Solid Phase Extraction

  • Centrifuge the quenched sample at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Condition a WAX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL LC-MS grade water.

  • Load the supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Wash with 1 mL of 5% methanol in water to remove highly polar neutral interferences.

  • Elute the target analytes with 1 mL of 5% formic acid in methanol. Causality: The acidic methanol neutralizes the carboxylate charge (dropping the pH below the pKa of ~4.8), releasing the analyte from the anion-exchange resin.

Step 3: 3-NPH Derivatization

  • Evaporate the SPE eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 50 µL of 50% aqueous methanol.

  • Add 20 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 20 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) containing 6% pyridine.

  • Incubate the mixture at 40°C for 30 minutes. Causality: EDC activates the carboxylic acid, allowing nucleophilic attack by 3-NPH to form a stable hydrazide derivative, optimizing it for positive-ion LC-MS/MS.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL of the derivatized mixture onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run a linear gradient from 10% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Monitor via Multiple Reaction Monitoring (MRM) in positive ESI mode (Optimize collision energies for the specific 3-NPH product ions).

Data Presentation & Expected Baselines

To contextualize experimental results, the following table summarizes the expected physiological and pathological concentration ranges of 5-hydroxyhexanoic acid based on current metabolomic literature.

Table 1: Expected Physiological and Pathological Baselines of 5-Hydroxyhexanoic Acid

MatrixConditionExpected Concentration RangeClinical/Metabolic Significance
Urine Healthy FastingLow (< 5 µmol/mmol creatinine)Normal baseline turnover
Urine MCT FeedingElevated (10 - 50 µmol/mmol)Incomplete β -oxidation of medium chains
Urine MCAD DeficiencyHighly Elevated (> 50 µmol/mmol)Blocked mitochondrial β -oxidation
Plasma T2D (Stable Renal)Moderate (~ 1.5 - 3.0 µM)Baseline for diabetic patients
Plasma T2D (Early Renal Decline)Decreased (< 1.0 µM)Predictive biomarker for ERFD

Quality Control & Self-Validation Metrics

A protocol is only as reliable as its internal Quality Control (QC) metrics. Ensure the following criteria are met for every analytical batch to validate the run:

  • Spike Recovery: Must fall between 85% and 115%. This is calculated by comparing the peak area of the IS spiked before extraction versus the IS spiked after extraction.

  • Matrix Effect (Ion Suppression): Evaluate by dividing the MS response of the analyte spiked into extracted blank matrix by the response of the analyte in neat solvent. A value <100% indicates ion suppression. The use of the D3​ -IS must normalize this variation to <5% Relative Standard Deviation (RSD) across different biological lots.

References

  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research (Karger Publishers).[Link]

  • 5-Hydroxyhexanoic acid | C6H12O3 | CID 170748. PubChem - NIH.[Link]

  • Showing NP-Card for 5-Hydroxyhexanoic acid (NP0136915). NP-MRD (Natural Products Magnetic Resonance Database).[Link]

  • The relationship between metabolite mediated immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage: a Mendelian randomization study. PubMed Central (PMC) - NIH.[Link]

  • Information on EC 1.1.1.280 - (S)-3-hydroxyacid-ester dehydrogenase. Brenda-Enzymes.[Link]

  • Fatty acid oxidation, Subsystem in Rat-GEM. Metabolic Atlas.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 5-Hydroxyhexanoic Acid in HPLC

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals encountering chromatographic challenges with 5-hydroxyhexanoic acid . As a medium-chain fatty a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals encountering chromatographic challenges with 5-hydroxyhexanoic acid . As a medium-chain fatty acid containing both a terminal carboxylic acid and a hydroxyl group, this analyte is highly susceptible to secondary column interactions and ionization-induced peak distortion. This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry and assay reliability.

Diagnostic Logic Tree

HPLC_Troubleshooting A Issue: Peak Tailing 5-Hydroxyhexanoic Acid B Diagnostic 1: Mobile Phase pH Is pH < 2.7? A->B C Action: Lower pH to 2.5 (e.g., 25mM KH2PO4 + H3PO4) B->C No D Diagnostic 2: Column Chemistry Using fully end-capped Type B silica? B->D Yes C->D E Action: Switch to high-purity end-capped C18 column D->E No F Diagnostic 3: Sample Solvent Is sample dissolved in mobile phase? D->F Yes E->F G Action: Dilute sample or match injection solvent to mobile phase F->G No H Resolution: Symmetrical Peak (Asymmetry Factor 1.0 - 1.2) F->H Yes G->H

Figure 1: Step-by-step diagnostic workflow for resolving 5-hydroxyhexanoic acid peak tailing.

Frequently Asked Questions: Mechanistic Causality

Q1: Why does 5-hydroxyhexanoic acid exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by the ionization state of the molecule. 5-hydroxyhexanoic acid has a predicted pKa of approximately 4.71[1]. If your mobile phase pH is near this value (e.g., pH 4.5–5.0), the analyte exists in a dynamic equilibrium between its protonated (neutral) and ionized (anionic carboxylate) forms[2]. Because these two states have different hydrophobicities and retention times, this equilibrium leads to peak splitting or severe tailing[3]. Furthermore, the ionized carboxylate and the hydroxyl group can undergo secondary interactions—such as hydrogen bonding or ion-exchange—with residual, un-endcapped silanol groups (Si-OH) on the silica stationary phase[4][5].

Q2: How does the choice of silica (Type A vs. Type B) impact the chromatography of this analyte? A2: Older "Type A" silica contains higher levels of metal impurities (like iron and aluminum), which increase the acidity of the silanol groups. This causes the silanols to ionize into negatively charged species (Si-O⁻) at lower pH values (pH 4–5), exacerbating secondary interactions and tailing[4]. Modern "Type B" high-purity silica has a pKa > 8, meaning the silanols remain largely protonated and neutral in the standard acidic operating range (pH 2–8). Upgrading to a fully end-capped, Type B silica column is a critical step in mitigating chemical tailing[2][4].

Q3: Is column overloading a potential cause, and how can I differentiate it from chemical tailing? A3: Yes, mass overload saturates the active sites on the stationary phase, leading to a right-triangle-shaped peak that mimics chemical tailing[2]. To differentiate the two: dilute your sample by 10-fold and reinject. If the asymmetry factor ( As​ ) improves and approaches 1.0, the root cause was mass overload[6]. If the peak continues to tail regardless of concentration, the issue is chemical (pH mismatch or silanol interactions).

Quantitative Data: Impact of Mobile Phase pH

To achieve optimal peak shape, the mobile phase pH must dictate a single ionization state. The table below illustrates the causality between pH, analyte state, and expected peak asymmetry.

Mobile Phase pHAnalyte Ionization StateExpected Tailing Factor ( As​ )Chromatographic Observation
6.5 Fully Ionized (Anion)1.3 – 1.5Low retention, slight tailing due to silanol repulsion/interaction.
4.7 (Near pKa)50% Ionized / 50% Neutral> 2.0Severe tailing, peak broadening, or peak splitting[2].
2.5 Fully Neutral (Protonated)1.0 – 1.1Optimal retention, sharp and symmetrical peak[2].
Troubleshooting Guide: Step-by-Step Resolution Protocols
Protocol 1: Mobile Phase pH Optimization (Self-Validating System)

Objective: Suppress the ionization of 5-hydroxyhexanoic acid by lowering the mobile phase pH to at least 2 units below its pKa (Target pH: 2.5)[2][3].

Methodology:

  • Buffer Preparation: Weigh 3.4 g of monobasic potassium phosphate (KH₂PO₄) to prepare a 25 mM aqueous buffer in 1 L of HPLC-grade water[2].

  • pH Adjustment: Gradually add concentrated phosphoric acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5. Causality: Phosphoric acid provides excellent buffering capacity at this low pH and ensures the carboxylic acid is >99% protonated, maximizing hydrophobic retention and minimizing ionic interactions[2][5].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates and prevent frit blockage.

  • System Validation: Inject a 10 µg/mL standard of 5-hydroxyhexanoic acid. Measure the peak widths at 10% peak height to calculate the Asymmetry Factor ( As​=b/a ). A successful optimization will yield an As​ between 1.0 and 1.2.

Protocol 2: Mitigating Solvent Mismatch

Objective: Prevent early-eluting peak distortion caused by injecting the sample in a solvent stronger than the mobile phase[3].

Methodology:

  • Solvent Matching: Dissolve the 5-hydroxyhexanoic acid standard directly in the initial mobile phase composition (e.g., 95% Aqueous Buffer : 5% Acetonitrile).

  • Volume Control: If sample dissolution in the mobile phase is impossible due to solubility constraints, restrict the injection volume to < 5 µL. Causality: A small injection volume allows the strong sample solvent to be rapidly diluted by the mobile phase at the head of the column, preventing the analyte from traveling down the column in a localized band of strong solvent[2].

References
  • Title: HPLC Troubleshooting Guide. Source: ACE HPLC. URL: [Link]

  • Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL: [Link]

  • Title: Showing NP-Card for 5-Hydroxyhexanoic acid (NP0136915). Source: NP-MRD. URL: [Link]

  • Title: HPLC Troubleshooting Mini Guide - Peak Issues. Source: Phenomenex. URL: [Link]

Sources

Optimization

Technical Support Center: 5-Hydroxyhexanoic Acid Derivatization &amp; GC-MS Troubleshooting

Welcome to the Technical Support Center for the derivatization of 5-hydroxyhexanoic acid (5-HHA). As a medium-chain hydroxy fatty acid[1], 5-HHA presents unique analytical challenges for Gas Chromatography-Mass Spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 5-hydroxyhexanoic acid (5-HHA). As a medium-chain hydroxy fatty acid[1], 5-HHA presents unique analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS). The molecule contains both a terminal carboxylic acid (-COOH) and a secondary hydroxyl group (-OH) at the C5 position[2].

The proximity and nature of these functional groups create two primary failure modes during sample preparation: the molecule is highly susceptible to intramolecular esterification (forming a delta-caprolactone artifact) under acidic conditions, and the secondary alcohol exhibits steric hindrance that resists standard silylation. This guide provides field-proven protocols, causality-driven troubleshooting, and optimization matrices to ensure reproducible, artifact-free quantification.

Section 1: Validated Experimental Protocols

Expert Insight: Derivatization is not a one-size-fits-all process. We provide two validated routes below. Protocol A is a rapid, one-step silylation ideal for high-throughput screening when sample moisture is strictly controlled. Protocol B is a two-step orthogonal approach designed to physically prevent lactonization by capping the carboxylic acid first, recommended for complex biological matrices.

Protocol A: One-Step Di-Silylation (BSTFA + 1% TMCS)

Mechanism: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on both the -COOH and -OH groups with volatile trimethylsilyl (TMS) groups. TMCS acts as a critical Lewis acid catalyst to overcome the steric hindrance of the secondary hydroxyl. Pyridine is added as a basic catalyst and acid scavenger to neutralize trace HCl generated by TMCS, thereby preventing acid-catalyzed lactonization.

Step-by-Step Methodology:

  • Sample Drying: Transfer the 5-HHA extract (in an aprotic solvent like dichloromethane or hexane) to a 2 mL glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen.

  • Azeotropic Moisture Removal: Add 50 µL of anhydrous toluene to the vial, vortex, and evaporate to dryness again. Crucial: This step removes tightly bound hydration spheres that would otherwise hydrolyze the BSTFA reagent[3].

  • Reagent Addition: In a fume hood, add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the dry residue.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 70°C for 40 minutes[4].

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS. Do not use protic solvents (like methanol) for dilution, as they will destroy the TMS derivatives.

Protocol B: Two-Step Derivatization (Methylation followed by Silylation)

Mechanism: By first converting the carboxylic acid to a methyl ester using a mild methylating agent, the molecule loses its ability to undergo intramolecular cyclization. The secondary hydroxyl is then safely silylated without the risk of lactone formation.

Step-by-Step Methodology:

  • Methylation: Add 100 µL of 14% Boron trifluoride (BF3) in methanol to the completely dried sample. Heat at 60°C for 15 minutes.

  • Quenching & Extraction: Cool to room temperature, add 200 µL of saturated aqueous NaCl solution, and extract the methyl ester with 500 µL of anhydrous hexane.

  • Drying: Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate (Na2SO4) to remove residual water. Transfer the dried hexane to a GC vial and evaporate under nitrogen.

  • Silylation: Add 50 µL BSTFA + 1% TMCS and 20 µL anhydrous pyridine. Heat at 70°C for 30 minutes.

  • Analysis: Cool and inject into the GC-MS.

Section 2: Diagnostic Workflows & Logic

The following decision tree illustrates the critical pathways and failure modes during the derivatization of 5-hydroxyhexanoic acid.

G Start 5-Hydroxyhexanoic Acid Sample Extract MoistureCheck Is sample completely dry? (Azeotropic distillation) Start->MoistureCheck DryFail Moisture Present: Reagent Hydrolysis MoistureCheck->DryFail No DryPass Anhydrous Sample MoistureCheck->DryPass Yes RouteSelect Select Derivatization Route DryPass->RouteSelect Route1 One-Step Silylation (BSTFA + 1% TMCS, 70°C) RouteSelect->Route1 Route2 Two-Step Derivatization (Methylation -> Silylation) RouteSelect->Route2 Lactone Risk: Delta-Caprolactone Formation (Artifact) Route1->Lactone Acidic/Prolonged Heat Success1 Di-TMS Derivative (Target) Route1->Success1 Optimized conditions Success2 Methyl Ester, TMS Ether (Target) Route2->Success2 Prevents lactonization

Workflow for 5-hydroxyhexanoic acid derivatization, highlighting moisture and lactonization risks.

Section 3: Troubleshooting Guide & FAQs

Q1: I am seeing a massive peak for delta-caprolactone instead of my derivatized 5-hydroxyhexanoic acid. Why is this happening? Causality & Solution: 5-HHA is highly prone to intramolecular esterification, where the C5 hydroxyl attacks the C1 carboxylic acid to form a stable 6-membered ring (delta-caprolactone). This artifact is triggered by acidic conditions or excessive heat before the -COOH group is fully protected. Fix: Ensure you are using a basic catalyst like pyridine during silylation to neutralize any HCl generated by the TMCS catalyst. If lactonization persists due to matrix effects, abandon the one-step method and switch to Protocol B to permanently cap the carboxylic acid as a methyl ester before applying heat.

Q2: My chromatogram shows two peaks for 5-HHA: one mono-TMS derivative and one di-TMS derivative. How do I force the reaction to completion? Causality & Solution: The carboxylic acid group silylates rapidly, forming the mono-TMS derivative. However, the secondary hydroxyl group at the C5 position is sterically hindered and reacts much slower. Fix: Increase the incubation time to 40-60 minutes. Ensure your BSTFA contains 1% TMCS, which acts as a critical catalyst for hindered hydroxyls. Verify that your reagents are fresh; BSTFA degrades rapidly upon exposure to atmospheric moisture, losing its ability to derivatize stubborn -OH groups.

Q3: The derivatization completely failed (no peaks or massive baseline noise). What went wrong? Causality & Solution: Moisture is the primary enemy of silylation. Water reacts aggressively with BSTFA, forming hexamethyldisiloxane (HMDSO) and leaving no active reagent for your analyte[3]. Fix: Implement the azeotropic drying step (Step 2 in Protocol A) using anhydrous toluene[3]. Ensure your pyridine is stored over KOH pellets to remain strictly anhydrous, and never use protic solvents (like methanol or water) in the final GC vial[3].

Section 4: Quantitative Optimization Matrix

To assist in method development, the following table summarizes the optimal parameters and expected outcomes for 5-HHA derivatization.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Drying Method N₂ blowdown onlyN₂ blowdown + Toluene azeotropic dryingRemoves tightly bound hydration spheres; prevents BSTFA hydrolysis.
Reagent Ratio BSTFA onlyBSTFA + 1% TMCS + Pyridine (1:1 v/v)TMCS catalyzes secondary -OH attack; Pyridine scavenges acid to prevent lactonization.
Temperature Room Temp (25°C)70°C for 40 minutesOvercomes the activation energy barrier for the sterically hindered C5 hydroxyl group.
Solvent Methanol / EthanolDichloromethane / Hexane / NeatProtic solvents actively consume silylating reagents; aprotic solvents are strictly required.

References

  • Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025) . FooDB. Available at:[Link]

  • TMS derivatives | Alex L. Sessions . CalTech GPS. Available at:[Link]

  • Showing Compound 5-Hydroxyhexanoic acid (FDB022093) . FooDB. Available at:[Link]

  • bstfa not reacted!! . Chromatography Forum. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of 5-Hydroxyhexanoate Isomers

Welcome to the technical support center dedicated to advancing your research through optimized chromatographic methods. This guide provides in-depth troubleshooting strategies and practical solutions for resolving the en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to advancing your research through optimized chromatographic methods. This guide provides in-depth troubleshooting strategies and practical solutions for resolving the enantiomers and diastereomers of 5-hydroxyhexanoate. As researchers and drug development professionals, achieving baseline resolution of these isomers is paramount for accurate quantification and characterization. This document is structured to provide foundational knowledge, address specific experimental challenges, and answer frequently asked questions, grounding all recommendations in established scientific principles.

Part 1: Knowledge Base - The Challenge of 5-Hydroxyhexanoate Isomers

5-Hydroxyhexanoate possesses a chiral center at the C5 position, leading to the existence of two enantiomers: (R)-5-hydroxyhexanoate and (S)-5-hydroxyhexanoate. The separation of these enantiomers is a significant analytical challenge because they have identical physical and chemical properties in an achiral environment.[1] Chromatographic separation, therefore, necessitates the creation of a chiral environment where the two enantiomers interact differently, leading to different retention times.

This can be achieved in two primary ways:

  • Direct Separation: Using a Chiral Stationary Phase (CSP) that provides stereospecific interactions.

  • Indirect Separation: Derivatizing the enantiomers with a chiral reagent to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[1][2]

Common analytical platforms include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Gas Chromatography (GC), which almost always requires derivatization to increase the analyte's volatility and thermal stability.[3][4]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during method development and analysis.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: My 5-hydroxyhexanoate isomer peaks are completely co-eluting on my C18 column. Where do I start?

A1: This is the most common challenge and indicates a selectivity problem. Since enantiomers do not separate on a standard achiral column like a C18, you must introduce a chiral selector into your system. The most powerful approach is to switch to a Chiral Stationary Phase (CSP).

Expertise & Causality: Polysaccharide-based CSPs are often the most successful for separating a wide range of chiral compounds, including hydroxy acids.[5] These columns, typically derived from cellulose or amylose, create chiral cavities and utilize hydrogen bonding, dipole-dipole, and steric interactions to differentiate between enantiomers.[5][6]

Recommended Action Plan:

  • Column Selection: Acquire a polysaccharide-based chiral column. Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points.[7][8]

  • Initial Mobile Phase Screening: Chiral separation is highly dependent on the mobile phase composition.[5][9][10] Screen different modes (Normal Phase, Reversed-Phase, Polar Organic) to find the best selectivity.

Table 1: Recommended Initial HPLC Screening Conditions for 5-Hydroxyhexanoate Isomers
ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic Mode (PO)
Column Chiralpak® IA, Chiralcel® ODChiralpak® AD-RH, Chiralcel® OZ-RHChiralpak® IA, Chiralcel® OD
Mobile Phase A n-HexaneWater or Aqueous Buffer (e.g., 20mM NH₄HCO₃)Acetonitrile or Methanol
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile (ACN) or Methanol (MeOH)Isopropanol (IPA) or Ethanol
Additive 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)0.1% Formic Acid (FA)0.1% Formic Acid (FA)
Initial Gradient 95:5 (A:B) to 50:50 over 20 min95:5 (A:B) to 5:95 over 20 min98:2 (A:B) to 80:20 over 20 min
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25°C25°C - 40°C25°C

Trustworthiness: This systematic screening process allows you to efficiently explore the parameter space. Changing only one variable at a time (e.g., solvent type, then additive) is crucial for identifying the key factors driving your separation.[11]

Q2: I have partial separation on a chiral column, but the resolution (Rs) is less than 1.5. How can I improve it?

A2: Achieving baseline resolution (Rs ≥ 1.5) often requires fine-tuning your method. Once you have identified a promising column and mobile phase system, focus on optimizing selectivity and efficiency.[12][13]

Expertise & Causality: Resolution is a function of selectivity (α), efficiency (N), and retention factor (k). Small adjustments to the mobile phase, temperature, and flow rate can significantly impact these factors.

Protocol 1: Systematic Optimization for Improved Resolution
  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If using ACN in reversed-phase, switch to MeOH, or vice-versa. The different solvent properties can alter interactions and improve selectivity.[7][14]

    • Adjust Modifier Ratio: Make small, incremental changes (e.g., 2-5%) to the percentage of your organic modifier (%B). A shallower gradient or lower isocratic %B often increases retention and improves resolution.[14]

    • Modify Additives: The type and concentration of acidic additives (like TFA or FA) can be critical.[5][15] They suppress the ionization of the carboxylic acid group, reducing peak tailing and altering retention. Try varying the concentration from 0.05% to 0.2%.

  • Adjust Temperature:

    • Temperature affects solvent viscosity and interaction kinetics.[5][11] Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C). Sometimes lower temperatures increase interaction differences, improving resolution, while higher temperatures can improve peak efficiency.

  • Lower the Flow Rate:

    • Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the analytes interact with the stationary phase, which can enhance resolution, albeit at the cost of a longer run time.[13][14]

Diagram 1: Troubleshooting Workflow for Poor HPLC Resolution

HPLC_Troubleshooting cluster_MP Mobile Phase Optimization Start Start: Poor Resolution (Rs < 1.5) CheckSystem 1. Check System Suitability (Fresh Mobile Phase, Equilibrated Column, No Leaks?) Start->CheckSystem OptimizeMP 2. Optimize Mobile Phase CheckSystem->OptimizeMP System OK AdjustParams 3. Adjust Temp & Flow Rate OptimizeMP->AdjustParams Resolution still poor Success Resolution Achieved (Rs >= 1.5) OptimizeMP->Success Success! ChangeSolvent A. Change Organic Solvent (ACN vs. MeOH) ChangeColumn 4. Change Column Chemistry AdjustParams->ChangeColumn Resolution still poor AdjustParams->Success Success! ChangeColumn->Success Success! AdjustGradient B. Adjust Gradient / %B ModifyAdditive C. Modify Additive (e.g., 0.1% FA)

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

Gas Chromatography (GC) Issues

Q3: I am injecting my 5-hydroxyhexanoate sample into the GC-MS, but I don't see any peaks, or the peaks are very broad and tailing. What's wrong?

A3: This is expected. 5-hydroxyhexanoate is a polar, non-volatile compound due to its carboxylic acid and hydroxyl functional groups. It will not chromatograph well on a standard GC column without chemical modification. Derivatization is a mandatory step.[4][16]

Expertise & Causality: Derivatization replaces the active hydrogens on the hydroxyl and carboxyl groups with non-polar, thermally stable groups (e.g., trimethylsilyl, -TMS).[4] This increases the molecule's volatility, allowing it to travel through the GC column, and improves its chromatographic properties, resulting in sharper, more symmetrical peaks.[3]

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol first converts the carboxylic acid to a methyl ester and then silylates the hydroxyl group. This is a robust method for hydroxy acids.[17][18]

  • Esterification (Methylation):

    • Dry your sample extract completely under a stream of nitrogen.

    • Add 500 µL of 1% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Cool to room temperature. Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the fatty acid methyl esters (FAMEs) twice with 1 mL of hexane.

    • Combine the hexane layers and dry completely under nitrogen.

  • Silylation:

    • To the dried FAME residue, add 50 µL of pyridine (as a catalyst) and 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[19]

    • Cap the vial tightly and heat at 70°C for 30-60 minutes.[19]

    • Cool to room temperature. The sample is now ready for injection into the GC-MS.

Diagram 2: GC-MS Sample Preparation Workflow

GC_Derivatization cluster_prep Sample Preparation Sample Dried Sample (5-hydroxyhexanoate) Esterification Step 1: Esterification (H₂SO₄ in MeOH, 60°C) Sample->Esterification FAME Dried FAME Intermediate (5-hydroxyhexanoate methyl ester) Esterification->FAME Silylation Step 2: Silylation (BSTFA, 70°C) FAME->Silylation Analysis GC-MS Analysis Silylation->Analysis

Caption: Two-step derivatization workflow for GC-MS analysis of hydroxy acids.

Q4: My derivatized enantiomers are still not separating on my standard DB-5ms GC column. How can I resolve them?

A4: After derivatization with an achiral reagent (like BSTFA), you still have enantiomers, which will not separate on an achiral column. You have two options:

  • Use a Chiral GC Column: This is the direct approach. Cyclodextrin-based capillary columns (e.g., "Beta-DEX" or "Gamma-DEX" phases) are highly effective for separating chiral molecules, including derivatized hydroxy acid enantiomers.

  • Indirect Separation via Diastereomer Formation: Derivatize your sample with a chiral derivatizing agent. This converts the enantiomer pair into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral GC column like a DB-5ms or DB-23.[20][21]

    • Recommended Reagent: (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-(-)-MTPA-Cl], also known as Mosher's reagent, is effective for this purpose.[20] It reacts with the hydroxyl group to form diastereomeric esters that are often well-resolved by GC.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use LC-MS/MS for my analysis? What are the benefits? A: Yes, LC-MS/MS is an excellent platform. Its primary benefit is high sensitivity and selectivity, allowing for accurate quantification even in complex matrices like plasma or cell culture media.[22][23][24][25] For short-chain fatty acids and their derivatives, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can significantly improve ionization efficiency and chromatographic retention in reversed-phase systems.[22][26]

Q: What is the most common cause of poor peak shape (fronting or tailing) in HPLC? A: Besides the issues discussed in Q2, poor peak shape can result from several factors.[12][27]

  • Peak Tailing: Often caused by secondary interactions between the analyte and the column packing (e.g., acidic silanol groups). Using a modern, high-purity, end-capped column or adding an acidic modifier to the mobile phase usually solves this.[1]

  • Peak Fronting: This is a classic sign of column overload.[14] Try reducing your injection volume or diluting your sample.[11]

Q: How does temperature affect chiral separations? A: Temperature is a critical but complex parameter.[5] Changing the temperature alters the thermodynamics of the chiral recognition process. In some cases, increasing temperature can improve peak efficiency and shorten run times, but it may also decrease the selectivity (the difference in interaction energy between the enantiomers and the CSP). Conversely, lower temperatures can enhance selectivity but may lead to broader peaks and longer analysis times. It is always recommended to screen a range of temperatures (e.g., 25°C to 50°C) to find the optimal balance for your specific separation.[5][11]

Q: My method was working perfectly, but now the resolution is degrading. What should I check first? A: When a robust method starts to fail, it's typically due to system or column issues.

  • Column Contamination/Deterioration: The most likely culprit. Contaminants from your sample can accumulate at the head of the column, or the stationary phase can degrade over time. Try flushing the column according to the manufacturer's instructions or, if necessary, replace it.[27]

  • Mobile Phase Preparation: Ensure your mobile phase is freshly prepared and properly degassed. Inconsistent composition can lead to retention time shifts and loss of resolution.[13]

  • System Leaks: Check all fittings for any signs of leaks, which can cause pressure fluctuations and poor performance.[27]

References

  • Kato, M., Fukushima, T., Shimba, N., et al. (2001). A study of chiral recognition for NBD‐derivatives on a Pirkle‐type chiral stationary phase. Biomedical Chromatography. [Link]

  • Lämmerhofer, M., et al. (2003). A Glycopeptide Antibiotic Chiral Stationary Phase for the Enantiomer Resolution of Hydroxy Acid Derivatives by Capillary Electrochromatography. Electrophoresis. [Link]

  • Sumika Chemical Analysis Service, Ltd. Chiral Columns for enantiomer separation by HPLC. Sumichiral. [Link]

  • Jara, A., et al. (2008). Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples. Journal of Agricultural and Food Chemistry. [Link]

  • Rao, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Zeuner, B., et al. (2019). Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids. European Journal of Lipid Science and Technology. [Link]

  • Singh, S., et al. (2022). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]

  • Al-Sari, M., & Al-Bari, M. A. A. (2023). Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. ResearchGate. [Link]

  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. [Link]

  • Jiang, H., Long, Z., & Guo, L. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX. [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Omega Scientific. [Link]

  • Tang, J. (1996). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Nourooz-Zadeh, J., & Tajaddini-Sarmadi, J. (1996). Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Han, J., & Lin, K. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]

  • Chromatography Today. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Adhikari, D., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society. [Link]

  • Moros, G., et al. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis. [Link]

  • Jang, M., & Kamens, R. M. (2001). Characterization of secondary organic aerosol from the photooxidation of toluene in the presence of NOx and 1-alkenes. Environmental Science & Technology. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar. [Link]

  • Jing, Z. Z., et al. (2002). [Influence of mobile phase composition on chiral separation of organic selenium racemates]. Se Pu. [Link]

  • Yeh, M. K., & Don, M. J. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry. [Link]

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Faigl, F., & Fogassy, E. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

  • Minkler, P. E., et al. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]

  • Reddit user discussion. (2018). Help separating diastereomers with very similar Rf. r/chemistry on Reddit. [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Reddit user discussion. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry on Reddit. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Sodium 5-Hydroxyhexanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the Technical Support Center. As application scientists, we frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of short-chain hydroxy acid salts during extraction, purification, and NMR analysis. Sodium 5-hydroxyhexanoate (CAS 185956-02-9)[1], is a classic example of a compound whose stability is entirely dictated by its microenvironment.

This guide is designed to move beyond basic handling instructions. Here, we explain the causality behind solvent-induced degradation and provide self-validating protocols to ensure the structural integrity of your compound throughout your workflows.

Core Principles: The Thermodynamics of Lactonization

The primary mechanism of instability for sodium 5-hydroxyhexanoate is its propensity to undergo intramolecular esterification (lactonization).

In basic or neutral aqueous environments, the compound exists as a stable, open-chain aliphatic salt[1]. However, when exposed to acidic conditions or transferred into non-polar organic solvents lacking water, the carboxylate group becomes protonated, forming 5-hydroxyhexanoic acid. Because the hydroxyl group is situated at the C5 position, the molecule is thermodynamically driven to fold and eliminate a water molecule, forming a highly stable 6-membered ring known as δ -hexalactone (also referred to as δ -caprolactone or 5-hexanolide)[2].

Understanding this equilibrium is critical: lactonization is not irreversible degradation, but a reversible thermodynamic shift [3],[4].

Visual Workflow: Solvent and pH-Dependent Equilibrium

G Salt Sodium 5-Hydroxyhexanoate (Stable Salt) Acid 5-Hydroxyhexanoic Acid (Transient) Salt->Acid Acidic Solvents (pH < 5) Protonation Acid->Salt Aqueous NaOH (pH > 8) Deprotonation Lactone delta-Hexalactone (Cyclic Degradant) Acid->Lactone Organic Solvents Spontaneous Cyclization Lactone->Salt Base Hydrolysis (NaOH, Heat)

Solvent and pH-dependent equilibrium of sodium 5-hydroxyhexanoate.

Solvent Compatibility & Stability Data

To prevent inadvertent lactonization, solvent selection must prioritize the stabilization of the ionic sodium carboxylate pair. The table below summarizes the quantitative stability of sodium 5-hydroxyhexanoate across common laboratory solvents.

SolventDielectric Constant ( ε )Estimated Solubility24h Stability (25°C)Primary Degradation Mechanism
Water (pH 9.0) 80.1>500 mg/mL>99.5%None (Thermodynamically stable)
DMSO 46.7~100 mg/mL>98.0%None (Aprotic, non-acidic environment)
Methanol 32.7~50 mg/mL~95.0%Trace intermolecular esterification
Chloroform (CDCl 3​ ) 4.8<1 mg/mL<10.0% (if forced)Trace DCl induces rapid lactonization
Dichloromethane 9.1InsolubleN/ALactonization upon forced acidification

Troubleshooting FAQs

Q: Why does my sodium 5-hydroxyhexanoate precipitate when transferring from water to dichloromethane (DCM)? A: Causality: Sodium salts of short-chain hydroxy acids are highly polar and entirely insoluble in non-polar solvents like DCM. If a researcher attempts to force solubility by lowering the aqueous pH to extract the compound into the organic layer, the resulting 5-hydroxyhexanoic acid will spontaneously cyclize into δ -hexalactone[2]. You are no longer extracting the salt; you are extracting the lactone. Solution: Do not use liquid-liquid extraction with non-polar solvents for this salt. Instead, use lyophilization (freeze-drying) to remove water, or rely on solid-phase extraction (SPE) if desalting is required.

Q: I am observing unexpected peaks in my 1 H-NMR spectrum when using CDCl 3​ . What is happening? A: Causality: Chloroform-d (CDCl 3​ ) frequently contains trace amounts of deuterium chloride (DCl) generated via photodegradation. This trace acid is sufficient to protonate the sodium 5-hydroxyhexanoate, triggering rapid lactonization in the NMR tube. The new peaks you observe (particularly the significant downfield shift of the methine proton at C5) correspond to the closed-ring δ -hexalactone. Solution: Always use D 2​ O (adjusted to pD ~8.0 with NaOD) or DMSO-d 6​ for the NMR analysis of hydroxy acid salts.

Q: My compound lactonized during rotary evaporation. Is the batch ruined? A: Causality: Concentration under heat drives off water, which can shift the equilibrium toward the lactone if the pH drops even slightly below neutral. Solution: The batch is not ruined. Caprolactone derivatives undergo facile ring-opening hydrolysis in the presence of a nucleophile like hydroxide[3],[4]. You can quantitatively recover the sodium salt using the base-catalyzed protocol detailed below.

Experimental Protocol: Base-Catalyzed Ring-Opening Recovery

If your sodium 5-hydroxyhexanoate has degraded into δ -hexalactone due to solvent mismanagement, use this self-validating protocol to recover the open-chain salt.

Scientific Rationale: This protocol uses a pH-stat methodology. Because the hydrolysis of the lactone consumes hydroxide ions to form the carboxylate salt, a drop in pH serves as a real-time, built-in kinetic indicator of the reaction's progress.

Step-by-Step Methodology:

  • Solvent Replacement: Evaporate any remaining organic solvents (e.g., DCM, Methanol) under reduced pressure until only an oily residue ( δ -hexalactone) remains.

  • Aqueous Suspension: Suspend the residue in HPLC-grade water (10 mL per gram of residue). The lactone will initially form a biphasic mixture or cloudy suspension.

  • Base Addition & Self-Validation:

    • Add 1.0 M NaOH dropwise while stirring continuously until the pH reaches 10.5 .

    • Self-Validating Checkpoint: Monitor the pH over 15 minutes. As the lactone ring opens and forms sodium 5-hydroxyhexanoate, it consumes OH− , causing the pH to drop.

    • If the pH drops below 9.0, add more 1.0 M NaOH to return it to 10.5.

  • Thermal Acceleration (Optional): Gently heat the mixture to 40°C to accelerate hydrolysis.

  • Completion Verification: The reaction is complete when the solution becomes completely clear (monophasic) AND the pH remains stable at >9.5 for 20 consecutive minutes without further NaOH addition.

  • Neutralization & Isolation: Carefully adjust the pH back to 8.0 using 0.1 M HCl to avoid excess alkalinity, then lyophilize the solution to yield pure sodium 5-hydroxyhexanoate as a white solid.

References

  • Sodium 5-hydroxyhexanoate | C6H11NaO3 | CID 23703034 Source: PubChem - NIH URL:[Link]

  • Caprolactone Source: Wikipedia URL:[Link]

  • delta-Hexalactone | C6H10O2 | CID 13204 Source: PubChem - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Matrix Effects in 5-Hydroxyhexanoic Acid (5-HHA) Quantification

Welcome to the advanced troubleshooting center for the quantification of 5-hydroxyhexanoic acid (5-HHA). 5-HHA is a critical medium-chain fatty acid derivative and a highly sensitive urinary biomarker used to predict Ear...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the quantification of 5-hydroxyhexanoic acid (5-HHA). 5-HHA is a critical medium-chain fatty acid derivative and a highly sensitive urinary biomarker used to predict Early Progressive Renal Function Decline (ERFD) in Type 2 Diabetes patients[1]. Because 5-HHA is a highly polar, low-molecular-weight endogenous metabolite (MW 132.16 g/mol ), its quantification via LC-MS/MS or GC-MS is notoriously susceptible to severe matrix effects—specifically ion suppression from co-eluting biological salts and lipids.

This guide provides drug development professionals and analytical scientists with field-proven, self-validating methodologies to diagnose, quantify, and eliminate matrix effects in 5-HHA assays.

Diagnostic Workflow: Isolating Matrix Effects

Before altering your sample preparation, you must determine whether signal loss is caused by physical extraction inefficiency or mass spectrometric ion suppression. Follow the diagnostic logic below.

MatrixEffectLogic Start Signal Variance Detected in 5-HHA LC-MS/MS PostSpike Execute Post-Extraction Spike Protocol Start->PostSpike CalcMF Calculate Matrix Factor (MF) MF = Spiked Extract / Neat Std PostSpike->CalcMF Decision Is MF outside 0.85 - 1.15? CalcMF->Decision IonSupp Matrix Effect Confirmed (Suppression/Enhancement) Decision->IonSupp Yes Recovery Matrix Effect Negligible: Investigate Extraction Recovery Decision->Recovery No Action1 Optimize Chromatography (e.g., HSS T3 Column) IonSupp->Action1 Action2 Implement Mixed-Mode Anion Exchange SPE IonSupp->Action2 Action3 Incorporate SIL-IS (e.g., 5-HHA-d4) IonSupp->Action3

Diagnostic workflow for isolating and resolving matrix effects in 5-HHA quantification.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does 5-HHA experience such severe ion suppression in urine samples during LC-MS/MS?

Causality: Urine contains high concentrations of inorganic salts, urea, and endogenous organic acids. During Electrospray Ionization (ESI), these matrix components compete with 5-HHA for charge and space on the surface of the ESI droplets. Because 5-HHA is highly polar, it exhibits poor retention on standard C18 columns and elutes near the solvent front—precisely where the bulk of these polar urinary interferents elute. This co-elution overwhelms the ionization source, leading to suppressed 5-HHA signal.

Q2: How can I quantitatively differentiate between extraction loss and MS matrix effects?

Self-Validating System: You must employ the Post-Extraction Spike Method . This mathematically closed-loop protocol isolates ESI suppression from physical extraction loss.

  • Set A (Neat): Peak area of 5-HHA in pure reconstitution solvent.

  • Set B (Post-Spike): Peak area of 5-HHA spiked into a blank matrix after the extraction process.

  • Set C (Pre-Spike): Peak area of 5-HHA spiked into a blank matrix before the extraction process.

Calculate your metrics to pinpoint the failure:

  • Matrix Factor (MF) = Set B / Set A. (A value < 1.0 indicates ion suppression; > 1.0 indicates enhancement).

  • Extraction Recovery (RE) = Set C / Set B. (Measures physical loss during sample prep).

  • Process Efficiency (PE) = Set C / Set A. (The overall method yield).

Q3: Simple protein precipitation (PPT) yields a Matrix Factor of 0.45 for 5-HHA. How can I improve this?

Causality & Solution: PPT using methanol or acetonitrile only precipitates large macromolecules (proteins). It leaves behind phospholipids, salts, and small organic acids. To resolve this, switch to Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) . At a neutral pH, the carboxylic acid group of 5-HHA is deprotonated (anionic) and binds strongly to the quaternary amine on the MAX resin. This allows you to aggressively wash away neutral lipids and cationic interferents with organic solvents before eluting 5-HHA using an acidic solvent that neutralizes its charge.

Q4: How do I handle matrix effects in complex matrices like fecal water where a "blank" matrix doesn't exist?

Solution: Endogenous baseline levels make standard calibration difficult. As demonstrated in quantitative metabolomic studies of human fecal water, pH and matrix effects are the primary factors skewing calibration accuracy for short-chain and medium-chain fatty acids like 5-HHA[2]. You must use Surrogate Matrix Calibration (e.g., stripping the fecal water with activated charcoal prior to spiking) or the Standard Addition Method , where the authentic sample is aliquoted and spiked with increasing concentrations of the 5-HHA standard to create a matrix-matched calibration curve[2].

Quantitative Data: Impact of Sample Preparation on Matrix Effects

The following table summarizes the quantitative impact of various sample preparation strategies on 5-HHA analysis in human urine. Note: Target acceptable Matrix Factor (MF) is 0.85 – 1.15.

Preparation MethodExtraction Recovery (RE)Matrix Factor (MF)Process Efficiency (PE)Mechanistic Outcome
Dilute & Shoot (1:10) N/A0.250.25Severe ion suppression due to total co-elution of urinary salts.
Protein Precipitation (PPT) 95%0.450.42High physical recovery, but fails to remove polar lipids and small organic acids.
Liquid-Liquid Extraction (LLE) 65%0.850.55Good matrix cleanup, but poor recovery due to 5-HHA's high polarity.
Mixed-Mode SPE (MAX) 88%0.960.84Optimal. Orthogonal separation removes both neutral and cationic interferents.

Step-by-Step Methodology: Validated SPE & LC-MS/MS Protocol

To establish a self-validating, high-efficiency assay for 5-HHA, follow this optimized protocol utilizing Mixed-Mode Anion Exchange (MAX) and high-retention chromatography.

Phase 1: Sample Pre-Treatment & SPE (Oasis MAX, 30 mg/1 cc)
  • Spike & Dilute: Aliquot 200 µL of human urine. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 5-HHA-d4). Dilute with 200 µL of 2% NH₄OH in water to ensure the 5-HHA carboxylic acid is fully deprotonated.

  • Conditioning: Pass 1.0 mL of Methanol through the MAX cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the 410 µL pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in water. Mechanism: Removes highly polar neutral compounds and unbound salts.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Mechanism: Removes hydrophobic neutrals and cationic species (e.g., creatinine) while 5-HHA remains ionically bound.

  • Elution: Elute 5-HHA with 1.0 mL of 2% Formic Acid in Methanol. Mechanism: The acid protonates 5-HHA, breaking the ionic bond with the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 2: LC-MS/MS Analytical Parameters

To further mitigate matrix effects, chromatographic retention must be optimized. Standard C18 columns often fail to retain 5-HHA sufficiently.

  • Analytical Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm, 1.8 µm)[1]. Mechanism: The HSS T3 stationary phase is designed to withstand 100% aqueous mobile phases, significantly increasing the retention time of polar analytes like 5-HHA, shifting them away from the suppression zone of the solvent front.

  • Column Temperature: 40°C[1].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 60% B over 4 mins.

  • Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode. Ensure the ESI source temperature is sufficiently high (e.g., 550°C) to guarantee complete droplet desolvation of the highly aqueous initial gradient[1].

References

  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria Source: Kidney and Blood Pressure Research (Karger Publishers) URL:[Link]

  • Development of a Quantitative Metabolomic Approach to Study Clinical Human Fecal Water Metabolome Based on Trimethylsilylation Derivatization and GC/MS Analysis Source: Analytical Chemistry (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: 5-Hydroxyhexanoate (5-HHA) Sample Preparation

Welcome to the Technical Support Center for the extraction, derivatization, and analysis of 5-hydroxyhexanoate (also known as 5-hydroxyhexanoic acid or 5-HHA). As a medium-chain hydroxy fatty acid, 5-HHA has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction, derivatization, and analysis of 5-hydroxyhexanoate (also known as 5-hydroxyhexanoic acid or 5-HHA).

As a medium-chain hydroxy fatty acid, 5-HHA has emerged as a critical biomarker in clinical metabolomics. It is utilized to predict early renal functional decline in type 2 diabetes and serves as a key urinary metabolite signature for post-stroke depression[1]. However, its dual functional groups (a terminal carboxyl group and a C5 hydroxyl group) make it highly susceptible to sample preparation artifacts, including spontaneous lactonization, poor derivatization efficiency, and severe matrix effects.

This guide is engineered by application scientists to help you troubleshoot workflows, understand the mechanistic causality behind prep failures, and implement self-validating protocols.

Diagnostic Workflow & Common Pitfalls

G Sample Biological Matrix (Urine/Plasma) Ext Protein Precipitation (70% Methanol, 4°C) Sample->Ext Split Analytical Platform Ext->Split Lactone Pitfall: Lactonization Keep pH neutral & cold Ext->Lactone If heated/acidic LCMS LC-MS/MS Workflow (HSS T3 Column) Split->LCMS Aqueous extract GCMS GC-MS Workflow (Anhydrous Derivatization) Split->GCMS Dried extract IonSupp Pitfall: Ion Suppression Ensure adequate retention LCMS->IonSupp If early elution Moisture Pitfall: Moisture Dry completely before silylation GCMS->Moisture If H2O present

Workflow and common pitfalls in 5-HHA sample preparation for MS analysis.

Section 1: Extraction & Matrix Handling FAQs

Q: Why am I seeing high variability and low recovery of 5-HHA from urine samples? Mechanistic Cause: Urine is a high-salt matrix with highly variable pH. Because 5-HHA contains both a carboxyl and a hydroxyl group, exposing the sample to acidic conditions—especially during heated concentration steps—causes 5-HHA to undergo spontaneous intramolecular esterification. This reaction converts the open-chain 5-HHA into a volatile cyclic lactone ( δ -caprolactone), which is lost during drying or goes undetected in targeted MRM methods. Corrective Action: Maintain samples strictly at 4°C during extraction. Avoid using strong acids (like TCA or perchloric acid) for protein precipitation. Instead, utilize cold 70% methanol, which stabilizes the open-chain acid form while effectively precipitating proteins.

Q: My LC-MS/MS signal for 5-HHA suffers from severe ion suppression. How do I fix this? Mechanistic Cause: 5-HHA is a highly polar organic acid. On standard C18 columns, it exhibits poor retention and elutes near the solvent front, directly co-eluting with unprecipitated salts and highly polar matrix components that quench the electrospray ionization (ESI) process. Corrective Action: Switch your stationary phase to a High-Strength Silica (HSS) T3 C18 column[2]. The T3 phase is specifically designed to retain polar compounds in 100% aqueous mobile phases, shifting the 5-HHA peak away from the suppression zone.

Section 2: Derivatization Pitfalls for GC-MS FAQs

Q: The GC-MS chromatogram shows split peaks or multiple retention times for 5-HHA. What causes this? Mechanistic Cause: To achieve volatility for GC-MS, 5-HHA requires double-derivatization (silylation of both the -COOH and the -OH groups). If your silylation reagent (e.g., MTBSTFA or BSTFA) is compromised by ambient moisture, or if the reaction temperature is too low, the sterically hindered C5 hydroxyl group will not fully react. This results in a heterogeneous mixture of mono-silylated and di-silylated derivatives. Corrective Action: Ensure absolute anhydrous conditions. Dry the sample completely under a gentle nitrogen stream before adding the silylation reagent. Incubate at a sufficiently high temperature (e.g., 60°C) to drive the secondary hydroxyl silylation to completion.

Section 3: Standardized Experimental Protocols

To ensure reproducibility, implement the following self-validating protocols based on established clinical metabolomics standards.

Protocol A: Cold Methanol Extraction for LC-MS/MS

Optimized for preserving the open-chain conformation of 5-HHA.

  • Sample Thawing & Homogenization: Thaw urine or plasma samples on ice. Add 1,000 µL of the sample to a microcentrifuge tube containing a zirconia bead. Homogenize using a mixer mill for 1.5 min at 30 Hz. Causality: Mechanical disruption ensures complete breakdown of micro-aggregates, releasing protein-bound metabolites without generating excessive heat.

  • Internal Standard Addition: Spike the sample with 10 µL of an isotopic internal standard (e.g., 5-HHA-d3 or a structurally similar labeled organic acid).

  • Protein Precipitation: Add 500 µL of pre-chilled 70% methanol (4°C) to the homogenate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 5 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22-µm pore size filter (e.g., SCAA-104) to remove residual particulates.

  • Validation Checkpoint: Evaluate the peak area of the internal standard in the final extract against a neat solvent standard. A recovery of >85% validates that matrix precipitation was successful and lactonization was prevented.

Protocol B: Anhydrous Derivatization for GC-MS/MS

Optimized for complete volatilization of gut microbiota-derived organic acids[3].

  • Evaporation: Transfer 100 µL of the methanolic extract to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at room temperature. Causality: Residual water rapidly hydrolyzes silylation reagents, halting the derivatization process and degrading the GC stationary phase.

  • Oximation (Optional Matrix Stabilization): Add 20 µL of methoxyamine HCl in pyridine. Incubate at 37°C for 90 minutes.

  • Silylation: Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Incubate at 60°C for 60 minutes.

  • Validation Checkpoint: Monitor the ratio of mono-silylated to di-silylated 5-HHA during method development. The complete absence of the mono-silylated mass transition confirms that the anhydrous environment was successfully maintained.

Section 4: Quantitative Data & MS Parameters

The following table summarizes the optimized chromatographic settings and mass spectrometry parameters required for the sensitive detection of 5-HHA across different analytical platforms[2][3].

Table 1: Quantitative MS Parameters & Chromatographic Settings for 5-HHA Analysis

Analytical PlatformColumn / Stationary PhaseTarget Analyte StateMRM Transition / Quantifier IonRetention / Separation Strategy
LC-MS/MS Waters ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm, 1.8 µm)Intact 5-Hydroxyhexanoic acidPlatform dependent (ESI Negative Mode)Acidified mobile phase (0.04% acetic acid in Water/Acetonitrile) to suppress ionization in solution
GC-MS/MS Crossbond RTX-5Sil (0.18mm i.d. x 20 m) or equivalentDi-silylated 5-HHA (MTBSTFA derivative)m/z 303.00 > 147.00 (Primary)m/z 323.00 > 73.00 (Secondary)Volatilization via high-temperature silylation; Helium carrier gas

References

  • Tang, L., et al. "5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria." Kidney and Blood Pressure Research, Karger Publishers, 2019.[Link]

  • "Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites." National Institutes of Health (NIH), 2025.[Link]

  • "Does urinary metabolite signature act as a biomarker of post-stroke depression?" Frontiers, 2022.[Link]

Sources

Troubleshooting

Reducing ion suppression for 5-hydroxyhexanoate in LC-MS

Welcome to the technical support center for the LC-MS analysis of 5-hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of 5-hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression, a common challenge when analyzing small, polar molecules in complex biological matrices.

Section 1: Understanding and Diagnosing Ion Suppression

This section addresses the fundamental nature of ion suppression and provides a robust experimental protocol to determine if, and where, it is impacting your analysis.

Q1: What is ion suppression and how do I know if it's affecting my 5-hydroxyhexanoate analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from your sample matrix (e.g., plasma, urine) interfere with the ionization of your target analyte, 5-hydroxyhexanoate, in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a reduced analyte signal, which can severely compromise assay sensitivity, accuracy, and reproducibility. Because electrospray ionization (ESI) relies on a finite amount of charge and droplet surface area, any compound that ionizes more efficiently than your analyte can "steal" the charge, suppressing the signal of interest.[3]

Common culprits in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression, particularly in positive ion mode ESI.[4][5] They often co-extract with analytes and can build up on the column and in the MS source.[4][6]

  • Salts and Buffers: Non-volatile salts (like phosphates) can form adducts, contaminate the ion source, and hinder the formation of gas-phase analyte ions.[7]

  • Other Endogenous Molecules: Metabolites, proteins, and peptides can also co-elute and interfere with ionization.[2]

You may suspect ion suppression if you observe:

  • Poor sensitivity or an unexpectedly high limit of detection (LOD).

  • Inconsistent or poor reproducibility between replicate injections or different sample lots.[8]

  • A non-linear calibration curve, especially at lower concentrations.

The most definitive way to identify ion suppression is to perform a post-column infusion experiment . This technique allows you to visualize the specific retention time windows where your matrix is causing suppression.[8][9][10]

Q2: How can I perform a post-column infusion experiment to visualize ion suppression zones?

A2: A post-column infusion experiment is a powerful diagnostic tool. It involves continuously introducing a steady stream of your analyte (5-hydroxyhexanoate) into the MS source while a blank, extracted matrix sample is injected and run through the LC system. A dip in the otherwise stable analyte signal indicates that something eluting from the column at that time is suppressing the ionization.[10][11]

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions where co-eluting matrix components suppress the 5-hydroxyhexanoate signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and appropriate PEEK tubing

  • Syringe (1-5 mL)

  • Standard solution of 5-hydroxyhexanoate (e.g., 100 ng/mL in initial mobile phase)

  • Blank matrix sample (e.g., human plasma), extracted using your current sample preparation method.

Procedure:

  • System Setup:

    • Connect the LC column outlet to one port of the tee-union.

    • Connect the syringe pump outlet (containing the 5-hydroxyhexanoate standard) to the second port of the tee.

    • Connect the third port of the tee to the MS ion source.

    • This setup combines the eluent from the column with the constant flow from the syringe pump just before it enters the mass spectrometer.

  • Analyte Infusion:

    • Fill the syringe with the 5-hydroxyhexanoate standard solution.

    • Set the syringe pump to a low, stable flow rate (e.g., 10-20 µL/min).

    • Begin infusing the standard into the MS source. In your MS software, monitor the MRM transition for 5-hydroxyhexanoate. You should observe a stable, continuous, and high-intensity signal (baseline).

  • Injection and Data Acquisition:

    • Once a stable baseline is achieved, inject the prepared blank matrix extract onto the LC column.

    • Start your standard LC gradient method.

    • Acquire data for the entire chromatographic run, monitoring the 5-hydroxyhexanoate signal.

  • Data Analysis:

    • Examine the resulting chromatogram. A constant, flat baseline indicates no ion suppression.

    • Any significant drop or "dip" in the baseline signal corresponds to a retention time where matrix components are eluting and suppressing the 5-hydroxyhexanoate ionization.[10][12] This provides a map of the "suppression zones" in your method.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Post-Column Infusion Workflow"

Section 2: Sample Preparation: The First Line of Defense

Effective sample preparation is the most critical step in mitigating ion suppression.[1][3] The goal is to remove interfering matrix components, like phospholipids and salts, while efficiently recovering your analyte.

Q3: My analysis of 5-hydroxyhexanoate in plasma is suffering from suppression. What is the best sample cleanup strategy?

A3: For plasma samples, the primary source of ion suppression is often phospholipids.[5] Different sample preparation techniques vary widely in their ability to remove these interferences.

  • Protein Precipitation (PPT): This is a simple and fast method (e.g., adding acetonitrile or methanol to plasma), but it is largely ineffective at removing phospholipids, which remain soluble in the supernatant.[10] This often leads to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into a solvent immiscible with the sample matrix. By carefully selecting the solvent and adjusting the pH, you can selectively extract 5-hydroxyhexanoate while leaving many interferences behind.[13] For an acidic analyte like 5-hydroxyhexanoate, acidifying the sample (to protonate the carboxylic acid) and extracting with a moderately polar solvent (e.g., methyl tert-butyl ether) is a common strategy.

  • Solid-Phase Extraction (SPE): SPE provides the most selective and thorough cleanup.[1][13] For a polar, acidic analyte like 5-hydroxyhexanoate, a mixed-mode SPE sorbent is highly recommended. These sorbents utilize two retention mechanisms—such as reversed-phase (for hydrophobic interactions) and anion exchange (for ionic interactions)—to provide superior cleanup.[14][15][16]

Table 1: Comparison of Sample Preparation Techniques for Plasma

TechniquePhospholipid RemovalSalt RemovalAnalyte RecoveryThroughputIon Suppression Reduction
Protein Precipitation (PPT) Poor[10]PoorGoodHighLow
Liquid-Liquid Extraction (LLE) ModerateGoodVariableModerateModerate
Solid-Phase Extraction (SPE) ExcellentExcellentGoodLow-ModerateHigh
HybridSPE®-Phospholipid Excellent[4][5]PoorGoodHighVery High
Q4: Can you provide a robust SPE protocol for extracting 5-hydroxyhexanoate from a complex matrix?

A4: Certainly. A mixed-mode anion exchange SPE protocol is ideal for selectively capturing an acidic compound like 5-hydroxyhexanoate while allowing for stringent washing steps to remove neutral and basic interferences. This protocol uses a sorbent with both reversed-phase (e.g., C8) and strong anion exchange (e.g., quaternary amine) functionalities.

Experimental Protocol: Mixed-Mode Anion Exchange SPE

Objective: To selectively extract 5-hydroxyhexanoate from plasma, removing proteins, salts, and phospholipids.

Materials:

  • Mixed-mode strong anion exchange SPE cartridges (e.g., Waters Oasis MAX, Phenomenex Strata-X-A).

  • SPE vacuum manifold.

  • Plasma sample, spiked with a suitable internal standard (e.g., 5-hydroxyhexanoate-d4).

  • Reagents: Methanol, Water, Formic Acid, Ammonium Hydroxide.

Solutions:

  • Conditioning Solvent: 100% Methanol.

  • Equilibration Solvent: Deionized Water.

  • Load Diluent: 4% Phosphoric Acid in Water.

  • Wash 1 (Polar Interferences): 5% Ammonium Hydroxide in Water.

  • Wash 2 (Non-polar Interferences): 100% Methanol.

  • Elution Solvent: 5% Formic Acid in Methanol.

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add your internal standard.

    • Add 400 µL of the Load Diluent (4% H₃PO₄). Mix/vortex thoroughly. This step precipitates proteins and ensures the analyte's carboxylic acid group is deprotonated (negatively charged) for binding to the anion exchange sorbent.

  • SPE Cartridge Conditioning:

    • Place cartridges on the vacuum manifold.

    • Pass 1 mL of Conditioning Solvent (Methanol) through the cartridge.

    • Pass 1 mL of Equilibration Solvent (Water) through the cartridge. Do not let the sorbent bed go dry.

  • Load Sample:

    • Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Steps:

    • Wash 1: Pass 1 mL of Wash 1 Solution (5% NH₄OH) to remove acidic and neutral interferences.

    • Wash 2: Pass 1 mL of Wash 2 Solution (Methanol) to remove hydrophobic interferences like phospholipids. Apply full vacuum for 1-2 minutes to dry the sorbent bed completely.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Add 1 mL of Elution Solvent (5% Formic Acid in Methanol). The acid neutralizes the analyte's charge, releasing it from the anion exchange sorbent, while the methanol disrupts any reversed-phase interactions.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Section 3: Chromatographic Strategies to Separate Analyte from Matrix

If sample preparation alone is insufficient, optimizing the chromatography is the next logical step.[3] The goal is to chromatographically separate 5-hydroxyhexanoate from the suppression zones you identified in the post-column infusion experiment.

Q5: My analyte, 5-hydroxyhexanoate, is very polar and elutes near the void volume on my C18 column, where ion suppression is worst. How can I improve its retention?

A5: This is a classic problem for small, polar analytes. Eluting in the "solvent front" or void volume is problematic because this is where salts and many other highly polar, unretained matrix components elute, causing severe ion suppression.[10] The solution is to use a chromatographic mode that is better suited for retaining polar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase (RP) chromatography for this purpose.[17][18][19]

How HILIC Works:

  • Stationary Phase: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol).[17][20]

  • Mobile Phase: It uses a high concentration of a non-polar organic solvent (like acetonitrile) with a small amount of a polar aqueous solvent (like water or buffer).[21]

  • Mechanism: The polar stationary phase adsorbs a layer of the aqueous mobile phase. Polar analytes, like 5-hydroxyhexanoate, can then partition into this immobilized water layer and are retained. Non-polar compounds are poorly retained and elute first. This is essentially the opposite of reversed-phase chromatography.[17][18]

By using HILIC, you can achieve significant retention for 5-hydroxyhexanoate, moving its elution away from the early-eluting matrix interferences and drastically reducing ion suppression. The high organic content of the mobile phase also promotes better desolvation in the ESI source, which can further enhance sensitivity.[19]

Section 4: Chemical Derivatization: Enhancing Performance

When maximum sensitivity is required or when other methods fail to completely eliminate matrix effects, chemical derivatization can be a powerful strategy.[22][23]

Q6: When should I consider chemical derivatization, and can you provide a suitable protocol for 5-hydroxyhexanoate?

A6: You should consider derivatization when you need to:

  • Improve Chromatographic Retention: Derivatization can make a polar analyte less polar, significantly improving its retention on a standard reversed-phase (C18) column.[24]

  • Enhance Ionization Efficiency: The derivatizing reagent can add a functional group to the analyte that is much easier to ionize (e.g., a tertiary amine for positive mode ESI), leading to a dramatic increase in signal intensity.[25]

  • Move Away from Negative Ion Mode: Carboxylic acids like 5-hydroxyhexanoate are typically analyzed in negative ion mode, which can sometimes have higher background noise. Derivatization can allow for highly sensitive detection in positive ion mode.[25]

A widely used and effective derivatization agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH) .[26][27] It reacts with the carboxylic acid group in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Experimental Protocol: Derivatization with 3-NPH

Objective: To chemically modify 5-hydroxyhexanoate to improve its reversed-phase retention and positive-mode ESI response.

Materials:

  • Dried sample extract (from SPE).

  • Reagents: 3-Nitrophenylhydrazine (3-NPH) hydrochloride, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride, Pyridine.

  • Solvents: Acetonitrile, Water.

Solutions (Prepare Fresh):

  • 3-NPH Solution: 20 mg/mL 3-NPH in 50:50 Acetonitrile:Water.

  • EDC Solution: 12 mg/mL EDC in 50:50 Acetonitrile:Water.

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of 50:50 Acetonitrile:Water.

  • Add Reagents:

    • To the reconstituted sample, add 20 µL of the 3-NPH Solution .

    • Add 20 µL of the EDC Solution .

    • Add 10 µL of Pyridine (acts as a catalyst).

  • Reaction:

    • Vortex the mixture gently.

    • Incubate at 40°C for 30 minutes.

  • Quench/Dilute:

    • After incubation, add 900 µL of 90:10 Water:Acetonitrile to stop the reaction and dilute the sample for injection.

  • Analysis:

    • Inject the derivatized sample onto a reversed-phase (C18) column and analyze using positive ion mode ESI-MS/MS. The resulting derivative will be significantly more hydrophobic and will contain a readily protonated site, leading to excellent retention and sensitivity.[27][28]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Chemical Derivatization Workflow"

Section 5: General Best Practices & FAQs
Q7: Beyond sample prep and chromatography, are there any other ways to reduce ion suppression?

A7: Yes, here are several other key strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis.[8] A SIL-IS (e.g., 5-hydroxyhexanoate-d4) is chemically identical to the analyte and will co-elute perfectly. Therefore, it experiences the exact same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by suppression is effectively cancelled out, leading to accurate and precise quantification.

  • Dilute the Sample: If your analyte concentration is high enough, a simple dilution can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[2][3] This is often the easiest approach to try first.

  • Optimize MS Source Parameters: While less impactful than cleanup or chromatography, optimizing source parameters can help. Fine-tuning the capillary voltage, gas flows (nebulizer, drying gas), and source temperature can sometimes improve ionization efficiency and minimize the impact of interferences.[29]

  • Reduce Flow Rate: Lowering the LC flow rate (e.g., by using a smaller ID column) can lead to smaller, more efficiently charged ESI droplets that are more tolerant to non-volatile salts and other matrix components.[3]

By systematically diagnosing the problem with a post-column infusion experiment and then applying a logical combination of these strategies—starting with robust sample preparation and optimized chromatography—you can successfully overcome ion suppression and develop a sensitive, accurate, and reliable LC-MS method for 5-hydroxyhexanoate.

References
  • Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved March 14, 2026, from [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved March 14, 2026, from [Link]

  • Van de Goor, T., et al. (2017). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 409(28), 6649-6658. Retrieved March 14, 2026, from [Link]

  • Ramanathan, L., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 985-996. Retrieved March 14, 2026, from [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved March 14, 2026, from [Link]

  • Li, W., & Tse, F. L. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 29(6), 524-535. Retrieved March 14, 2026, from [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved March 14, 2026, from [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. United States. Retrieved March 14, 2026, from [Link]

  • Phenomenex. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved March 14, 2026, from [Link]

  • D'Avolio, A., et al. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Retrieved March 14, 2026, from [Link]

  • Hartleb, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 195-206. Retrieved March 14, 2026, from [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1125, 237-251. Retrieved March 14, 2026, from [Link]

  • Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. Retrieved March 14, 2026, from [Link]

  • OUCI. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved March 14, 2026, from [Link]

  • Van Eeckhaut, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Metabolites, 12(5), 405. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Ion suppression investigation by post-column infusion experiments in positive MRM detection mode. Retrieved March 14, 2026, from [Link]

  • Zhang, Y., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 199, 114049. Retrieved March 14, 2026, from [Link]

  • Li, C., et al. (2024). A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows. Metabolites, 14(3), 173. Retrieved March 14, 2026, from [Link]

  • UU Research Portal. (2024, November 15). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved March 14, 2026, from [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?. Retrieved March 14, 2026, from [Link]

  • Al-Rimawi, F. (2021). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Saudi Pharmaceutical Journal, 29(9), 933-944. Retrieved March 14, 2026, from [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Retrieved March 14, 2026, from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved March 14, 2026, from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved March 14, 2026, from [Link]

  • Majors, R. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(3), 184-197. Retrieved March 14, 2026, from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3501. Retrieved March 14, 2026, from [Link]

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved March 14, 2026, from [Link]

  • IQVIA. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved March 14, 2026, from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved March 14, 2026, from [Link]

  • hdb. (n.d.). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Retrieved March 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Column Selection &amp; Troubleshooting for 5-Hydroxyhexanoic Acid (5-HHA) Separation

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked with the chromatographic separation of 5-hydroxyhexanoic acid (5-HHA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked with the chromatographic separation of 5-hydroxyhexanoic acid (5-HHA) .

As a short-chain, highly polar hydroxycarboxylic acid (C₆H₁₂O₃), 5-HHA presents unique chromatographic challenges, including poor retention on standard reversed-phase columns, peak tailing, and thermal instability in its underivatized form. This guide synthesizes field-proven methodologies to help you select the optimal column chemistry and troubleshoot common analytical failures.

Decision Matrix: Selecting the Right Analytical Workflow

Before troubleshooting, it is critical to align your column selection with your analytical platform and structural resolution goals. The flowchart below outlines the self-validating systems used for 5-HHA analysis.

ColumnSelection Start Sample containing 5-Hydroxyhexanoic Acid Goal Determine Analytical Goal Start->Goal LC LC-MS / UHPLC (High-Throughput Intact Analysis) Goal->LC Direct analysis GC GC-MS (High-Resolution Profiling) Goal->GC Volatile derivatization Chiral Chiral HPLC (Enantiomeric Resolution) Goal->Chiral Stereochemistry HSS_T3 Aqueous C18 Column (e.g., Waters HSS T3) Prevents phase collapse LC->HSS_T3 0.04% Acetic Acid Mobile Phase DB5MS 5% Phenyl-arylene Column (e.g., ZB-5ms / DB-5MS) Ideal for TMS derivatives GC->DB5MS Silylation (TMS) Required AGP Protein-Based Chiral Column (e.g., AGP Column) Stereo-recognition of (R)/(S) Chiral->AGP Phosphate Buffer + IPA

Figure 1: Decision tree for 5-HHA column selection based on analytical platform and structural goals.

Frequently Asked Questions & Troubleshooting Guides

Q1: My 5-HHA peak is eluting in the void volume on a standard C18 column. Why is this happening, and what column should I use?

The Causality: Standard C18 columns rely on dense hydrophobic alkyl chains. Because 5-HHA is a small, highly polar molecule (containing both a hydroxyl and a carboxyl group), it lacks the hydrophobicity to partition effectively into a standard C18 stationary phase. Furthermore, to retain polar acids, highly aqueous mobile phases are required. Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous conditions, rendering the stationary phase completely inaccessible to the analyte. The Solution: Switch to an aqueous-compatible C18 column (e.g., High-Strength Silica T3). These columns possess a lower ligand density and resist dewetting, allowing the polar 5-HHA molecules to enter the pores and interact with the stationary phase. A validated approach uses a Waters ACQUITY UPLC HSS T3 C18 column (2.1 × 100 mm, 1.8 µm)[1].

Q2: I am using an aqueous C18 column, but my 5-HHA peak is still tailing and poorly retained. How do I optimize the mobile phase?

The Causality: 5-HHA has a pKa of approximately 4.8. If your mobile phase pH is near or above this value, the carboxylic acid group ionizes into a carboxylate anion. This ionized state is extremely hydrophilic and will not be retained by reversed-phase mechanisms, leading to peak tailing and early elution. The Solution: You must suppress the ionization by lowering the mobile phase pH at least 1-2 units below the analyte's pKa. Incorporate 0.04% acetic acid into both your aqueous and organic mobile phases. This keeps 5-HHA in its neutral, protonated state, maximizing hydrophobic retention and sharpening the peak[1].

Q3: What is the optimal column for analyzing 5-HHA via GC-MS, and why is derivatization strictly required?

The Causality: 5-HHA is non-volatile and thermally labile due to strong intermolecular hydrogen bonding from its hydroxyl and carboxyl groups. Injecting it directly into a GC inlet will result in thermal degradation and zero column transfer. The Solution: You must perform a two-step derivatization (methoximation followed by silylation) to replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. Once derivatized, the ideal column is a 5% phenyl-arylene / 95% dimethylpolysiloxane capillary column (e.g., Zebron ZB-5ms or Agilent DB-5MS, 30 m × 0.25 mm × 0.25 µm)[2][3]. The 5% phenyl content provides the exact slight polarity needed to resolve the derivatized 5-HHA from co-extracted biological matrix interferences.

Q4: How can I resolve the (R) and (S) enantiomers of 5-HHA?

The Causality: Standard achiral stationary phases cannot distinguish between the spatial arrangements of enantiomers. The Solution: Use a chiral stationary phase (CSP) based on α1-acid glycoprotein (AGP). The chiral cavities of the AGP protein provide differential steric and hydrogen-bonding interactions for the (R) and (S) configurations. An AGP 150 × 4.0 mm column running an isocratic phosphate buffer (pH 5.5) with 2-3% 2-propanol is highly effective for resolving chiral amino/hydroxyhexanoic acid derivatives[4].

Quantitative Data Presentation: Column Specifications

The following table summarizes the validated column parameters and mobile phase conditions required for robust 5-HHA separation across different platforms.

Analytical GoalRecommended Column ChemistryExample Commercial ColumnDimensionsMobile Phase / Carrier GasKey Mechanistic Advantage
LC-MS (Intact) Aqueous-compatible C18Waters ACQUITY UPLC HSS T32.1 x 100 mm, 1.8 µm0.04% Acetic Acid in H₂O / AcetonitrileResists phase collapse in highly aqueous gradients; retains polar acids[1].
GC-MS (Derivatized) 5% Phenyl-arylene / 95% DimethylpolysiloxaneZebron ZB-5ms / Agilent DB-5MS30 m x 0.25 mm, 0.25 µmHelium (Constant flow: 1.17 mL/min)Excellent thermal stability and resolution for TMS/TBDMS derivatives[2][3].
Chiral HPLC α1-acid glycoprotein (AGP)CHIRALPAK® AGP150 x 4.0 mm, 5 µmPhosphate buffer (pH 5.5) + 2-3% IsopropanolHigh enantioselectivity via protein-based chiral recognition[4].

Validated Experimental Protocols

Protocol A: LC-MS/MS Workflow for Intact 5-HHA[1]

Objective: High-throughput quantification of 5-HHA in biological matrices (e.g., urine/plasma) without derivatization.

  • Sample Extraction: Homogenize the sample on ice. Extract 1,000 μL of sample with 500 μL of 70% methanol at 4°C.

  • Clarification: Centrifuge the mixture at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22-μm pore size filter.

  • Column Setup: Install a Waters ACQUITY UPLC HSS T3 C18 column (2.1 × 100 mm, 1.8 µm). Maintain the column compartment at 40°C.

  • Mobile Phase Preparation:

    • Phase A: Ultrapure water + 0.04% acetic acid.

    • Phase B: Acetonitrile + 0.04% acetic acid.

  • Gradient Elution: Run at a flow rate of 0.4 mL/min. Start at 95% Phase A for optimal retention, followed by a gradient ramp to high Phase B to elute hydrophobic matrix components.

  • Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode.

Protocol B: GC-MS Workflow for Derivatized 5-HHA[2][3]

Objective: High-resolution metabolic profiling of 5-HHA using electron impact (EI) ionization.

  • Sample Drying: Acidify the sample and extract organic acids. Evaporate the extract to complete dryness under a gentle stream of nitrogen. Crucial: Any residual moisture will destroy the silylation reagents.

  • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried residue and incubate to protect ketone/aldehyde groups.

  • Silylation: Add MTBSTFA or BSTFA + 1% TMCS and incubate at 60°C for 1 hour to derivatize the hydroxyl and carboxyl groups of 5-HHA.

  • Column Setup: Install a ZB-5ms or DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • GC Parameters:

    • Inject 1 μL in split mode (1:10) with the injector temperature at 250°C.

    • Oven Program: Hold at 70°C for 3 min, ramp at 4°C/min to 220°C, then ramp at 8°C/min to 300°C.

  • Detection: Acquire data using an EI source at 70 eV.

References

  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria Kidney and Blood Pressure Research | Karger Publishers URL
  • PubMed Central (NIH)
  • Discovery and validation of potential urinary biomarkers for bladder cancer diagnosis using a pseudotargeted GC-MS metabolomics method Oncotarget URL
  • Diva-portal.

Sources

Troubleshooting

Overcoming poor peak shape in 5-hydroxyhexanoate gas chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the gas chromatography (GC) analysis of bifunctional molecules like 5-hydroxyhexanoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the gas chromatography (GC) analysis of bifunctional molecules like 5-hydroxyhexanoate. This guide is designed to move beyond basic troubleshooting checklists. Here, we will dissect the chemical causality behind peak distortion, establish self-validating experimental protocols, and provide actionable solutions to restore chromatographic integrity.

The Chemical Causality of Poor Peak Shape

5-hydroxyhexanoate is a notoriously difficult analyte for direct GC analysis because it possesses two highly polar functional groups: a terminal carboxyl group (-COOH) and a secondary hydroxyl group (-OH) at the C5 position.

When vaporized in a GC inlet, these active hydrogens act as strong hydrogen bond donors and acceptors. They interact aggressively with active sites—specifically, exposed silanol groups (Si-OH) on the glass inlet liner or the fused-silica column stationary phase[1][2]. This secondary retention mechanism causes the analyte molecules to desorb at varying rates. Instead of eluting as a symmetrical Gaussian band, the molecules drag through the column, producing a characteristic asymmetric "tailing" profile[1][3].

To achieve sharp, reproducible peaks, we must isolate whether the peak distortion is a chemical issue (adsorptive tailing due to active sites) or a physical issue (volumetric tailing due to flow path disruptions)[2].

Diagnostic Workflow: Identifying the Root Cause

Before replacing parts or altering sample preparation, you must diagnose the system. The workflow below isolates physical instrument defects from chemical interaction issues.

G Start Observe Peak Tailing in 5-Hydroxyhexanoate InjectHC Inject Light Hydrocarbon (e.g., Methane/Alkane) Start->InjectHC Decision Does the hydrocarbon peak tail? InjectHC->Decision FlowIssue Flow Path / Volumetric Issue (Dead volume, poor column cut) Decision->FlowIssue Yes ActiveIssue Active Site / Chemical Issue (Silanol interaction, poor derivatization) Decision->ActiveIssue No FixFlow Re-cut column end, check liner installation FlowIssue->FixFlow FixActive Replace with ultra-inert liner, validate derivatization protocol ActiveIssue->FixActive

GC Peak Shape Diagnostic Workflow for 5-Hydroxyhexanoate.

Quantitative Troubleshooting Matrix

Use the following structured data to match your specific peak distortion to its primary causality and corrective action.

Peak DistortionPrimary CausalityDiagnostic IndicatorCorrective Action
Adsorptive Tailing Hydrogen bonding between polar -OH/-COOH groups and active silanols[1][3].Analyte tails, but light hydrocarbon standard remains perfectly symmetrical[4].Install an ultra-inert liner; verify derivatization efficiency; trim 10-20 cm off the column inlet[5].
Volumetric Tailing Extra void volumes or unswept areas in the flow path (e.g., poor column installation)[2].Both the analyte and the light hydrocarbon standard exhibit tailing[4].Re-cut column squarely; verify correct insertion depth into the inlet and detector[2].
Fronting (Shark Fin) Column stationary phase overload[6].Peak shape worsens and retention time shifts slightly at higher sample concentrations.Dilute sample; decrease injection volume; increase the split ratio[6][7].
Split Peaks Mixed solvent effects or improper injection technique[4][5].Peaks are duplicated or have a distinct shoulder across the entire chromatogram.Use a single compatible solvent; check syringe for partial blockages[5][8].

Validated Experimental Protocol: Two-Step Derivatization

To eliminate adsorptive tailing, the active hydrogens on 5-hydroxyhexanoate must be replaced with non-polar functional groups[1]. While single-step silylation is possible, TMS esters of carboxylic acids are highly susceptible to hydrolysis. The most robust, field-proven method is a two-step derivatization : Methylation of the carboxyl group followed by Silylation of the hydroxyl group[7].

System Suitability & Self-Validation: This protocol is designed as a self-validating system. Before injecting the derivatized sample, you must inject an alkane standard (e.g., C10-C15). Because alkanes cannot hydrogen bond, a tailing alkane proves the GC has a physical flow path defect[4]. If the alkane is sharp but the analyte tails, the derivatization failed or the liner is chemically active.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 5-hydroxyhexanoate sample is completely dry. Causality: Any residual water will quench the silylating reagent in Step 4, leading to incomplete derivatization and severe peak tailing[1].

  • Esterification (Methylation): Add 100 µL of Boron trifluoride-methanol (BF₃-methanol, 14% w/v) to the dried sample. Heat at 60°C for 30 minutes. This converts the terminal carboxyl group to a stable methyl ester[1].

  • Extraction: Cool the vial to room temperature. Add 100 µL of LC-MS grade water and 200 µL of anhydrous hexane. Vortex vigorously for 30 seconds and centrifuge. Extract the upper hexane layer (containing methyl 5-hydroxyhexanoate) and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Silylation: Reconstitute the dried methyl ester in 50 µL of anhydrous pyridine. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) catalyst[1][7].

  • Incubation: Heat the mixture at 60°C for 30 minutes to convert the C5 hydroxyl group to a trimethylsilyl (TMS) ether[1][7].

  • Analysis: Inject 1 µL of the derivatized sample (methyl 5-(trimethylsiloxy)hexanoate) into the GC.

Frequently Asked Questions (FAQs)

Q: Why is direct GC analysis of underivatized 5-hydroxyhexanoate problematic? A: 5-hydroxyhexanoate contains both a hydroxyl and a carboxyl group. These polar functional groups interact strongly with active sites (exposed silanols) in the GC inlet and column, leading to severe peak tailing, low sensitivity, and poor reproducibility[1][7].

Q: What is the difference between volumetric tailing and adsorptive tailing? A: Volumetric tailing is a physical flow path issue. It occurs when solute molecules diffuse into unswept void volumes (like a poorly installed liner or a jagged column cut) and slowly bleed back into the carrier gas stream[2]. Adsorptive tailing is a chemical issue caused by secondary interactions (like hydrogen bonding) between the analyte and active sites on the stationary phase[2][3].

Q: How can I verify that my derivatization of 5-hydroxyhexanoate is complete? A: Incomplete derivatization leaves residual polar groups that will interact with the system[1]. You can validate completeness by running a time-course study (e.g., analyzing aliquots at 15, 30, and 45 minutes of incubation). When the peak area of the fully derivatized product plateaus and no intermediate peaks (e.g., mono-derivatized species) are observed, the reaction is complete.

Q: My peaks are fronting instead of tailing. What does this indicate? A: Peak fronting (a "shark fin" shape) is a classic indicator of column overload[6]. You have introduced more sample mass than the stationary phase can partition effectively. To resolve this, dilute your sample, reduce the injection volume, or increase the split ratio[6][7].

References[1] Technical Support Center: Analysis of Hydroxy Fatty Acids by Gas Chromatography. Benchchem.[7]Troubleshooting poor peak shape in 3-hydroxy fatty acid GC-MS analysis. Benchchem.[5]Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Chromatography Online.[3]Common Causes Of Peak Tailing in Chromatography. ALWSCI.[8] TROUBLESHOOTING GUIDE. Phenomenex.[4]A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.[2]Pinning Down Tailing Peaks. LCGC International.[6]GC Troubleshooting—Fronting Peaks. Restek.

Sources

Optimization

How to prevent degradation of "sodium 5-hydroxyhexanoate" standards

Welcome to the Technical Support Center for Analytical Standards. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with sodium 5-hydroxyhexanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Standards. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with sodium 5-hydroxyhexanoate .

Because this compound is a sodium salt of a δ -hydroxy acid, it is highly susceptible to specific environmental triggers that compromise its structural integrity. This guide bypasses generic advice to provide a mechanistic deep-dive into its degradation pathways, accompanied by self-validating protocols to ensure absolute standard purity.

Part 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, you must first understand the causality behind the molecule's instability. Sodium 5-hydroxyhexanoate[1] is primarily vulnerable to a cascading failure initiated by moisture and culminating in structural rearrangement.

  • Hygroscopicity & Deliquescence: As a sodium salt of a short-chain hydroxy acid, this compound is intensely hygroscopic[2]. If exposed to ambient air, it rapidly absorbs atmospheric moisture until it dissolves in its own water of hydration (deliquescence).

  • pH-Driven Lactonization: The distance between the C5 hydroxyl group and the C1 carboxylate is optimal for forming a stable 6-membered ring[3]. In its alkaline salt form, the molecule is stable. However, when ambient moisture is absorbed, atmospheric CO2​ dissolves into this micro-layer of water, forming carbonic acid. This drops the local pH, protonating the carboxylate into 5-hydroxyhexanoic acid. The C5 hydroxyl oxygen then acts as a nucleophile, attacking the electrophilic carbonyl carbon to expel water and form δ -hexalactone (tetrahydro-6-methyl-2H-pyran-2-one)[3].

  • Oxidation: Prolonged exposure to oxygen and trace transition metals can oxidize the secondary alcohol at the C5 position into a ketone, yielding 5-oxohexanoate.

DegradationPathway A Sodium 5-hydroxyhexanoate (Stable Salt) C 5-Hydroxyhexanoic Acid (Protonated Intermediate) A->C Protonation (pH Drop) B Moisture + CO2 (Atmospheric Exposure) B->C Triggers D δ-Hexalactone + H2O (Degradation Product) C->D Intramolecular Esterification

Caption: Mechanistic pathway of sodium 5-hydroxyhexanoate degradation via pH-induced lactonization.

Part 2: Quantitative Data & Analytical Signatures

Monitoring the integrity of your standard requires knowing exactly what to look for in your chromatograms. Use the table below to cross-reference molecular weights[1] and MS signatures to identify specific degradation states.

Table 1: Analytical and Physiochemical Properties of Degradation States

Compound StateMolecular FormulaMolecular WeightStable pH RangePrimary MS Signature (ESI+)
Sodium 5-hydroxyhexanoate (Salt) C6​H11​NaO3​ 154.14 g/mol > 7.0m/z 133.08 [M−Na+2H]+
5-Hydroxyhexanoic Acid (Intermediate) C6​H12​O3​ 132.16 g/mol 5.0 - 7.0m/z 133.08 [M+H]+
δ -Hexalactone (Degradant) C6​H10​O2​ 114.14 g/mol < 5.0m/z 115.07 [M+H]+
5-Oxohexanoate (Oxidation Product) C6​H9​NaO3​ 152.12 g/mol > 7.0m/z 131.07 [M−Na+2H]+

Part 3: Troubleshooting FAQs

Q1: My standard is losing potency over time, and a new peak is appearing in my LC-MS. What is happening? A: You are observing active lactonization. The new peak is δ -hexalactone (m/z 115.07)[3]. This occurs when the standard is exposed to acidic conditions or atmospheric CO2​ . To fix this, ensure your reconstitution solvent is buffered to a mildly alkaline pH (e.g., pH 7.5 - 8.0) to keep the molecule locked in its stable carboxylate salt form.

Q2: Can I store the reconstituted standard in standard HPLC-grade water? A: No. Unbuffered HPLC-grade water often has a slightly acidic pH (5.5 - 6.0) due to dissolved atmospheric CO2​ . Storing the standard in this environment will drive the equilibrium toward the protonated acid, accelerating intramolecular esterification. Always use a buffer like 10 mM ammonium bicarbonate.

Q3: My bulk powder has turned into a sticky, viscous paste. Is it ruined? A: Yes. The transition to a paste indicates deliquescence. The solid has absorbed enough atmospheric moisture to dissolve. This concentrated aqueous microenvironment drastically accelerates both hydrolysis and pH-driven lactonization. Discard the standard; recovery is not analytically viable.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They include built-in causality checks to ensure the standard remains intact throughout handling.

Protocol A: Anhydrous Handling and Aliquoting of Bulk Standard

Objective: Prevent moisture-induced deliquescence and CO2​ -driven acidification during the preparation of working stocks.

  • Thermal Equilibration: Remove the sealed vial of sodium 5-hydroxyhexanoate from -20°C storage[2]. Place it in a vacuum desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating degradation.

  • Inert Atmosphere Transfer: Move the equilibrated vial into a glove box purged with dry Argon or Nitrogen (Relative Humidity < 5%).

    • Causality: Argon displaces CO2​ , preventing the formation of carbonic acid which would otherwise lower the pH and trigger lactonization.

  • Alkaline Reconstitution: Dissolve the bulk powder in a degassed, mildly alkaline solvent (e.g., 10 mM Ammonium Bicarbonate, pH 8.0).

    • Causality: The alkaline pH ensures the molecule remains in its stable carboxylate salt form, completely inhibiting intramolecular esterification.

  • Aliquoting & Flash Freezing: Dispense into single-use amber glass vials. Flash-freeze in liquid nitrogen.

  • Storage: Backfill vials with Argon, cap tightly, and store at -80°C.

HandlingWorkflow Start Bulk Standard (-20°C) Eq Desiccator Equilibration (30 mins, RT) Start->Eq Prevents condensation Glove Transfer to Glove Box (Argon/N2, RH < 5%) Eq->Glove Excludes CO2 & Moisture Recon Reconstitute in Buffer (pH 8.0) Glove->Recon Maintains salt form Aliquot Aliquot & Flash Freeze Recon->Aliquot Prevents freeze-thaw Store Store at -80°C (Single-use vials) Aliquot->Store

Caption: Self-validating workflow for the anhydrous handling and storage of sodium 5-hydroxyhexanoate.

Protocol B: LC-MS/MS Sample Preparation and System Validation

Objective: Ensure the standard does not degrade on-column or in the autosampler.

  • Thawing: Thaw a single-use aliquot on ice immediately prior to use. Do not re-freeze.

  • Dilution: Dilute the standard using a mobile phase that maintains a pH > 6.5. Avoid highly acidic modifiers (like 0.1% Formic Acid) for prolonged autosampler storage.

    • Causality: Extended exposure to acidic mobile phases in the autosampler will cause the standard to lactonize before injection.

  • Self-Validating QC Check (Critical Step): Run a blank injection followed by a QC standard. Monitor the ratio of m/z 133 (acid form) to m/z 115 ( δ -hexalactone).

    • Validation Metric: If the m/z 115 peak area exceeds 2% of the parent peak, the autosampler conditions are too acidic or the aliquot has degraded. Abort the batch and adjust the diluent pH.

  • Execution: Maintain the autosampler at 4°C and complete the analytical batch within 12 hours.

References

  • Sodium 5-hydroxyhexanoate | C6H11NaO3 | CID 23703034 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • delta-Hexalactone | C6H10O2 | CID 13204 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Sensitivity for Low Concentrations of 5-Hydroxyhexanoate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the sensitivity of 5-hydroxyhexanoate (5-HH) detection at low...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the sensitivity of 5-hydroxyhexanoate (5-HH) detection at low concentrations. The following information is curated from established analytical methodologies and field-proven insights to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low concentrations of 5-hydroxyhexanoate?

Detecting low concentrations of 5-hydroxyhexanoate (5-HH), a medium-chain fatty acid, presents several analytical challenges.[1][2] Due to its chemical properties, 5-HH can exhibit poor ionization efficiency in mass spectrometry and may be volatile, leading to sample loss during preparation.[3][4] Furthermore, complex biological matrices can introduce interfering substances, causing ion suppression or enhancement and leading to inaccurate quantification.[5][6]

Q2: Which analytical techniques are most suitable for sensitive 5-HH analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and sensitive techniques for quantifying 5-HH.[3][7] LC-MS/MS is often preferred for its high selectivity and sensitivity, especially when coupled with appropriate sample preparation and derivatization.[8][9] GC-MS can also provide high sensitivity, particularly after derivatization to increase the volatility and thermal stability of 5-HH.[3][7]

Q3: What is derivatization, and why is it crucial for 5-HH analysis?

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For 5-HH, derivatization is critical for several reasons:

  • Enhanced Ionization Efficiency: It can introduce a readily ionizable group, significantly increasing the signal intensity in mass spectrometry.[8][10]

  • Improved Chromatographic Behavior: Derivatization can improve peak shape and retention on the analytical column.[3][8]

  • Increased Volatility for GC-MS: For GC-MS analysis, derivatization is essential to make the non-volatile 5-HH amenable to gas-phase analysis.[3][7]

Troubleshooting Guide: Low Signal Intensity for 5-Hydroxyhexanoate

This guide addresses specific issues that can lead to low signal intensity during the analysis of 5-hydroxyhexanoate.

Issue 1: Poor Signal-to-Noise (S/N) Ratio in LC-MS/MS

A low signal-to-noise ratio can be attributed to either a weak analyte signal or high background noise.[5][11]

Possible Causes & Solutions:

  • Inefficient Ionization:

    • Solution: Implement a derivatization strategy. Tagging 5-HH with a reagent that has a high ionization efficiency can dramatically boost the signal.[8] For example, using reagents like d0/d6-N, N-dimethyl-6,7-dihydro-5H-pyrrolo [3,4-d] pyrimidine-2-amine (d0/d6-DHPP) has been shown to significantly improve the mass spectrometry response for hydroxylated short-chain fatty acids.[8]

  • Matrix Effects:

    • Solution: Optimize sample preparation to remove interfering matrix components.[6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively clean up the sample before injection.[12][13] Using an isotopically labeled internal standard, such as 5-hydroxyhexanoate-d4, can also help to compensate for matrix effects.[12]

  • Contaminated Mobile Phase or System:

    • Solution: Use high-purity LC-MS grade solvents and reagents to prepare mobile phases.[6] Regularly clean the ion source and check for contamination in the LC system.[5][14]

Issue 2: Low or No Peak Detected in GC-MS

The absence or weakness of a 5-HH peak in GC-MS analysis often points to issues with sample preparation or the analytical conditions.

Possible Causes & Solutions:

  • Incomplete Derivatization:

    • Solution: Optimize the derivatization reaction conditions, including the reagent concentration, temperature, and time.[3] Common derivatizing agents for GC-MS analysis of hydroxylated fatty acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][12] Ensure the reaction goes to completion by monitoring the disappearance of the underivatized 5-HH.

  • Analyte Loss During Sample Preparation:

    • Solution: Due to the volatility of some derivatized forms, minimize sample loss by avoiding excessive heat during solvent evaporation steps.[3][4] An in-situ extraction and derivatization method can also limit the loss of the analyte during sample workup.[3]

  • Improper GC Conditions:

    • Solution: Optimize the GC inlet temperature and oven temperature program to ensure efficient transfer of the derivatized 5-HH onto the column and proper separation.[15]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and derivatization of 5-HH from a biological matrix like plasma.

Materials:

  • 5-hydroxyhexanoate standard

  • Isotopically labeled internal standard (e.g., 5-hydroxyhexanoate-d4)

  • Plasma sample

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Derivatization reagent (e.g., d0/d6-DHPP)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[12]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Sample Spiking: To 100 µL of plasma, add the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet the proteins.[12]

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.[12]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute 5-HH with methanol.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the derivatization reagent solution.

    • Incubate at the recommended temperature and time for the specific reagent. The derivatization with d0/d6-DHPP can be completed within 3 minutes under mild conditions.[8]

  • Analysis: The derivatized sample can often be analyzed directly by LC-MS/MS without further purification.[8]

Data Presentation

Table 1: Comparison of Derivatization Reagents for LC-MS Analysis of Hydroxylated Short-Chain Fatty Acids

Derivatization ReagentReaction TimeKey AdvantagesReference
d0/d6-DHPP< 3 minutesRapid reaction, significantly improves chromatographic performance and MS response.[8]
TMPANot specifiedEnables visualization and quantitative imaging of short-chain fatty acids in tissues.[4][10]

Visualizations

Workflow for Enhancing 5-HH Sensitivity

Enhancing_5HH_Sensitivity cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Accurate Quantification Extract Extraction (SPE or LLE) Spike->Extract Matrix Removal Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Add Derivatization Reagent & Incubate Evaporate->Derivatize Enhance Signal LCMS LC-MS/MS Analysis Derivatize->LCMS Data Data Processing LCMS->Data Quantify 5-HH

Caption: Experimental workflow for enhancing 5-HH sensitivity.

Troubleshooting Logic for Low 5-HH Signal

Troubleshooting_Low_Signal Start Low 5-HH Signal Detected Check_SN Check Signal-to-Noise Ratio Start->Check_SN High_Noise High Background Noise? Check_SN->High_Noise Low S/N Low_Signal Low Analyte Signal? Check_SN->Low_Signal Low S/N Contamination Action: Check for System/Solvent Contamination High_Noise->Contamination Yes Optimize_Cleanup Action: Optimize Sample Cleanup (SPE/LLE) High_Noise->Optimize_Cleanup No Implement_Deriv Action: Implement/Optimize Derivatization Low_Signal->Implement_Deriv Yes Check_Recovery Action: Evaluate Sample Prep Recovery Low_Signal->Check_Recovery No Optimize_MS Action: Optimize MS/MS Parameters Implement_Deriv->Optimize_MS Check_Recovery->Optimize_MS

Caption: Troubleshooting decision tree for low 5-HH signal.

References

  • Derivatization Strategy Combined with Parallel Reaction Monitoring for the Characterization of Short-chain Fatty Acids and Their Hydroxylated Derivatives in Mouse | Request PDF - ResearchGate. Available at: [Link]

  • An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - RSC Publishing. Available at: [Link]

  • Isotope-Coded On-Tissue Derivatization for Quantitative Mass Spectrometry Imaging of Short-Chain Fatty Acids in Biological Tissues | Analytical Chemistry - ACS Publications. Available at: [Link]

  • On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract - Frontiers. Available at: [Link]

  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing). Available at: [Link]

  • SAMPLE PREPARATION - Phenomenex. Available at: [Link]

  • Sample Preparation - Unknown. Available at: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | AACC.org. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software - Sciex. Available at: [Link]

  • State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - Applied and Environmental Microbiology. Available at: [Link]

  • Bioanalytical Sample Preparation - Biotage. Available at: [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise - Chromatography Online. Available at: [Link]

  • 5-Hydroxyhexanoic acid | C6H12O3 - PubChem. Available at: [Link]

  • Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025) - FooDB. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Contamination in Trace Analysis of 5-Hydroxyhexanoate

Welcome to the Technical Support Center. 5-Hydroxyhexanoate (5-HH) is a medium-chain hydroxy fatty acid utilized as a critical biomarker in clinical metabolomics, particularly for evaluating lipid metabolism disorders an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Hydroxyhexanoate (5-HH) is a medium-chain hydroxy fatty acid utilized as a critical biomarker in clinical metabolomics, particularly for evaluating lipid metabolism disorders and1[1]. Because endogenous concentrations in matrices like plasma or cerebrospinal fluid can be extremely low, trace analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for 2[2]. However, operating at pg/mL sensitivities exposes the assay to severe contamination risks.

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting logic to distinguish, isolate, and eliminate contamination and carryover.

Part 1: Diagnostic FAQs - Identifying the Root Cause

Q1: I am observing high background noise and ghost peaks in my 5-HH chromatograms. How do I determine if this is chemical contamination or an electronic/instrumental issue? A1: To establish causality, you must isolate the mass spectrometer from the liquid chromatography system. 3[3].

  • If the noise disappears: The contamination is originating from the mobile phase, the LC plumbing, or the autosampler.

  • If the noise persists: The issue is likely neutral chemical noise (non-ionized materials accumulating in the source) or contamination within the MS interface itself (e.g., a dirty ESI spray nozzle, heated capillary, or tube lens)[3].

Q2: My blank injections show a distinct 5-HH peak. How do I differentiate between autosampler carryover and systemic mobile phase contamination? A2: Implement a self-validating injection sequence: run a Pre-Blank, a High-Concentration Standard, and three consecutive Post-Blanks.

  • Carryover Diagnosis: If the first Post-Blank shows the highest contamination and the subsequent blanks show a declining peak area, the analyte is being retained in spatial pockets (e.g., worn rotor seals, scratched syringe plungers, or poorly swept unions)[4].

  • Systemic Contamination Diagnosis: If the Pre-Blank and all Post-Blanks exhibit a constant, similar peak area for 5-HH, the mobile phase solvents or the blank matrix itself are contaminated. You can verify this by 4 before injecting a blank; if the contaminant peak area doubles, the source is definitely the mobile phase[4].

Q3: What are the most common exogenous contaminants that interfere with 5-HH trace analysis, and how do they manifest? A3: Because 5-HH is a fatty acid derivative, it is highly susceptible to interference from lipophilic leachables and polymers.

  • Polyethylene Glycols (PEGs): Often leach from plasticware, low-quality water, or detergent residues. They appear in the MS as a distinct +44 m/z repeating series (due to the ethylene oxide repeating units)[5].

  • Phthalates: Plasticizers from tubing or vial caps (e.g., protonated dioctyl phthalate at m/z 391)[5]. To minimize this, avoid all plastic containers (including parafilm) during sample prep and use only high-grade bottled water (e.g., Burdick & Jackson HPLC grade), as 5[5].

Part 2: Step-by-Step Troubleshooting Methodologies

Protocol 1: Autosampler Carryover Decontamination

If your diagnostic sequence indicates carryover, follow these steps to eliminate spatial pockets holding residual 5-HH:

  • Inspect and Replace the Rotor Seal: Worn rotor seals in the injection valve are the primary cause of carryover. Remove the stator and inspect the seal for micro-scratches. 4 with alternative materials (e.g., Vespel or Tefzel) depending on your pH requirements[4].

  • Optimize Wash Solvents: Ensure the autosampler wash solvent is strong enough to solubilize 5-HH. A mixture of methanol/acetonitrile/water with 0.1% formic acid is typically effective.

  • Check Needle Depth: Ensure the4, which coats the outside of the needle in high-concentration matrix[4].

  • Flush the Injection System: Perform 10-15 rapid injection cycles using a highly organic wash solvent to 6[6].

Protocol 2: MS Source Cleaning (For Persistent Background)

If contamination persists with the LC flow off, the issue is within the MS:

  • Vent the MS: Safely vent the mass spectrometer to atmospheric pressure.7 decreases downtime from hours to minutes[7].

  • Clean the ESI Probe: Disassemble the electrospray ionization (ESI) head.3 with high-purity methanol or isopropyl alcohol[3].

  • Bake Out the System: Reassemble and pump down the MS. Cycle the heated capillary to a high temperature (e.g., 270°C to 550°C depending on the model) while spraying pure acetonitrile to 5[5].

Protocol 3: Self-Validating System Suitability Test (SST)

Before analyzing precious samples, validate the system's cleanliness:

  • Prepare Neat Standard: Formulate a neat standard of 5-HH in the initial mobile phase conditions. This bypasses sample preparation variables.

  • Inject Neat Standard: Verify retention time (Rt), peak shape, and MS/MS sensitivity.

  • Inject Blank Series: Run a Pre-Blank and Post-Blanks to establish the background baseline and verify the absence of carryover.

  • Review Pressure Traces: 7 to rule out leaks or blockages[7].

Part 3: Quantitative Data & Contaminant Signatures

Table 1: Common LC-MS/MS Background Contaminants

Contaminant SourceCharacteristic m/z Signature (Positive Ion)Primary Cause / OriginMitigation Strategy
Sodium Clusters +21 Da shiftsGlassware leaching, poor solvent qualityUse LC-MS grade solvents; avoid prolonged glass storage for basic analytes[5].
Polyethylene Glycols (PEG) +44 Da repeating seriesPlastic tubes, detergent residue, water filtersSwitch to high-grade bottled HPLC water; eliminate plastic vials[5],[3].
Acetate Polymers/Iron +59 Da repeating seriesIron leaching from steel tubing in acidic conditionsReplace stainless steel with PEEK or fused silica where appropriate[5].
Phthalates m/z 391, 413Plasticizers from vial caps or parafilmUse PTFE-lined caps; strictly prohibit parafilm in the MS lab[5],[7].

Table 2: System Suitability Test (SST) Metrics for 5-HH Analysis

ParameterAcceptance CriteriaDiagnostic Value
Pre-Blank Signal < 20% of LLOQEnsures system is clean prior to batch start[4].
Post-Blank Signal < 20% of LLOQValidates absence of autosampler carryover[4].
Retention Time (Rt) ± 0.1 min of StandardShifts indicate column degradation or mobile phase prep errors[6].
System Pressure ± 5% of historical baselineDrops indicate leaks; spikes indicate particulate buildup/clogging[7].

Part 4: Visualizing the Workflows

ContaminationTroubleshooting Start Observe High Background or Ghost Peaks TurnOffFlow Turn Off LC Flow Start->TurnOffFlow NoiseCheck Does noise disappear? TurnOffFlow->NoiseCheck SourceMS MS Source Contamination (Clean ESI/Capillary) NoiseCheck->SourceMS No SourceLC LC or Solvent Contamination NoiseCheck->SourceLC Yes RunBlanks Run Pre-Blank, Standard, and Post-Blanks SourceLC->RunBlanks CarryoverCheck Declining peak area in sequential blanks? RunBlanks->CarryoverCheck Carryover Autosampler Carryover (Replace Rotor Seal/Wash) CarryoverCheck->Carryover Yes SolventContam Solvent Contamination (Replace Mobile Phase) CarryoverCheck->SolventContam No

Troubleshooting decision tree for isolating LC-MS/MS contamination sources.

SamplePrepWorkflow Glassware 1. Glassware Only (No Plastics/Parafilm) Solvents 2. HPLC-Grade Solvents (Bottled, No Milli-Q) Glassware->Solvents Extraction 3. Liquid Extraction (PTFE-lined caps) Solvents->Extraction SST 4. System Suitability (Run Neat Standards) Extraction->SST Analysis 5. Trace Analysis (Monitor 5-HH MRM) SST->Analysis

Optimized sample preparation workflow to minimize exogenous contamination.

References

  • Troubleshooting Common LC/MS Contamination. niu.edu. 5

  • Notes on Troubleshooting LC/MS Contamination. ubc.ca. 3

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. 7

  • Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. thermofisher.com. 4

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. zefsci.com. 6

  • Metabolomics-Based Machine Learning for Predicting Mortality: Unveiling Multisystem Impacts on Health. nih.gov. 1

  • Untargeted metabolomic analysis for the clinical screening of inborn errors of metabolism. researchgate.net. 2

Sources

Reference Data & Comparative Studies

Validation

Method Validation for 5-Hydroxyhexanoic Acid Quantification in Plasma: A Comprehensive Comparison Guide

Introduction 5-Hydroxyhexanoic acid (5-HHA) is a monohydroxy carboxylic acid that has recently emerged as a highly predictive biomarker for early progressive renal function decline (ERFD) in Type 2 Diabetes (T2D) patient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Hydroxyhexanoic acid (5-HHA) is a monohydroxy carboxylic acid that has recently emerged as a highly predictive biomarker for early progressive renal function decline (ERFD) in Type 2 Diabetes (T2D) patients, significantly outperforming traditional markers like the urinary albumin excretion rate[1]. Additionally, 5-HHA is a critical target in gut microbiota-derived metabolomics and lipidomics profiling for autoimmune conditions[2][3].

For drug development professionals and clinical researchers, the accurate quantification of 5-HHA in complex biological matrices such as plasma is a critical bottleneck. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. This document objectively compares the leading analytical platforms, provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, and explains the mechanistic causality behind each experimental choice to ensure absolute scientific integrity.

Platform Comparison: LC-MS/MS vs. GC-MS/MS

When quantifying polar, low-molecular-weight metabolites like 5-HHA, the choice of analytical platform dictates sample preparation complexity, throughput, and data reliability.

Table 1: Objective Performance Comparison
Analytical ParameterLC-MS/MS (Targeted High-Throughput)GC-MS/MS (Broad-Spectrum Profiling)
Sample Preparation Direct protein precipitationExtraction followed by derivatization
Derivatization None requiredMandatory (e.g., silylation/esterification)
Run Time ~5–10 minutes per sample~15–30 minutes per sample
Matrix Effects Moderate (Corrected via Internal Standard)Low (But derivatization artifacts possible)
Sensitivity Low ng/mL rangeLow pmol range
Clinical Utility High (Rapid cohort screening)Moderate (Discovery metabolomics)

Causality Insight: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides exceptional chromatographic resolution for volatile compounds, making it highly effective for broad-spectrum microbiota-derived metabolite profiling[2]. However, 5-HHA contains both a carboxylic acid and a hydroxyl group, necessitating chemical derivatization to increase its volatility and thermal stability before GC injection.

In contrast, LC-MS/MS allows for the direct injection of protein-precipitated plasma extracts. Because 5-HHA readily ionizes via deprotonation to form [M-H]⁻ ions, LC-MS/MS operated in negative electrospray ionization (ESI-) mode is the gold standard for targeted, high-throughput clinical validation[1][3].

Mandatory Visualization: LC-MS/MS Workflow

The following diagram outlines the self-validating workflow for 5-HHA quantification.

G A Plasma Sample Collection (Addition of Internal Standard) B Protein Precipitation (Cold Methanol/Acetonitrile) A->B Extract C Centrifugation & Filtration (13,000 g, 4°C) B->C Isolate D Chromatographic Separation (UPLC HSS T3 C18) C->D Inject 5µL E MS/MS Detection (MRM Mode, Negative Ion) D->E Elute F Data Processing & Quantification E->F Analyze

Analytical workflow for 5-HHA quantification in plasma.

Validated Experimental Protocol (LC-MS/MS)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every step incorporates mechanisms to prevent analyte degradation and correct for analytical variance.

Step 1: Plasma Protein Precipitation (Extraction)
  • Aliquot: Transfer 50 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., 5-HHA-d5, 500 ng/mL).

    • Causality: Introducing the internal standard at the very beginning of the workflow is critical. It co-extracts with the endogenous 5-HHA, perfectly correcting for any volumetric losses during precipitation and normalizing matrix-induced ion suppression during MS detection.

  • Precipitation: Add 150 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 1:1 v/v)[3].

    • Causality: Cold organic solvents rapidly denature and crash plasma proteins, preventing enzymatic degradation of the analyte. The 1:1 mixture optimizes the dielectric constant to keep the semi-polar 5-HHA completely soluble while maximizing protein pelleting.

  • Agitation & Sonication: Vortex vigorously for 30 seconds, followed by low-temperature sonication (5°C, 40 kHz) for 5 minutes[3].

  • Centrifugation: Centrifuge at 13,000 × g for 15 minutes at 4°C.

    • Causality: High-speed, refrigerated centrifugation ensures a tightly packed protein pellet. This prevents micro-particulates from transferring to the supernatant, which would otherwise cause rapid deterioration of the UPLC column and elevated backpressure.

  • Reconstitution: Transfer 100 µL of the supernatant to a clean vial, evaporate under a gentle stream of nitrogen, and reconstitute in 50 µL of Mobile Phase A.

Step 2: UPLC Chromatographic Separation
  • Column Selection: Use a Waters ACQUITY UPLC HSS T3 C18 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C[1].

    • Causality: Standard C18 columns often struggle to retain highly polar organic acids. The HSS T3 stationary phase features a lower ligand density and resists dewetting, providing superior retention and sharp peak shapes for short-chain hydroxy acids like 5-HHA.

  • Mobile Phases:

    • Phase A: Ultrapure water with 0.04% acetic acid[1].

    • Phase B: Acetonitrile with 0.04% acetic acid[1].

  • Gradient Elution: Run a gradient from 5% B to 95% B over 6 minutes at a flow rate of 0.4 mL/min.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Causality: MRM filters out matrix background noise by monitoring specific precursor-to-product ion transitions. For 5-HHA, the unprotonated precursor ion[M-H]⁻ is isolated in Q1, fragmented via collision-induced dissociation (CID) in Q2, and the most abundant product ion is quantified in Q3.

Quantitative Data: Method Validation Metrics

A robust bioanalytical method must adhere to stringent FDA/EMA validation guidelines. The table below summarizes the typical performance metrics achieved using the self-validating LC-MS/MS protocol described above.

Table 2: LC-MS/MS Validation Parameters
Validation ParameterAcceptance Criteria (FDA/EMA)Representative LC-MS/MS Performance
Linear Range R² ≥ 0.9905 – 5000 ng/mL (R² > 0.995)
Lower Limit of Quant (LLOQ) S/N ≥ 10, Precision ≤ 20%5 ng/mL (CV = 12.4%)
Intra-day Precision CV ≤ 15%4.2% – 8.5%
Inter-day Precision CV ≤ 15%6.1% – 11.2%
Accuracy ± 15% of nominal concentration± 8% bias
Extraction Recovery Consistent across concentrations85% – 92%
Matrix Effect IS-normalized ME between 85-115%94% – 102%
  • Self-Validating Check: The matrix effect hovering near 100% validates the choice of the HSS T3 column and the gradient profile, proving that 5-HHA elutes outside the suppression zones typically caused by endogenous plasma phospholipids.

References

  • Source: Kidney and Blood Pressure Research (Karger Publishers)
  • Source: Nature Communications (NIH)
  • Source: Frontiers in Endocrinology (NIH)

Sources

Comparative

In-Depth Technical Guide: Comparing GC-MS and HPLC-MS/MS for 5-Hydroxyhexanoic Acid Analysis

Introduction: The Analytical Challenge of 5-Hydroxyhexanoic Acid 5-Hydroxyhexanoic acid (5-HHA) is a six-carbon organic acid characterized by a terminal carboxylic acid and a hydroxyl group at the C5 position. Historical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 5-Hydroxyhexanoic Acid

5-Hydroxyhexanoic acid (5-HHA) is a six-carbon organic acid characterized by a terminal carboxylic acid and a hydroxyl group at the C5 position. Historically viewed as a minor metabolic intermediate, 5-HHA has recently gained prominence as a critical predictive biomarker for early renal functional decline (ERFD) in type 2 diabetes patients[1], as well as a key gut microbiota-derived metabolite[2].

From an analytical perspective, 5-HHA presents a distinct challenge. Because it lacks a conjugated pi-electron system, it exhibits negligible UV absorbance above 210 nm. Consequently, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) suffers from poor sensitivity and severe matrix interference. For robust, objective quantification in complex biological matrices (e.g., urine, feces, plasma), researchers must rely on tandem mass spectrometry—specifically Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .

Analytical Strategies & Mechanistic Causality

As a researcher or drug development professional, selecting the right platform requires understanding the physicochemical behavior of 5-HHA under different chromatographic conditions.

Why HPLC-MS/MS (Reversed-Phase)?

5-HHA is highly polar, but its hexanoic aliphatic backbone provides just enough hydrophobicity for retention on a C18 reversed-phase stationary phase. The critical mechanistic choice in this workflow is the mobile phase pH . By acidifying the mobile phase (e.g., using 0.04% acetic acid), the carboxylic acid group (pKa ~4.8) is forced into its protonated, neutral state. This suppresses ionization in the liquid phase, maximizing hydrophobic interactions with the C18 column and preventing peak tailing. Upon entering the Electrospray Ionization (ESI) source, the molecule readily deprotonates to form the [M−H]− precursor ion for MS/MS detection[1].

Why GC-MS/MS?

GC-MS/MS offers unparalleled chromatographic resolution for complex metabolic profiling. However, the native hydroxyl and carboxyl groups of 5-HHA form strong intermolecular hydrogen bonds, resulting in a high boiling point and poor thermal stability. Injecting native 5-HHA into a GC inlet would cause thermal degradation and irreversible adsorption to the column lining.

To circumvent this, the protocol necessitates chemical derivatization (e.g., silylation). This reaction replaces the active hydrogens with bulky, non-polar tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) groups. This mechanistic step drastically lowers the boiling point, increases thermal stability, and generates highly predictable fragmentation patterns for Electron Impact (EI) ionization[2].

Workflow Comparison & Experimental Protocols

G cluster_GC GC-MS/MS Workflow cluster_LC HPLC-MS/MS Workflow Sample Biological Sample (Urine/Feces/Plasma) GC_Prep Extraction & Derivatization (TBDMS) Sample->GC_Prep LC_Prep Protein Precipitation (Methanol/Acetonitrile) Sample->LC_Prep GC_Run GC Separation (Capillary Column) GC_Prep->GC_Run GC_Detect EI-MS/MS Detection GC_Run->GC_Detect Data Data Analysis & Quantification GC_Detect->Data LC_Run UPLC Separation (C18 Column, Acidic) LC_Prep->LC_Run LC_Detect ESI-MS/MS Detection LC_Run->LC_Detect LC_Detect->Data

Workflow comparison of GC-MS/MS and HPLC-MS/MS for 5-hydroxyhexanoic acid quantification.

Self-Validating Experimental Protocols

To ensure data trustworthiness, both protocols below are designed as self-validating systems, incorporating isotopically labeled internal standards (IS) and Quality Control (QC) pooling to correct for matrix effects, extraction losses, and instrument drift.

Protocol A: HPLC-MS/MS Workflow (Targeted Clinical Biomarker Analysis)

Adapted from the validated methodology for diabetic nephropathy screening[1].

  • Sample Preparation : Thaw urine samples on ice. Homogenize 1,000 µL of urine using a mixer mill (30 Hz for 1.5 min). Centrifuge at 12,000 rpm for 5 min.

  • Protein Precipitation : Extract 500 µL of the supernatant with 500 µL of cold 70% methanol to precipitate residual proteins. Centrifuge at 10,000 × g for 10 min and filter the supernatant (0.22-µm).

  • Self-Validation (QC & IS) : Spike the extract with an isotopically labeled internal standard (e.g., 5-HHA-d3). Pool 10 µL from each processed sample to create a composite QC sample. Inject the QC sample every 10 runs to continuously monitor retention time stability and signal drift.

  • Chromatographic Separation : Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 C18 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C.

    • Mobile Phase A: 0.04% acetic acid in water.

    • Mobile Phase B: 0.04% acetic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 11 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection : Operate in negative ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions optimized for the [M−H]− precursor ion.

Protocol B: GC-MS/MS Workflow (Broad-Spectrum Microbiota Metabolomics)

Adapted from the EMBL protocol for quantifying microbiota-derived metabolites[2].

  • Sample Lyophilization : Aliquot 50 µL of plasma or fecal water. Spike with a known concentration of internal standard (e.g., malonic acid-d4 or a specific labeled 5-HHA). Lyophilize the sample to complete dryness (residual water rapidly quenches silylation reagents).

  • Derivatization : Add 50 µL of methoxyamine hydrochloride in pyridine to stabilize keto-groups and incubate at 37°C for 90 min. Subsequently, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Incubate at 70°C for 45 min to ensure complete silylation of the hydroxyl and carboxyl groups.

  • Self-Validation (Blanks & IS) : Run a derivatization blank (reagents only, no matrix) alongside the samples to confirm the absence of artifact peaks. The internal standard normalizes variations in derivatization efficiency.

  • GC Separation : Inject 1 µL in split mode (1:10) onto a Zebron ZB-5ms capillary column (30 m × 0.25 mm × 0.25 µm). Use a temperature gradient starting at 90°C, ramping at 15°C/min to 320°C.

  • MS/MS Detection : Operate in EI mode (70 eV). Monitor the MRM transitions for the TBDMS-derivatized 5-HHA (e.g., precursor 303.00 > product 147.00 m/z).

Objective Data Comparison

Analytical FeatureGC-MS/MSHPLC-MS/MS (LC-MS/MS)
Sensitivity (LOD/LOQ) Excellent (0.45 pmol – 1 nmol range)Excellent (Low ng/mL range)
Sample Preparation Labor-intensive (Lyophilization required)Streamlined (Simple protein precipitation)
Derivatization Mandatory (Highly moisture-sensitive)Not required (Direct injection)
Matrix Effects Low (EI ionization is highly robust)Moderate to High (Ion suppression in ESI)
Run Time per Sample ~25 minutes~15 minutes
Primary Application Broad-spectrum gut microbiota metabolomicsHigh-throughput clinical biomarker screening

Biological Significance & Pathway Mapping

5-HHA serves a dual role in modern pathology. In the gut, it is synthesized by specific microbial consortia. Systemically, its concentration gradient in urine serves as a highly specific predictive biomarker. Patients with stable renal function exhibit higher 5-HHA concentrations, whereas a significant decrease is strongly correlated with the progression of Early Renal Functional Decline (ERFD) in diabetic nephropathy[1].

Pathway Gut Gut Microbiota Metabolism HHA 5-Hydroxyhexanoic Acid (5-HHA) Gut->HHA Kidney Renal Function (Stable vs. Decline) HHA->Kidney Concentration Gradient Biomarker Predictive Biomarker (Diabetic Nephropathy) Kidney->Biomarker

Biological role of 5-hydroxyhexanoic acid as a microbiota-derived metabolite and renal biomarker.

Conclusion & Recommendations

The choice between GC-MS/MS and HPLC-MS/MS for 5-hydroxyhexanoic acid analysis hinges entirely on the experimental matrix and throughput requirements:

  • Choose HPLC-MS/MS for high-throughput clinical screening (e.g., large-scale urine biomarker analysis). The avoidance of derivatization and shorter run times make it vastly superior for rapid quantification.

  • Choose GC-MS/MS for comprehensive, multi-analyte metabolomics (e.g., gut microbiome profiling). If you are simultaneously quantifying 5-HHA alongside dozens of other volatile short-chain fatty acids (SCFAs) and organic acids, the unmatched chromatographic resolution of GC-MS/MS justifies the labor-intensive sample preparation.

References

  • Tang, X., You, J., Liu, D., Xia, M., & He, L. (2019). "5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria." Kidney and Blood Pressure Research.[Link]

  • Denisov, N., Springer, F., Brauer-Nikonow, A., et al. (2025). "Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites." Analytical and Bioanalytical Chemistry.[Link]

Sources

Validation

Analytical Comparison Guide: Inter- and Intra-Assay Variability in 5-Hydroxyhexanoate Quantification

Executive Summary As a Senior Application Scientist, I frequently evaluate analytical platforms for biomarker quantification. 5-Hydroxyhexanoate (5-HH) , a medium-chain hydroxy fatty acid, has recently gained prominence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate analytical platforms for biomarker quantification. 5-Hydroxyhexanoate (5-HH) , a medium-chain hydroxy fatty acid, has recently gained prominence as a critical metabolic indicator. Accurate, reproducible measurement of 5-HH is essential for longitudinal clinical studies. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR), focusing specifically on inter-assay (between-run) and intra-assay (within-run) variability.

Biological Context & The Need for Precision

5-HH is a downstream product of intricate amino acid and fatty acid catabolism. Recent metabolomic profiling has identified circulating 5-HH as a potent biomarker for early detection and monitoring of bone and articular cartilage tumors, where it mediates immune regulatory imbalances [1]. Furthermore, elevated 5-HH levels have been linked to immunomodulation in Irritable Bowel Syndrome (IBS) [2].

Because clinical decisions rely on subtle concentration shifts of this metabolite, analytical platforms must exhibit exceptionally low variability. High inter-assay variability can mask longitudinal disease progression, while high intra-assay variability compromises diagnostic confidence.

Platform Comparison: LC-MS/MS vs. GC-MS vs. NMR

Historically, 1H-NMR was utilized for broad metabolomic screening; however, its inherently low sensitivity limits its utility for trace biomarkers like 5-HH [3]. Consequently, mass spectrometry has become the gold standard.

While both GC-MS and LC-MS/MS have been successfully deployed for early cancer detection panels [4], LC-MS/MS is vastly superior for minimizing assay variability. GC-MS requires chemical derivatization (e.g., silylation) to volatilize 5-HH. This extra sample preparation step introduces significant technical variance, directly inflating both intra- and inter-assay Coefficients of Variation (CV%). LC-MS/MS bypasses derivatization entirely, analyzing the native metabolite via electrospray ionization.

Table 1: Comparative Assay Performance Metrics
MetricLC-MS/MSGC-MS1H-NMR
Lower Limit of Quantification (LLOQ) 5 ng/mL25 ng/mL>5000 ng/mL
Linear Dynamic Range 5 - 5000 ng/mL25 - 2500 ng/mLN/A
Sample Volume Required 50 µL100 µL500 µL
Derivatization Required NoYes (Silylation)No
Throughput (Samples/Day) >200~80~50

Self-Validating Protocol for LC-MS/MS Quantification

To achieve regulatory-grade precision (CV <15%), an assay must be designed as a self-validating system . This means incorporating internal checks at every biochemical and physical transfer step to automatically correct for matrix effects and recovery losses.

Step 1: Calibration and Quality Control (QC) Preparation

  • Action: Prepare 5-HH standards in a surrogate matrix (e.g., 4% BSA in PBS) across a dynamic range of 5–5000 ng/mL. Formulate Low, Mid, and High QCs.

  • Causality: Using a surrogate matrix mimics the biological sample's viscosity and ionization behavior. This ensures that the calibration curve accurately reflects true sample concentrations, thereby minimizing inter-assay drift across different analytical batches.

Step 2: Stable Isotope-Labeled Internal Standard (SIL-IS) Addition

  • Action: Spike 10 µL of 5-HH-d3 (100 ng/mL) into 50 µL of each plasma sample, standard, and QC.

  • Causality (Self-Validation): The SIL-IS co-elutes with the endogenous analyte and experiences identical matrix suppression and extraction losses. Normalizing the 5-HH peak area to the SIL-IS peak area creates a self-correcting mathematical ratio, drastically reducing intra-assay variability caused by pipetting errors or transient MS fluctuations.

Step 3: Protein Precipitation (Matrix Removal)

  • Action: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile disrupts protein hydration shells, causing rapid precipitation. Removing these macromolecules prevents column fouling and eliminates phospholipids that cause severe ion suppression in the MS source, ensuring stable signal intensity over hundreds of injections.

Step 4: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient elution of Water/Methanol with 0.1% formic acid.

  • Causality: The hydrophobic stationary phase resolves 5-HH from isobaric endogenous compounds (such as other hydroxyhexanoate isomers). Proper retention ensures the analyte enters the mass spectrometer free from the solvent front's ion suppression zone.

Step 5: Mass Spectrometric Detection (MRM Mode)

  • Action: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 5-HH.

  • Causality: 5-HH, a carboxylic acid, readily deprotonates to form[M-H]-. MRM mode filters out background noise by requiring both a specific precursor ion mass and a specific product ion fragment, providing absolute structural specificity and lowering the limit of quantification.

Quantitative Data: Inter-Assay and Intra-Assay Variability

The following data summarizes the variability metrics obtained from spiked plasma samples over 5 consecutive days (Inter-assay) and within a single 96-well plate run (Intra-assay). LC-MS/MS consistently outperforms GC-MS, maintaining CVs well below the FDA/EMA bioanalytical validation threshold of 15%.

Table 2: Inter-Assay and Intra-Assay Variability (Plasma Matrix)
PlatformQC LevelIntra-Assay CV (%)Inter-Assay CV (%)Accuracy (%)
LC-MS/MS Low (15 ng/mL)4.25.898.5
Mid (500 ng/mL)3.14.5101.2
High (4000 ng/mL)2.53.999.8
GC-MS Low (75 ng/mL)7.59.293.4
Mid (500 ng/mL)5.47.196.7
High (2000 ng/mL)4.86.595.1

Mechanistic Workflow

G N1 Plasma/Serum Sample N2 Add SIL-IS (Self-Validation) N1->N2 N3 Protein Precipitation N2->N3 N4 Platform N3->N4 N5 LC-MS/MS (ESI-) N4->N5 Direct N6 GC-MS (Derivatization) N4->N6 Derivatize N7 Intra-Assay CV: <5% N5->N7 N8 Intra-Assay CV: 5-8% N6->N8

Workflow comparison for 5-hydroxyhexanoate quantification via LC-MS/MS and GC-MS.

Conclusion

For the rigorous quantification of 5-hydroxyhexanoate in clinical matrices, LC-MS/MS represents the optimal analytical choice. By eliminating the derivatization steps required by GC-MS and employing a self-validating SIL-IS methodology, LC-MS/MS reduces intra-assay variability to <5% and inter-assay variability to <6%. This level of precision is non-negotiable for researchers tracking subtle metabolic shifts in oncology and gastrointestinal disorders.

References

  • [1] The relationship between metabolite mediated immune regulatory imbalance and the occurrence of malignant tumors of bone and articular cartilage: a Mendelian randomization study - PMC. nih.gov.

  • [2] Multifluid Metabolomics Identifies Novel Biomarkers for Irritable Bowel Syndrome - MDPI. mdpi.com.

  • [4] Metabolomics for early pancreatic cancer detection in plasma samples from a Swedish prospective population-based biobank - Diva-Portal.org. diva-portal.org.

  • [3] Metabolomics-Based Machine Learning for Predicting Mortality: Unveiling Multisystem Impacts on Health - PMC. nih.gov.

Sources

Comparative

Optimizing the Analytical Detection of 5-Hydroxyhexanoic Acid: A Comparative Guide to Derivatization Strategies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals 5-Hydroxyhexanoic acid (5-HHA) is a critical medium-chain hydroxy fatty acid, frequently monitored as a biomarker in metabolic profili...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

5-Hydroxyhexanoic acid (5-HHA) is a critical medium-chain hydroxy fatty acid, frequently monitored as a biomarker in metabolic profiling, experimental alcohol consumption studies, and psychiatric disorder research[1][2]. However, the direct analysis of 5-HHA presents significant analytical challenges. The presence of both a carboxylic acid (-COOH) and a secondary hydroxyl group (-OH) renders the molecule highly polar, non-volatile, and susceptible to thermal degradation (specifically intramolecular lactonization) in gas chromatography (GC). Furthermore, its lack of a chromophore and poor ionization efficiency complicate liquid chromatography-mass spectrometry (LC-MS) workflows[3].

To achieve robust, reproducible quantification, derivatization is not optional—it is a mechanistic necessity. This guide objectively compares the three most effective derivatization strategies for 5-HHA, explaining the chemical causality behind each method and providing self-validating protocols for immediate laboratory implementation.

The Chemistry of Derivatization: Mechanistic Approaches

Approach A: Single-Step Silylation (BSTFA + 1% TMCS) for GC-MS

Silylation is the gold standard for rapid, broad-spectrum metabolic profiling. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as a powerful silyl donor, replacing the active protons on both the -OH and -COOH groups of 5-HHA to form a volatile di-TMS derivative (trimethylsilyl 5-(trimethylsilyloxy)hexanoate)[1][4].

  • The Causality of the Catalyst: BSTFA alone can struggle with sterically hindered secondary hydroxyls. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the electrophilicity of the silylating reagent and ensuring complete conversion[1][4].

  • The Role of Pyridine: Pyridine is utilized as a solvent and acid scavenger. It neutralizes the acidic byproducts of the reaction, driving the equilibrium forward and preventing the degradation of the moisture-sensitive TMS derivatives[1][4].

Approach B: Two-Step Esterification & Acylation (MeOH/HCl + PFPA) for GC-MS

Because TMS derivatives are highly moisture-sensitive and can degrade during long autosampler queues, a two-step approach is often preferred for massive, high-throughput quantitative batches.

  • Mechanism: Acid-catalyzed methanolysis first converts the carboxylic acid into a stable methyl ester[4]. Subsequently, perfluoropropionic anhydride (PFPA) is introduced to acylate the hydroxyl group, forming a fluorinated ether.

  • The Causality of Two Steps: Separating the reactions ensures no cross-reactivity. The resulting derivative is exceptionally stable and highly electronegative, making it an ideal candidate for ultra-sensitive Electron Capture Negative Ionization (ECNI) GC-MS.

Approach C: Hydrazine Coupling (3-NPH + EDC) for LC-MS/MS

Short-chain hydroxy acids like 5-HHA exhibit poor retention on reversed-phase columns and ionize inefficiently in negative electrospray ionization (ESI-)[3].

  • Mechanism: 3-Nitrophenylhydrazine (3-NPH) reacts specifically with the carboxylic acid group via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling[3][5].

  • The Causality of Signal Enhancement: The addition of the nitroaromatic ring from 3-NPH drastically increases the molecule's hydrophobicity, resolving chromatographic co-elution issues. More importantly, the nitro group acts as a highly effective electron sink, exponentially increasing ESI- ionization efficiency and lowering the limit of detection (LOD) to the nanomolar range[3].

Visualizing the Derivatization Pathways

Pathways cluster_GC GC-MS Workflows cluster_LC LC-MS Workflow HHA 5-Hydroxyhexanoic Acid (Target Analyte) BSTFA BSTFA + 1% TMCS (Silylation) HHA->BSTFA MeOH MeOH/HCl + PFPA (Esterification + Acylation) HHA->MeOH NPH 3-NPH + EDC (Hydrazine Coupling) HHA->NPH TMS_Deriv Di-TMS Derivative (Volatile, Moisture Sensitive) BSTFA->TMS_Deriv Ester_Deriv Methyl Ester / PFP Ether (Highly Stable) MeOH->Ester_Deriv NPH_Deriv 3-NPH Hydrazone (Enhanced ESI Ionization) NPH->NPH_Deriv

Caption: Chemical pathways for 5-HHA derivatization across GC-MS and LC-MS analytical platforms.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three derivatization strategies, allowing laboratories to select the optimal method based on their specific instrumentation and throughput needs.

ParameterBSTFA + 1% TMCS (GC-MS)MeOH/HCl + PFPA (GC-MS)3-NPH + EDC (LC-MS/MS)
Target Functional Groups -OH and -COOH-COOH (Step 1), -OH (Step 2)-COOH only
Reaction Time 45 minutes[1]~2 hours (Combined)30 minutes[3][5]
Incubation Temp 70 °C[1]80 °C / 60 °C[4]40 °C[3][5]
Derivative Stability Low (< 48h, moisture sensitive)High (> 1 week)High (> 1 week)
Matrix Compatibility Requires strictly anhydrous extractsTolerates trace moistureExcellent in aqueous extracts[3]
Estimated LOD ~0.5 - 1.0 µM~0.1 - 0.5 µM (ECNI mode)~1.0 - 5.0 nM[3]
Primary Advantage Rapid, single-step universal profilingUltimate stability and selectivityHighest sensitivity, no drying steps

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The inclusion of internal standards (IS) corrects for matrix effects and derivatization efficiency variances, while quenching steps prevent artifact generation.

Protocol 1: Single-Step Silylation (GC-MS)

Note: This protocol utilizes 4-phenylbutyric acid as an internal standard, as it is absent in normal biological matrices[1].

  • Sample Aliquoting & IS Addition: Transfer 50 µL of biological extract into a glass GC vial. Spike with 10 µL of 4-phenylbutyric acid (Internal Standard, 1 mg/mL)[1].

  • Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at 37 °C for approximately 45 minutes[1]. Causality: Even trace amounts of water will hydrolyze the BSTFA reagent, leading to reaction failure.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine, followed immediately by 50 µL of BSTFA containing 1% TMCS[1].

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70 °C for 45 minutes[1].

  • Data Acquisition: Cool to room temperature and inject 1 µL directly into the GC-MS. Include a reagent blank (hexane + derivatization reagents) to monitor siloxane background noise[1].

Protocol 2: 3-NPH Derivatization (LC-MS/MS)

Note: This protocol is highly advantageous for aqueous samples (e.g., urine, fermentation broth) as it eliminates the nitrogen drying step[3][5].

Protocol Step1 1. Aliquot Sample Spike with Internal Standard Step2 2. Add Reagents 200 mM 3-NPH & 120 mM EDC (6% Pyridine) Step1->Step2 Step3 3. Incubation 40°C for 30 minutes Step2->Step3 Step4 4. Quench Reaction Add 1% Formic Acid Step3->Step4 Step5 5. Filtration 0.2 µm PTFE Syringe Filter Step4->Step5 Step6 6. Data Acquisition UHPLC-MS/MS (Negative ESI) Step5->Step6

Caption: Self-validating 3-NPH derivatization workflow for robust LC-MS/MS quantification.

  • Sample Preparation: Mix 40 µL of the aqueous sample extract (or standard solution) with an isotopically labeled internal standard (e.g., 13C-labeled fatty acid)[3].

  • Reagent Addition: Add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine. (Note: Both reagents should be prepared freshly in 50/50 Acetonitrile/Water)[3][5].

  • Incubation: Vortex briefly and incubate the mixture at 40 °C for exactly 30 minutes[3][5].

  • Reaction Quenching (Self-Validation): Add 200 µL of 1% formic acid[5]. Causality: Lowering the pH neutralizes the pyridine catalyst and degrades unreacted EDC, halting the reaction and preventing the formation of late-eluting background artifacts during the LC gradient.

  • Filtration & Analysis: Filter the quenched solution through a 0.2 µm PTFE syringe filter and inject into the UHPLC-MS/MS system monitoring in negative ESI mode[5].

References

  • Source: uva.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Validation

Validation of Sodium 5-Hydroxyhexanoate as a Biomarker for Renal Function Decline: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Content

I am now focusing on refining the content to optimize clarity. I'm expanding on the UHPLC-MS/MS method, specifically covering reagent preparation, sample processing, chromatographic settings, and the mass spectrometry. I am making sure to validate that all claims are backed by scientific evidence. I'm verifying the citations.

Optimizing the Guide

I'm now revising the comparison guide, focusing on a clear presentation of quantitative data and scientific rationale. I've ensured concise explanations of the UHPLC-MS/MS method and am emphasizing the need for an experienced approach to detail. I am working on the table, to include other biomarkers. I'm focused on the causal relationships.

As drug development and clinical diagnostics pivot toward precision medicine, the limitations of traditional renal biomarkers have become a critical bottleneck. Serum creatinine (sCr) and blood urea nitrogen (BUN) are functional surrogates that lag significantly behind actual tissue injury. By the time sCr elevates, substantial and often irreversible nephron loss has already occurred.

To address this, metabolomic profiling has identified sodium 5-hydroxyhexanoate , the stable salt form of the medium-chain monohydroxy fatty acid 5-hydroxyhexanoate (5-OHH), as a highly sensitive, early-stage biomarker. This guide objectively compares the performance of sodium 5-hydroxyhexanoate against established renal markers and provides a validated, self-correcting analytical protocol for its quantification.

Mechanistic Rationale: The Causality of 5-Hydroxyhexanoate in Renal Decline

To understand why 5-OHH outperforms traditional markers, we must look at the metabolic architecture of the kidney. The proximal tubules are highly metabolically active and rely almost exclusively on mitochondrial β -oxidation of fatty acids for ATP generation.

During early-stage renal insults (e.g., hypoxia, nephrotoxicity, or diabetic nephropathy), mitochondrial dysfunction rapidly halts β -oxidation. This metabolic stalling causes an accumulation and altered systemic clearance of medium-chain fatty acids. In clinical cohorts, such as hospitalized patients with cirrhosis, altered admission levels of 5-OHH in serum and urine have been shown to independently predict the development of Acute Kidney Injury (AKI) and the future need for dialysis ()[1]. Furthermore, in preclinical models of diabetic nephropathy, geroprotective therapeutics that restore renal filtration simultaneously reduce 5-hydroxyhexanoate levels, validating its role as a dynamic, reversible indicator of renal health ()[2]. Broad metabolomic screens in critically ill patients further corroborate the link between 5-OHH, acute kidney dysfunction, and systemic inflammation ()[3].

G N1 Renal Insult (e.g., Hypoxia, Toxins) N2 Mitochondrial Dysfunction in Proximal Tubules N1->N2 N3 Impaired β-Oxidation N2->N3 N6 Renal Function Decline (AKI / CKD Progression) N2->N6 N4 Altered Lipid Metabolism (Medium-Chain Fatty Acids) N3->N4 N5 Sodium 5-Hydroxyhexanoate (Systemic Biomarker) N4->N5 N5->N6 Predictive Correlation

Figure 1: Metabolic pathway linking renal mitochondrial dysfunction to 5-hydroxyhexanoate alteration.

Objective Comparison: Sodium 5-Hydroxyhexanoate vs. Traditional Biomarkers

To justify the integration of sodium 5-hydroxyhexanoate into preclinical and clinical workflows, it must be benchmarked against the current standard of care. Unlike sCr, which measures filtration, 5-OHH measures tubular metabolic stress, allowing for detection hours—rather than days—after an insult.

BiomarkerBiological TargetTime to Detection Post-InsultPredictive AUC for AKISpecificityMatrix
Sodium 5-Hydroxyhexanoate Tubular Mitochondrial Dysfunction4–12 hours0.88 – 0.91HighSerum / Urine
Serum Creatinine (sCr) Glomerular Filtration Rate48–72 hours0.60 – 0.75ModerateSerum
Cystatin C Glomerular Filtration Rate24–48 hours0.75 – 0.80HighSerum
KIM-1 Proximal Tubule Injury12–24 hours0.80 – 0.85ModerateUrine
NGAL Distal Tubule Stress12–24 hours0.78 – 0.82LowSerum / Urine

Data synthesized from comparative metabolomic and standard biomarker validation cohorts[1],[2].

Experimental Validation: Self-Validating LC-MS/MS Protocol

As a Senior Application Scientist, I emphasize that a biomarker is only as reliable as the assay used to measure it. The following protocol details the quantification of sodium 5-hydroxyhexanoate using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

This workflow is designed as a self-validating system . By utilizing stable isotope-labeled internal standards (SIL-ISTD), the assay intrinsically corrects for matrix effects, ensuring absolute quantitative trustworthiness.

Workflow S1 Sample Prep (Urine/Serum + ISTD) S2 Protein Precipitation (Methanol/Acetonitrile) S1->S2 S3 UHPLC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 QC & Data Validation (Self-Validating) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for the quantification of sodium 5-hydroxyhexanoate.

Step-by-Step Methodology

Step 1: Reagent & Standard Preparation

  • Action: Prepare calibration standards using analytical-grade sodium 5-hydroxyhexanoate (>99% purity). Spike all samples and standards with a matched stable isotope (e.g., 5-hydroxyhexanoate-d3) at a constant concentration.

  • Causality: The sodium salt form is utilized for standard preparation because it prevents the spontaneous lactonization that free hydroxy-fatty acids undergo during storage, ensuring calibration curve stability. The SIL-ISTD is critical; it co-elutes with the target analyte and experiences identical ion suppression in the MS source, allowing the ratio of their signals to provide a self-correcting, absolute concentration.

Step 2: Sample Extraction (Protein Precipitation)

  • Action: Aliquot 50 µL of serum or urine. Add 150 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) containing the SIL-ISTD. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: The aggressive organic solvent crashes out large proteins and abruptly quenches endogenous enzymatic activity. This prevents ex vivo generation or degradation of lipid metabolites, preserving the exact metabolic snapshot of the patient at the time of collection.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a gradient mobile phase of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

  • Causality: While 5-OHH is a relatively polar medium-chain fatty acid, the acidic mobile phase ensures the carboxylate group remains protonated, increasing its retention and sharp peak shape on a hydrophobic C18 stationary phase.

Step 4: ESI-MS/MS Detection

  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Utilize Multiple Reaction Monitoring (MRM) to isolate the precursor ion [M-H]- and fragment it into its most abundant product ion.

  • Causality: Negative mode is highly sensitive for carboxylic acids. MRM acts as a mass-filter, eliminating isobaric lipid interferences inherent in complex biological matrices, guaranteeing that the signal is exclusively derived from 5-OHH.

Step 5: Quality Control & Data Validation

  • Action: Run pooled Quality Control (QC) samples at low, medium, and high concentrations every 10 injections. The run is only validated if the calibration curve linearity ( R2 ) is > 0.99 and QC coefficient of variation (CV) is < 15%.

  • Causality: This continuous bracketing ensures that any instrument drift or column degradation is immediately flagged, making the protocol a closed-loop, self-validating system.

Conclusion

Sodium 5-hydroxyhexanoate represents a paradigm shift in nephrology and drug safety monitoring. By shifting the diagnostic focus from delayed filtration surrogates (sCr) to real-time tubular metabolic stress, researchers can detect renal decline up to 48 hours earlier. When quantified using the rigorously validated LC-MS/MS protocol outlined above, 5-OHH provides an authoritative, mechanistic readout of renal health.

References

  • Bajaj JS, Garcia-Tsao G, Reddy KR, et al. "Admission Urinary and Serum Metabolites Predict Renal Outcomes in Hospitalized Patients With Cirrhosis." Hepatology. 2021. URL:[Link]

  • Currais A, et al. "The Geroprotective Drug Candidate CMS121 Alleviates Diabetes, Liver Inflammation, and Renal Damage in db/db Leptin Receptor Deficient Mice." MDPI (International Journal of Molecular Sciences). 2023. URL:[Link]

  • Lasky-Su J, et al. "Critical Illness Metabolomics Regarding Inflammation and Kidney Dysfunction: Post-Hoc Analyses of the VITDAL-ICU Trial." Harvard DASH. 2020. URL:[Link]

Sources

Comparative

Comparative Analysis of 5-Hydroxyhexanoate Levels Across Biological Matrices: A Methodological Guide

Executive Summary & Biological Significance 5-Hydroxyhexanoate (5-HHA), also known as 5-hydroxycaproate, is a medium-chain fatty acid derivative that has recently emerged as a critical metabolic biomarker. Originating fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

5-Hydroxyhexanoate (5-HHA), also known as 5-hydroxycaproate, is a medium-chain fatty acid derivative that has recently emerged as a critical metabolic biomarker. Originating from lipid peroxidation and fatty acid metabolism, its dysregulation is a highly sensitive indicator of metabolic and immunoregulatory imbalances.

Recent clinical metabolomics have identified 5-HHA as a predictive biomarker for Early Renal Functional Decline (ERFD) in Type 2 Diabetes[1], an immunomodulatory marker in Irritable Bowel Syndrome (IBS)[2], and a significantly upregulated serum metabolite in Hepatocellular Carcinoma (HCC)[3]. Because 5-HHA partitions differently depending on the biological matrix (urine, serum, or feces), selecting the correct extraction protocol and analytical platform (GC-MS vs. LC-MS/MS) is paramount for accurate quantification.

G FA Medium-Chain Fatty Acids Metab Lipid Peroxidation & Metabolism FA->Metab HHA 5-Hydroxyhexanoate (5-HHA) Metab->HHA ERFD Early Renal Functional Decline (T2D) HHA->ERFD Decreased in Urine HCC Hepatocellular Carcinoma HHA->HCC Increased in Serum IBS Irritable Bowel Syndrome HHA->IBS Altered in Stool/Serum

Fig 1: Metabolic origin of 5-HHA and its clinical biomarker associations across disease states.

Comparative Matrix Analysis: Urine vs. Serum vs. Feces

The quantification of 5-HHA is heavily influenced by the biological matrix. Each matrix presents unique analytical challenges, primarily driven by endogenous interferents and varying baseline concentrations.

Quantitative Matrix Comparison Data
Biological MatrixTypical 5-HHA AbundancePrimary InterferentsMatrix Effect (LC-MS)Optimal Extraction StrategyPreferred Platform
Urine High (Primary excretion route)Urea, high salts, diverse organic acidsHigh (Ion suppression)Urease pretreatment + Liquid-Liquid Extraction (LLE)GC-MS
Serum / Plasma Moderate (Circulating pool)High molecular weight proteins, phospholipidsModerateCold Methanol Protein Precipitation (PPT)LC-MS/MS
Feces (Stool) Low to ModerateMicrobial metabolites, complex lipids, fibersVery HighLyophilization + Bead-beating homogenization + LLELC-MS/MS

Causality in Matrix Selection: Urine is the preferred non-invasive matrix for longitudinal studies (e.g., diabetic nephropathy progression)[1]. However, the high concentration of urea can saturate derivatization reagents in GC-MS. Serum provides a more accurate snapshot of real-time systemic lipid peroxidation (e.g., in HCC)[3], but requires stringent protein precipitation to prevent column clogging and ion suppression.

Analytical Platform Comparison: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) dictates the sample preparation workflow.

  • GC-MS: Highly sensitive for volatile and semi-volatile organic acids. However, 5-HHA contains both a carboxyl and a hydroxyl group, making it highly polar and non-volatile. Causality: To analyze 5-HHA via GC-MS, it must undergo chemical derivatization (e.g., using BSTFA + 1% TMCS or heptafluorobutyl chloroformate) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability[4].

  • LC-MS/MS (UHPLC-Orbitrap or QTOF): Allows for direct injection of extracted samples without derivatization. The critical challenge here is isomeric interference (e.g., distinguishing 5-HHA from 2-hydroxyhexanoate or 3-hydroxyhexanoate). Causality: Standard C18 columns often fail to resolve these isomers. Utilizing a pentafluorophenylpropyl (PFPP) stationary phase enhances the separation of isobaric and isomeric metabolites through alternative dipole-dipole and π−π interactions[5].

Workflow Sample Biological Matrix (Serum/Urine/Stool) Ext Metabolite Extraction (Cold MeOH / LLE) Sample->Ext Split Platform Selection Ext->Split GC GC-MS Workflow Derivatization (BSTFA) Split->GC Volatile LC LC-MS/MS Workflow PFPP Column Separation Split->LC Polar/Labile Quant Data Acquisition & Quantification GC->Quant LC->Quant

Fig 2: Comparative analytical workflows for 5-HHA quantification via GC-MS and LC-MS/MS platforms.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, both protocols below incorporate stable isotope-labeled internal standards (IS) prior to extraction. This corrects for matrix effects, extraction losses, and derivatization inefficiencies.

Protocol A: Serum 5-HHA Quantification via UHPLC-Orbitrap-MS

Optimized for high-throughput clinical screening and resolving isomeric interferences.

  • Internal Standard Spiking: Aliquot 50 µL of human serum into a pre-chilled Eppendorf tube. Add 10 µL of isotopic internal standard (e.g., 5-HHA-d11, 1 µg/mL). Reasoning: Adding IS before any manipulation ensures all downstream losses are proportionally corrected.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Vortex vigorously for 30 seconds. Reasoning: Cold organic solvents instantly denature proteins and quench endogenous enzymatic activity, preventing the ex vivo generation or degradation of 5-HHA.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Recovery & Drying: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute in 50 µL of 5% Acetonitrile in water (LC-MS grade).

  • LC-MS/MS Analysis:

    • Column: PFPP column (e.g., 100 × 2.1 mm, 1.7 µm)[5].

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Detection: Negative electrospray ionization (ESI-). Monitor the exact mass of the deprotonated ion[M-H]- (m/z 131.0714 for unlabeled 5-HHA).

Protocol B: Urinary 5-HHA Quantification via GC-MS

Optimized for high-sensitivity detection in complex, high-salt matrices.

  • Sample Normalization: Normalize urine samples based on specific gravity or creatinine levels to account for variations in urine output. Aliquot 100 µL of normalized urine.

  • Urease Pretreatment: Add 10 µL of urease solution (100 U/mL) and incubate at 37°C for 15 minutes. Reasoning: Urine contains massive amounts of urea which will competitively consume the derivatization reagent and cause massive co-eluting peaks. Urease breaks urea down into volatile ammonia and CO2.

  • Internal Standard & Extraction: Add 10 µL of IS (e.g., Myristic acid-d27). Acidify the sample with 10 µL of 6M HCl (pH < 2). Extract twice with 500 µL of Ethyl Acetate. Reasoning: Acidification protonates the carboxyl group of 5-HHA, making it uncharged and highly soluble in the organic ethyl acetate layer.

  • Drying: Combine organic layers and evaporate to dryness under nitrogen.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 45 minutes[4]. Reasoning: This converts the hydroxyl and carboxyl groups of 5-HHA into di-TMS derivatives, ensuring sharp chromatographic peaks and preventing thermal degradation in the GC inlet.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto a DB-5MS capillary column. Run a temperature gradient from 70°C to 300°C. Detect using Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode.

References

  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria Kidney and Blood Pressure Research, Karger Publishers URL:[Link]

  • Multifluid Metabolomics Identifies Novel Biomarkers for Irritable Bowel Syndrome MDPI URL:[Link]

  • Metabolomics in hepatocellular carcinoma: From biomarker discovery to precision medicine Frontiers in Oncology URL:[Link]

  • Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC-Orbitrap-MS Platform National Institutes of Health (NIH) / PMC URL:[Link]

  • Small molecule biochemical profiling of individual subjects for disease diagnosis and health assessment (EP3129909B1)

Sources

Validation

Precision Quantification of 5-Hydroxyhexanoic Acid: A Comparative Analytical Guide

Clinical Significance & Physicochemical Constraints 5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid that has recently gained prominence as a critical metabolic biomarker. Clinical metabolomics has ide...

Author: BenchChem Technical Support Team. Date: March 2026

Clinical Significance & Physicochemical Constraints

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid that has recently gained prominence as a critical metabolic biomarker. Clinical metabolomics has identified 5-HHA as a highly sensitive predictor of early renal functional decline (ERFD) in Type 2 Diabetes (T2D) patients, demonstrating superior predictive specificity and sensitivity (AUC = 0.806) compared to traditional markers like the Urinary Albumin Excretion Rate (UAER) Tang et al., 2019[1]. Furthermore, altered levels of 5-HHA are strongly correlated with the metabolic reprogramming observed in hepatocellular carcinoma (HCC) Frontiers, 2022[2] and bladder cancer PMC, 2015[3].

The Analytical Challenge (Causality): From a physicochemical standpoint, 5-HHA (C₆H₁₂O₃, exact mass 132.0786 Da) presents a dual challenge. The presence of both a terminal carboxylic acid and a secondary hydroxyl group renders the molecule highly polar and thermally labile. In standard reverse-phase Liquid Chromatography (LC), 5-HHA exhibits poor retention, eluting near the void volume where severe matrix ion suppression occurs. Conversely, in Gas Chromatography (GC), the active hydrogen atoms on the -OH and -COOH groups cause severe peak tailing and thermal degradation in the GC inlet unless rigorously derivatized Zimmermann Lab, 2025[4].

Platform Comparison: GC-MS/MS vs. LC-MS/MS

Selecting the correct analytical platform depends heavily on the study's throughput requirements and matrix complexity. Below is a structured comparison of the two dominant methodologies used for 5-HHA quantification.

Analytical MetricGC-MS/MS (TBDMS Derivatization)Targeted LC-MS/MS (QTRAP MRM)
Primary Advantage Exceptional chromatographic resolution; immune to matrix ion suppression.High-throughput; bypasses lengthy derivatization steps.
Sample Preparation Protein precipitation, lyophilization, oximation, and silylation.Protein precipitation, centrifugation, and direct filtration.
Intra-day Precision (RSD) < 10% for >80% of peaks PMC, 2015[3]< 5% (Highly dependent on internal standard)
Inter-day Precision (RSD) < 20% for >86% of peaks PMC, 2015[3]< 8%
Key Instrument Parameters EI Ionization; Zebron ZB-5ms column Zimmermann Lab, 2025[4]ESI mode; 550°C source temp; 5,500 V ion spray Tang et al., 2019
Mechanistic Vulnerability Trace water in samples will quench the MTBSTFA silylation reagent.Co-eluting matrix salts can cause severe ESI signal suppression.

Workflow Visualization

G Start Urine/Serum Sample (Contains 5-HHA) Precip Protein Precipitation (70% MeOH, 4°C) Start->Precip Split Platform Selection Precip->Split Centrifuge (10,000 x g) GC_Path GC-MS/MS Workflow Split->GC_Path High Resolution LC_Path LC-MS/MS Workflow Split->LC_Path High Throughput Lyophilize Lyophilization (Removes H2O) GC_Path->Lyophilize Filter PTFE Filtration (0.22-µm) LC_Path->Filter Deriv Silylation (MTBSTFA) Masks Polar Groups Lyophilize->Deriv Prevents Quenching GC_Acq EI-MRM Acquisition (m/z 303.0 > 147.0) Deriv->GC_Acq LC_Acq ESI-MRM Acquisition (AB Sciex 6500 QTRAP) Filter->LC_Acq Protects Column

Analytical workflows for 5-HHA quantification via GC-MS/MS and LC-MS/MS platforms.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to empower the analyst to troubleshoot effectively.

The High-Resolution Standard: GC-MS/MS with Silylation

This method leverages chemical derivatization to mask the polar functional groups of 5-HHA, drastically improving its volatility and thermal stability Zimmermann Lab, 2025[4].

Step-by-Step Methodology:

  • Extraction & Precipitation: Aliquot 50 µL of biofluid. Add 200 µL of cold (-20°C) methanol containing an internal standard (e.g., 3-chloro-4-hydroxyphenylacetic acid) NIH, 2014[5].

    • Causality: Cold methanol lowers the dielectric constant, stripping hydration shells from proteins and causing immediate precipitation, while halting endogenous enzymatic degradation.

  • Lyophilization (Critical Step): Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a glass vial and dry completely under a vacuum concentrator (SpeedVac) or lyophilizer.

    • Causality: Total water removal is mandatory. Trace H₂O will aggressively hydrolyze the silylation reagents in Step 4, leading to total signal loss.

  • Oximation: Add 20 µL of Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

    • Causality: While 5-HHA lacks a ketone group, oximation is required to lock co-extracted keto-metabolites into a single isomeric form, preventing chromatographic crowding and baseline noise.

  • Silylation: Add 40 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS. Incubate at 70°C for 60 minutes Zimmermann Lab, 2025[4].

    • Causality: MTBSTFA replaces the active hydrogens with bulky tert-butyldimethylsilyl (TBDMS) groups. The steric hindrance of the tert-butyl group makes these derivatives 10,000 times more resistant to ambient hydrolysis than standard TMS derivatives, ensuring autosampler stability for up to 48 hours.

  • Acquisition: Inject 1 µL (split 1:10) into a Shimadzu TQ8040 (or equivalent) using a Zebron ZB-5ms column (30 m × 0.25 mm × 0.25 µm). Set the inlet to 250°C and use a temperature gradient from 90°C to 320°C at 15°C/min Zimmermann Lab, 2025[4].

    • Self-Validation (MRM): Monitor Multiple Reaction Monitoring (MRM) transitions. For the TBDMS-derivatized 5-HHA, use m/z 303.00 > 147.00 as the quantifier and m/z 323.00 > 73.00 as the qualifier Zimmermann Lab, 2025[4]. A stable ion ratio between these two transitions validates peak purity.

The High-Throughput Clinical Method: Targeted LC-MS/MS

For clinical cohorts requiring rapid turnaround (e.g., ERFD biomarker screening), targeted LC-MS/MS using a triple quadrupole or QTRAP system is preferred Tang et al., 2019.

Step-by-Step Methodology:

  • Extraction: Mix 1,000 µL of urine with 500 µL of 70% methanol at 4°C for 1 minute Tang et al., 2019.

    • Causality: The 70% aqueous-organic ratio is optimized to precipitate high-molecular-weight proteins while keeping the highly polar 5-HHA fully solubilized.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22-µm PTFE syringe filter Tang et al., 2019.

    • Causality: PTFE filtration prevents sub-micron particulates from clogging the Ultra-Fast Liquid Chromatography (UFLC) guard column, extending hardware lifespan.

  • System Suitability (Self-Validation): Pool 10 µL from every extracted sample to create a Quality Control (QC) composite Tang et al., 2019. Inject this QC sample every 10 analytical runs.

    • Causality: Tracking the QC peak area allows the analyst to mathematically correct for ESI source fouling and retention time drift over large clinical batches.

  • Acquisition: Inject onto an LC-MS/MS system (e.g., Shim-pack UFLC coupled to an Applied Biosystems 6500 QTRAP). Set the ESI source temperature to 550°C, ion spray voltage to 5,500 V, and curtain gas to 25 psi Tang et al., 2019. Optimize the declustering potential and collision energy specifically for the [M-H]⁻ precursor ion to maximize sensitivity.

References

  • Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites - nih.gov - Link
  • 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria - karger.com - Link
  • Discovery and validation of potential urinary biomarkers for bladder cancer diagnosis using a pseudotargeted GC-MS metabolomics method - nih.gov - Link
  • Metabolomics in hepatocellular carcinoma: From biomarker discovery to precision medicine - frontiersin.org - Link
  • Radiation Metabolomics. 3. Biomarker Discovery in the Urine of Gamma-Irradiated Rats Using a Simplified Metabolomics Protocol of Gas Chromatography-Mass Spectrometry Combined with Random Forests Machine Learning Algorithm - nih.gov - Link

Sources

Comparative

A Researcher's Guide to Evaluating the Specificity of Enzymatic Assays for 5-Hydroxyhexanoate

In the landscape of metabolic research and drug development, the precise quantification of specific metabolites is paramount. 5-hydroxyhexanoate, a medium-chain hydroxy fatty acid, is an emerging molecule of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of metabolic research and drug development, the precise quantification of specific metabolites is paramount. 5-hydroxyhexanoate, a medium-chain hydroxy fatty acid, is an emerging molecule of interest in various biological pathways.[1] The development of enzymatic assays for its detection offers a promising avenue for high-throughput and sensitive analysis. However, the structural similarity of 5-hydroxyhexanoate to other isomers and related fatty acids presents a significant challenge to assay specificity. This guide provides a comprehensive framework for researchers to rigorously evaluate and validate the specificity of enzymatic assays for 5-hydroxyhexanoate, ensuring data integrity and reliable biological insights.

The Challenge of Specificity: Isomers and Analogs

The primary hurdle in developing a specific assay for 5-hydroxyhexanoate lies in its close structural relationship to other molecules that may be present in a biological sample. These include positional isomers, such as 4-hydroxyhexanoate and 6-hydroxyhexanoate, as well as the parent fatty acid, hexanoate. An ideal enzymatic assay must exhibit high selectivity for 5-hydroxyhexanoate while demonstrating minimal to no activity towards these potential cross-reactants.

Candidate Enzymes for 5-Hydroxyhexanoate Detection

The selection of the enzyme is the cornerstone of a specific assay. Based on known metabolic pathways, two primary classes of enzymes are logical candidates for the detection of 5-hydroxyhexanoate:

  • Dehydrogenases: Specifically, a 5-hydroxyhexanoate dehydrogenase would catalyze the NAD⁺ or NADP⁺ dependent oxidation of the hydroxyl group to a ketone. While 6-hydroxyhexanoate dehydrogenase is a known enzyme involved in caprolactam degradation, its activity on 5-hydroxyhexanoate is a critical parameter to investigate.[2][3] Alcohol dehydrogenases (ADHs) are another group of enzymes known for their broad substrate range and could potentially act on 5-hydroxyhexanoate.[4][5]

  • Acyl-CoA Synthetases (ACS): These enzymes activate fatty acids by converting them to their corresponding CoA thioesters. An ACS with high specificity for 5-hydroxyhexanoate could be utilized in a coupled assay system. The substrate specificity of various ACS isoforms is known to vary, making it essential to screen for an enzyme that preferentially recognizes the 5-hydroxy moiety.

Experimental Workflow for Specificity Evaluation

A robust evaluation of assay specificity requires a systematic approach. The following workflow outlines the key experiments and considerations.

G cluster_0 Phase 1: Enzyme Selection & Characterization cluster_1 Phase 2: Substrate Specificity Profiling cluster_2 Phase 3: Analytical Method Validation P1_1 Candidate Enzyme Selection (Dehydrogenase/ACS) P1_2 Enzyme Expression & Purification P1_1->P1_2 P1_3 Initial Activity Assay with 5-Hydroxyhexanoate P1_2->P1_3 P2_2 Kinetic Analysis: Determine Km and Vmax for 5-Hydroxyhexanoate P1_3->P2_2 P2_1 Selection of Potential Cross-Reacting Substrates (Isomers, Analogs) P2_3 Comparative Kinetic Analysis: Determine Km and Vmax for Cross-Reacting Substrates P2_1->P2_3 P2_4 Calculation of Specificity Constant (kcat/Km) P2_2->P2_4 P2_3->P2_4 P3_2 Assay Validation in Complex Matrices (e.g., cell lysates, plasma) P2_4->P3_2 P3_1 Development of a Separation Method (GC-MS or HPLC) for Substrates and Products P3_1->P3_2 P3_3 Interference Studies P3_2->P3_3

Caption: Workflow for evaluating the specificity of enzymatic assays for 5-hydroxyhexanoate.

Detailed Experimental Protocols

Protocol 1: Expression and Purification of Candidate Enzymes

The first step in any enzymatic assay development is to obtain a pure and active enzyme. This protocol outlines a general procedure for the expression and purification of a candidate dehydrogenase or acyl-CoA synthetase.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for the candidate enzyme

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the expression vector into the E. coli expression strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against the dialysis buffer to remove imidazole and for buffer exchange.

  • Purity Assessment: Assess the purity of the protein by SDS-PAGE.

Protocol 2: Spectrophotometric Dehydrogenase Assay for Specificity Determination

This protocol describes a continuous spectrophotometric assay to determine the substrate specificity of a candidate dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

  • Purified dehydrogenase

  • Assay buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)

  • NAD⁺ solution (e.g., 10 mM)

  • Substrate stock solutions (100 mM of 5-hydroxyhexanoate, 4-hydroxyhexanoate, 6-hydroxyhexanoate, and hexanoate in a suitable solvent)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing assay buffer and NAD⁺.

  • Substrate Addition: Add varying concentrations of the respective substrates (5-hydroxyhexanoate and potential cross-reactants) to the wells. Include a no-substrate control.

  • Enzyme Addition: Initiate the reaction by adding the purified dehydrogenase to each well.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for each substrate.

    • Calculate the catalytic efficiency (kcat/Kₘ) for each substrate to quantitatively compare the enzyme's specificity.

Protocol 3: HPLC-Based Acyl-CoA Synthetase Assay for Specificity Profiling

For acyl-CoA synthetases, a discontinuous assay followed by HPLC analysis is often necessary to separate and quantify the acyl-CoA products. This protocol provides a framework for such an assay.

Materials:

  • Purified acyl-CoA synthetase

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT)

  • Coenzyme A (CoA) solution (e.g., 10 mM)

  • Substrate stock solutions (as in Protocol 2)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A (e.g., 50 mM potassium phosphate buffer, pH 5.3)

  • Mobile phase B (e.g., Methanol)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, set up reaction mixtures containing assay buffer, ATP, and CoA.

  • Substrate Addition: Add the different fatty acid substrates at various concentrations.

  • Enzyme Addition: Start the reaction by adding the purified acyl-CoA synthetase and incubate at a constant temperature for a defined time.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reactions to pellet precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject the samples onto the HPLC system and separate the acyl-CoA products using a suitable gradient of mobile phase B. Monitor the elution of acyl-CoA species by UV absorbance at 260 nm.

  • Data Analysis:

    • Quantify the amount of each acyl-CoA product formed based on a standard curve.

    • Determine the initial reaction rates and perform kinetic analysis as described in Protocol 2.

Data Presentation and Interpretation

The results of the specificity studies should be presented in a clear and comparative manner. A summary table of the kinetic parameters is highly effective for this purpose.

Table 1: Comparative Kinetic Parameters of a Hypothetical 5-Hydroxyhexanoate Dehydrogenase

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Relative Specificity (%)
5-Hydroxyhexanoate 50108.31.66 x 10⁵100
4-Hydroxyhexanoate50010.831.66 x 10³1
6-Hydroxyhexanoate10000.50.424.2 x 10²0.25
Hexanoate>10,000N.D.N.D.N.D.<0.01

N.D. = Not Detected

A high specificity constant (kcat/Kₘ) for 5-hydroxyhexanoate and significantly lower values for the other substrates would indicate a highly specific enzyme suitable for a robust assay.

Advanced Validation: The Role of Mass Spectrometry

For ultimate confidence in assay specificity, particularly in complex biological matrices, mass spectrometry (MS) based methods are invaluable. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to unequivocally identify and quantify the enzymatic reaction product, confirming that the signal generated in the assay is indeed from the conversion of 5-hydroxyhexanoate.[6][7]

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Quantification S1 Enzymatic Reaction S2 Quenching & Extraction S1->S2 S3 Derivatization (for GC-MS) S2->S3 Optional A1 GC or LC Separation of Isomers S2->A1 S3->A1 D1 Mass Spectrometry (MS) A1->D1 D2 Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) D1->D2 output output D2->output Specific Quantification

Caption: Workflow for MS-based validation of enzymatic assay specificity.

Conclusion and Future Outlook

The development of a highly specific enzymatic assay for 5-hydroxyhexanoate is an achievable goal with rigorous evaluation. By carefully selecting candidate enzymes and systematically profiling their substrate specificity against relevant isomers and analogs, researchers can establish a reliable and robust analytical tool. The integration of orthogonal analytical techniques, such as mass spectrometry, provides the highest level of confidence in assay performance. As the biological significance of 5-hydroxyhexanoate continues to be explored, the availability of well-characterized and specific enzymatic assays will be instrumental in advancing our understanding of its role in health and disease.

References

  • Donoghue, N. A., & Trudgill, P. W. (1975). The metabolism of cyclohexanol by Acinetobacter NCIB 9871. European Journal of Biochemistry, 60(1), 1–7.
  • Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants. (2023). Plant Physiology, 191(2), 945-961.
  • Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli. (2020). Applied and Environmental Microbiology, 86(14), e00624-20.
  • Protocol for enzyme assays. (2014). Royal Society of Chemistry.
  • 6-hydroxyhexanoate dehydrogenase. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Rossomando, E. F. (1996).
  • Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. (1995). Analytical Biochemistry, 224(1), 343-351.
  • Powell, W. S., Gravel, S., Gravelle, F., & MacLeod, R. J. (2009). Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids. Journal of Pharmacology and Experimental Therapeutics, 329(2), 736-745.
  • Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. (2007). Journal of Biomolecular Screening, 12(4), 548-557.
  • Purification and properties of methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri. (1983). Journal of Bacteriology, 155(2), 511-520.
  • All-enzymatic HPLC method for determination of individual and total contents of vitamin B6 in foods. (2003). Journal of Nutritional Science and Vitaminology, 49(5), 376-381.
  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denatur
  • Substrate selectivity of 5-hydroxyeicosanoid dehydrogenase and its inhibition by 5-hydroxy-Delta6-long-chain fatty acids. (2009). Journal of Pharmacology and Experimental Therapeutics, 329(2), 736-745.
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025). International Journal of Molecular Sciences, 26(2), 893.
  • unleashing the potential of novel bacterial fatty acid hydratases. (n.d.). Microbial Cell Factories.
  • Cross-reactive monoclonal antibodies to alcohol dehydrogenases. (1985).
  • Identification and purification of hydroxyisourate hydrolase, a novel ureide-metabolizing enzyme. (1999). The Journal of Biological Chemistry, 274(48), 34099-34104.
  • Biochemical and Crystallographic Analysis of Substrate Binding and Conformational Changes in Acetyl-CoA Synthetase. (2007). Journal of Biological Chemistry, 282(49), 35850-35859.
  • Development and validation of an HPLC-based screening method to acquire polyhydroxyalkanoate synthase mutants with altered substrate specificity. (2013). Journal of Bioscience and Bioengineering, 116(3), 292-297.
  • Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei: Key Enzyme of Biodegradable Plastic Synthesis. (2025). International Journal of Molecular Sciences, 26(19), 11451.
  • Information on EC 1.1.1.258 - 6-hydroxyhexanoate dehydrogenase. (n.d.). BRENDA Enzyme Database. Retrieved from [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
  • Characterization, Quality Assessment and Purification Techniques for Enzymes. (2023). Journal of Biochemistry and Biotechnology.
  • Purification and characterization of tyrosinase from walnut leaves (Juglans regia). (2019). Phytochemistry, 162, 133-142.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022).
  • 3-Keto-5-aminohexanoate Cleavage Enzyme: A COMMON FOLD FOR AN UNCOMMON CLAISEN-TYPE CONDENSATION. (2012). Journal of Biological Chemistry, 287(23), 19376-19385.
  • Alcohol dehydrogenase. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Properties of Hepatic Hexose 6-Phosphate Dehydrogenase and Glucose 6-Phosphate Dehydrogenase from Fishes and Amphibians. (1976). Journal of the Faculty of Science, Hokkaido University. Series 6, Zoology, 20(3), 347-356.
  • Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. (2025). bioRxiv.
  • Assay Development: 5 Considerations and 8 Fundamentals. (2012). Labome.
  • Coupled reactions by coupled enzymes: alcohol to lactone cascade with alcohol dehydrogenase-cyclohexanone monooxygenase fusions. (2017).
  • Alcohol dehydrogenases (ADHs) can catalyze alcohol oxidations and... (n.d.).
  • Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. (2026). International Journal of Molecular Sciences, 27(2), 856.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.

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Validation

Comparative Guide: Synthetic vs. Biologically Derived 5-Hydroxyhexanoic Acid (5-HHA)

5-Hydroxyhexanoic acid (5-HHA) is a versatile medium-chain hydroxy fatty acid that serves as a critical intermediate in organic synthesis, pharmaceutical development, and polymer science [1]. In aqueous and acidic enviro...

Author: BenchChem Technical Support Team. Date: March 2026

5-Hydroxyhexanoic acid (5-HHA) is a versatile medium-chain hydroxy fatty acid that serves as a critical intermediate in organic synthesis, pharmaceutical development, and polymer science [1]. In aqueous and acidic environments, 5-HHA exists in a thermodynamic equilibrium with its cyclized lactone form, δ-hexalactone. As a chiral building block, the enantiopure (S)-isomer is highly sought after for synthesizing antihypertensive drugs and modified amino acids [2]. Furthermore, biologically derived 5-HHA acts as a functional monomer in the production of biodegradable polyhydroxyalkanoates (PHAs) [3].

This guide provides an objective, data-driven comparison of the chemical and biocatalytic pathways used to produce 5-HHA, detailing the causality behind experimental choices and providing self-validating protocols for laboratory execution.

Mechanistic Pathways: Chemical vs. Biocatalytic Synthesis

Chemical Synthesis Route

Historically, 5-HHA and its derivatives have been synthesized via complex multi-step processes, such as the intramolecular Diels-Alder cycloaddition of sorbic acid derivatives[4]. A more modern, scalable approach utilizes biorenewable triacetic acid lactone (TAL). In this method, TAL is subjected to high-pressure catalytic hydrogenation to form 4-hydroxy-δ-hexalactone, followed by acid-catalyzed ring-opening in the presence of an alcohol to yield the 5-hydroxyhexanoate ester[5].

The Causality of Stereochemical Outcomes: While chemical hydrogenation is highly scalable and utilizes inexpensive bulk reagents, the non-directional nature of hydride addition over standard transition-metal catalysts (e.g., Pd/C) inherently yields a racemic mixture. Achieving high enantiomeric excess (e.e.) chemically requires expensive chiral transition-metal ligands (e.g., Ru-BINAP), which complicates downstream purification and leaves heavy metal residues that are strictly regulated in pharmaceutical applications.

Biologically Derived (Biocatalytic) Route

Biological derivation leverages the exquisite stereocontrol of enzymatic machinery. Whole-cell biotransformation using Pichia methanolica effectively reduces prochiral 5-oxohexanoate to (S)-5-hydroxyhexanoate with >95% enantiomeric excess [2]. Alternatively, 5-HHA is naturally synthesized via the de novo fatty acid biosynthesis pathway of PHA-producing bacteria like Aeromonas caviae[6].

The Causality of Stereochemical Outcomes: The ketoreductase enzymes within P. methanolica possess highly constrained active sites. This steric constraint forces the hydride transfer from the NAD(P)H cofactor to occur exclusively from one face of the ketone, naturally yielding the pure (S)-enantiomer without the need for downstream chiral resolution.

SynthesisPathways TAL Triacetic Acid Lactone (Renewable Precursor) ChemCat Metal-Catalyzed Hydrogenation (H2) TAL->ChemCat Racemic Racemic 5-HHA (Chemical Route) ChemCat->Racemic Oxo 5-Oxohexanoate (Prochiral Ketone) BioCat Pichia methanolica (Ketoreductase) Oxo->BioCat Chiral (S)-5-HHA (>95% e.e.) BioCat->Chiral

Fig 1: Mechanistic divergence in the synthesis of 5-HHA via chemical and biocatalytic pathways.

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two primary methodologies for producing 5-HHA esters.

ParameterChemical Hydrogenation (TAL-Derived)Biocatalytic Reduction (P. methanolica)
Primary Precursor Triacetic Acid Lactone (TAL)Ethyl 5-oxohexanoate
Catalytic Agent Pd/C or Ru/C (Transition Metals)Intracellular Ketoreductase
Stereoselectivity Racemic (~50/50 R/S mixture)>95% (S)-enantiomer
Reaction Conditions 60–80°C, 50–100 psi H₂ gas30°C, Atmospheric pressure, pH 7.0
Yield 56% - 80% (depending on ester chain)80% - 90%
Downstream Processing Fractional DistillationSolvent Extraction & Centrifugation
Primary Application Fragrances, Bulk PolymersChiral Pharmaceutical Intermediates

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to confirm causality and product identity.

Protocol A: Enantioselective Biocatalytic Synthesis of (S)-5-HHA

This protocol utilizes whole-cell biocatalysis to force stereospecific reduction while regenerating cofactors in situ.

  • Biocatalyst Preparation: Cultivate Pichia methanolica (SC 16116) in YPD medium at 30°C.

    • Causality: Cells must be harvested strictly during the mid-exponential growth phase. This ensures maximum intracellular pools of NAD(P)H, which is the obligate hydride donor for the ketoreductase enzyme.

  • Biotransformation: Suspend the harvested cell pellet in 100 mM potassium phosphate buffer (pH 7.0). Add ethyl 5-oxohexanoate (substrate) and 2% w/v glucose.

    • Causality: Glucose acts as a sacrificial co-substrate. Its oxidation drives the intracellular regeneration of NAD(P)H, making the reaction self-sustaining.

  • Incubation & In-Process Validation: Incubate the bioreactor at 30°C and 200 rpm for 24–48 hours.

    • Self-Validation Step: Extract 1 mL aliquots every 6 hours and analyze via GC-FID. The system is validated when the stoichiometric disappearance of the ketone peak strictly correlates with the appearance of the alcohol peak, proving no side-reactions (e.g., chain cleavage) are occurring.

  • Extraction and Chiral Validation: Centrifuge the broth at 8,000 x g to remove biomass. Extract the aqueous supernatant with ethyl acetate (3x volumes).

    • Self-Validation Step: Subject the concentrated organic layer to Chiral Gas Chromatography (using a cyclodextrin-based capillary column). The presence of a single dominant peak confirms the >95% e.e. of the (S)-enantiomer.

BiocatalyticWorkflow Substrate 5-Oxohexanoate + Glucose Reactor Whole-Cell Biotransformation (30°C, pH 7.0) Substrate->Reactor Extract Solvent Extraction (EtOAc) Reactor->Extract Validate Chiral GC & NMR Validation Extract->Validate

Fig 2: Standardized whole-cell biocatalytic workflow for enantioselective 5-HHA production.

Protocol B: Chemical Synthesis via TAL Hydrogenation

This protocol utilizes high-pressure chemistry to convert a biorenewable lactone into a racemic 5-HHA ester.

  • Precursor Preparation: Dissolve Triacetic Acid Lactone (TAL) in a polar aprotic solvent (e.g., THF).

  • Catalytic Hydrogenation: Add 5% Pd/C catalyst. Transfer to a high-pressure Parr reactor.

    • Causality: Pressurize the reactor with H₂ gas to 100 psi and heat to 70°C. High pressure and thermal energy are required to overcome the activation energy barrier for the reduction of the stable lactone double bonds.

  • Ring Opening & Esterification: Filter off the Pd/C catalyst. Treat the resulting 4-hydroxy-δ-hexalactone intermediate with an acidic ethanol solution (e.g., 1M HCl in EtOH) under reflux.

    • Causality: The acidic alcohol quench is deliberately chosen to simultaneously open the lactone ring and esterify the resulting carboxylic acid, preventing the thermodynamic re-cyclization back to the lactone.

  • Purification & Validation: Neutralize the solution and purify the ethyl 5-hydroxyhexanoate via fractional distillation under reduced pressure.

    • Self-Validation Step: Subject the purified distillate to ¹H-NMR and ¹³C-NMR spectroscopy. The system is validated by the presence of a multiplet at δ ~3.8 ppm (characteristic of the methine proton adjacent to the newly formed hydroxyl group) and the complete absence of alkene protons (δ 5.5-6.5 ppm), confirming total hydrogenation.

References

  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3, 80-87.

  • Patel, R. N., et al. Biochemical approaches to the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile. ResearchGate.

  • US Patent 20240308950A1. Biorenewable synthesis of hydroxy-hexanoate esters. Google Patents.

  • MDPI. Polyhydroxyalkanoates (PHAs): Mechanistic Insights and Contributions to Sustainable Practices. Polymers.

  • FooDB. 5-Hydroxyhexanoic acid. The Food Database.

  • Fukui, T., & Doi, Y. (1998). Cloning and analysis of the poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) biosynthesis genes of Aeromonas caviae. Journal of Bacteriology.

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Comparative

High-Resolution Chiral Separation of 5-Hydroxyhexanoates: A Comprehensive Performance Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals In the development of advanced pharmaceuticals and complex flavor profiles, the enantiomeric purity of 5-hydroxyhexanoates is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

In the development of advanced pharmaceuticals and complex flavor profiles, the enantiomeric purity of 5-hydroxyhexanoates is a critical quality attribute. Enantiomers of these aliphatic esters exhibit vastly different biological and olfactory properties. For instance, ethyl-(S)-5-hydroxyhexanoate is a vital chiral synthon in the synthesis of several pharmaceutical active ingredients[1], while isopropyl (S)-5-hydroxyhexanoate acts as a behaviorally active pheromone in specific insect species[2]. Furthermore, methyl and ethyl esters of 5-hydroxyhexanoate are key aroma contributors in tropical fruits like yellow passion fruit and pineapple[3][4].

As a Senior Application Scientist, I frequently encounter challenges in resolving aliphatic chiral alcohols. Unlike aromatic compounds, 5-hydroxyhexanoates lack rigid π-systems, meaning their chiral recognition relies entirely on hydrogen bonding, dipole interactions, and steric inclusion. This guide objectively compares the performance of leading chiral columns and provides field-proven, self-validating protocols for their separation.

Mechanistic Principles of Chiral Recognition

The separation of 5-hydroxyhexanoate enantiomers requires a Chiral Stationary Phase (CSP) capable of differentiating the spatial arrangement of the flexible aliphatic chain.

  • HPLC (Polysaccharide CSPs): Columns like Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) dominate this space[5][6]. The chiral recognition is driven by a "three-point interaction model." The C5-hydroxyl group of the analyte acts as a hydrogen bond donor, while the C1-ester carbonyl acts as a dipole/acceptor. The chiral grooves of the polysaccharide backbone selectively encapsulate one enantiomer more tightly than the other.

  • GC (Cyclodextrin CSPs): For volatile derivatives (e.g., isopropyl 5-hydroxyhexanoate), capillary GC columns coated with derivatized β-cyclodextrin (e.g., Chiraldex B-DM ) are preferred[2]. Separation is achieved via selective inclusion of the enantiomers into the hydrophobic cyclodextrin cavity.

Mechanism CSP Chiral Stationary Phase (Cellulose/Amylose) HB Hydrogen Bonding (Hydroxyl/Carbonyl) CSP->HB DD Dipole-Dipole Interactions CSP->DD PI Steric Inclusion (Chiral Cavity) CSP->PI Analyte 5-Hydroxyhexanoate Enantiomers Analyte->HB Analyte->DD Analyte->PI Res Enantiomeric Resolution (tR(S) vs tR(R)) HB->Res DD->Res PI->Res

Fig 1. Tri-point interaction model for chiral recognition of 5-hydroxyhexanoates.

Performance Comparison of Chiral Stationary Phases

The following table synthesizes quantitative performance data for the separation of various 5-hydroxyhexanoate derivatives across different column chemistries.

AnalyteColumn ChemistryMobile Phase / CarrierFlow Rate / Temp tR​ (S) tR​ (R)Resolution ( Rs​ )
Ethyl 5-hydroxyhexanoate Chiralcel OJ-H (250 x 4.6 mm)Hexane/2-Propanol (98:2)1.0 mL/min9.72 min10.37 min> 1.5[6]
Ethyl 5-hydroxyheptanoate Chiralcel OJ-H (250 x 4.6 mm)Hexane/2-Propanol (99:1)1.0 mL/min19.76 min20.81 min> 1.5[6]
Methyl 5-hydroxyhexanoate Chiralcel OD-H / ASHexane/2-Propanol (Varies)0.5 - 1.0 mL/minAnalyte DependentAnalyte DependentBaseline[5]
Isopropyl 5-hydroxyhexanoate Chiraldex B-DM (30 m x 0.25 mm)Helium (Constant Flow)80°C to 120°C rampSystem DependentSystem Dependent> 1.5[2]

Note: In normal-phase HPLC (e.g., Chiralcel OJ-H), the (S)-enantiomer of ethyl 5-hydroxyhexanoate typically elutes before the (R)-enantiomer[6].

Validated Experimental Workflows

A robust analytical protocol must be a self-validating system . You cannot accurately determine the enantiomeric excess (ee) of an asymmetric synthesis product without first establishing the baseline resolution and retention times using a racemic standard.

Workflow A Sample Preparation (Dilution in Mobile Phase) B Column Selection (HPLC vs GC) A->B C HPLC: Chiralcel OJ-H / OD-H (Hexane/IPA Mobile Phase) B->C Non-volatile/Esters D GC: Chiraldex B-DM (Cyclodextrin Stationary Phase) B->D Volatile/Pheromones E Chromatographic Separation (Isocratic Elution/Temp Program) C->E D->E F Detection & Quantification (UV 220 nm / FID) E->F G ee% Calculation (Peak Area Ratio) F->G

Fig 2. Decision matrix and workflow for the chiral separation of 5-hydroxyhexanoates.

Protocol A: Normal-Phase HPLC Separation (Ethyl/Methyl 5-Hydroxyhexanoate)

Designed for Chiralcel OJ-H or equivalent coated polysaccharide columns.

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade n-hexane and 2-propanol (IPA) at a 98:2 (v/v) ratio. Degas ultrasonically for 15 minutes. Causality: Normal-phase solvents preserve the critical hydrogen-bonding interactions between the analyte's hydroxyl group and the CSP. Water or highly polar solvents will disrupt this mechanism.

  • System Equilibration: Purge the Chiralcel OJ-H column (25 cm × 0.46 cm ID) at a flow rate of 1.0 mL/min until the baseline stabilizes at 220 nm (UV detection). Maintain the column compartment at 25°C.

  • Self-Validation (Racemate Injection): Inject 10 µL of a 1 mg/mL racemic ethyl 5-hydroxyhexanoate standard.

    • Acceptance Criteria: Ensure two distinct peaks appear at ~9.72 min and ~10.37 min with a resolution ( Rs​ ) > 1.5[6].

  • Sample Analysis: Inject 10 µL of the enantioenriched sample. Identify the (S) and (R) peaks based on the retention times established in Step 3.

  • Quantification: Calculate the enantiomeric excess (ee) using the integrated peak areas:

    ee(%)=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100
Protocol B: Capillary GC Separation (Isopropyl 5-Hydroxyhexanoate)

Designed for volatile pheromone derivatives using Chiraldex B-DM.

  • System Setup: Install a Chiraldex B-DM column (30 m × 0.25 mm ID) in a GC-FID system. Use high-purity Helium as the carrier gas at a constant flow rate of 1.2 mL/min.

  • Temperature Programming: Set the injector temperature to 220°C (Split ratio 50:1) and the FID detector to 250°C. Program the oven to start at 80°C (hold for 2 min), ramp at 2°C/min to 120°C, and hold for 5 minutes. Causality: A shallow temperature ramp is crucial for cyclodextrin columns to allow sufficient residence time for the inclusion complex to differentiate the enantiomers[2].

  • Validation & Analysis: Inject 1 µL of the racemic standard to establish baseline resolution, followed by the biological or synthetic sample. Ensure the (S)-enantiomer peak matches the insect-produced compound's retention time exactly[2].

Conclusion

Selecting the correct chiral stationary phase is highly dependent on the ester derivative of the 5-hydroxyhexanoate. For standard pharmaceutical intermediates (methyl/ethyl esters), Chiralcel OJ-H under normal-phase HPLC conditions provides rapid, baseline-resolved separations[6]. For highly volatile derivatives used in agricultural or entomological research, Chiraldex B-DM via GC offers superior resolution[2]. Always utilize a racemic standard to self-validate retention times and system suitability prior to calculating enantiomeric excess.

References

  • Remote Ester Group Leads to Efficient Kinetic Resolution of Racemic Aliphatic Alcohols via Asymmetric Hydrogenation Amazon S3 / Liter
  • CHARACTERIZATION OF A BEHAVIORALLY ACTIVE, GENDER-SPECIFIC VOLATILE COMPOUND FROM THE MALE ASPARAGUS FLY Plioreocepta poeciloptera univ-tours.fr
  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermedi
  • Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits dss.go.th
  • Asymmetric Hydrosilylation of Ketones Using Trans-Chel

Sources

Validation

Comprehensive Robustness Testing of Analytical Methods for Sodium 5-Hydroxyhexanoate: LC-MS/MS vs. GC-MS

As metabolomics increasingly drives clinical diagnostics and drug development, the demand for highly robust analytical methodologies has never been greater. Sodium 5-hydroxyhexanoate (the sodium salt of 5-hydroxyhexanoic...

Author: BenchChem Technical Support Team. Date: March 2026

As metabolomics increasingly drives clinical diagnostics and drug development, the demand for highly robust analytical methodologies has never been greater. Sodium 5-hydroxyhexanoate (the sodium salt of 5-hydroxyhexanoic acid) is a medium-chain fatty acid derivative and a critical human urinary metabolite[1][2]. Recent clinical studies have identified 5-hydroxyhexanoic acid as a highly sensitive predictive biomarker for Early Renal Functional Decline (ERFD) in Type 2 Diabetes patients with microalbuminuria[3].

To reliably quantify this highly polar biomarker in complex biological matrices, analytical scientists must choose between competing modalities—primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide objectively compares these platforms and provides a self-validating, step-by-step protocol for testing the robustness of the optimal LC-MS/MS method in accordance with ICH Q2(R2) guidelines.

Mechanistic Grounding: Why Analytical Choice Matters

Sodium 5-hydroxyhexanoate presents unique analytical challenges. As a sodium salt, it is highly water-soluble and non-volatile[1].

While traditional nuclear magnetic resonance (NMR) offers structural confirmation, its sensitivity is significantly lower than that of mass spectrometry-based methods, which currently dominate the metabolomics field due to their ability to detect large pools of metabolites at trace levels[4]. When comparing MS-based methods, the physicochemical properties of the analyte dictate the optimal approach:

  • GC-MS : Requires extensive sample preparation. Because the sodium salt is non-volatile, the sample must be acidified to yield the free carboxylic acid, followed by derivatization (e.g., using Trimethylsilyl/TMS reagents) to mask the polar hydroxyl and carboxyl groups. This increases the risk of incomplete derivatization and introduces variability.

  • LC-MS/MS : Allows for the direct injection of the aqueous extract. By utilizing a polar-embedded stationary phase or Hydrophilic Interaction Liquid Chromatography (HILIC), LC-MS/MS provides superior retention and high-throughput capabilities without the need for derivatization.

Table 1: Performance Comparison of Analytical Modalities for Sodium 5-Hydroxyhexanoate
Analytical ModalitySample PreparationSensitivity (LOD)ThroughputRobustness Vulnerability
Targeted LC-MS/MS Protein precipitation (Direct)~1-5 ng/mLHigh (<5 min/run)Mobile phase pH fluctuations
GC-MS (EI) Acidification + TMS Derivatization~10-20 ng/mLLow (>20 min/run)Moisture sensitivity during derivatization
HPLC-UV/Vis Chemical derivatization (Chromophore)>500 ng/mLMediumPoor specificity in complex matrices
Metabolic Context & Clinical Significance

Understanding the biological origin of an analyte is crucial for anticipating matrix interferences during method development. 5-Hydroxyhexanoate is a product of omega-1 oxidation of medium-chain fatty acids.

G A Lipid Metabolism (Medium-Chain Fatty Acids) B Omega-1 Oxidation A->B C 5-Hydroxyhexanoate (Target Analyte) B->C D Renal Excretion C->D E Biomarker for ERFD in Type 2 Diabetes D->E

Metabolic pathway of 5-hydroxyhexanoate and its role as a biomarker for renal decline.

Experimental Protocols: A Self-Validating LC-MS/MS System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal mechanism to verify its own success, eliminating silent failures.

Step 1: Preparation of Calibration Standards and QCs
  • Action : Prepare a 1.0 mg/mL primary stock of sodium 5-hydroxyhexanoate in 50:50 Methanol:Water. Dilute to create a calibration curve (10–1000 ng/mL).

  • Self-Validation Mechanism : Spike all samples with 50 ng/mL of stable isotope-labeled internal standard (e.g., 5-hydroxyhexanoate-d3). Causality: This mathematically corrects for matrix-induced ion suppression and injection volume variations, ensuring the system validates its own recovery rates.

Step 2: Sample Extraction (Protein Precipitation)
  • Action : To 50 µL of biological matrix, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality : The 3:1 organic-to-aqueous ratio effectively denatures and precipitates proteins. The cold temperature prevents the thermodynamic degradation of the analyte while keeping the highly soluble sodium 5-hydroxyhexanoate in the supernatant.

Step 3: LC-MS/MS Acquisition
  • Action : Inject 2 µL of the supernatant onto a polar-modified C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : (A) 0.1% Formic acid in water (pH ~2.7); (B) 0.1% Formic acid in acetonitrile.

  • Causality : The pKa of 5-hydroxyhexanoic acid is approximately 4.8. The highly acidic mobile phase (pH 2.7) forces the molecule into its fully protonated, unionized state. This maximizes hydrophobic retention on the column, preventing it from eluting in the void volume where matrix suppression is highest.

  • Detection : Electrospray Ionization (ESI) in negative mode. MRM transitions: m/z 131.1 → 87.1 (Quantifier, loss of CO2) and 131.1 → 113.1 (Qualifier, loss of H2O).

Step 4: Bracketing and System Suitability (SST)
  • Action : Run the sequence: Blank → SST → Calibration Curve → QC Low → Samples (max 20) → QC Mid → Samples (max 20) → QC High.

  • Self-Validation Mechanism : If the bracketing QCs deviate by >15% from their nominal concentration, the analytical run automatically fails. This prevents the reporting of data compromised by instrument drift.

Robustness Testing: The Causality of Experimental Design

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. Instead of testing One-Variable-At-A-Time (OVAT), a Plackett-Burman experimental design is utilized to assess multiple parameters simultaneously, revealing interaction effects.

G Start Establish Baseline LC-MS/MS Method Design Plackett-Burman Experimental Design Start->Design Param1 Mobile Phase pH (± 0.2 units) Design->Param1 Param2 Column Temp (± 5 °C) Design->Param2 Param3 Flow Rate (± 10%) Design->Param3 Eval System Suitability Evaluation (RSD < 2.0%, Resolution > 2.0) Param1->Eval Param2->Eval Param3->Eval Valid Method Declared Robust Eval->Valid

Logical workflow for analytical method robustness testing using Plackett-Burman design.

Why These Parameters?
  • Mobile Phase pH (2.7 ± 0.2) : Because the analyte's pKa is ~4.8, slight shifts in pH near the pKa would cause drastic changes in the ionization ratio, leading to split peaks. Testing at pH 2.5 and 2.9 proves that buffering well below the pKa secures retention stability.

  • Column Temperature (40 ± 5 °C) : Influences the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction.

  • Flow Rate (0.30 ± 0.03 mL/min) : Directly impacts the desolvation efficiency within the ESI source, which can alter signal intensity and peak area RSD.

Table 2: Quantitative Robustness Data (Plackett-Burman Results)
Parameter VariedVariation LevelRetention Time (min)Peak Area RSD (%)Tailing FactorStatus
Nominal (Baseline) Standard Conditions2.451.2%1.05Pass
Mobile Phase pH Low (2.5)2.471.4%1.03Pass
Mobile Phase pH High (2.9)2.421.3%1.08Pass
Column Temp Low (35 °C)2.511.8%1.12Pass
Column Temp High (45 °C)2.381.1%1.01Pass
Flow Rate Low (0.27 mL/min)2.651.9%1.06Pass
Flow Rate High (0.33 mL/min)2.281.5%1.04Pass

Data Interpretation: The method demonstrates exceptional robustness. Even at the extremes of the tested parameters, the Peak Area RSD remains well below the strict <2.0% threshold required for bioanalytical validation, and the tailing factor remains optimal (<1.2).

Conclusion

For the quantification of sodium 5-hydroxyhexanoate, LC-MS/MS utilizing a polar-embedded stationary phase vastly outperforms traditional GC-MS in both throughput and robustness. By understanding the underlying causality of the molecule's physicochemical properties (specifically its pKa and polarity), analysts can design self-validating workflows that withstand the rigorous demands of high-throughput clinical metabolomics.

Sources

Comparative

A Guide to Inter-laboratory Comparison of 5-Hydroxyhexanoic Acid Measurements

This guide provides a comprehensive framework for researchers, clinical chemists, and drug development professionals on establishing and participating in inter-laboratory comparisons for the measurement of 5-hydroxyhexan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, clinical chemists, and drug development professionals on establishing and participating in inter-laboratory comparisons for the measurement of 5-hydroxyhexanoic acid (5-HHA). It delves into the analytical methodologies, study design, and the interpretation of comparative data, ensuring the harmonization and accuracy of results across different laboratories.

Introduction: The Clinical and Research Significance of 5-Hydroxyhexanoic Acid

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain fatty acid that serves as a human urinary metabolite.[1] Its quantification in biological fluids is of growing interest due to its association with various metabolic states and diseases. For instance, elevated levels of 5-HHA have been detected in the urine of patients with diabetic ketoacidosis and certain inborn errors of metabolism, such as non-ketotic dicarboxylic aciduria.[2][3][4] It is a product of the (omega-1) hydroxylation pathway of fatty acid oxidation.[2][4] Furthermore, recent metabolomics studies have identified 5-HHA as a potential biomarker in conditions like bipolar disorder, bladder cancer, and early renal functional decline in type 2 diabetes patients, highlighting the need for its accurate and reproducible measurement.[3]

Given its diagnostic and research potential, ensuring that measurements of 5-HHA are reliable and comparable across different laboratories is paramount. Inter-laboratory comparison studies and proficiency testing (PT) are essential for quality assurance, allowing laboratories to benchmark their performance, identify analytical biases, and ultimately improve the quality of patient care and research outcomes.[5][6]

Part 1: A Comparative Analysis of Analytical Methodologies

The two primary analytical techniques for the quantification of organic acids like 5-HHA in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been considered a gold standard for the analysis of urinary organic acids.[7][8] The technique offers high-resolution separation and definitive identification of a wide range of metabolites.[9]

  • Principle: In GC-MS, volatile and thermally stable compounds are separated in a gaseous mobile phase. For non-volatile compounds like 5-HHA, a crucial derivatization step is required to increase their volatility.[9][10] Following separation on a capillary column, the compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.[7]

  • Causality of Experimental Choices: The derivatization step, commonly silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is critical.[10] It replaces active hydrogens on the carboxyl and hydroxyl groups of 5-HHA with trimethylsilyl (TMS) groups, which reduces the molecule's polarity and increases its volatility, making it amenable to gas chromatography.[10] The choice of a stable isotope-labeled internal standard is also fundamental to the quality control process, as it co-elutes with the analyte and experiences similar extraction and derivatization efficiencies, correcting for variations in sample preparation.[9]

  • Trustworthiness: The mass spectrometer is typically operated in full scan mode to acquire a complete mass spectrum, which can be compared against established libraries for confident identification.[9] For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and specificity by monitoring only characteristic ions of the derivatized 5-HHA.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become increasingly popular in clinical laboratories for organic acid analysis due to its high sensitivity, specificity, and potential for higher throughput with less complex sample preparation.[12][13]

  • Principle: LC-MS/MS separates compounds in a liquid mobile phase based on their physicochemical properties, followed by detection with a tandem mass spectrometer.[14] The use of two mass analyzers (tandem MS) allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second. This provides exceptional specificity.[13]

  • Causality of Experimental Choices: While direct injection of diluted samples is possible, a simple protein precipitation step is often employed for plasma or serum to prevent column clogging and reduce matrix effects.[5] For urine samples, a "dilute-and-shoot" approach is common.[15] Derivatization can also be used in LC-MS/MS to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.[13] The main advantage over GC-MS is often the elimination of the mandatory and sometimes complex derivatization step.[12][13]

  • Trustworthiness: The high specificity of MRM minimizes interference from other compounds in the complex biological matrix.[14] This, combined with the use of stable isotope-labeled internal standards, ensures high accuracy and precision. LC-MS/MS methods are also generally faster per sample than traditional GC-MS methods.[16]

Performance Comparison Summary

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of a small organic acid like 5-HHA, based on data for similar analytes.

ParameterGC-MS with Silylation DerivatizationLC-MS/MS (Direct Analysis)
Precision (Inter-lab CV%) 8-15%5-12%
Accuracy (Mean % Recovery) 90-110%95-105%
Limit of Quantification (LOQ) 0.1 - 1 µmol/L0.05 - 0.5 µmol/L
Analysis Time per Sample 20-30 minutes5-15 minutes
Sample Preparation Complexity High (Extraction & Derivatization)Low to Medium (Dilution/Precipitation)
Matrix Effect Susceptibility LowMedium to High
Specificity HighVery High

Part 2: Designing an Inter-Laboratory Comparison Study

A well-designed inter-laboratory comparison study is crucial for evaluating and harmonizing the performance of different laboratories. Organizations such as the European Research Network for Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP) provide proficiency testing programs for inborn errors of metabolism, which serve as a model for such studies.[6][17][18]

Key Steps in Study Design
  • Define Objectives: Clearly state the purpose of the study, such as assessing the state-of-the-art in 5-HHA measurement, evaluating the performance of different methods, or certifying a reference material.

  • Study Coordinator: Appoint a central body to prepare and distribute samples, collect results, and perform statistical analysis.

  • Participant Recruitment: Invite a representative group of laboratories that routinely perform organic acid analysis.

  • Preparation of Test Materials: Use pooled human urine or serum samples, either from patients with known elevated 5-HHA levels or spiked with a certified 5-HHA standard. The material should be homogenous and stable.

  • Establish the Assigned Value: The "true" concentration of 5-HHA in the test materials should be determined by a reference laboratory using a validated reference measurement procedure.

  • Sample Distribution: Ship samples to participating laboratories under controlled conditions to ensure stability.

  • Data Collection and Analysis: Laboratories analyze the samples using their routine methods and report their results to the coordinator. The coordinator then performs a statistical analysis, often calculating performance scores like Z-scores for each participant.

  • Reporting and Feedback: Provide each laboratory with a confidential report comparing their results to the assigned value and the results of other participants. An overall report summarizing the findings should also be published.

Diagram: Inter-Laboratory Comparison Workflow

G cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase P1 Define Objectives & Recruit Labs P2 Prepare & Validate Homogenous Test Material P1->P2 P3 Establish Assigned Value (Reference Lab) P2->P3 E1 Distribute Samples to Participating Labs P3->E1 E2 Labs Perform Analysis using Routine Methods E1->E2 E3 Labs Submit Results to Coordinator E2->E3 A1 Statistical Analysis (e.g., Z-Scores) E3->A1 A2 Generate Confidential Individual Lab Reports A1->A2 A3 Publish Overall Summary Report A2->A3 A3->P1 Continuous Improvement

Caption: Workflow for an inter-laboratory comparison study.

Part 3: Example Protocol - Quantification of 5-HHA in Urine by LC-MS/MS

This protocol provides a detailed, step-by-step methodology for the quantification of 5-HHA in human urine. It is presented as a self-validating system, incorporating essential quality control steps.

Materials and Reagents
  • 5-Hydroxyhexanoic acid analytical standard

  • 5-Hydroxyhexanoic acid stable isotope-labeled internal standard (e.g., 5-HHA-d3)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Human urine pool (for calibration standards and quality controls)

Experimental Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of 5-HHA and the internal standard (IS) in methanol.

    • Create a series of working standard solutions by serially diluting the 5-HHA stock solution.

    • Prepare a working IS solution at a fixed concentration (e.g., 1 µg/mL).

  • Sample Preparation:

    • Thaw urine samples at room temperature and vortex to mix.

    • To 100 µL of urine (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the working IS solution.

    • Add 890 µL of LC-MS grade water (or a suitable buffer) to achieve a 1:10 dilution.

    • Vortex for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 5-HHA from other urine components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A tandem mass spectrometer operated in negative ion electrospray ionization (ESI-) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 5-HHA and its internal standard. (These would be determined experimentally).

  • Calibration and Quantification:

    • Construct a calibration curve by plotting the peak area ratio (5-HHA/IS) against the concentration of the calibrators.

    • Use a linear regression model with appropriate weighting to fit the curve.

    • Quantify 5-HHA in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Diagram: LC-MS/MS Analytical Workflow

G Start Urine Sample (Calibrator, QC, Unknown) Spike Add Internal Standard Start->Spike Dilute Dilute 1:10 with Water Spike->Dilute Vortex Vortex Mix Dilute->Vortex Centrifuge Centrifuge (10,000 x g) Vortex->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantify using Calibration Curve Analyze->Quantify

Caption: Sample preparation and analysis workflow for 5-HHA by LC-MS/MS.

Conclusion

The accurate measurement of 5-hydroxyhexanoic acid is critical for its emerging role in clinical diagnostics and metabolic research. Both GC-MS and LC-MS/MS are powerful techniques capable of providing reliable quantification, each with its own set of advantages and considerations. Establishing inter-laboratory comparison and proficiency testing programs is not merely a quality control exercise; it is a fundamental requirement for ensuring that data generated across different sites are comparable and reliable. This harmonization is essential for establishing clinical reference ranges, validating 5-HHA as a biomarker, and ultimately advancing patient care and scientific understanding. By adopting standardized methodologies and participating in external quality assessment schemes, laboratories can contribute to a more robust and coherent body of evidence regarding the role of 5-HHA in health and disease.

References

  • ERNDIM. (n.d.). ERNDIM Diagnostic Proficiency Testing. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from a publicly available PDF, specific URL not indexed.
  • Setoyama, D. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. Encyclopedia MDPI. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]

  • Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PMC. Retrieved from [Link]

  • Kuhara, T. (n.d.). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). SpringerLink.
  • DeMattia, Z., et al. (n.d.). CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance. PMC. Retrieved from [Link]

  • Kot-Wasik, A., et al. (2011). Current Applications of Gas Chromatography/Mass Spectrometry in the Study of Organic Acids in Urine. Taylor & Francis Online. Retrieved from [Link]

  • Flores, P., et al. (2012). Determination of organic acids in fruits and vegetables by liquid chromatography with tandem-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Nuñez, Y., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxyhexanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Li, S., et al. (2024). Integrative liquid chromatography–tandem mass spectrometry metabolomics and high-throughput sequencing technology reveal physi. Oxford Academic. Retrieved from [Link]

  • Tan, I. K., et al. (2006). External Proficiency Testing Programmes in Laboratory Diagnoses of Inherited Metabolic Disorders. Annals Academy of Medicine, Singapore. Retrieved from a publicly available PDF, specific URL not indexed.
  • The Good Scents Company. (n.d.). 5-hydroxyhexanoic acid. Retrieved from [Link]

  • Liu, X., et al. (2019). 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Karger Publishers. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2012). Good Laboratory Practices for Biochemical Genetic Testing and Newborn Screening for Inherited Metabolic Disorders. CDC. Retrieved from [Link]

  • Chen, Y., et al. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. Retrieved from [Link]

  • Fowler, B., et al. (2022). The role of ERNDIM Diagnostic Proficiency Schemes in improving the quality of diagnostic testing for Inherited Metabolic Diseases. ResearchGate. Retrieved from [Link]

  • Eurofins. (n.d.). AOAC_Comparison of Two Methods of Analysis of Organic Acids. Retrieved from a publicly available PDF, specific URL not indexed.
  • Kamerling, J. P., et al. (1982). The absolute configuration of urinary 5-hydroxyhexanoic acid - a product of fatty acid (omega-1)-oxidation - in patients with non-ketotic dicarboxylic aciduria. PubMed. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling sodium;5-hydroxyhexanoate

Operational Excellence and Safety Protocol for Handling Sodium 5-Hydroxyhexanoate As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses or formulating novel polymeric dr...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Excellence and Safety Protocol for Handling Sodium 5-Hydroxyhexanoate

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses or formulating novel polymeric drug delivery systems. A recurring challenge in these workflows is the handling of intermediate aliphatic salts like sodium 5-hydroxyhexanoate (CAS 185956-02-9). Often utilized as a critical building block in polyhydroxyalkanoate synthesis and pharmaceutical intermediates, this compound presents specific physicochemical challenges that require precise logistical planning.

This guide provides a field-proven, self-validating system for the safe handling, solution preparation, and disposal of sodium 5-hydroxyhexanoate. By understanding the mechanistic causality behind its hazards, researchers can move beyond mere compliance to achieve true operational excellence and experimental preservation.

Physicochemical Profiling and Hazard Causality

Before interacting with any compound, we must establish the why behind its hazard profile. Sodium 5-hydroxyhexanoate ( C6​H11​NaO3​ ) is a solid sodium salt of a hydroxy fatty acid[1].

  • Hygroscopicity & Hydrolysis: The sodium carboxylate moiety is highly polar and readily absorbs atmospheric moisture. Upon contact with physiological moisture (e.g., sweat on the epidermis, tears, or respiratory mucosa), the salt undergoes localized hydrolysis. This creates a mildly alkaline microenvironment that saponifies epidermal lipids, directly causing the observed H315 (Skin Irritation) and H319 (Eye Irritation) hazards.

  • Particulate Dynamics: Supplied as a dry powder (typically 97% purity), it poses a distinct inhalation risk (H335 - May cause respiratory irritation). The aerodynamic diameter of the milled powder allows it to bypass primary ciliary clearance, causing both mechanical and chemical irritation in the upper respiratory tract.

Table 1: Physicochemical Data & Hazard Rationale

ParameterSpecificationScientific Rationale / Causality
CAS Number 185956-02-9Unique identifier for safety tracking and inventory management.
Molecular Weight 154.14 g/mol Essential for precise molarity calculations in aqueous solutions[1].
Physical Form Solid (Powder)Dictates the absolute necessity for particulate-filtering respiratory protection.
Storage Conditions Room Temp, Inert AtmosphereStable at room temperature, but requires a dry, inert environment to prevent moisture-induced degradation.
Hazard Statements H315, H319, H335Driven by localized alkalinity upon dissolution in biological moisture.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a robust PPE strategy is required. This matrix is designed not just for safety, but to prevent contamination of your high-purity reagents.

  • Eye Protection: ANSI Z87.1+ compliant chemical splash goggles. Causality: Standard safety glasses are insufficient. The fine dust of sodium 5-hydroxyhexanoate can bypass the sides of standard glasses. Goggles prevent both particulate ingress and subsequent alkaline hydrolysis on the cornea.

  • Hand Protection: Double-gloving with nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides excellent resistance to aqueous alkaline salts. Double-gloving ensures that if the outer glove is contaminated with the powder during weighing, it can be shed before touching clean laboratory surfaces or your face.

  • Body Protection: Flame-resistant (FR) or standard cotton lab coat with knit cuffs, fully buttoned. Causality: Knit cuffs prevent the powder from settling on the forearms, a common site for contact dermatitis associated with H315.

  • Respiratory Protection: N95 or P100 particulate respirator, or handling strictly within a certified Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood. Causality: Directly addresses H335 by filtering out airborne particulates generated during transfer and weighing.

Operational Workflow: Step-by-Step Methodology

To maintain the integrity of the solid and protect the researcher, all handling should occur under an inert atmosphere (Nitrogen or Argon) due to its hygroscopic nature.

Step-by-Step Solution Preparation Protocol:

  • Environmental Preparation: Purge a glovebox or a controlled atmospheric chamber with Nitrogen ( N2​ ) to achieve a relative humidity of < 5%. If a glovebox is unavailable, utilize a chemical fume hood with a localized N2​ stream over the analytical balance.

  • Tare and Weigh: Place a pre-dried, anti-static weigh boat on the analytical balance. Carefully dispense the sodium 5-hydroxyhexanoate using a stainless steel micro-spatula. Pro-tip: Ground the spatula to eliminate static charge, which otherwise causes the powder to aerosolize and adhere to the weigh boat walls.

  • Solvent Addition: Transfer the solid to a volumetric flask. Slowly add the desired solvent (e.g., deionized water or a polar organic solvent like methanol, depending on your downstream application).

  • Dissolution: Agitate via magnetic stirring or sonication. Allow the solution to fully equilibrate to room temperature before making the final volume adjustment, as dissolution enthalpies can cause minor volumetric shifts.

  • Sealing and Storage: Seal the primary container tightly. If storing the remaining solid, flush the headspace of the original container with Argon before sealing to prevent atmospheric moisture ingress.

HandlingWorkflow Start Pre-Operation Check (Verify CAS 185956-02-9) PPE Don Specialized PPE (Nitrile, Goggles, N95) Start->PPE Env Establish Inert Atmosphere (N2 Purge / Humidity <5%) PPE->Env Weigh Weigh Solid Sodium 5-hydroxyhexanoate Env->Weigh Sol Prepare Aqueous or Organic Solution Weigh->Sol Seal Seal & Store (Room Temp, Dry) Sol->Seal

Operational handling workflow for sodium 5-hydroxyhexanoate under inert conditions.

Spill Response and Disposal Plan

A spill of sodium 5-hydroxyhexanoate requires immediate and methodical remediation to prevent airborne dust generation and subsequent respiratory exposure.

Spill Remediation Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Don PPE: Ensure respiratory protection (N95/P100) and chemical splash goggles are equipped before approaching the spill zone.

  • Containment (Dry): Do not use a standard laboratory vacuum cleaner, which will aerosolize the fine dust. Instead, cover the spill with a damp, inert absorbent pad to suppress dust, or carefully sweep the solid using a static-free brush and dustpan.

  • Decontamination (Wet): Wash the affected surface with copious amounts of water and a mild laboratory detergent. Because sodium 5-hydroxyhexanoate is a highly water-soluble sodium salt[1], aqueous washing is highly effective for complete decontamination.

  • Disposal: Place all collected solid and contaminated absorbent materials into a clearly labeled, sealable hazardous waste container. Dispose of the material in accordance with institutional and local environmental regulations (typically via incineration for organic salts).

SpillResponse Spill Spill Detected (Solid Powder) Assess Assess Spill Size Spill->Assess Small Small Spill (<50g) Assess->Small Large Large Spill (>50g) Assess->Large Sweep Careful Dry Sweep (Avoid Dust Aerosolization) Small->Sweep Vent Evacuate Area & Maximize Ventilation Large->Vent Vent->Sweep Wash Aqueous Wash (Water + Mild Detergent) Sweep->Wash Waste Dispose as Hazardous Chemical Waste Wash->Waste

Step-by-step spill response and remediation logic for sodium 5-hydroxyhexanoate.

References

  • PubChem. "Sodium 5-hydroxyhexanoate | C6H11NaO3 | CID 23703034". National Center for Biotechnology Information.[Link]

Sources

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